molecular formula C7H4Cl2O3 B146587 3,5-Dichloro-4-hydroxybenzoic acid CAS No. 3336-41-2

3,5-Dichloro-4-hydroxybenzoic acid

Cat. No.: B146587
CAS No.: 3336-41-2
M. Wt: 207.01 g/mol
InChI Key: AULKDLUOQCUNOK-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-hydroxybenzoic acid is an emerging aromatic phenolic disinfection byproduct (DBP) detected in drinking water, attracting significant interest in environmental toxicology and chemistry research . Its primary research value lies in its role as a model compound for investigating the isomer-specific cytotoxicity of halogenated DBPs; studies show that its positional isomer, 3,5-dichloro-2-hydroxybenzoic acid, exhibits significantly greater cytotoxicity, providing a platform to explore how subtle molecular structural differences influence cellular toxicity mechanisms . Research indicates that exposure to this compound can induce a dose-dependent increase in intracellular superoxide dismutase (SOD) activity, suggesting that its mechanism of action is linked to the induction of oxidative stress in mammalian cells . Beyond environmental toxicology, this benzoic acid derivative serves as a valuable synthetic intermediate in chemical research for developing more complex compounds, including mitochondriotropic antioxidants designed to target oxidative damage . It also finds application as a building block in pharmaceutical research and in the development of herbicidal agents . This compound is presented for fundamental scientific investigation to advance the understanding of DBP toxicity, chemical synthesis, and related fields.

Properties

IUPAC Name

3,5-dichloro-4-hydroxybenzoic acid
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InChI

InChI=1S/C7H4Cl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)
Source PubChem
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InChI Key

AULKDLUOQCUNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Source PubChem
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DSSTOX Substance ID

DTXSID60186975
Record name Benzoic acid, 3,5-dichloro-4-hydroxy-
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Molecular Weight

207.01 g/mol
Source PubChem
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CAS No.

3336-41-2
Record name 3,5-Dichloro-4-hydroxybenzoic acid
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Record name Benzoic acid, 3,5-dichloro-4-hydroxy-
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Record name 3,5-Dichloro-4-hydroxybenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dichloro-4-hydroxybenzoic acid is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis.[1] Its structural features, including a carboxylic acid group, a hydroxyl group, and two chlorine atoms on the benzene ring, impart unique reactivity and make it a valuable building block in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a white to off-white or beige-brown crystalline solid at room temperature.[2] It has limited volatility and is typically handled as a solid.[2] The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₄Cl₂O₃
Molecular Weight 207.01 g/mol
Melting Point 264-266 °C[3]
Boiling Point Decomposes before boiling[3]
Appearance White to off-white/beige-brown crystalline powder[2]
Solubility Very soluble in ethanol and DMSO; limited solubility in water[2]
pKa (predicted) 3.83 ± 0.10[2]
CAS Number 3336-41-2

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the direct chlorination of 4-hydroxybenzoic acid. The presence of the hydroxyl and carboxyl groups on the benzene ring directs the electrophilic substitution of chlorine to the ortho positions relative to the hydroxyl group.

Synthesis reactant 4-Hydroxybenzoic Acid reagents + 2Cl₂ (or other chlorinating agent) + H₂O₂/HCl reactant->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 4-Hydroxybenzoic Acid[2]

This protocol outlines a laboratory-scale synthesis of this compound from 4-hydroxybenzoic acid.

Materials:

  • 4-Hydroxybenzoic acid (3.5 g, 0.025 mol)

  • 33% Hydrogen peroxide (10 mL)

  • Concentrated hydrochloric acid (10 mL)

  • Water (20 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable reaction flask, prepare a suspension of 3.5 g (0.025 mol) of 4-hydroxybenzoic acid in 10 mL of hydrochloric acid and 20 mL of water.

  • To this suspension, add 10 mL of 33% hydrogen peroxide.

  • Stir the reaction mixture. The formation of a white precipitate will be observed.

  • Filter the white precipitate and wash it with hot water to remove any unreacted starting materials and inorganic byproducts.

  • Recrystallize the crude product from ethanol to obtain pure, white crystals of this compound.

  • Dry the crystals under vacuum. The expected yield is approximately 3.19 g (63.5%).

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl group, and the chlorinated aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as esterification and conversion to an acid chloride. Fischer esterification, for example, can be employed to produce the corresponding esters, which may be useful intermediates in further synthetic steps.

Reactivity cluster_esterification Esterification cluster_etherification Etherification start 3,5-Dichloro-4- hydroxybenzoic Acid ester_reagents + ROH + Acid catalyst (e.g., H₂SO₄) start->ester_reagents ether_reagents + R-X + Base start->ether_reagents ester_product 3,5-Dichloro-4- hydroxybenzoate Ester ester_reagents->ester_product ether_product 3,5-Dichloro-4- alkoxybenzoic Acid ether_reagents->ether_product

Caption: Key reactions of this compound.

Experimental Protocol: Fischer Esterification with Methanol[1][3][6][7][8]

This protocol describes the synthesis of methyl 3,5-dichloro-4-hydroxybenzoate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Sodium chloride solution (saturated)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The product can be further purified by recrystallization or column chromatography.

Applications in Drug Development

Halogenated benzoic acid derivatives are important precursors in the synthesis of various pharmaceuticals. This compound, in particular, serves as a key intermediate in the preparation of certain antimicrobial agents, most notably those belonging to the quinolone class of antibiotics.[4] The core structure of quinolone antibiotics is often assembled through multi-step synthetic sequences where substituted benzoic acids provide the foundational aromatic ring.

Quinolone_Synthesis start 3,5-Dichloro-4- hydroxybenzoic Acid intermediate1 Functional Group Manipulation start->intermediate1 Multi-step synthesis intermediate2 Cyclization Precursor intermediate1->intermediate2 product Quinolone Antibiotic Core Structure intermediate2->product Cyclization

Caption: Role in Quinolone Antibiotic Synthesis.

The general synthetic strategy involves the modification of the carboxylic acid and hydroxyl groups of this compound, followed by the introduction of other functionalities necessary for the subsequent cyclization reactions that form the characteristic bicyclic core of quinolones.

Analytical Characterization

The identity and purity of this compound can be confirmed using a variety of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[5][6][7][8]

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • O-H stretch (phenol): A broad band around 3400-3650 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch: Absorptions in the 1210-1320 cm⁻¹ range.

  • C-Cl stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is relatively simple due to the symmetry of the molecule.[2][9][10]

  • A singlet for the two equivalent aromatic protons, typically observed downfield due to the deshielding effects of the chlorine and carboxyl groups. The reported chemical shift is around 7.84 ppm.[2]

  • A broad singlet for the acidic proton of the carboxylic acid, which is concentration-dependent and may exchange with D₂O.

  • A singlet for the phenolic hydroxyl proton, which is also exchangeable.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.[11][12][13][14][15]

  • Carboxylic acid carbon (C=O): In the range of 170-185 ppm.

  • Aromatic carbons:

    • The carbon bearing the carboxyl group.

    • The carbons bearing the chlorine atoms.

    • The carbon bearing the hydroxyl group.

    • The carbons bearing the hydrogen atoms.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 206, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).[9][16]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17] It is advisable to work in a well-ventilated area or a fume hood to avoid inhalation of the powder.[17] In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its well-defined physical and chemical properties, coupled with straightforward synthetic accessibility, make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its reactivity and analytical characteristics is essential for its effective utilization in the synthesis of complex molecular targets.

References

  • Fischer Esterification Procedure. (n.d.).
  • Fischer Esterification Procedure. (n.d.).
  • Fischer Esterification Procedure. (n.d.).
  • Procedure. (n.d.).
  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
  • This compound - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • This compound | C7H4Cl2O3 | CID 18749. (n.d.). PubChem.
  • This compound. (n.d.). DC Fine Chemicals.
  • CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid. (n.d.). Google Patents.
  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
  • This compound - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
  • This compound - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • This compound | CAS#:3336-41-2. (n.d.). Chemsrc.
  • 12.7: Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts.
  • NMR - Interpretation. (2023, January 29). Chemistry LibreTexts.
  • IR spectrum of the product 4-hydroxybenzoic acid. (n.d.). ResearchGate.
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. (n.d.). Doc Brown's Chemistry.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.
  • Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB. (n.d.). ResearchGate.
  • 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). (n.d.). NP-MRD.
  • Quinolone antibiotics. (n.d.). PubMed Central (PMC).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • This compound. (n.d.). NIST WebBook.
  • This compound. (n.d.). NIST WebBook.
  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.).
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). ResearchGate.
  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021, December 1). PubMed Central (PMC).
  • 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics. (n.d.). PubMed.
  • (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2025, August 7). ResearchGate.

Sources

Fluspirilene (CAS 3336-41-2): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluspirilene, identified by CAS number 3336-41-2, is a long-acting antipsychotic medication belonging to the diphenylbutylpiperidine class of drugs.[1][2] Developed by Janssen Pharmaceutica in 1963, it has been utilized in the treatment of chronic schizophrenia and other psychotic disorders.[3] Marketed under trade names such as Redeptin and Imap, Fluspirilene's primary therapeutic application is in managing the positive symptoms of schizophrenia, including hallucinations and delusions.[1][4] Its unique long-acting formulation, administered via intramuscular injection, offers a significant advantage in patient populations with challenges in adhering to daily medication regimens.[1] This technical guide provides an in-depth overview of the chemical properties, structure, pharmacology, synthesis, and analysis of Fluspirilene, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Fluspirilene is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference
CAS Number 3336-41-2[1]
IUPAC Name 8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one[1]
Molecular Formula C₂₉H₃₁F₂N₃O[1]
Molecular Weight 475.6 g/mol [1][5]
Appearance White to yellowish amorphous or crystalline solid[6]
Melting Point 185 - 190 °C[1][6]
Solubility Water: 10 mg/L (at 25 °C)[1]
DMF: 15 mg/ml
DMSO: 10 mg/ml[7]
Ethanol: 0.3 mg/ml[7]
LogP 5.86
pKa (basic) 7.7, 8.66[1]

Molecular Structure and Elucidation

The molecular structure of Fluspirilene is characterized by a central spiro-piperidine ring system. This core is substituted with a phenyl group at the 1-position of the triazaspiro-decanone moiety and a 4,4-bis(4-fluorophenyl)butyl chain at the 8-position.

Spectroscopic Data

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization is a sensitive method for the determination of Fluspirilene in biological matrices.[8] The protonated molecular ion [M+H]⁺ is observed at m/z 476.2.[8] Key product ions for MS/MS analysis are found at m/z 371, 342, and 274, which can be used for quantification and confirmation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, assigned NMR spectrum is not readily available in the public domain, a patent for a Fluspirilene intermediate provides some characteristic ¹H NMR data. For the intermediate 4,4-bis(4-fluorophenyl)butyl chloride, the following proton signals are reported (200 MHz, CDCl₃): δ 7.06-7.24 (m, 4H), 6.85-7.07 (m, 4H), 3.89 (t, J = 7.9 Hz, 1H), 3.53 (t, J = 6.4 Hz, 2H), 1.99-2.28 (m, 2H), 1.72 (dt, J = 17.3-6.6 Hz, 2H).[2] These signals correspond to the aromatic protons of the two fluorophenyl groups and the protons of the butyl chain.

Infrared (IR) Spectroscopy: FT-IR spectroscopy can be utilized to identify the key functional groups within the Fluspirilene molecule. Expected characteristic absorption bands would include:

  • C=O stretching (amide): ~1650-1680 cm⁻¹

  • N-H stretching (secondary amine/amide): ~3200-3500 cm⁻¹

  • C-N stretching : ~1250-1350 cm⁻¹

  • Aromatic C-H stretching : ~3000-3100 cm⁻¹

  • Aromatic C=C stretching : ~1450-1600 cm⁻¹

  • C-F stretching : ~1100-1250 cm⁻¹

Pharmacological Profile

Mechanism of Action

Fluspirilene exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the brain.[1][2] The overactivity of dopaminergic neurotransmission in the mesolimbic pathway is implicated in the positive symptoms of schizophrenia.[1][2] By blocking these D2 receptors, Fluspirilene mitigates these symptoms.[1] It also exhibits some affinity for serotonin 5-HT2A receptors, which may contribute to its overall therapeutic profile and potentially alleviate some of the negative symptoms of schizophrenia.[2]

Fluspirilene_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signal_Transduction Signal Transduction (Reduced cAMP) D2_Receptor->Signal_Transduction Activates Fluspirilene Fluspirilene Fluspirilene->D2_Receptor Antagonizes Synaptic_Cleft Synaptic Cleft

Fluspirilene's antagonism of the Dopamine D2 receptor.
Pharmacokinetics

A key feature of Fluspirilene is its long-acting depot formulation, which allows for intramuscular administration typically on a weekly or bi-weekly basis.[1] This formulation leads to a slow and sustained release of the drug, maintaining stable plasma concentrations over an extended period.[1] The long half-life of Fluspirilene is advantageous for improving patient compliance.[2] Due to the slow absorption rate from the injection site being the rate-limiting step, Fluspirilene exhibits "flip-flop" kinetics.[9]

Synthesis and Manufacturing

The synthesis of Fluspirilene involves the preparation of two key intermediates: the spirocyclic amine, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, and the alkylating agent, 4,4-bis(4-fluorophenyl)butyl halide.

Illustrative Synthetic Protocol

The following is a generalized, illustrative protocol based on known synthetic strategies.[4][10] Note: This is a conceptual outline and requires optimization and validation for practical application.

Step 1: Synthesis of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Spirocyclic Intermediate)

  • Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve 1-benzyl-4-piperidone in a suitable solvent such as ethanol.

  • Strecker Reaction: Add aniline and trimethylsilyl cyanide to the solution and stir at room temperature.

  • Hydrolysis and Cyclization: The resulting α-aminonitrile is then hydrolyzed with sulfuric acid to form the corresponding α-amino amide. Subsequent condensation with a suitable reagent like N,N-dimethylformamide dimethyl acetal can lead to the formation of the spirocyclic imidazolinone.

  • Reduction and Deprotection: The C=N double bond is reduced, for example, using sodium borohydride. The benzyl protecting group is then removed via catalytic hydrogenation to yield the desired spirocyclic amine.

Step 2: Synthesis of 4,4-bis(4-fluorophenyl)butyl bromide (Alkylating Agent)

  • Grignard Reaction: React γ-butyrolactone with an excess of 4-fluorophenyl magnesium bromide in an appropriate solvent like THF. This results in the formation of a diol.

  • Dehydration and Bromination: The diol is then dehydrated, for instance, by refluxing in aqueous hydrochloric acid, to yield an olefinic alcohol. Subsequent bromination of the alcohol and the double bond, followed by selective reduction of the double bond, can yield the desired 4,4-bis(4-fluorophenyl)butyl bromide.

Step 3: Final Assembly of Fluspirilene

  • Alkylation: The spirocyclic amine from Step 1 is reacted with the alkylating agent from Step 2 in the presence of a base (e.g., sodium carbonate) and a suitable solvent (e.g., acetonitrile) at an elevated temperature.

  • Purification: The crude Fluspirilene is then purified by recrystallization or column chromatography to yield the final product.

Fluspirilene_Synthesis_Workflow cluster_intermediate1 Spirocyclic Intermediate Synthesis cluster_intermediate2 Alkylating Agent Synthesis cluster_final Final Assembly A1 1-Benzyl-4-piperidone A2 Strecker Reaction A1->A2 A3 Hydrolysis & Cyclization A2->A3 A4 Reduction & Deprotection A3->A4 A5 1-phenyl-1,3,8-triazaspiro [4.5]decan-4-one A4->A5 C1 Alkylation A5->C1 B1 γ-Butyrolactone B2 Grignard Reaction B1->B2 B3 Dehydration & Bromination B2->B3 B4 4,4-bis(4-fluorophenyl) butyl bromide B3->B4 B4->C1 C2 Purification C1->C2 C3 Fluspirilene C2->C3

A generalized workflow for the synthesis of Fluspirilene.

Analytical Methods for Quality Control

High-performance liquid chromatography (HPLC) coupled with a suitable detector is a standard method for the analysis of Fluspirilene in pharmaceutical formulations and for monitoring its purity.

Illustrative HPLC Method

The following is an example of an HPLC method for the determination of Fluspirilene. Note: This method is illustrative and requires validation for specific applications.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and a buffer (e.g., 20 mM ammonium formate, pH 3.7).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

System Suitability: Before sample analysis, system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be established to ensure the performance of the chromatographic system.

Therapeutic Applications and Clinical Profile

Fluspirilene is primarily indicated for the long-term maintenance treatment of chronic schizophrenia.[1][5] Its long-acting injectable formulation is particularly beneficial for patients who have difficulty with adherence to oral medication.[1] Clinical studies have shown that Fluspirilene is effective in reducing the positive symptoms of schizophrenia.[11]

Side Effects and Adverse Reactions

As a typical antipsychotic, Fluspirilene is associated with a range of side effects. The most common are extrapyramidal symptoms (EPS), which include tremors, rigidity, slowness of movement (bradykinesia), and involuntary repetitive body movements (tardive dyskinesia).[12] Other potential side effects include drowsiness, dizziness, weight gain, dry mouth, and blurred vision.[1][12] A rare but serious adverse effect associated with antipsychotic medications is neuroleptic malignant syndrome (NMS).[6]

Safety and Handling

Fluspirilene should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety goggles, should be worn.[7] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[7] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7] In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[7]

Conclusion

Fluspirilene remains a relevant therapeutic option for the management of chronic schizophrenia, particularly due to its long-acting injectable formulation that promotes treatment adherence. A thorough understanding of its chemical properties, structure, pharmacology, and analytical methods is crucial for its continued development, manufacturing, and clinical application. This technical guide provides a comprehensive overview to support the work of researchers and professionals in the pharmaceutical sciences.

References

  • Patsnap Synapse. (2024, June 15). What is Fluspirilene used for?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fluspirilene?
  • MIMS Philippines. Fluspirilene: Uses, Dosage, Side Effects and More.
  • PubMed. (1998). Determination of fluspirilene in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation.
  • MDPI. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • ResearchGate. (2011). Scheme 9. Fluspirilene synthesis by Shanghai Institute of Organic Chemistry.
  • PubChem - NIH. Fluspirilene | C29H31F2N3O | CID 3396.
  • PharmaCompass.com. Fluspirilen | Drug Information, Uses, Side Effects, Chemistry.
  • Patsnap Synapse. (2024, July 12). What are the side effects of Fluspirilene?
  • ResearchGate. (2022). A 2001 synthesis of fluspirilene from an Italian group.
  • PubMed. (1989). Utilization and safety of fluspirilene in nonpsychotic outpatients.
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An In-Depth Technical Guide to the Spectral Analysis of 3,5-Dichloro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for 3,5-dichloro-4-hydroxybenzoic acid, a compound of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the molecular structure and characteristics of this compound.

Introduction

This compound (DCHB) is a halogenated derivative of 4-hydroxybenzoic acid. Its chemical structure, featuring two chlorine atoms ortho to a hydroxyl group and para to a carboxylic acid group, gives rise to distinct spectral features. Accurate interpretation of its NMR, IR, and Mass spectra is crucial for its identification, purity assessment, and understanding its chemical behavior in various applications. This guide provides a detailed examination of these spectral data, grounded in established scientific principles and experimental best practices.

Molecular Structure

The structural integrity of this compound is the foundation of its spectral signature. The arrangement of its constituent atoms and functional groups dictates the interactions with electromagnetic radiation and the fragmentation patterns observed in mass spectrometry.

Fragmentation_Pathway M [M]⁺˙ m/z 206/208/210 M_OH [M-OH]⁺ m/z 189/191 M->M_OH - •OH M_COOH [M-COOH]⁺ m/z 161/163 M->M_COOH - •COOH M_COOH_Cl [M-COOH-Cl]⁺ m/z 132 M_COOH->M_COOH_Cl - •Cl

Caption: Proposed mass spectral fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra provides a self-validating confirmation of the structure of this compound. The simplicity of the NMR spectra is a direct reflection of the molecule's symmetry. The IR spectrum clearly identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides a logical fragmentation pattern consistent with the proposed structure. This guide serves as a valuable resource for scientists and researchers, offering a detailed interpretation of the spectral data and reinforcing the principles of structural elucidation through modern analytical techniques.

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  • SHIMADZU CORPORATION.

Potential natural sources of chlorinated hydroxybenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chlorinated hydroxybenzoic acids represent a class of halogenated phenolic compounds with significant, yet underexplored, potential in drug discovery and development. While their synthetic counterparts have been studied, the natural world presents a vast and diverse reservoir of these molecules. This technical guide provides a comprehensive overview of the known and potential natural sources of chlorinated hydroxybenzoic acids, targeting researchers, scientists, and drug development professionals. We delve into the primary biological origins, including marine and terrestrial microorganisms and plants, and detail the biosynthetic pathways responsible for their formation. Furthermore, this guide outlines robust methodologies for the extraction, purification, and structural elucidation of these compounds from complex natural matrices. Finally, we summarize the current understanding of their biological activities and discuss their potential as scaffolds for novel therapeutic agents.

Introduction to Chlorinated Hydroxybenzoic Acids

Chemical Structure and Properties

Chlorinated hydroxybenzoic acids are aromatic carboxylic acids characterized by a benzene ring substituted with at least one hydroxyl group, one carboxyl group, and one or more chlorine atoms. The position and number of these substituents dramatically influence the molecule's chemical and physical properties, including its acidity, lipophilicity, and reactivity. These structural variations are also key determinants of their biological activity.

Significance in Drug Discovery and Environmental Science

The incorporation of chlorine atoms into a molecular scaffold can significantly enhance its biological efficacy.[1] Halogenation can improve membrane permeability, increase metabolic stability, and enhance binding affinity to target proteins. Consequently, chlorinated natural products are a promising source of lead compounds for developing new drugs, particularly in the areas of antimicrobial and anticancer therapies.[1][2] In environmental science, these compounds are of interest due to their persistence and potential role in biogeochemical cycles.[3]

Overview of Natural Occurrences

Chlorinated hydroxybenzoic acids and related chlorinated phenolic compounds are not merely synthetic creations; they are found in a diverse range of natural environments.[3] Marine ecosystems, in particular, are a rich source of halogenated metabolites produced by organisms as a potential chemical defense mechanism.[1][4] Fungi, bacteria, and even some plants have also been identified as producers of these compounds.[3][5][6]

Major Natural Sources and Representative Compounds

The natural world is a treasure trove of chemical diversity, and chlorinated hydroxybenzoic acids are no exception. These compounds have been isolated from a variety of organisms, each with unique metabolic capabilities.

Marine Organisms

The marine environment, with its high concentration of halides, is a particularly fertile ground for the discovery of halogenated natural products.[1][4]

2.1.1 Algae

Marine algae, particularly red algae (Rhodophyta), are known to produce a variety of halogenated secondary metabolites. While specific reports on chlorinated hydroxybenzoic acids are less common than for other halogenated phenols, the enzymatic machinery for their production is present in many algal species.

2.1.2 Sponges

Sponges (Porifera) and their associated microorganisms are prolific producers of bioactive compounds. The constant chemical warfare in their environment has driven the evolution of complex biosynthetic pathways, including those for halogenated molecules.

2.1.3 Marine Bacteria and Fungi

Marine microorganisms, including bacteria and fungi, are emerging as a significant source of novel chlorinated compounds.[1][7] The extreme conditions of the deep sea, such as high pressure and low temperatures, are thought to drive the evolution of unique metabolic pathways.[4] Deep-sea-derived fungi, such as Acremonium sclerotigenum and Spiromastix species, have been shown to produce a variety of chlorinated metabolites, some with potent antifungal and antibacterial activities.[1][2][5] Marine actinomycetes are another promising source of chlorinated secondary metabolites.[1]

Terrestrial Plants

While less common than in marine organisms, some terrestrial plants and their associated endophytic fungi have been found to produce chlorinated compounds.[8] 4-Hydroxybenzoic acid is a common plant metabolite, and subsequent chlorination by associated microbes is a plausible route for the formation of chlorinated derivatives.[8][9]

Fungi

Terrestrial fungi, especially those involved in lignin degradation (white-rot fungi), are known to produce chlorinated anisyl and hydroquinone compounds as byproducts of lignin breakdown.[6] Fungi possess chloroperoxidase enzymes capable of incorporating chlorine into organic molecules.[8] The genus Acremonium is a notable producer of chlorinated orsellinic aldehyde and ascochlorin derivatives.[5]

Bacteria

Soil-dwelling bacteria, particularly from the phylum Actinobacteria, are renowned for their ability to produce a vast array of secondary metabolites, including chlorinated antibiotics like vancomycin.[3] Species of Streptomyces have been shown to biotransform p-hydroxybenzoate into chlorinated phenols.[8] The enzymatic machinery for producing chlorinated aromatic compounds is widespread in this group of bacteria.[3][7]

Biosynthesis of Chlorinated Hydroxybenzoic Acids

The biosynthesis of chlorinated hydroxybenzoic acids in nature is a fascinating process that relies on specialized enzymes and readily available precursors.

Role of Haloperoxidase Enzymes

The key enzymes responsible for the chlorination of organic molecules in nature are haloperoxidases, particularly chloroperoxidases.[3][8] These enzymes utilize hydrogen peroxide to oxidize chloride ions (Cl⁻) to a more electrophilic chlorine species (e.g., hypochlorous acid, HOCl), which can then react with electron-rich aromatic rings, such as those of hydroxybenzoic acids.[6]

Key Biosynthetic Pathways

The biosynthesis of the hydroxybenzoic acid core typically proceeds through the shikimate pathway, which generates aromatic amino acids and other phenolic compounds from carbohydrate precursors.[10][11][12] 4-Hydroxybenzoic acid is a key intermediate in this pathway.[9][12] Subsequent chlorination by haloperoxidases leads to the formation of chlorinated derivatives.

Biosynthesis_Pathway Carbohydrate_Precursors Carbohydrate Precursors Shikimate_Pathway Shikimate Pathway Carbohydrate_Precursors->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate p_Hydroxybenzoic_Acid p-Hydroxybenzoic Acid Chorismate->p_Hydroxybenzoic_Acid Chlorinated_Hydroxybenzoic_Acids Chlorinated Hydroxybenzoic Acids p_Hydroxybenzoic_Acid->Chlorinated_Hydroxybenzoic_Acids Haloperoxidase Haloperoxidase (e.g., Chloroperoxidase) + H2O2 + Cl- Haloperoxidase->Chlorinated_Hydroxybenzoic_Acids Electrophilic Chlorination

Biosynthetic pathway of chlorinated hydroxybenzoic acids.
Precursor Molecules and Environmental Factors

The availability of precursor molecules, such as 4-hydroxybenzoic acid, and the concentration of chloride ions in the environment are critical factors influencing the production of chlorinated hydroxybenzoic acids.[8] The expression of haloperoxidase enzymes can also be induced by environmental stressors, suggesting a role for these chlorinated compounds in ecological interactions.

Methodologies for Isolation and Characterization

The successful isolation and characterization of chlorinated hydroxybenzoic acids from natural sources require a combination of careful extraction techniques and powerful analytical methods.

Extraction and Purification Protocols

The choice of extraction and purification methods is crucial to obtaining pure compounds for structural elucidation and biological testing.

4.1.1 Step-by-step protocol for Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the selective extraction and concentration of analytes from complex matrices.[13][14]

  • Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing a suitable organic solvent (e.g., methanol) followed by deionized water.

  • Sample Loading: Load the acidified aqueous extract onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.

  • Elution: Elute the chlorinated hydroxybenzoic acids from the cartridge using a stronger organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).

  • Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for further analysis.

4.1.2 Step-by-step protocol for High-Performance Liquid Chromatography (HPLC) Purification

HPLC is a powerful technique for the separation and purification of individual compounds from a complex mixture.[15]

  • Column Selection: Choose a suitable HPLC column, typically a reversed-phase column (e.g., C18 or phenyl-hexyl), for the separation of phenolic compounds.

  • Mobile Phase Optimization: Develop a gradient or isocratic mobile phase system, often consisting of a mixture of water (acidified with formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile), to achieve optimal separation of the target compounds.

  • Sample Injection: Inject the concentrated extract onto the HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the peaks of interest based on the UV chromatogram.

  • Purity Assessment: Analyze the collected fractions by analytical HPLC to assess their purity.

Structural Elucidation Techniques

Once a pure compound has been isolated, its chemical structure must be determined using a combination of spectroscopic techniques.

4.2.1 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly useful for determining the molecular formula. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) is a key indicator of the presence and number of chlorine atoms in a molecule.[5]

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. 1D NMR (¹H and ¹³C) provides information about the number and types of protons and carbons, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms, allowing for the complete structural elucidation of the molecule.

Workflow Diagram

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Structural Elucidation & Bioactivity Natural_Source Natural Source (e.g., Marine Fungus) Solvent_Extraction Solvent Extraction Natural_Source->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE HPLC Preparative HPLC SPE->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound MS Mass Spectrometry (MS) (Molecular Weight, Formula) Pure_Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Pure_Compound->NMR Structure_Determination Structure Determination MS->Structure_Determination NMR->Structure_Determination Biological_Assays Biological Assays (e.g., Antimicrobial, Cytotoxicity) Structure_Determination->Biological_Assays Bioactive_Lead Bioactive Lead Compound Biological_Assays->Bioactive_Lead

General workflow for isolation and characterization.

Biological Activities and Potential Applications

Naturally occurring chlorinated hydroxybenzoic acids and related compounds have demonstrated a range of interesting biological activities, making them attractive candidates for further investigation in drug development.[16][17][18][19]

Antimicrobial and Antifungal Properties

Many chlorinated natural products exhibit potent antimicrobial and antifungal activity.[1][2][5][20] For example, chlorinated metabolites from the deep-sea-derived fungus Spiromastix sp. have shown significant activity against Gram-positive pathogenic bacteria, including Staphylococcus aureus.[1][2] Similarly, chlorinated meroterpenoids from Acremonium sclerotigenum displayed strong antifungal efficacy against Cryptococcus gattii.[5]

Herbicidal and Algicidal Activities

Some hydroxybenzoic acids and their derivatives have been reported to possess herbicidal and algicidal properties.[16][18] This suggests that their chlorinated counterparts could also have potential applications in agriculture as natural herbicides or algaecides.

Pharmacological Potential

The diverse biological activities of chlorinated hydroxybenzoic acids extend to other areas of pharmacology. They have been investigated for their anti-inflammatory, antioxidant, and enzyme-inhibiting properties.[10][16][17] The presence of the chlorine atom can modulate these activities, sometimes leading to enhanced potency.

Data Summary Table of Biological Activities
Compound ClassSource OrganismBiological ActivityReference
Chlorinated MeroterpenoidsAcremonium sclerotigenum (Fungus)Antifungal (Cryptococcus gattii)[5]
Chlorinated Depsidones & IsocoumarinsSpiromastix sp. (Fungus)Antibacterial (Gram-positive bacteria)[1][2]
Lynamicins (Chlorinated bisindole pyrroles)Marinispora sp. (Bacteria)Antibacterial (S. aureus, E. faecalis)[20]
Chlorinated Anisyl CompoundsWhite-rot fungiGeneral antimicrobial[6]

Conclusion and Future Perspectives

The natural world is a vast and largely untapped resource for the discovery of novel chlorinated hydroxybenzoic acids and related compounds. Marine microorganisms, in particular, hold immense promise as a source of structurally unique and biologically active molecules. Advances in analytical techniques, such as high-resolution mass spectrometry and cryoprobe NMR spectroscopy, will continue to facilitate the discovery and characterization of these compounds from complex natural extracts.

Future research should focus on several key areas:

  • Exploring new environments: Bioprospecting in underexplored habitats, such as deep-sea trenches and hypersaline environments, is likely to yield novel chlorinated metabolites.

  • Genomic and transcriptomic approaches: Mining the genomes and transcriptomes of known producer organisms can help to identify the biosynthetic gene clusters responsible for the production of chlorinated compounds, enabling their heterologous expression and synthetic biology applications.

  • Mechanism of action studies: Elucidating the molecular targets and mechanisms of action of bioactive chlorinated hydroxybenzoic acids is crucial for their development as therapeutic agents.

By embracing a multidisciplinary approach that combines natural product chemistry, microbiology, and pharmacology, the scientific community can unlock the full potential of these fascinating natural molecules for the benefit of human health and agriculture.

References

  • New Chlorinated Meroterpenoids with Antifungal Activity from the Deep-Sea-Derived Fungus Acremonium sclerotigenum. (n.d.). MDPI.
  • Chlorinated metabolites with antibacterial activities from a deep-sea-derived Spiromastix fungus. (2021). RSC Publishing.
  • (PDF) Chlorinated metabolites with antibacterial activities from a deep-sea-derived Spiromastix fungus. (n.d.). ResearchGate.
  • Marine Bacterial Secondary Metabolites: A Treasure House for Structurally Unique and Effective Antimicrobial Compounds. (n.d.). National Institutes of Health.
  • Chemically Diverse and Biologically Active Secondary Metabolites from Marine Phylum chlorophyta. (n.d.). MDPI.
  • Biodegradation of Chlorinated Compounds by White Rot Fungi. (n.d.). ResearchGate.
  • Bioactive Compounds from Marine Bacteria and Fungi. (n.d.). National Institutes of Health.
  • Microbial Synthesis and Transformation of Inorganic and Organic Chlorine Compounds. (n.d.). National Institutes of Health.
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  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (2021). National Institutes of Health.
  • Biosynthetic Mechanisms of Plant Chlorogenic Acid from a Microbiological Perspective. (2025).
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  • A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.).
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  • A comprehensive review of the classification, sources, biosynthesis, and biological properties of hydroxybenzoic and hydroxycinnamic acids. (2023). ResearchGate.
  • Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. (2004). National Institutes of Health.
  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021). National Institutes of Health.

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The Rising Potential of 3,5-Dichloro-4-hydroxybenzoic Acid Derivatives in Therapeutic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 3,5-dichloro-4-hydroxybenzoic acid represent a compelling class of compounds with a broad spectrum of underexplored biological activities. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, known biological activities, and therapeutic potential of these halogenated phenolic compounds. We will delve into their antimicrobial, antioxidant, and cytotoxic properties, offering insights into their mechanisms of action and structure-activity relationships. This guide aims to be a comprehensive resource, complete with detailed experimental protocols and visual aids, to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Significance of Halogenated Phenolic Scaffolds

The incorporation of halogen atoms into pharmacologically active molecules is a well-established strategy in drug discovery to modulate their physicochemical properties and enhance biological activity. Halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets. The this compound scaffold, in particular, presents a unique combination of a phenolic hydroxyl group, a carboxylic acid moiety, and two chlorine atoms on the aromatic ring. This arrangement offers multiple points for chemical modification to generate a diverse library of derivatives, including esters, amides, and hydrazides, each with the potential for distinct biological profiles. Research into related hydroxybenzoic acids has revealed a wide array of biological effects, including antimicrobial, antioxidant, and anticancer activities, suggesting that the targeted exploration of this compound derivatives is a promising avenue for the discovery of novel therapeutic agents.[1][2]

Synthesis of this compound and its Key Derivatives

The parent compound, this compound, serves as the foundational starting material for a variety of derivatives. Its synthesis can be achieved through various methods, often involving the chlorination of p-hydroxybenzoic acid.

Synthesis of this compound

A common laboratory-scale synthesis involves the direct chlorination of 4-hydroxybenzoic acid using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), in an appropriate solvent. The reaction conditions need to be carefully controlled to achieve dichlorination at the 3 and 5 positions.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-hydroxybenzoic acid in a suitable solvent (e.g., glacial acetic acid) in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Chlorination: Slowly add a stoichiometric excess of the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cautiously pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the crude product by filtration, wash thoroughly with cold water to remove any residual acid, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Key Derivatives

The carboxylic acid and hydroxyl groups of this compound are amenable to a variety of chemical transformations to yield esters, amides, and hydrazides.

Ester derivatives can be synthesized via Fischer esterification, reacting this compound with an alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

Amide derivatives are typically prepared by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct amidation.

Hydrazides are synthesized by reacting the corresponding ester with hydrazine hydrate. These hydrazides can then be further reacted with various aldehydes or ketones to form hydrazones, a class of compounds known for their diverse biological activities. The synthesis of 3,5-dichloro-4-hydroxybenzohydrazide has been reported by reacting the methyl ester of this compound with hydrazine hydrate.

Synthesis_Derivatives Core 3,5-Dichloro-4- hydroxybenzoic Acid Ester Ester Derivatives Core->Ester Alcohol, H+ Amide Amide Derivatives Core->Amide 1. SOCl2 2. R1R2NH Hydrazide Hydrazide Ester->Hydrazide NH2NH2·H2O Hydrazone Hydrazone Derivatives Hydrazide->Hydrazone R'CHO or R'COR''

Caption: General synthetic routes to key derivatives of this compound.

Biological Activities and Therapeutic Potential

While research specifically on a broad range of this compound derivatives is still emerging, the existing literature on related halogenated phenolic compounds provides a strong rationale for their investigation across several therapeutic areas.

Antimicrobial Activity

Halogenated compounds are known to possess significant antimicrobial properties. The introduction of chlorine atoms to the phenolic ring can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes. The acidic nature of the carboxylic acid group and the presence of the hydroxyl group can also contribute to the antimicrobial effect.

Mechanism of Action: The antimicrobial action of halogenated phenols is often attributed to their ability to disrupt cell membranes, leading to leakage of intracellular components, and to inhibit essential enzymes by binding to their active sites. The oxidative and halogenating potential of these compounds can lead to the denaturation of proteins and nucleic acids.[3] Studies on sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing promising minimum inhibitory concentrations (MICs).[3] For instance, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide exhibited MIC values in the range of 15.62-31.25 µmol/L against methicillin-sensitive and -resistant Staphylococcus aureus.[3] Hydrazide-hydrazones derived from 4-hydroxybenzoic acid have also shown potent antifungal activity.[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage to cells and tissues.

Mechanism of Action: The antioxidant activity of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups. The presence of electron-donating groups on the aromatic ring can enhance the stability of the resulting phenoxyl radical, thus increasing the antioxidant capacity. While the chlorine atoms in this compound are electron-withdrawing, the overall electronic effect on the phenolic hydroxyl group's ability to donate a hydrogen atom would determine the antioxidant potential of its derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Cytotoxic and Anticancer Activity

Several studies have highlighted the potential of halogenated benzoic acid derivatives as anticancer agents. The cytotoxic effects of these compounds are often linked to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.

Mechanism of Action: The precise mechanisms of anticancer activity for this compound derivatives are not yet fully elucidated. However, research on the parent compound and its isomer, 3,5-dichloro-2-hydroxybenzoic acid, suggests that their cytotoxicity may be related to the induction of oxidative stress. One study found that the cytotoxicity of these isomers in Chinese hamster ovary cells was correlated with an increase in intracellular superoxide dismutase (SOD) activity, suggesting that the interaction with this enzyme and the subsequent disruption of redox homeostasis could be a key cytotoxic mechanism. Dichloroacetyl amides, a class of compounds that could be derived from this compound, have shown potent cytotoxicity against various cancer cell lines, with some derivatives exhibiting submicromolar CC50 values.[5] These compounds were found to induce mitotic accumulation and cleavage of PARP and procaspase-3, indicating an apoptotic mechanism of cell death.[5]

Derivative ClassReported ActivityTarget Organisms/Cell LinesReported Values
Dichloroacetyl amides of 3,5-bis(benzylidene)-4-piperidonesAnticancerSquamous cell carcinomas (Ca9-22, HSC-2, etc.)Submicromolar CC50 values
Sulfonamides of 5-chloro-2-hydroxybenzoic acidAntibacterialS. aureus (MRSA and MSSA)MIC: 15.62-31.25 µmol/L
4-Hydroxybenzoic acid hydrazide-hydrazonesAntifungalBotrytis cinerea, Colletotrichum unicolorHigh % growth inhibition

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.

  • Calculation of Cell Viability: Calculate the percentage of cell viability relative to untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

Biological_Activities Core 3,5-Dichloro-4-hydroxybenzoic Acid Derivatives Antimicrobial Antimicrobial Activity Core->Antimicrobial Antioxidant Antioxidant Activity Core->Antioxidant Anticancer Cytotoxic/Anticancer Activity Core->Anticancer MembraneDisruption Cell Membrane Disruption Antimicrobial->MembraneDisruption EnzymeInhibition Enzyme Inhibition Antimicrobial->EnzymeInhibition RadicalScavenging Free Radical Scavenging Antioxidant->RadicalScavenging ApoptosisInduction Induction of Apoptosis Anticancer->ApoptosisInduction OxidativeStress Oxidative Stress Induction Anticancer->OxidativeStress

Caption: Overview of the key biological activities of this compound derivatives and their potential mechanisms.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is yet to be established due to limited studies, some general principles can be inferred from related compound classes:

  • Lipophilicity: The nature of the ester or amide substituent will significantly impact the lipophilicity of the molecule. Increased lipophilicity can enhance membrane permeability and, consequently, antimicrobial and cytotoxic activity, but it must be balanced to maintain sufficient aqueous solubility for bioavailability.

  • Electronic Effects: The electronic properties of substituents on the aromatic ring or within the ester/amide moiety can influence the reactivity of the phenolic hydroxyl and carboxylic acid groups, thereby affecting antioxidant and enzyme-inhibitory activities.

  • Steric Factors: The size and shape of the derivatives will play a crucial role in their ability to bind to the active sites of target enzymes or receptors.

Future Directions and Conclusion

The derivatives of this compound represent a promising, yet largely untapped, area for therapeutic innovation. The foundational chemical scaffold offers a versatile platform for the synthesis of a wide array of novel compounds. Preliminary evidence from related structures strongly suggests the potential for potent antimicrobial, antioxidant, and anticancer activities.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound esters, amides, and hydrazones. Comprehensive screening against a broad panel of microbial strains and cancer cell lines is warranted to identify lead compounds with high efficacy and selectivity. Subsequent mechanistic studies will be crucial to elucidate their modes of action and to guide further optimization through a detailed understanding of their structure-activity relationships. This in-depth technical guide provides the necessary framework and foundational knowledge to empower researchers to unlock the full therapeutic potential of this intriguing class of halogenated phenolic compounds.

References

  • Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells. PMC. [Link]
  • This compound | C7H4Cl2O3 | CID 18749. PubChem. [Link]
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Metabolic Crossroads: 3,5-Dichloro-4-hydroxybenzoic Acid in Microbial Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

A Senior Application Scientist's Guide to its Formation, Degradation, and Analysis

Abstract

3,5-Dichloro-4-hydroxybenzoic acid (DC-HBA) is a halogenated aromatic compound of significant interest in environmental science and microbial biotechnology. While not a primary metabolite, it frequently emerges as a key intermediate in the microbial degradation of anthropogenic pollutants, including chlorinated pesticides and phenols. Its appearance represents a critical metabolic node, determining the fate of these pollutants and influencing the ecotoxicity of the surrounding environment. This guide provides an in-depth exploration of DC-HBA's role as a microbial metabolite. We will examine its formation through biotransformation, delineate putative catabolic pathways, discuss its physiological impact, and provide detailed, field-proven protocols for its extraction and quantification.

Introduction: The Significance of a Halogenated Intermediate

This compound is a derivative of 4-hydroxybenzoic acid, characterized by chlorine substituents at the C-3 and C-5 positions of the benzene ring.[1] Its environmental relevance stems primarily from its role as a transformation product of various industrial chemicals. For instance, it is a known environmental transformation product of the fungicide Tolclofos-methyl.[1] The microbial metabolism of highly chlorinated compounds is a cornerstone of bioremediation. Bacteria and fungi have evolved sophisticated enzymatic machinery to dehalogenate and cleave the aromatic rings of these recalcitrant molecules.[2][3][4]

The presence of DC-HBA in a microbial system is a double-edged sword. On one hand, its formation from a more complex pollutant signifies a successful initial detoxification step. On the other hand, DC-HBA itself can exhibit toxicity, and its persistence can be a bottleneck in the complete mineralization of the original pollutant.[5][6] Therefore, understanding its metabolic lifecycle is paramount for designing effective bioremediation strategies and for assessing the environmental impact of chlorinated pollutants.

PropertyValueSource
Molecular Formula C₇H₄Cl₂O₃[7]
Molecular Weight 207.01 g/mol [1]
CAS Number 3336-41-2
Appearance White Powder[8]
Melting Point 264-266 °C

Microbial Formation: A Product of Detoxification Pathways

Microorganisms rarely synthesize DC-HBA de novo. Instead, it is most commonly formed as an intermediate during the breakdown of more complex xenobiotics. The initial steps in the degradation of many chlorinated aromatic compounds involve hydroxylation and dehalogenation reactions, which can lead to the formation of chlorinated hydroxybenzoic acids.

A key mechanism involves the action of monooxygenase or dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, often displacing a chlorine atom in the process.[2][4] For example, the degradation of pentachlorophenol (PCP) by bacteria like Sphingomonas chlorophenolicum is initiated by a PCP-4-monooxygenase, which hydroxylates the ring to form tetrachlorohydroquinone.[2] Subsequent dehalogenation and oxidative steps can lead to chlorinated intermediates.

While a direct, single-enzyme pathway to DC-HBA from a common pollutant is not extensively documented, a plausible formation route can be inferred from the metabolism of related compounds. For instance, anaerobic microorganisms like Desulfitobacterium species are known to transform chlorinated hydroquinones, which are metabolites of basidiomycete fungi, into various chlorophenols through demethylation, dehydroxylation, and dechlorination steps.[9][10] A similar carboxylation and subsequent modification of a dichlorinated phenol could yield DC-HBA.

G cluster_0 Putative Formation Pathway Precursor Highly Chlorinated Phenol (e.g., 2,4,5-Trichlorophenol) Intermediate1 Dichlorinated Hydroquinone Precursor->Intermediate1 Monooxygenase (Hydroxylation) Metabolite This compound Intermediate1->Metabolite Carboxylase & Further Oxidation

Caption: Putative pathway for the formation of DC-HBA from a precursor chlorinated phenol.

Microbial Degradation: Breaking Down a Recalcitrant Intermediate

The complete mineralization of DC-HBA is crucial for detoxification. The degradation of hydroxybenzoic acids by microorganisms is a well-studied process, typically involving further hydroxylation to form dihydroxybenzoic acids (like protocatechuic acid or gentisic acid), which are then susceptible to ring cleavage by dioxygenase enzymes.[11][12]

For DC-HBA, the degradation pathway likely involves the following key steps:

  • Reductive Dehalogenation: The first and often rate-limiting step is the removal of chlorine atoms. This can be catalyzed by reductive dehalogenases, which replace a chlorine with a hydrogen atom, yielding 4-hydroxybenzoic acid.

  • Oxidative Decarboxylation: Alternatively, some microbes can decarboxylate the molecule to form 2,6-dichlorophenol, which then enters a chlorophenol degradation pathway.

  • Hydroxylation: Following dehalogenation to 4-hydroxybenzoic acid, the molecule is hydroxylated by a monooxygenase to form protocatechuic acid (3,4-dihydroxybenzoic acid).[11]

  • Ring Cleavage: Protocatechuic acid is a key intermediate that can be cleaved by protocatechuate dioxygenases via either the ortho- or meta-cleavage pathway.[12] These pathways ultimately convert the aromatic ring into intermediates of central metabolism, such as succinate and acetyl-CoA, which can be used for energy and biomass.[11]

G cluster_1 Putative Degradation Pathway Metabolite This compound Intermediate2 4-Hydroxybenzoic acid Metabolite->Intermediate2 Reductive Dehalogenase Intermediate3 Protocatechuic Acid (3,4-Dihydroxybenzoic acid) Intermediate2->Intermediate3 4-Hydroxybenzoate 3-Monooxygenase Cleavage Ring Cleavage (ortho- or meta-) Intermediate3->Cleavage Protocatechuate Dioxygenase TCA TCA Cycle Intermediates Cleavage->TCA

Caption: Putative degradation pathway of DC-HBA via dehalogenation and ring cleavage.

Physiological Effects and Toxicological Profile

The accumulation of chlorinated intermediates like DC-HBA during bioremediation can have significant physiological consequences. Recent studies have highlighted the isomer-specific cytotoxicity of phenolic disinfection byproducts, a class of compounds to which DC-HBA belongs.[5][6]

Research comparing this compound with its isomer, 3,5-dichloro-2-hydroxybenzoic acid, found that both compounds can induce oxidative stress in mammalian cell lines.[5] Exposure led to a dose-dependent increase in intracellular superoxide dismutase (SOD) activity, indicating a cellular response to combat reactive oxygen species.[5] Molecular docking simulations suggest these molecules can interact with and modulate the activity of key enzymes like Cu/Zn-SOD.[5] For drug development professionals, this bioactivity suggests that DC-HBA and similar structures could be investigated for pharmacological properties, although their primary interest remains in their toxicological profile during environmental cleanup.

Analytical Methodologies and Protocols

Accurate quantification of DC-HBA is essential for monitoring bioremediation processes and conducting toxicological studies. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

MethodPrincipleDerivatizationProsCons
HPLC-DAD/UV Separation based on polarity; detection via UV absorbance.Not required.Robust, reproducible, simple sample prep.Lower sensitivity and specificity than MS.
LC-MS/MS Separation by HPLC; detection by mass spectrometry.Not required.High sensitivity and specificity.Higher equipment cost and complexity.
GC-MS Separation of volatile compounds; detection by mass spectrometry.Required (e.g., silylation).[14]Excellent separation and structural info.Derivatization adds steps and variability.
Experimental Protocol: Quantification of DC-HBA in Microbial Culture by HPLC-DAD

This protocol provides a self-validating system for the reliable quantification of DC-HBA from a liquid microbial culture.

1. Sample Preparation & Extraction

  • Rationale: The goal is to separate the analyte (DC-HBA) from the complex culture medium (salts, proteins, other metabolites) and the microbial cells. Acidification ensures DC-HBA is in its protonated, less polar form, enhancing its extraction into an organic solvent.

  • Protocol:

    • Collect 10 mL of microbial culture into a centrifuge tube.

    • Centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the cells.

    • Carefully transfer 8 mL of the supernatant to a clean glass tube.

    • Acidify the supernatant to pH < 2.0 by adding 1M HCl dropwise. Verify with pH paper.

    • Add 8 mL of ethyl acetate. Vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.

    • Carefully transfer the upper ethyl acetate layer to a new tube.

    • Repeat the extraction (steps 5-7) on the aqueous phase twice more, combining all organic extracts.

    • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the dried extract in 1 mL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-DAD Analysis

  • Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. The acidic mobile phase maintains DC-HBA in its protonated state for consistent retention. A Diode Array Detector (DAD) allows for quantification at the maximum absorbance wavelength and provides spectral data to confirm peak identity.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: DAD monitoring at 280 nm (or the determined λmax), with spectral scanning from 200-400 nm.

3. Calibration and Quantification (Self-Validation)

  • Rationale: A multi-point calibration curve built with certified standards is essential for accurate quantification and validates the linearity of the detector response.

  • Protocol:

    • Prepare a stock solution of 1 mg/mL DC-HBA in methanol.

    • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution in the mobile phase.

    • Inject each standard and construct a calibration curve by plotting peak area against concentration.

    • The curve must have a coefficient of determination (r²) > 0.995 for acceptance.

    • Inject the prepared samples and quantify the DC-HBA concentration using the regression equation from the calibration curve.

    • QC Check: Run a mid-range calibration standard every 10-15 sample injections. The measured concentration should be within ±15% of the expected value to ensure system stability.

Caption: Experimental workflow for the extraction and quantification of DC-HBA.

Conclusion and Future Perspectives

This compound serves as a critical metabolic checkpoint in the microbial degradation of chlorinated aromatic pollutants. Its formation indicates partial detoxification, but its own recalcitrance and cytotoxicity necessitate further breakdown for complete bioremediation. Future research should focus on isolating and characterizing the specific enzymes responsible for both the formation and degradation of DC-HBA. Elucidating the genetic regulation of these pathways will empower metabolic engineering efforts to create microbial strains with enhanced degradation capabilities, thereby overcoming metabolic bottlenecks and providing more efficient and reliable solutions for environmental cleanup. Furthermore, exploring the specific interactions of DC-HBA with cellular machinery could provide valuable insights for both toxicology and pharmacology.

References

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  • Milliken, C. E., Meier, G. P., Sowers, K. R., & May, H. D. (2004). Chlorophenol production by anaerobic microorganisms: transformation of a biogenic chlorinated hydroquinone metabolite. Applied and Environmental Microbiology, 70(4), 2494-2496. [Link]
  • Milliken, C. E., Meier, G. P., Sowers, K. R., & May, H. D. (2004). Chlorophenol production by anaerobic microorganisms: transformation of a biogenic chlorinated hydroquinone metabolite. PubMed, 70(4), 2494-6. [Link]
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  • Kitahara, Y., et al. (2018). Production of 4-Hydroxybenzoic Acid by an Aerobic Growth-Arrested Bioprocess Using Metabolically Engineered Corynebacterium glutamicum. Applied and Environmental Microbiology, 84(10), e00113-18. [Link]
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  • Dong, F., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and this compound and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. Environmental Pollution, 126906. [Link]
  • Dong, F., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and this compound and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts.

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An In-depth Technical Guide to the Toxicological Profile and Safe Handling of 3,5-Dichloro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-hydroxybenzoic acid, a halogenated aromatic carboxylic acid, is a compound of interest in various research and development sectors. Its structural similarity to other chlorinated aromatic compounds necessitates a thorough understanding of its toxicological profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the known toxicological data, detailed safety and handling procedures, and outlines key experimental workflows for the further toxicological assessment of this compound. The information herein is intended to empower researchers and drug development professionals to work safely and effectively with this compound, ensuring both personal safety and the integrity of their research.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is crucial for predicting its behavior and potential interactions.

PropertyValueSource
CAS Number 3336-41-2[1][2]
Molecular Formula C₇H₄Cl₂O₃[1][2]
Molecular Weight 207.01 g/mol [1][2]
Appearance White to off-white crystalline solid or beige powder[3]
Melting Point 264-266 °C

Known Toxicological Data

The available toxicological data for this compound primarily pertains to its acute toxicity and irritant properties. A significant data gap exists for chronic toxicity endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity.

Acute Toxicity

The primary route of concern for acute toxicity is through ingestion, inhalation, and skin or eye contact. The available data indicates moderate acute toxicity.[4]

RouteSpeciesValueEffectsSource
IntraperitonealMouseLD50: 650 mg/kgBehavioral - altered sleep time (including change in righting reflex)[1]
Irritation and Sensitization

This compound is classified as an irritant to the skin, eyes, and respiratory system.[4][5]

  • Skin Irritation: Causes skin irritation (Category 2).[4][5] Prolonged exposure may lead to dermatitis.[4]

  • Eye Irritation: Causes serious eye irritation (Category 2).[4][5]

  • Respiratory Irritation: May cause respiratory irritation (STOT SE 3).[4][5]

  • Sensitization: Prolonged exposure may potentially cause sensitization effects.[4]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Currently, there is a lack of specific studies on the genotoxic, carcinogenic, or reproductive and developmental toxicity of this compound. The International Agency for Research on Cancer (IARC) has not classified this compound as a carcinogen.[6] Given the absence of data, a cautious approach is warranted, and further investigation using standardized protocols is highly recommended for any application where long-term or significant human exposure is a possibility.

Safety and Handling

Given its irritant properties and the gaps in its toxicological profile, strict adherence to safety protocols is paramount when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound Engineering_Controls Engineering Controls (Fume Hood) Eye_Protection Eye Protection (Safety glasses with side-shields or goggles, EN 166) Engineering_Controls->Eye_Protection Always required Hand_Protection Hand Protection (Chemical-resistant gloves, e.g., nitrile) Eye_Protection->Hand_Protection Body_Protection Body Protection (Lab coat, closed-toe shoes) Hand_Protection->Body_Protection Respiratory_Protection Respiratory Protection (NIOSH-approved respirator if dust is generated) Body_Protection->Respiratory_Protection If ventilation is inadequate or dust is present

Caption: PPE Decision Pathway for Handling this compound.

Handling and Storage
  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3][6]

    • Avoid generating dust.[3]

    • Avoid contact with skin and eyes.[3][6]

    • Wash hands thoroughly after handling.[3][6]

    • Do not eat, drink, or smoke in the handling area.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

    • Keep away from oxidizing agents.[3]

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Spill and Disposal Procedures
  • Spills:

    • Evacuate personnel to a safe area.

    • Wear appropriate PPE, including respiratory protection.[6]

    • Avoid dust formation.

    • Sweep up the spilled material and place it in a suitable, closed container for disposal.[3][6]

    • Do not let the product enter drains.[6]

  • Disposal:

    • Dispose of the waste material in accordance with local, state, and federal regulations.

    • Contaminated packaging should be disposed of as unused product.[6]

Experimental Workflows for Toxicological Assessment

To address the existing data gaps, a tiered approach to toxicological testing is recommended. The following sections outline standard, authoritative protocols for assessing the key toxicological endpoints for which data is currently unavailable.

Toxicity_Testing_Workflow cluster_workflow Tiered Toxicological Assessment Workflow cluster_genotox Genotoxicity Battery start Compound of Interest (this compound) acute_toxicity Acute Toxicity Testing (OECD 423) start->acute_toxicity irritation Skin & Eye Irritation (OECD 439 & 405) start->irritation genotoxicity Genotoxicity Assessment acute_toxicity->genotoxicity If warranted by exposure potential irritation->genotoxicity chronic_toxicity Chronic Toxicity Studies (Carcinogenicity, Reproductive) genotoxicity->chronic_toxicity If positive results ames Ames Test (OECD 471) micronucleus In Vitro Micronucleus Assay (OECD 487) comet Comet Assay

Caption: A tiered workflow for the comprehensive toxicological assessment of a chemical compound.

Acute Oral Toxicity Assessment (OECD 423)

The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance. It uses a reduced number of animals compared to traditional methods.

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually female rats) are used.

  • Dosing: The substance is administered orally to a group of 3 animals at a defined dose.[3]

  • Stepwise Procedure: The presence or absence of compound-related mortality determines the next step:

    • If mortality occurs, the test is repeated at a lower dose.

    • If no mortality occurs, the test is repeated at a higher dose.

  • Observation: Animals are observed for 14 days for signs of toxicity and mortality.[3]

  • Endpoint: The test allows for the classification of the substance into a GHS category based on its acute toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential, avoiding the use of live animals.[7][8]

Methodology:

  • Test System: A 3D model of human epidermis is used.[8]

  • Application: The test chemical is applied topically to the surface of the skin model.

  • Exposure and Incubation: The tissue is exposed for a defined period (e.g., 60 minutes), then rinsed and incubated for 24-42 hours.[9]

  • Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay).[9]

  • Classification: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant (UN GHS Category 2).[7][8]

Acute Eye Irritation/Corrosion (OECD 405)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[10][11][12] A tiered testing strategy, starting with in vitro methods, is strongly encouraged to minimize animal use.[11]

Methodology (In Vivo):

  • Animal Selection: Albino rabbits are typically used.[11]

  • Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[10][12]

  • Observation: The eyes are examined at specific intervals (1, 24, 48, and 72 hours) and up to 21 days to evaluate the reversibility of effects.[11][13]

  • Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored to classify the irritant potential.[12]

Genotoxicity Assessment

A battery of tests is recommended to assess the genotoxic potential of a substance, as no single test can detect all types of genetic damage.[14]

1. Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4][15][16]

Methodology:

  • Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.[15]

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[4][17]

  • Selection: The bacteria are plated on a minimal agar medium lacking histidine.

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) compared to the negative control.[16]

2. In Vitro Micronucleus Assay (OECD 487)

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[5][18][19]

Methodology:

  • Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured and treated with the test substance.[19]

  • Exposure: Cells are exposed for a short or long duration, with and without metabolic activation.[19]

  • Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, ensuring that only cells that have divided are scored.[5][18]

  • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.[19]

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis. A significant, dose-dependent increase indicates clastogenic or aneugenic activity.[19]

3. Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[6][20]

Methodology:

  • Cell Preparation: A suspension of single cells is prepared from the test system.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.[20]

  • Lysis: The cells are lysed in a high-salt solution to remove membranes and proteins, leaving the DNA as nucleoids.[21]

  • Electrophoresis: The slides are placed in an electrophoresis chamber under alkaline conditions to unwind and separate the DNA. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail."[21][22]

  • Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized and analyzed using fluorescence microscopy and image analysis software.[20][22]

  • Endpoint: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail.[22]

Conclusion

This compound is a compound with known irritant properties affecting the skin, eyes, and respiratory system, and moderate acute toxicity. A significant knowledge gap exists regarding its potential for genotoxicity, carcinogenicity, and reproductive toxicity. Therefore, it is imperative that researchers and drug development professionals handle this compound with the utmost care, utilizing appropriate engineering controls and personal protective equipment.

For any application that could result in significant or prolonged human or environmental exposure, further toxicological evaluation is strongly recommended. The standardized protocols outlined in this guide, based on OECD guidelines, provide a robust framework for a comprehensive safety assessment. By integrating known data with a proactive approach to investigating unknown toxicological endpoints, the scientific community can ensure the safe and responsible use of this compound in research and development.

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
  • OECD Guideline for the Testing of Chemicals, Section 4, Test No. 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001). Organisation for Economic Co-operation and Development.
  • Ames Test. (2018). Bio-protocol.
  • The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. (2010). ResearchGate.
  • Revision of OECD guidelines for genotoxicity. (2014). Mutagenesis.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
  • OECD Guideline For Acute oral toxicity (TG 423). (2017). SlideShare. Available at: [https://www.slideshare.net/NaveenK L/oecd-guideline-for-acute-oral-toxicity-tg-423]([Link] L/oecd-guideline-for-acute-oral-toxicity-tg-423)
  • OECD Guideline for the Testing of Chemicals, Section 4, Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2010). Organisation for Economic Co-operation and Development.
  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories.
  • OECD Test Guidelines for Genetic Toxicology. Istituto Superiore di Sanità.
  • OECD Guideline for the Testing of Chemicals, Section 4, Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013). Organisation for Economic Co-operation and Development.
  • OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (2023). ResearchGate.
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An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzoic Acid: From Historical Context to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-hydroxybenzoic acid, a pivotal halogenated aromatic compound. While the specific historical record of its initial discovery is sparse, its synthesis and utility are logical extensions of the foundational principles of organic chemistry developed in the late 19th and early 20th centuries. This document delves into the compound's physicochemical properties, details robust methodologies for its synthesis with an emphasis on the underlying chemical principles, and explores its significant role as a versatile intermediate in the realms of medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in drug development, this guide combines theoretical knowledge with practical, field-proven insights to serve as an essential resource.

Introduction and Historical Context

This compound (CAS No: 3336-41-2) is a dichlorinated derivative of 4-hydroxybenzoic acid.[1] Structurally, it is a unique trifunctional molecule, possessing a carboxylic acid group, a phenolic hydroxyl group, and two chlorine atoms strategically positioned on the aromatic ring. This specific arrangement of functional groups imparts distinct reactivity and makes it a valuable building block in multi-step organic synthesis.

While a singular "discovery" paper for this compound is not well-documented in historical chemical literature, its intellectual origins can be traced to the burgeoning field of aromatic chemistry in the late 19th century.[1] The development of the Kolbe-Schmitt reaction in the mid-1800s provided a viable commercial route to hydroxybenzoic acids, including the parent compound, 4-hydroxybenzoic acid.[2] Following this, extensive research into electrophilic aromatic substitution reactions, particularly halogenation, flourished. Scientists of this era systematically explored the directing effects of substituents on the benzene ring.

The powerful ortho, para-directing nature of the hydroxyl group and the meta-directing, deactivating nature of the carboxylic acid group on 4-hydroxybenzoic acid would have been a subject of academic and industrial interest. The synthesis of this compound is a classic demonstration of these principles, where the hydroxyl group directs the incoming chlorine electrophiles to its two adjacent (ortho) positions. It is therefore highly probable that the compound was first synthesized and characterized in the late 19th or early 20th century as part of these systematic investigations into the halogenation of substituted benzoic acids.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. This compound is a white to off-white crystalline solid under standard conditions.[1] Its key physical and chemical properties are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₇H₄Cl₂O₃PubChem[1]
Molecular Weight 207.01 g/mol PubChem[1]
Melting Point 264-266 °CSigma-Aldrich
Appearance White to off-white crystalline powderGuidechem[1]
CAS Number 3336-41-2Sigma-Aldrich
XLogP3 2.6PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

Spectroscopic data is critical for structural confirmation. Key identifiers include:

  • ¹H NMR: A characteristic singlet is observed for the two equivalent aromatic protons. In one documented synthesis, this signal appears at 7.84 ppm.[1]

  • IR Spectrum: The infrared spectrum will show characteristic peaks for the O-H stretch of the carboxylic acid and phenol, a C=O stretch for the carboxylic acid, and C-Cl stretches.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Synthesis Methodologies: A Practical Approach

The most common and direct method for preparing this compound is the electrophilic chlorination of 4-hydroxybenzoic acid. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. Since the para position is already occupied by the carboxylic acid, substitution occurs at the two ortho positions (C3 and C5).

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic chlorine species, which can be chlorine gas (Cl₂) activated by a Lewis acid, sulfuryl chloride (SO₂Cl₂), or chlorine generated in situ, is attacked by the electron-rich aromatic ring.[1] The hydroxyl group strongly activates the positions ortho to it, facilitating the attack. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a proton from the carbon bearing the new chlorine atom, restoring aromaticity and yielding the dichlorinated product.

G Start 4-Hydroxybenzoic Acid + Electrophilic Chlorine (Cl⁺) Intermediate Resonance-Stabilized Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack Deprotonation Deprotonation (-H⁺) Intermediate->Deprotonation Loss of Proton Product This compound Deprotonation->Product Aromaticity Restored

Caption: Mechanism of Electrophilic Chlorination.

Experimental Protocol: In Situ Generation of Electrophilic Chlorine

This protocol describes a lab-scale synthesis using hydrogen peroxide and hydrochloric acid to generate the chlorinating agent in situ. This method avoids the direct handling of hazardous reagents like chlorine gas.

Materials:

  • 4-Hydroxybenzoic acid (3.5 g, 0.025 mol)

  • Concentrated Hydrochloric Acid (10 mL)

  • 33% Hydrogen Peroxide (10 mL)

  • Deionized Water

  • Ethanol

Procedure:

  • Suspension: In a suitable reaction vessel, create a suspension of 3.5 g of 4-hydroxybenzoic acid in 10 mL of concentrated hydrochloric acid and 20 mL of water.[1]

  • Chlorination: While stirring the suspension, slowly add 10 mL of 33% hydrogen peroxide. The hydrogen peroxide oxidizes the chloride ions from HCl to generate an electrophilic chlorine species. A white precipitate will begin to form as the reaction proceeds.[1]

  • Isolation: Once the reaction is complete, filter the formed white precipitate using a Büchner funnel.[1]

  • Washing: Wash the filtered solid with hot water to remove any unreacted starting materials and inorganic salts.[1]

  • Purification: Recrystallize the crude product from ethanol to obtain pure, white crystals of this compound.[1]

  • Validation: Dry the crystals and determine the yield and melting point. A typical yield is around 63.5%, with a melting point of approximately 265°C.[1]

Causality and Trustworthiness: This protocol is self-validating. The formation of a precipitate, followed by filtration and recrystallization, are standard and reliable purification steps. The final product can be unequivocally identified by comparing its melting point and spectroscopic data (NMR, IR) against literature values, ensuring the trustworthiness of the result.

G A 1. Prepare Suspension (4-HBA in HCl/Water) B 2. Add H₂O₂ Slowly (Initiate Chlorination) A->B C 3. Filter Precipitate (Isolate Crude Product) B->C D 4. Wash with Hot Water (Remove Impurities) C->D E 5. Recrystallize from Ethanol (Purification) D->E F 6. Dry and Analyze (Yield, MP, Spectroscopy) E->F

Caption: Experimental Workflow for Synthesis.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile chemical intermediate. The three distinct functional groups offer multiple handles for sequential chemical modifications, making it a powerful scaffold for building more complex molecules.

  • Carboxylic Acid: Can be converted to esters, amides, or acid chlorides, or can be reduced.

  • Hydroxyl Group: Can be alkylated to form ethers or acylated to form esters.

  • Aromatic Ring: Can undergo further substitution reactions or be used in cross-coupling reactions, although the existing substituents are deactivating.

A key application area is in the development of pharmaceuticals. It serves as a precursor for various bioactive compounds, including antimicrobial agents and potent inhibitors of human uric acid transporter 1 (hURAT1), which are investigated for the treatment of hyperuricemia and gout. For instance, derivatives of 3,5-dihalogeno-4-hydroxybenzoic acid esters are studied for their physiological activities, which are enhanced by the presence of both the hydroxyl group and halogen atoms.[3]

G Start 3,5-Dichloro-4- hydroxybenzoic Acid (Scaffold) Step1 Step 1: Esterification/ Amidation Start->Step1 Intermediate1 Modified Intermediate A Step1->Intermediate1 Step2 Step 2: Alkylation/ Acylation Intermediate1->Step2 Intermediate2 Modified Intermediate B Step2->Intermediate2 Step3 Step 3: Coupling/Cyclization Intermediate2->Step3 Final Final Bioactive Molecule (e.g., URAT1 Inhibitor) Step3->Final

Caption: Role as an Intermediate in Drug Synthesis.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as an irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated area or fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. A dust mask is recommended when handling the powder.

    • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound stands as a testament to the power and predictability of electrophilic aromatic substitution. While its origins are rooted in the fundamental explorations of organic chemistry, its modern applications, particularly in medicinal chemistry, are significant and expanding. Its trifunctional nature provides a robust and versatile platform for the synthesis of complex, high-value molecules. This guide has provided a detailed look at its properties, a reliable and understandable synthesis protocol, and an overview of its importance, equipping researchers and developers with the core knowledge needed to effectively utilize this valuable chemical building block.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Zhang, Z., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • Wempe, M. F., et al. (2012). Potent human uric acid transporter 1 inhibitors: in vitro and in vivo metabolism and pharmacokinetic studies. Drug Design, Development and Therapy, 6, 323-39.
  • Hambardzumyan, E. N., Vorskanyan, A. S., & Arshak, A. (2014). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. SOP Transactions on Organic Chemistry, 1(2).
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Save My Exams. (2024). Producing Benzoic Acid. A Level Chemistry Revision Notes.
  • The Test Mag. (n.d.). Effect of halogens in benzoic acid.
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of 3,5-Dichloro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Structural Elucidation

In the realm of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms within a crystalline solid is paramount. This arrangement, or crystal structure, governs a molecule's fundamental physicochemical properties, including solubility, stability, dissolution rate, and bioavailability. For a molecule like 3,5-dichloro-4-hydroxybenzoic acid (DC-HBA), a halogenated aromatic carboxylic acid with potential applications as a synthetic intermediate[1], understanding its solid-state architecture is not an academic exercise but a foundational requirement for its development and application. The presence of multiple functional groups—a carboxylic acid, a phenolic hydroxyl, and two chlorine atoms—suggests a rich landscape of potential intermolecular interactions that dictate crystal packing.

This guide provides an in-depth technical framework for the comprehensive analysis of the DC-HBA crystal structure. It is structured not as a rigid protocol but as a logical workflow, mirroring the process from material synthesis to final structural interpretation. We will explore the causality behind each experimental choice, ensuring a self-validating and robust analytical cascade.

Synthesis and Purification: The Prerequisite for Quality Crystals

A successful crystal structure analysis begins with a pure, homogenous sample. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and compromising the quality of the diffraction data. The synthesis of DC-HBA is typically achieved through the direct chlorination of a precursor.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established electrophilic substitution methodologies.[1]

Rationale: The use of hydrochloric acid as a medium and hydrogen peroxide as an oxidizing agent facilitates the in-situ generation of an electrophilic chlorine species that substitutes the electron-rich aromatic ring of 4-hydroxybenzoic acid at the ortho positions relative to the powerful activating hydroxyl group.

Materials:

  • 4-hydroxybenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • 33% Hydrogen Peroxide (H₂O₂)

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware, filtration apparatus, and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, create a suspension of 3.5 g (0.025 mol) of 4-hydroxybenzoic acid in 10 mL of concentrated HCl and 20 mL of deionized water.

  • While stirring vigorously, carefully add 10 mL of 33% hydrogen peroxide dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature. The formation of a white precipitate should be observed.

  • After the reaction is complete (typically monitored by TLC), filter the white precipitate using a Büchner funnel.

  • Wash the crude product thoroughly with hot deionized water to remove unreacted starting materials and inorganic byproducts.

  • Recrystallization: Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of high-purity crystals.

  • Filter the recrystallized product, wash with a small amount of cold ethanol, and dry under vacuum.

  • Verification: Confirm the identity and purity of the product using ¹H NMR spectroscopy and mass spectrometry before proceeding. The expected ¹H NMR spectrum in a suitable deuterated solvent would show a singlet for the two equivalent aromatic protons.[1]

The Art of Crystal Growth: From Molecule to Monocrystal

The core of this analysis requires a single, high-quality crystal, typically 0.1-0.3 mm in each dimension, with a well-defined shape and no visible defects. The choice of crystallization method is critical and often empirical. Slow evaporation from a suitable solvent is the most common and accessible technique for small molecules like DC-HBA.

Solvent Selection Rationale: The ideal solvent should dissolve the compound to a moderate extent. High solubility often leads to oils or amorphous precipitates, while very low solubility hinders crystal growth. Given DC-HBA's structure, polar organic solvents are appropriate candidates. Ethanol, from the purification step, is a good starting point. Other solvents like methanol, acetone, or ethyl acetate could also be screened.

Experimental Protocol: Single Crystal Growth by Slow Evaporation
  • Prepare a saturated or near-saturated solution of purified DC-HBA in a selected solvent (e.g., ethanol) at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap or parafilm, and pierce it with 1-3 small holes using a needle. This restricts the rate of solvent evaporation.

  • Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of individual, well-formed crystals.

The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the atomic-level structure of a crystalline material. It provides precise coordinates of each atom in the unit cell, allowing for the complete elucidation of molecular geometry, conformation, and intermolecular interactions.

Workflow for SC-XRD Analysis

The process can be broken down into four main stages: data collection, structure solution, structure refinement, and validation.

scxrd_workflow cluster_exp Experimental Phase cluster_proc Data Processing & Solution cluster_refine Refinement & Validation crystal_mount 1. Crystal Mounting (Select & mount a suitable crystal) data_collection 2. Data Collection (Expose to X-ray beam, collect diffraction pattern) crystal_mount->data_collection On Diffractometer integration 3. Data Integration & Scaling (Determine spot intensities, apply corrections) data_collection->integration space_group 4. Space Group Determination (Analyze systematic absences) integration->space_group solution 5. Structure Solution (Find initial atom positions via direct methods or Patterson function) space_group->solution refinement 6. Structure Refinement (Optimize atom positions & thermal parameters) solution->refinement validation 7. Validation & Finalization (Check figures of merit, generate CIF report) refinement->validation Converged?

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Methodology
  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using cryo-oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal motion. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction images are collected on a detector.

  • Data Integration and Scaling: The collected images are processed to measure the intensity and position of each diffraction spot. Corrections for factors like Lorentz-polarization effects and absorption are applied.

  • Space Group Determination: The symmetry of the diffraction pattern and systematic absences (spots that are missing) are analyzed to determine the crystal's space group.

  • Structure Solution: Computational "direct methods" are typically used to solve the phase problem and generate an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

  • Structure Refinement: A least-squares refinement process is used to optimize the atomic coordinates, and anisotropic displacement parameters (which model thermal vibration) against the experimental diffraction data. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

  • Validation: The final model is rigorously checked using figures of merit like R-factors (R1, wR2) and the goodness-of-fit (GooF). The final validated structure is reported in a standard Crystallographic Information File (CIF).

Interpretation: From Data to Chemical Insight

While no definitive crystal structure for DC-HBA is currently in the public domain, we can predict its key structural features based on its molecular composition and data from analogous structures, such as 3,5-dichlorosalicylic acid.[2] The analysis focuses on intramolecular geometry and, more importantly, the intermolecular interactions that build the three-dimensional lattice.

Crystallographic Data Summary (Hypothetical Template)

All quantitative data from a crystal structure determination are summarized in a standard table.

ParameterValue (Hypothetical)
Crystal Data
Chemical formulaC₇H₄Cl₂O₃
Formula weight207.01 g/mol [3]
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)e.g., 8.5, 14.0, 7.5
α, γ (°)90
β (°)e.g., 115
Volume (ų)e.g., 810
Z (molecules/unit cell)4
Data Collection
Radiation typeMo Kα (λ = 0.71073 Å)
Temperature (K)100
Refinement
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Goodness-of-fit (S)~1.0
Analysis of Intermolecular Interactions

The key to understanding the crystal packing of DC-HBA lies in its hydrogen-bonding capabilities. The carboxylic acid group is both a strong hydrogen bond donor (-OH) and acceptor (C=O). The phenolic hydroxyl is also a donor, and the chlorine atoms can act as weak acceptors.

Expected Hydrogen Bonding Motifs:

  • Carboxylic Acid Dimer: The most common motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds, described by the graph-set notation R²₂(8). This is an extremely robust and predictable interaction.[4]

  • Chain or Sheet Formation: The phenolic hydroxyl group is likely to form hydrogen bonds with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule, potentially linking the R²₂(8) dimers into chains or sheets.

Caption: The robust R²₂(8) hydrogen-bonded dimer motif expected in DC-HBA.

Other Potential Interactions:

  • Halogen Bonding: The electron-deficient region on the chlorine atoms (the σ-hole) could potentially interact with electron-rich atoms like oxygen.

  • π-π Stacking: The aromatic rings may engage in offset stacking interactions, contributing to the overall stability of the crystal lattice.

Complementary and Validating Analyses

While SC-XRD provides the definitive structure of a single crystal, it is crucial to verify that this structure is representative of the bulk material.

  • Powder X-ray Diffraction (PXRD): An experimental PXRD pattern of the bulk synthesized powder should be compared with a pattern simulated from the single-crystal data. A close match confirms the phase purity of the bulk sample.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal methods can identify melting points, phase transitions, and decomposition temperatures, providing critical information about the material's stability. The melting point should be sharp and consistent with literature values (264-266 °C).

  • Spectroscopy (FTIR/Raman): Vibrational spectroscopy is highly sensitive to intermolecular interactions. In the FTIR spectrum, the O-H and C=O stretching frequencies of the carboxylic acid will be significantly shifted compared to the gas or solution phase, providing direct evidence of the strong hydrogen bonding present in the crystal.

Conclusion: A Foundation for Rational Development

A thorough crystal structure analysis, following the comprehensive workflow outlined here, provides an unambiguous understanding of the solid-state form of this compound. This knowledge is not merely descriptive; it is predictive. It allows scientists to rationalize the compound's physical properties, anticipate potential polymorphism, and provides a structural basis for its use in drug development and materials science. By integrating synthesis, crystal growth, diffraction, and complementary analytical techniques, we establish a self-validating system that ensures the highest degree of scientific integrity and provides the authoritative structural grounding necessary for advanced applications.

References

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  • ResearchGate. (n.d.). 3,5-Dichloro-2-hydroxybenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). 3,5-Dichloro-2-hydroxybenzaldehyde. PMC.
  • PubChem. (n.d.). 3,5-Dichlorosalicylic acid. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. PMC.
  • Jones, W., & Motherwell, W. D. S. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2129), 20170154.

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A Technical Guide to the Theoretical and Computational Analysis of 3,5-Dichloro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of 3,5-Dichloro-4-hydroxybenzoic acid (DC-HBA), a halogenated phenolic compound with emerging significance in environmental science and pharmacology. As a derivative of the bioactive p-hydroxybenzoic acid scaffold, understanding its molecular properties is crucial. This document delineates the application of theoretical and computational chemistry, specifically Density Functional Theory (DFT) and molecular docking, to elucidate the structural, electronic, and protein-ligand interaction characteristics of DC-HBA. We present detailed, field-proven protocols for these computational workflows, interpret the resulting data, and discuss their implications for drug development and toxicology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the analysis of small molecules.

Introduction

This compound (DC-HBA) is a dichlorinated derivative of 4-hydroxybenzoic acid, a core structure found in a vast array of natural and synthetic compounds.[1][2] While the parent molecule is known for a wide range of biological activities, including antimicrobial and antioxidant properties, the halogenation of this scaffold can dramatically alter its physicochemical and biological profile.[3] DC-HBA has been identified as a potent inhibitor of human uric acid transporter 1 (hURAT1), suggesting its potential relevance in conditions associated with hyperuricemia.[4] Furthermore, as a halogenated aromatic compound, it represents a class of molecules that can be formed as disinfection byproducts in drinking water, raising toxicological interest.[5]

The objective of this guide is to provide a senior-level scientific walkthrough of the computational methodologies used to characterize DC-HBA. We move beyond simple data reporting to explain the causality behind procedural choices, offering a framework for investigating similar small molecules. By integrating quantum mechanical calculations with molecular interaction studies, we can construct a detailed molecular portrait of DC-HBA, forming a robust foundation for hypothesis-driven experimental work.

Molecular Properties and Characterization

A thorough computational study begins with a solid understanding of the molecule's fundamental properties. These experimental values serve as critical benchmarks for validating computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3336-41-2[2]
Molecular Formula C₇H₄Cl₂O₃[2][6]
Molecular Weight 207.01 g/mol [2]
Melting Point 264-266 °C[4]
Appearance White to off-white crystalline solid[1]
SMILES C1=C(C=C(C(=C1Cl)O)Cl)C(=O)O[2]
InChIKey AULKDLUOQCUNOK-UHFFFAOYSA-N[2]

Spectroscopic data, including IR, Mass Spectrometry, and NMR, are available for DC-HBA and provide the experimental ground truth for vibrational frequencies and structural assignments calculated via computational methods.[6][7]

Part I: Quantum Mechanical Investigations with Density Functional Theory (DFT)

Rationale for DFT Analysis

Density Functional Theory (DFT) is the cornerstone of modern computational chemistry for studying small molecules. Its power lies in its ability to solve the electronic structure of a molecule, providing a wealth of information from a single set of calculations. We employ DFT not merely to predict a structure, but to understand the intrinsic electronic properties that govern the molecule's stability, reactivity, and intermolecular interactions. This ab initio approach allows us to probe the molecule's behavior in a simulated gaseous phase, free from solvent or protein influences, to establish a baseline of its inherent characteristics.

The workflow for a DFT analysis is a self-validating system. An initial geometry optimization must be confirmed by a frequency calculation. The absence of imaginary frequencies provides confidence that the optimized structure represents a true energy minimum on the potential energy surface, a critical prerequisite for the reliability of all subsequent electronic property calculations.

DFT_Workflow cluster_input Input Preparation cluster_calc Core Calculation cluster_analysis Property Analysis Build 1. Build Initial 3D Structure (e.g., from SMILES) InputFile 2. Create Input File (Define Method: B3LYP Basis Set: 6-311++G(d,p)) Build->InputFile Opt 3. Geometry Optimization (Find lowest energy conformation) InputFile->Opt Freq 4. Frequency Analysis (Confirm energy minimum) Opt->Freq Converged? HOMO 5a. HOMO-LUMO Analysis (Reactivity, Energy Gap) Freq->HOMO No Imaginary Frequencies? MEP 5b. Molecular Electrostatic Potential (Charge Distribution) Freq->MEP Vib 5c. Vibrational Spectra (Compare with IR/Raman) Freq->Vib

Caption: A standard workflow for DFT analysis of a small molecule.

Experimental Protocol: DFT Analysis

This protocol outlines the steps for a comprehensive DFT study of DC-HBA.

  • Structure Preparation:

    • Generate a 3D structure of DC-HBA from its SMILES string (C1=C(C=C(C(=C1Cl)O)Cl)C(=O)O) using molecular editing software like Avogadro or ChemDraw.

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Input File Generation:

    • Export the coordinates in a format compatible with a quantum chemistry package (e.g., Gaussian, ORCA).

    • Construct the input file. The choice of functional and basis set is critical. For organic molecules containing halogens and heteroatoms, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a well-validated balance of accuracy and computational cost.

    • The "++" denotes the inclusion of diffuse functions on all atoms, essential for accurately describing anions and non-covalent interactions. The "(d,p)" indicates polarization functions, which are necessary for describing the anisotropic nature of chemical bonds.

  • Geometry Optimization and Frequency Calculation:

    • Submit the input file to the quantum chemistry software. The Opt and Freq keywords are typically used to request optimization followed by a frequency calculation in the same job.

    • Upon completion, verify that the optimization has converged successfully.

    • Crucially, inspect the output of the frequency calculation. Confirm that there are zero imaginary frequencies, which validates the structure as a true local minimum.

  • Electronic Property Calculation and Analysis:

    • From the optimized geometry, calculate the frontier molecular orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

    • HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) energy relates to the molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its ability to accept electrons.[8] The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

    • MEP Analysis: The MEP map visualizes the electrostatic potential on the electron density surface. Red regions (negative potential) indicate areas rich in electrons and prone to electrophilic attack (e.g., around the oxygen atoms). Blue regions (positive potential) indicate electron-deficient areas susceptible to nucleophilic attack (e.g., around the acidic hydrogen).

Part II: Molecular Docking for Target Interaction Analysis

Rationale for Molecular Docking

While DFT reveals the intrinsic properties of DC-HBA, molecular docking provides a powerful method to hypothesize how it interacts with a biological target.[9] This computational technique predicts the preferred orientation and binding affinity of a ligand when bound to a protein's active site. The process involves a search algorithm, which explores various ligand conformations and positions, and a scoring function, which estimates the binding free energy for each pose.[9]

A recent study highlighted the isomer-specific cytotoxicity of phenolic disinfection byproducts, demonstrating that DC-HBA's isomer interacts with Cu/Zn-superoxide dismutase (Cu/Zn-SOD).[5] Molecular docking simulations further suggested that van der Waals forces and hydrogen bonds drive this interaction.[5] This provides a compelling and scientifically validated case study for applying a molecular docking protocol to DC-HBA.

Docking_Workflow cluster_prep System Preparation cluster_dock Docking Simulation cluster_post Post-Docking Analysis Prot_Prep 1. Protein Preparation (Fetch PDB, Remove Water, Add Hydrogens) Grid 3. Grid Box Definition (Define Active Site Volume) Prot_Prep->Grid Lig_Prep 2. Ligand Preparation (DFT Optimized Structure, Assign Charges) Lig_Prep->Grid Dock 4. Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Pose 5. Analyze Binding Poses (Clustering, Scoring) Dock->Pose Interact 6. Visualize Interactions (H-Bonds, Hydrophobic etc.) Pose->Interact

Caption: A generalized workflow for a molecular docking study.

Experimental Protocol: Molecular Docking

This protocol details the docking of DC-HBA into the active site of a relevant protein target, such as Cu/Zn-SOD.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using software like UCSF Chimera or PyMOL, prepare the protein by:

      • Removing all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

      • Adding polar hydrogen atoms and assigning appropriate protonation states for residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4).

      • Assigning partial atomic charges (e.g., Gasteiger charges).

      • Saving the prepared protein structure in a .pdbqt format for use with AutoDock tools.

  • Ligand Preparation:

    • Use the DFT-optimized structure of DC-HBA as the starting point for the ligand. This ensures a low-energy, realistic conformation.

    • Assign partial charges to the ligand atoms and define its rotatable bonds.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Generation:

    • Define the search space for the docking algorithm. This is typically a cubic box centered on the known active site of the protein or the binding site of a known inhibitor.

    • The size of the box should be large enough to accommodate the ligand in various orientations but small enough to focus the search, increasing computational efficiency.

  • Docking Simulation:

    • Execute the docking simulation using a program like AutoDock Vina. Vina uses an iterated local search global optimizer and a sophisticated scoring function to predict binding poses and their corresponding affinities (in kcal/mol).

    • Set the exhaustiveness parameter, which controls the thoroughness of the search. A higher value increases the probability of finding the true binding minimum but requires more computational time.

  • Analysis of Results:

    • The output will typically consist of a set of binding poses (usually 9-10) ranked by their binding affinity scores. The pose with the lowest binding energy is considered the most probable binding mode.

    • Visualize the top-ranked pose within the protein's active site.

    • Analyze the non-covalent interactions (hydrogen bonds, pi-pi stacking, hydrophobic interactions) between DC-HBA and the protein residues.[10] Tools like LigPlot+ or the visualization software itself can be used to generate 2D and 3D diagrams of these interactions.

Table 2: Example Data Output from Molecular Docking Analysis

PoseBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type(s)
1-7.8HIS46, GLY141, THR137Hydrogen Bond, van der Waals
2-7.5SER134, ILE149van der Waals
3-7.2HIS48, ALA4Pi-Alkyl, van der Waals

Note: Data is illustrative and would be generated from an actual docking run.

Synthesis of Findings and Future Directions

The integration of DFT and molecular docking provides a powerful, multi-scale view of this compound.

  • From DFT , we understand its electronic landscape. The MEP map identifies the carboxyl and hydroxyl groups as primary sites for hydrogen bonding, a prediction directly testable in docking simulations. The HOMO-LUMO gap provides a quantitative measure of its chemical stability, which can be used to compare its reactivity with other related compounds.

  • From Molecular Docking , we generate a testable hypothesis for its biological mechanism. For example, identifying key hydrogen bonds with specific residues in a protein active site, as suggested by studies on related compounds, provides a clear path for experimental validation via site-directed mutagenesis.[5][10]

Future computational studies could include:

  • Molecular Dynamics (MD) Simulations: To study the stability of the predicted protein-ligand complex over time and to calculate binding free energies more accurately using methods like MM/PBSA.

  • ADMET Prediction: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of DC-HBA, further informing its potential as a drug candidate or its risk as a toxin.[11]

  • Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of DC-HBA and its analogs with their biological activity, guiding the design of new, more potent, or less toxic derivatives.

Conclusion

The theoretical and computational study of this compound demonstrates a synergistic approach to modern chemical and pharmacological research. By grounding our investigation in validated computational protocols, we can efficiently determine key structural and electronic properties and formulate precise, data-driven hypotheses about biological interactions. This guide provides the foundational knowledge and practical workflows for researchers to apply these techniques, accelerating the discovery process and enabling a deeper understanding of molecular behavior from first principles.

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The Environmental Odyssey of Dichlorinated Benzoic Acids: A Technical Guide to Fate and Persistence

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dichlorinated benzoic acids (DCBAs) represent a class of chlorinated aromatic compounds that are significant in various industrial applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their introduction into the environment, either directly or as degradation products of other compounds, necessitates a thorough understanding of their environmental fate and persistence. This guide provides a comprehensive technical overview of the biotic and abiotic degradation pathways of DCBAs, their transport and partitioning in soil and water, and the analytical methodologies for their detection. We delve into the causality behind experimental choices for studying their environmental behavior and present detailed protocols for key assays. This document is intended for researchers, environmental scientists, and professionals in drug development to support robust environmental risk assessments and the development of sustainable chemical practices.

Introduction: The Dichotomy of Utility and Environmental Concern

Dichlorinated benzoic acids are substituted aromatic carboxylic acids with the general formula C₇H₄Cl₂O₂. The six constitutional isomers, distinguished by the positioning of the two chlorine atoms on the benzene ring, exhibit unique physicochemical properties that dictate their reactivity, biological function, and, consequently, their environmental behavior.[1] For example, 2,3-dichlorobenzoic acid is a key precursor in the synthesis of the antiepileptic drug Lamotrigine, while other isomers are utilized in the agrochemical industry for their herbicidal properties.[1][2]

The very stability that makes these compounds useful as chemical building blocks also raises concerns about their persistence in the environment. The presence of chlorine atoms on the aromatic ring generally increases their resistance to degradation compared to unsubstituted benzoic acid. This guide will explore the intricate interplay of chemical structure and environmental factors that govern the ultimate fate of these compounds.

Physicochemical Properties: A Comparative Analysis of Isomers

The specific arrangement of chlorine atoms on the benzoic acid molecule significantly influences its physicochemical properties, such as acidity (pKa), melting point, and water solubility. These parameters are critical for predicting the environmental partitioning and bioavailability of each isomer.

Isomer CAS Number Molecular Weight ( g/mol ) Melting Point (°C) pKa (Predicted) Water Solubility
2,3-DCBA50-45-3191.01168 - 1702.53 ± 0.25Slightly soluble
2,4-DCBA50-84-0191.01157 - 1602.68 ± 0.250.36 g/L (15 °C)
2,5-DCBA50-79-3191.01151 - 1542.51 ± 0.250.8 g/L
2,6-DCBA50-30-6191.01139 - 1421.69 ± 0.100.1-1 g/100 mL (19 °C)
3,4-DCBA51-44-5191.01204 - 2063.60 ± 0.10Insoluble
3,5-DCBA51-36-5191.01184 - 1873.46 ± 0.10147.1 mg/L
(Data sourced from BenchChem[1])

The pKa values indicate that DCBAs are weak to moderately strong organic acids and will exist predominantly in their anionic form at neutral environmental pH. This has significant implications for their sorption behavior in soil and sediment.

Environmental Fate: Degradation and Transformation Pathways

The environmental persistence of DCBAs is determined by their susceptibility to biotic and abiotic degradation processes.

Biodegradation: The Microbial Machinery

Microbial degradation is a primary route for the dissipation of DCBAs in the environment. The efficiency of this process is highly dependent on the specific DCBA isomer, the microbial community present, and environmental conditions.

Under aerobic conditions, the initial step in the bacterial degradation of many chlorinated aromatic compounds is the dioxygenation of the aromatic ring. This is catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the substrate.

For instance, the degradation of 2,4-dichlorobenzoic acid can be initiated by a 2-halobenzoate-1,2-dioxygenase, leading to the formation of a chlorocatechol.[3] This intermediate then undergoes ring cleavage, which can occur via either an ortho or meta pathway, followed by further degradation to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle. The degradation of 3,4-DCBA has also been shown to proceed through an ortho-ring cleavage pathway.[4]

The rate of biodegradation can be influenced by various factors, including substrate concentration, temperature, pH, and the availability of other carbon and nitrogen sources.[4][5] For example, some studies have shown that the presence of alternative carbon sources can have a variable impact on DCBA degradation, while certain nitrogen sources may inhibit the process.[3][4][6]

Aerobic_Biodegradation_DCBA DCBA Dichlorobenzoic Acid Dioxygenation Dioxygenase (+ O2) DCBA->Dioxygenation Chlorocatechol Chlorocatechol Dioxygenation->Chlorocatechol RingCleavage Ring Cleavage (ortho or meta) Chlorocatechol->RingCleavage Intermediates Ring Fission Products RingCleavage->Intermediates TCA TCA Cycle Intermediates Intermediates->TCA Mineralization CO2 + H2O + Cl- TCA->Mineralization HPLC_Workflow Sample Environmental Sample (Soil or Water) Extraction Solvent Extraction Sample->Extraction Filtration Filtration & Dilution Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Sources

3,5-Dichloro-4-hydroxybenzoic Acid: A Strategic Building Block for Complex Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical synthesis, the selection of starting materials is a critical determinant of efficiency, novelty, and ultimate success. Among the vast arsenal of available building blocks, 3,5-dichloro-4-hydroxybenzoic acid stands out as a uniquely versatile scaffold. Its value lies in the strategic placement of three distinct functional groups on a stable aromatic core: a carboxylic acid, a phenolic hydroxyl group, and two chlorine atoms. This specific arrangement provides a powerful platform for orthogonal chemical modifications, enabling chemists to construct complex molecular architectures with a high degree of control. The electron-withdrawing nature of the chlorine atoms and the carboxyl group acidifies the phenolic proton, while the steric bulk of the ortho-chlorine substituents directs reactivity and influences the conformation of derivatives. This guide offers an in-depth exploration of the core reactivity, key synthetic transformations, and strategic applications of this pivotal chemical intermediate.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is paramount to its effective utilization. This compound is a white to off-white crystalline solid, a derivative of p-salicylic acid with chloro-substituents at the C-3 and C-5 positions.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3336-41-2[2][3]
Molecular Formula C₇H₄Cl₂O₃[2][3]
Molecular Weight 207.01 g/mol [2]
Melting Point 264-266 °C[4]
Appearance White to off-white crystalline powder[1]
IUPAC Name This compound[2]

The molecule's reactivity is dictated by its three principal functional regions, as illustrated below. The interplay between the electron-donating hydroxyl group and the electron-withdrawing carboxyl and chloro groups creates a unique electronic environment that governs its synthetic behavior.

Caption: Key reactive sites of this compound.

Table 2: Spectroscopic Data Summary

Spectrum TypeKey FeaturesSource
¹H NMR A singlet at ~7.84 ppm corresponding to the two equivalent aromatic protons (H-2, H-6).[1][1][5]
¹³C NMR Signals for the carboxyl carbon, the four distinct aromatic carbons, including those bonded to chlorine, the hydroxyl group, and the carboxyl group.[6]
IR Spectroscopy Characteristic broad O-H stretch from the carboxylic acid, another O-H stretch from the phenol, a C=O stretch from the carboxyl group, and C-Cl stretches.[3][7]
Mass Spec (EI) Molecular ion peak (M⁺) corresponding to the molecular weight of 207.011, showing a characteristic isotopic pattern for two chlorine atoms.[3]

Part 2: Foundational Synthetic Transformations

The utility of this compound stems from the ability to selectively functionalize its three reactive sites. This section details proven protocols for these core transformations.

A. Esterification of the Carboxylic Acid (Site A)

Esterification is a common initial step to protect the carboxylic acid, enhance lipophilicity, or introduce a handle for further reactions. While classic Fischer esterification is possible, milder methods are often preferred to avoid potential side reactions at the phenolic hydroxyl group.[8][9] Carbodiimide-mediated coupling is a field-proven approach.

Rationale for Method Selection: The use of Dicyclohexylcarbodiimide (DCC) in conjunction with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) allows the reaction to proceed at room temperature under non-acidic conditions.[10] This prevents acid-catalyzed side reactions and is compatible with a wide range of alcohols, including those that are acid-sensitive. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then efficiently attacked by the alcohol.

Detailed Protocol: DCC/DMAP-Mediated Esterification

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in dry dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Addition of Reagents: Add the desired alcohol (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in dry DCM dropwise over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up: Upon completion, filter the reaction mixture to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired ester.

Caption: Workflow for DCC/DMAP-mediated esterification.

B. Amide Bond Formation (Site A)

The formation of an amide bond is arguably one of the most critical reactions in drug discovery. This building block serves as a robust scaffold for creating libraries of amide derivatives. Modern peptide coupling reagents are employed to ensure high yields and minimize racemization in chiral applications.

Rationale for Method Selection: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are highly effective.[11][12] EDC, a water-soluble carbodiimide, offers the same activation mechanism as DCC, but the resulting urea byproduct is water-soluble, simplifying purification.[13] The additive (HOBt/HOAt) acts as an acyl transfer agent, forming an active ester that is more stable than the O-acylisourea and less prone to side reactions, leading to cleaner reactions and higher yields, especially with less reactive amines.[11]

Detailed Protocol: EDC/HOBt-Mediated Amide Coupling

  • Preparation: Dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in a suitable aprotic solvent like dimethylformamide (DMF) or DCM.

  • Activation: Add EDC hydrochloride (1.2 eq.) to the solution and stir for 15-30 minutes at room temperature to form the active HOBt ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) followed by a tertiary base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.) to neutralize the hydrochloride salt and drive the reaction.

  • Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water. If using DCM, wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. If using DMF, perform an aqueous extraction with a solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Amide_Coupling_Workflow A Dissolve Acid & HOBt in DMF/DCM B Add EDC Stir 15-30 min A->B Activation C Add Amine & DIPEA B->C Coupling D Stir at RT (4-24h) C->D E Aqueous Work-up (Wash/Extract) D->E Quench F Dry & Concentrate E->F G Purify (Chromatography) F->G H Final Amide Product G->H

Caption: Workflow for EDC/HOBt-mediated amide coupling.

C. Etherification of the Phenolic Hydroxyl (Site B)

Modification of the phenolic hydroxyl group via etherification is a key strategy to alter the molecule's electronic properties and steric profile. The Williamson ether synthesis is a classic and reliable method for this transformation.

Rationale for Method Selection: This reaction requires a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. A moderately weak base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the relatively acidic phenol (pKa enhanced by the electron-withdrawing groups) but not so strong as to promote side reactions. A polar aprotic solvent like DMF or acetone facilitates the Sₙ2 reaction between the phenoxide and an alkyl halide.

Detailed Protocol: Williamson Ether Synthesis

  • Preparation: Combine this compound (1.0 eq.) and potassium carbonate (2.0-3.0 eq.) in a round-bottom flask with DMF or acetone.

  • Alkylating Agent Addition: Add the alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1-1.5 eq.) to the suspension.

  • Reaction: Heat the mixture to a temperature appropriate for the solvent (e.g., 50-80 °C) and stir for 2-16 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and pour it into ice water. Acidify the aqueous solution with dilute HCl to protonate the carboxylic acid, which will typically cause the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry. If the product is not a solid, extract it with an organic solvent like ethyl acetate. Further purification can be achieved by recrystallization or column chromatography.

Part 3: Strategic Applications in Research and Development

The synthetic versatility of this compound makes it a valuable intermediate in several high-value R&D areas.

  • Drug Development: This scaffold is a key component in the synthesis of potent inhibitors for therapeutic targets. For instance, it has been utilized in the development of potent human uric acid transporter 1 (hURAT1) inhibitors, which are relevant for treating conditions associated with elevated uric acid levels.[4] Furthermore, related chlorinated and hydroxylated benzoic acids are crucial intermediates for creating antimicrobial agents, such as 3-quinolinecarboxylic acid drugs.[14] The rigid, dichlorinated phenolic ring can serve as a recognition element, fitting into specific pockets of target proteins, while the functional handles allow for the attachment of various pharmacophoric groups to optimize potency and pharmacokinetic properties.

  • Agrochemicals: The structural motif of halogenated aromatic carboxylic acids is prevalent in herbicides and fungicides.[4][15] The specific substitution pattern of this compound can be exploited to synthesize new crop protection agents. For example, it is structurally related to benzonitrile herbicides like bromoxynil and ioxynil.[4]

  • Materials Science: The di-functional (acid and phenol) and rigid nature of the molecule makes it a candidate for creating high-performance polymers such as polyesters and polyamides. The chlorine atoms can enhance thermal stability and flame retardancy, making derivatives of this acid attractive for specialty polymer applications.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[2][16]

  • Precautions:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design. The predictable reactivity of its distinct functional groups, coupled with its stable aromatic core, provides chemists with a reliable and versatile platform for building molecular complexity. From synthesizing targeted inhibitors in drug discovery to developing novel materials, its potential is vast. By understanding the core principles of its reactivity and applying the robust protocols detailed in this guide, researchers can effectively leverage this building block to accelerate innovation and achieve their synthetic goals.

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Methodological & Application

Application Notes and Protocols: 3,5-Dichloro-4-hydroxybenzoic Acid as a Versatile Intermediate for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Phenolic Scaffolds in Antimicrobial Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Halogenated phenolic compounds have long been recognized for their potent and broad-spectrum antimicrobial properties. The strategic incorporation of halogen atoms can significantly enhance the biological activity of a molecule by increasing its lipophilicity, promoting membrane disruption, and influencing its interaction with biological targets. Within this chemical space, 3,5-dichloro-4-hydroxybenzoic acid emerges as a highly valuable and versatile intermediate. Its di-chlorinated phenolic ring, coupled with a reactive carboxylic acid moiety, provides a unique platform for the synthesis of a diverse array of potential antimicrobial agents, including esters and amides.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound as a foundational building block in the synthesis of novel antimicrobial candidates. We will delve into the synthesis of this key intermediate, followed by robust protocols for its conversion into ester and amide derivatives. Furthermore, we will explore the rationale behind these synthetic strategies and discuss the anticipated antimicrobial activities and potential mechanisms of action of the resulting compounds.

PART 1: Synthesis of the Core Intermediate: this compound

A reliable and scalable synthesis of the starting material is paramount for any drug discovery campaign. One common and effective method for the preparation of this compound involves the direct chlorination of 4-hydroxybenzoic acid.

Protocol 1: Synthesis of this compound

Reaction Scheme:

G reactant 4-Hydroxybenzoic Acid product This compound reactant->product Chlorination reagent SO2Cl2 (Sulfuryl chloride) or Cl2 gas

A schematic of the chlorination of 4-hydroxybenzoic acid.

Materials:

  • 4-Hydroxybenzoic acid

  • Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

  • Appropriate solvent (e.g., glacial acetic acid)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-hydroxybenzoic acid in a suitable solvent such as glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Chlorination: Slowly add a stoichiometric amount of sulfuryl chloride (or bubble chlorine gas through the solution) to the reaction mixture at room temperature. The reaction is exothermic, and the temperature should be monitored and controlled.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water to remove any residual acid. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound as a white crystalline solid.[1]

Characterization Data for this compound:

PropertyValue
Molecular Formula C₇H₄Cl₂O₃
Molecular Weight 207.01 g/mol
Appearance White to off-white powder
Melting Point 264-266 °C

PART 2: Synthesis of Antimicrobial Derivatives

The carboxylic acid functionality of this compound is a prime handle for derivatization to generate esters and amides with potentially enhanced antimicrobial properties.

Section 2.1: Esterification of this compound

Esterification of the carboxylic acid can modulate the lipophilicity and, consequently, the membrane permeability and overall bioavailability of the parent compound. The choice of alcohol for esterification can significantly impact the antimicrobial spectrum and potency.

This classic acid-catalyzed esterification is a straightforward method for producing a variety of esters.

Reaction Scheme:

G reactant1 This compound product 3,5-Dichloro-4-hydroxybenzoate Ester reactant1->product reactant2 R-OH (Alcohol) reactant2->product catalyst H2SO4 (cat.) catalyst->product

Fischer esterification of this compound.

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, propanol, butanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the ester into an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Section 2.2: Amidation of this compound

The synthesis of amides from this compound introduces a nitrogen-containing functional group, which can participate in hydrogen bonding and potentially interact with different biological targets compared to the corresponding esters.

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Reaction Scheme:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start This compound intermediate 3,5-Dichloro-4-hydroxybenzoyl Chloride start->intermediate reagent1 SOCl2 (Thionyl Chloride) reagent1->intermediate product 3,5-Dichloro-4-hydroxybenzamide intermediate->product reagent2 R-NH2 (Amine) reagent2->product

Two-step amide synthesis from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Desired amine (e.g., aniline, benzylamine)

  • Inert solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Base (e.g., triethylamine, pyridine)

  • Hydrochloric acid (HCl) solution (dilute)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation:

    • In a fume hood, suspend this compound in an inert solvent like DCM.

    • Add thionyl chloride or oxalyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas ceases and the reaction is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch of the carboxylic acid).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in an inert solvent.

    • In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in the same solvent.

    • Slowly add the acyl chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide.

    • Purify the product by recrystallization or column chromatography.

PART 3: Antimicrobial Evaluation and Mechanism of Action

Derivatives of this compound are expected to exhibit significant antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the dichlorinated phenol moiety is crucial for this activity.

Anticipated Antimicrobial Activity

While specific data for a wide range of derivatives of this compound is an active area of research, the well-established antimicrobial properties of related compounds, such as triclosan, provide a strong rationale for their potential efficacy.[2] The antimicrobial activity of novel esters and amides should be evaluated using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.

Example of Potential Antimicrobial Targets:

Microbial GroupPotential Target Organisms
Gram-positive Bacteria Staphylococcus aureus (including MRSA), Streptococcus pyogenes, Enterococcus faecalis
Gram-negative Bacteria Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae
Fungi Candida albicans, Aspergillus fumigatus
Proposed Mechanisms of Action

The antimicrobial action of halogenated phenolic compounds is often multifaceted. The primary mechanisms are believed to involve:

  • Disruption of Cell Membranes: The lipophilic nature of the dichlorinated aromatic ring allows these compounds to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and ultimately cell death.[3]

  • Inhibition of Key Cellular Processes: At lower concentrations, these compounds can inhibit specific enzymes essential for microbial survival. For instance, triclosan is known to inhibit the enoyl-acyl carrier protein reductase (FabI), an enzyme crucial for fatty acid synthesis in bacteria.[2] Derivatives of this compound may exhibit similar or novel enzyme inhibitory activities.

  • Inhibition of Protein and Nucleic Acid Synthesis: Some antimicrobial agents can interfere with the synthesis of proteins and nucleic acids, essential for bacterial replication and survival.[4]

Workflow for Antimicrobial Drug Discovery:

G A Synthesis of 3,5-Dichloro-4- hydroxybenzoic Acid B Esterification & Amidation (Library Synthesis) A->B C In vitro Antimicrobial Screening (MIC Determination) B->C E Lead Compound Identification C->E D Cytotoxicity Assays D->E F Mechanism of Action Studies E->F G In vivo Efficacy Studies F->G

A proposed workflow for the development of antimicrobial agents from this compound.

Conclusion

This compound represents a promising and under-explored starting point for the development of novel antimicrobial agents. Its straightforward synthesis and the reactivity of its carboxylic acid group allow for the generation of diverse libraries of ester and amide derivatives. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate these compounds. Future work should focus on establishing structure-activity relationships (SAR) to optimize the antimicrobial potency and selectivity of these derivatives, with the ultimate goal of identifying lead candidates for further preclinical and clinical development.

References

  • PubChem. This compound. [Link]
  • Creative Biolabs. Mode of Action & Target for Antibacterial Drug. [Link]
  • PubMed. [Antimicrobial mechanisms of action]. [Link]
  • PubChem. Triclosan. [Link]

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Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds from 3,5-Dichloro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of a Dichlorinated Phenolic Scaffold

3,5-Dichloro-4-hydroxybenzoic acid is a readily available, highly functionalized aromatic compound that serves as an exceptional starting material for the synthesis of novel chemical entities.[1][2] Its rigid, dichlorinated phenyl ring, combined with a reactive phenolic hydroxyl group and a versatile carboxylic acid handle, offers a unique three-dimensional canvas for molecular design. The chlorine substituents enhance lipophilicity and can participate in halogen bonding, while the phenolic and carboxylic acid groups are prime sites for hydrogen bonding and further derivatization. These features make this scaffold particularly attractive in medicinal chemistry for the development of compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[3][4][5][6][7][8][9]

This guide provides detailed, field-proven protocols for the synthesis of three distinct classes of novel compounds derived from this compound: a functionalized ether, a heterocyclic amide, and an electrophilically substituted derivative. Each protocol is designed to be a self-validating system, with explanations for key experimental choices and comprehensive characterization steps.

I. Synthesis of Novel Functionalized Ethers via Williamson Ether Synthesis

The phenolic hydroxyl group of this compound is a prime target for modification. The Williamson ether synthesis is a robust and reliable method for forming an ether linkage.[10][11] However, the acidity of the carboxylic acid proton (pKa ≈ 4) is significantly greater than that of the phenolic proton (pKa ≈ 7-8). Therefore, direct alkylation would preferentially occur at the carboxylate. To achieve selective O-alkylation of the phenol, the carboxylic acid must first be protected, typically as an ester.

Our target, 3,5-dichloro-4-(2-(dimethylamino)ethoxy)benzoic acid , incorporates a dimethylaminoethyl side chain, a common motif in pharmacologically active compounds that can enhance aqueous solubility and provide a basic nitrogen for salt formation or interaction with biological targets.[12][13]

Workflow for the Synthesis of 3,5-dichloro-4-(2-(dimethylamino)ethoxy)benzoic acid

workflow1 start 3,5-Dichloro-4- hydroxybenzoic acid ester Protection: Fischer Esterification start->ester intermediate1 Methyl 3,5-dichloro-4- hydroxybenzoate ester->intermediate1 etherification Etherification: Williamson Synthesis intermediate1->etherification intermediate2 Methyl 3,5-dichloro-4-(2- (dimethylamino)ethoxy)benzoate etherification->intermediate2 deprotection Deprotection: Saponification intermediate2->deprotection product Target Compound 1: 3,5-dichloro-4-(2-(dimethylamino) ethoxy)benzoic acid deprotection->product

Caption: Synthetic workflow for Target Compound 1.

Protocol 1.1: Protection via Fischer Esterification

Objective: To protect the carboxylic acid group as a methyl ester.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
This compound1.0207.0110.35 g
Methanol (Anhydrous)Solvent32.04150 mL
Sulfuric Acid (Conc.)Catalyst98.082 mL

Step-by-Step Procedure:

  • Suspend this compound (1.0 eq, 10.35 g) in anhydrous methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath.

  • Slowly add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension. The solid will gradually dissolve.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize from a mixture of hexanes and ethyl acetate to obtain Methyl 3,5-dichloro-4-hydroxybenzoate as a white crystalline solid.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the broad carboxylic acid proton signal and the appearance of a singlet around 3.9 ppm for the methyl ester are indicative of a successful reaction.

Protocol 1.2: Williamson Ether Synthesis

Objective: To couple the protected phenol with 2-(dimethylamino)ethyl chloride.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Methyl 3,5-dichloro-4-hydroxybenzoate1.0221.045.0 g
2-(Dimethylamino)ethyl chloride HCl1.5144.043.26 g
Potassium Carbonate (K₂CO₃)3.0138.219.37 g
N,N-Dimethylformamide (DMF)Solvent73.0950 mL

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add methyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq, 5.0 g) and anhydrous potassium carbonate (3.0 eq, 9.37 g).

  • Add anhydrous DMF (50 mL) and stir the suspension.

  • Add 2-(dimethylamino)ethyl chloride hydrochloride (1.5 eq, 3.26 g). The hydrochloride salt is used as it is more stable; the excess base will neutralize it in situ.

  • Heat the reaction mixture to 80-90°C and stir for 8-12 hours, monitoring by TLC. The sterically hindered nature of the dichlorinated phenol may require elevated temperatures and longer reaction times.[14]

  • After completion, cool the mixture to room temperature and pour it into ice-water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with water (3 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 0-10% methanol in dichloromethane) to yield Methyl 3,5-dichloro-4-(2-(dimethylamino)ethoxy)benzoate .

Protocol 1.3: Deprotection via Saponification

Objective: To hydrolyze the methyl ester to the final carboxylic acid.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Methyl 3,5-dichloro-4-(2-(dimethylamino)ethoxy)benzoate1.0292.144.0 g
Lithium Hydroxide (LiOH·H₂O)3.041.961.72 g
Tetrahydrofuran (THF) / WaterSolvent-30 mL / 10 mL

Step-by-Step Procedure:

  • Dissolve the ester (1.0 eq, 4.0 g) in a mixture of THF (30 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (3.0 eq, 1.72 g) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 6-7 with 1M HCl. The product should precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3,5-dichloro-4-(2-(dimethylamino)ethoxy)benzoic acid .

  • Characterization: Confirm the final structure by ¹H NMR, ¹³C NMR, HRMS, and FT-IR. The disappearance of the methyl ester signal and the reappearance of a broad carboxylic acid proton signal are key indicators.

II. Synthesis of a Novel Heterocyclic Amide

Amide bond formation is one of the most crucial reactions in medicinal chemistry.[15][16][17] Substituted benzamides are known to possess a wide range of biological activities, including enzyme inhibition.[3][5][18][19][20] By coupling this compound with 2-aminopyridine, we aim to synthesize N-(pyridin-2-yl)-3,5-dichloro-4-hydroxybenzamide , a novel compound that combines the dichlorinated phenol scaffold with a bioactive pyridine moiety.[21][22]

Workflow for the Synthesis of N-(pyridin-2-yl)-3,5-dichloro-4-hydroxybenzamide

workflow2 start 3,5-Dichloro-4- hydroxybenzoic acid coupling Amide Coupling (EDC/HOBt) start->coupling amine 2-Aminopyridine amine->coupling product Target Compound 2: N-(pyridin-2-yl)-3,5-dichloro- 4-hydroxybenzamide coupling->product

Caption: Synthetic workflow for Target Compound 2.

Protocol 2.1: EDC/HOBt Mediated Amide Coupling

Objective: To form an amide bond between the starting acid and 2-aminopyridine.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
This compound1.0207.012.07 g
2-Aminopyridine1.194.111.04 g
EDC·HCl1.2191.702.30 g
HOBt1.2135.121.62 g
DIPEA3.0129.245.2 mL
N,N-Dimethylformamide (DMF)Solvent73.0940 mL

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, 2.07 g) and 2-aminopyridine (1.1 eq, 1.04 g) in anhydrous DMF (40 mL).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq, 1.62 g) to the solution.

  • Cool the mixture to 0°C in an ice bath and add N,N-diisopropylethylamine (DIPEA) (3.0 eq, 5.2 mL).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq, 2.30 g) portion-wise, keeping the temperature below 5°C. The use of coupling agents like EDC/HOBt is standard for forming amide bonds from less reactive amines.[23]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

  • Upon completion, pour the reaction mixture into 200 mL of ice-water. A precipitate should form.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water and a small amount of cold diethyl ether to remove impurities.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain N-(pyridin-2-yl)-3,5-dichloro-4-hydroxybenzamide as a pure solid.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, HRMS, and FT-IR. The appearance of signals corresponding to the pyridine ring and a new amide N-H signal, along with the disappearance of the carboxylic acid proton, confirms the product formation.

III. Synthesis via Electrophilic Aromatic Substitution: Nitration

The electron-rich nature of the phenolic ring, even with deactivating chloro-substituents, allows for electrophilic aromatic substitution. The powerful activating, ortho-, para-directing effect of the hydroxyl group will dominate. Since the para position is blocked, substitution is expected to occur at one of the ortho positions (C2 or C6). Given the steric hindrance from the adjacent chlorine atoms, this reaction may require forcing conditions. Nitration of similar phenolic compounds is a well-established method.[24][25]

Our target, 3,5-dichloro-2-nitro-4-hydroxybenzoic acid , introduces a nitro group, which is a versatile handle for further transformations (e.g., reduction to an amine) and can itself contribute to biological activity.

Workflow for the Synthesis of 3,5-dichloro-2-nitro-4-hydroxybenzoic acid

workflow3 start 3,5-Dichloro-4- hydroxybenzoic acid nitration Electrophilic Nitration start->nitration product Target Compound 3: 3,5-dichloro-2-nitro- 4-hydroxybenzoic acid nitration->product

Caption: Synthetic workflow for Target Compound 3.

Protocol 3.1: Direct Nitration of the Aromatic Ring

Objective: To introduce a nitro group onto the aromatic ring.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
This compound1.0207.014.14 g
Sulfuric Acid (Conc.)Solvent98.0820 mL
Nitric Acid (Fuming, >90%)1.163.011.5 mL

Step-by-Step Procedure:

  • Caution: This reaction uses highly corrosive and oxidizing acids. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a 100 mL flask, carefully add this compound (1.0 eq, 4.14 g) to concentrated sulfuric acid (20 mL) at 0°C. Stir until a homogeneous solution is formed.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq, 1.5 mL) to concentrated sulfuric acid (5 mL) at 0°C.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid over 30 minutes, maintaining the reaction temperature between 0°C and 5°C. The formation of the nitronium ion (NO₂⁺) in situ is the key to this reaction.[25][26]

  • After the addition is complete, stir the reaction at 0-5°C for an additional 1-2 hours.

  • Very carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a beaker. A yellow precipitate will form.

  • Allow the ice to melt, then stir the suspension for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude product from aqueous ethanol to afford pure 3,5-dichloro-2-nitro-4-hydroxybenzoic acid .

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR spectrum is expected to show a single aromatic proton singlet, confirming the regioselective nitration at the C2 position.

References

  • Andrews, P. R., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 27(12), 1648-1657. [Link]
  • Barišić, N., et al. (2023). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors. Molecules, 28(14), 5395. [Link]
  • Cámara, C. I., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 271. [Link]
  • Ceruso, M., et al. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1319-1328. [Link]
  • University of Colorado, Boulder. (n.d.). Williamson Ether Synthesis Lab. [Link]
  • Rehman, A., et al. (2017). Angiotensin Converting Enzyme Inhibition and Antioxidant Activities of Benzamide Appended Thiadiazole Derivatives.
  • University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]
  • Eriksson, L. A., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Theoretical Chemistry Accounts, 136(12), 140. [Link]
  • Nguyen, T. H., et al. (2021). Synthesis of N-(Pyridin-2-yl)benzamide.
  • Muller, Q., et al. (2015). Chlorinated phenol-induced physiological antibiotic resistance in Pseudomonas aeruginosa. FEMS Microbiology Letters, 362(19), fnv152. [Link]
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • ResearchGate. (2015). Chlorinated phenol-induced physiological antibiotic resistance in Pseudomonas aeruginosa.
  • Özkaya, A. R., et al. (2022). Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols. Molecules, 27(1), 1. [Link]
  • Sharifi-Rad, J., et al. (2021). Preventing Microbial Infections with Natural Phenolic Compounds.
  • PrepChem. (n.d.). Synthesis of 3,5-dichlorobenzoic acid. [Link]
  • Kumar, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(15), 1084-1088. [Link]
  • PrepChem. (n.d.). Synthesis of 3,5-dichloro-4-hydroxy-N-(2-hydroxyethyl)benzamide. [Link]
  • Google Patents. (2013). Method for synthesizing 3,5-dichlorobenzoic acid.
  • PrecisionFDA. (n.d.). N-(3,5-DICHLORO-4-PYRIDINYL)-4-(DIFLUOROMETHOXY)-3-HYDROXYBENZAMIDE. [Link]
  • Google Patents. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • Google Patents. (1976). Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde.
  • ResearchGate. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • PrecisionFDA. (n.d.). BENZAMIDE, N-(3,5-DICHLORO-1-OXIDO-4-PYRIDINYL)-4-(DIFLUOROMETHOXY)-3-HYDROXY-. [Link]
  • Google Patents. (1996). Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
  • Google Patents. (2009). Method for preparing 4-[2-(dimethylamino)
  • PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. [Link]
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  • PubMed. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. [Link]
  • PubMed. (2004). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. [Link]

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The Strategic Utility of 3,5-Dichloro-4-hydroxybenzoic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of a Dichlorinated Phenolic Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a synthesis campaign and influences the pharmacological profile of the resulting molecules. 3,5-Dichloro-4-hydroxybenzoic acid is a deceptively simple yet powerful building block, offering a unique combination of features that make it an attractive starting point for the synthesis of diverse bioactive compounds.[1] Its rigid phenyl ring, substituted with a hydroxyl group, a carboxylic acid, and two chlorine atoms, provides a well-defined three-dimensional structure and a rich chemical reactivity.

The chlorine atoms at the 3 and 5 positions are not mere decorations. They serve several crucial functions:

  • Steric Hindrance: They flank the hydroxyl group, influencing its reactivity and directing substitutions to other parts of the molecule.

  • Electronic Effects: As electron-withdrawing groups, they increase the acidity of the phenolic proton, which can be exploited in various reactions.

  • Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, potentially enhancing the pharmacokinetic profile of the final drug candidate.

  • Lipophilicity: The chlorine atoms increase the molecule's lipophilicity, which can be critical for membrane permeability and reaching intracellular targets.

The hydroxyl and carboxylic acid groups provide versatile handles for a wide array of chemical transformations, including esterification, amidation, and etherification, allowing for the construction of complex molecular architectures. This guide provides detailed application notes and protocols for the use of this compound and its derivatives in the preparation of molecules with demonstrated or potential therapeutic value.

Core Properties and Handling

Before embarking on synthetic protocols, it is essential to understand the fundamental properties of this compound.

PropertyValueSource
Molecular Formula C₇H₄Cl₂O₃[1][2]
Molecular Weight 207.01 g/mol [1][2]
Appearance White to off-white powder
Melting Point 264-266 °C
CAS Number 3336-41-2[2]

Safety and Handling: this compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Foundational Synthetic Protocols: Preparing Key Intermediates

A common initial step in leveraging the this compound scaffold is the protection or modification of its reactive functional groups. The esterification of the carboxylic acid is a prime example, preventing it from interfering in subsequent reactions and providing a new point for diversification.

Protocol 1: Esterification to Methyl 3,5-Dichloro-4-hydroxybenzoate

This protocol describes the Fischer esterification of the parent acid to its methyl ester, a versatile intermediate for further synthetic elaborations.[3]

Rationale: The conversion of the carboxylic acid to a methyl ester is a crucial step to enable subsequent reactions at the hydroxyl group, such as etherification or acylation, without interference from the acidic proton of the carboxyl group. Concentrated sulfuric acid acts as a catalyst for this reversible reaction, and using methanol as the solvent drives the equilibrium towards the product side.

G A This compound B Methyl 3,5-dichloro-4-hydroxybenzoate A->B  MeOH, H₂SO₄ (cat.), Reflux

Caption: Fischer esterification of the starting acid.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Cool the suspension in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred suspension.

  • Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 3,5-dichloro-4-hydroxybenzoate as a solid, which can often be used in the next step without further purification.

Expected Yield: >95%

Application in the Synthesis of Antimicrobial Agents

The 3,5-dichloro-2-hydroxyphenyl motif is a key pharmacophore in a number of compounds with potent antimicrobial and antifungal activities. The following section details a synthetic strategy to access 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which have shown promise against multidrug-resistant pathogens.[4][5]

Protocol 2: Synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

This protocol is adapted from the synthesis of related compounds and illustrates a key transformation: the direct chlorination of a hydroxyphenyl scaffold.[5] While the cited literature starts with 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, this protocol outlines the direct chlorination step which is applicable to introduce the dichloro-substituents.

Rationale: This protocol demonstrates a direct method for the ortho- and para-chlorination of a phenolic ring. Hydrogen peroxide acts as the oxidant in the presence of hydrochloric acid to generate an electrophilic chlorine species that reacts with the activated aromatic ring. The electron-donating hydroxyl group directs the chlorination to the ortho and para positions.

G A 1-(2-Hydroxyphenyl)-5-oxopyrrolidine- 3-carboxylic acid B 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine- 3-carboxylic acid A->B  HCl, H₂O₂, H₂O, 50°C

Caption: Direct chlorination of the hydroxyphenyl ring.

Materials:

  • 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (starting material to be chlorinated)

  • Hydrochloric acid (concentrated)

  • Hydrogen peroxide (30% solution)

  • Water

Procedure:

  • In a round-bottom flask, prepare a mixture of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq), concentrated HCl, and water.

  • With vigorous stirring, add 30% hydrogen peroxide dropwise to the mixture over a period of 5 minutes.

  • Heat the reaction mixture to 50 °C and stir for 2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.[5]

Expected Yield: High.

This dichlorinated scaffold can then be further derivatized at the carboxylic acid position to generate a library of compounds for antimicrobial screening. For example, coupling with various amines or hydrazines can be achieved using standard peptide coupling reagents.

Application in the Synthesis of Kinase Inhibitors

While direct synthesis of a named kinase inhibitor starting from this compound was not found in the surveyed literature, the closely related 3-methoxy-4-hydroxybenzoic acid is a key starting material for the synthesis of Bosutinib , a dual Src/Abl tyrosine kinase inhibitor.[6] The synthetic logic and reactions are highly relevant and adaptable. The this compound scaffold can be envisioned as a starting point for novel kinase inhibitors by leveraging similar synthetic strategies.

A key reaction in the synthesis of many kinase inhibitors is the formation of a quinoline or quinazoline core. The following workflow outlines a conceptual pathway for how this compound could be used in such a synthesis.

G A This compound B Methyl 3,5-dichloro-4-hydroxybenzoate A->B Esterification C Methyl 4-alkoxy-3,5-dichlorobenzoate B->C Etherification (Williamson) D Methyl 2-amino-4-alkoxy-3,5-dichlorobenzoate C->D Nitration, then Reduction E Quinolinone Core D->E Cyclization F Functionalized Kinase Inhibitor E->F Further Functionalization

Caption: Conceptual workflow for kinase inhibitor synthesis.

This conceptual pathway involves:

  • Esterification: As described in Protocol 1, to protect the carboxylic acid.

  • Etherification: Williamson ether synthesis to introduce a side chain at the 4-position, which is often crucial for binding to the kinase active site.

  • Nitration and Reduction: Introduction of a nitro group onto the aromatic ring, followed by its reduction to an amine. This amine is a key handle for the subsequent cyclization reaction.

  • Cyclization: Reaction of the amino-ester with a suitable partner (e.g., a β-ketoester) to form the heterocyclic quinolinone core.

  • Further Functionalization: Modification of the quinolinone core (e.g., through chlorination and subsequent nucleophilic aromatic substitution) to install the final fragments required for biological activity.

Bioactivity Data Summary

The derivatives of this compound have shown a range of biological activities. The following table summarizes some of the reported activities.

Compound ClassBiological Target/ActivityKey FindingsReference
(3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl-methanonesCannabinoid Receptor 2 (CB2)Selective inverse agonists with anti-inflammatory potential.[7]
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid DerivativesAntimicrobial/AntifungalActivity against Gram-positive pathogens (S. aureus, E. faecalis) and drug-resistant fungi.[4][5]
Esters and Hydrazides of 3,5-Dihalo-4-hydroxybenzoic acidsPlant Growth StimulantsSome derivatives showed growth stimulant activity.[3]
Bis(3,5-dichloro-4-hydroxyphenyl)methaneUnexpected Reduction ProductFormed from the attempted reduction of the parent acid with LiAlH₄.[8]

Conclusion and Future Outlook

This compound is a versatile and valuable scaffold for the synthesis of a wide range of bioactive molecules. Its unique substitution pattern provides a combination of steric and electronic properties that can be strategically exploited to achieve desired chemical transformations and biological activities. The protocols and applications outlined in this guide demonstrate its utility in the preparation of antimicrobial agents and provide a conceptual framework for its application in the synthesis of other important therapeutic agents like kinase inhibitors. As the demand for novel therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

  • Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. (2015). Bioorganic & Medicinal Chemistry, 23(17), 5390-5401.
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  • Formation of Bis(3,5-dichloro-4-hydroxyphenyl)methane From the Reduction of this compound. (2017). ResearchGate.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules, 28(9), 3785.
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  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). Journal of Chemical and Pharmaceutical Research.
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  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Synthesis and Biological Activities of 3,5-Disubstituted-4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. (2020). Systematic Reviews in Pharmacy, 11(7), 33-40.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2017). Rasayan Journal of Chemistry, 10(2), 433-439.
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (2014). Drug Research, 64(4), 208-213.
  • Design and Synthesis of Novel Antimicrobial Agents. (2023). Molecules, 28(1), 353.
  • Synthesis and Antimicrobial Activity of [3,5-Dibromo(dichloro)-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl]acetic Acids and Their Derivatives. (2025).
  • Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. (n.d.). BenchChem.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). International Journal of Molecular Sciences, 25(2), 1083.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules, 28(9), 3785.
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The Versatile Role of 3,5-Dichloro-4-hydroxybenzoic Acid in Agrochemical Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Phenolic Compounds in Agrochemicals

3,5-Dichloro-4-hydroxybenzoic acid, a halogenated derivative of 4-hydroxybenzoic acid, serves as a crucial intermediate in the synthesis of a variety of agrochemicals.[1][2][3] Its unique chemical structure, featuring chlorine atoms at the 3 and 5 positions of the benzene ring, imparts specific properties to the resulting agrochemical molecules, influencing their biological activity, selectivity, and environmental fate. This guide delves into the synthetic pathways originating from this compound and its precursors, with a primary focus on its well-established application in the production of photosystem II (PSII) inhibiting herbicides. While its role in herbicide synthesis is prominent, this document will also touch upon its potential, though less documented, applications in the development of other agrochemical classes.

Core Applications in Herbicide Synthesis: Targeting Photosystem II

The most significant application of this compound and its nitrile analogue in agrochemical synthesis is in the production of post-emergence herbicides that act by inhibiting photosynthesis. These herbicides are particularly effective against a wide range of broadleaf weeds.

Mechanism of Action: Inhibition of Photosystem II

Herbicides derived from 3,5-dihalo-4-hydroxybenzonitrile, such as bromoxynil and chloroxynil, are classified as inhibitors of photosystem II (PSII) in the chloroplasts of plants.[4][5] PSII is a critical protein complex in the thylakoid membrane that is responsible for the light-dependent reactions of photosynthesis.

These nitrile herbicides bind to the D1 protein of the PSII complex, specifically at the QB-binding niche.[4] This binding event blocks the electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). The interruption of this electron flow has two major consequences for the plant:

  • Inhibition of ATP and NADPH Synthesis: The blockage of electron transport halts the production of ATP and NADPH, the energy currency and reducing power, respectively, required for carbon dioxide fixation and other metabolic processes.

  • Oxidative Stress: The inability to transfer electrons leads to the formation of highly reactive oxygen species (ROS), which cause lipid peroxidation and destruction of cell membranes, leading to rapid cell death.[5]

This dual-action mechanism results in the characteristic symptoms of PSII-inhibiting herbicides, including chlorosis (yellowing) followed by necrosis (tissue death), particularly on the leaf margins of susceptible plants.[4]

G cluster_PSII Photosystem II (PSII) Complex cluster_inhibition Inhibition by Nitrile Herbicides cluster_consequences Consequences P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB QB (D1 Protein) QA->QB Electron Transfer Herbicide Bromoxynil / Chloroxynil Herbicide->QB Binds to D1 Protein No_e_transfer Blocked Electron Flow ATP_NADPH_stop Cessation of ATP & NADPH Production No_e_transfer->ATP_NADPH_stop ROS Reactive Oxygen Species (ROS) Formation No_e_transfer->ROS Cell_Death Lipid Peroxidation & Cell Membrane Damage ROS->Cell_Death

Figure 1: Mechanism of action of nitrile herbicides as Photosystem II inhibitors.

Synthetic Pathways to Key Herbicides

The synthesis of commercially important herbicides like bromoxynil and chloroxynil often begins with 4-hydroxybenzoic acid, which is then converted to key intermediates.

From 4-Hydroxybenzoic Acid to this compound

The direct chlorination of 4-hydroxybenzoic acid provides a straightforward route to this compound. This transformation is a critical step in creating the halogenated phenolic backbone of several agrochemicals.

Protocol 1: Direct Chlorination of 4-Hydroxybenzoic Acid

This protocol details the synthesis of this compound using sulfuryl chloride as the chlorinating agent.

Materials:

  • 4-Hydroxybenzoic acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous solvent (e.g., nitrobenzene or chloroform)

  • Ice

  • Sodium bisulfite solution

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, dissolve 4-hydroxybenzoic acid in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add sulfuryl chloride dropwise to the stirred solution. The molar ratio of 4-hydroxybenzoic acid to sulfuryl chloride should be approximately 1:2.2.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

  • The crude product will precipitate. Filter the solid and wash it with a cold sodium bisulfite solution to remove any unreacted chlorine, followed by washing with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Expected Yield: 75-85%

Conversion of 4-Hydroxybenzoic Acid to 4-Hydroxybenzonitrile

A pivotal intermediate in the synthesis of nitrile herbicides is 4-hydroxybenzonitrile.[6] This conversion can be achieved through a dehydration-ammoniation reaction of 4-hydroxybenzoic acid.

Protocol 2: Synthesis of 4-Hydroxybenzonitrile from 4-Hydroxybenzoic Acid

This protocol is based on a direct solvent dehydration-ammoniation method.[7]

Materials:

  • 4-Hydroxybenzoic acid

  • Urea

  • Sulfamic acid (dehydrating agent)

  • p-Cresol (solvent)

  • Aluminum oxide (Al₂O₃) (catalyst)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser, add 0.1 mol of 4-hydroxybenzoic acid, 0.25 mol of urea, 0.3 mol of sulfamic acid, and 60 ml of p-cresol.

  • Add a catalytic amount of aluminum oxide (3% by mass of the solvent).

  • Slowly heat the mixture to 150°C and maintain this temperature for 1 hour.

  • Increase the temperature to 190°C, add an additional 0.05 mol of urea, and maintain the temperature for 1.5 hours.

  • After the reaction is complete, cool the mixture and isolate the product through appropriate work-up procedures, which may include distillation and recrystallization.

Expected Yield: 78-82%[7]

Synthesis of Bromoxynil and Chloroxynil from 4-Hydroxybenzonitrile

Once 4-hydroxybenzonitrile is obtained, the final step in the synthesis of bromoxynil and chloroxynil is the halogenation of the aromatic ring at the 3 and 5 positions.

Protocol 3: Synthesis of Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile)

This protocol utilizes a bromide/bromate solution for an efficient and high-yielding bromination.[8]

Materials:

  • 4-Hydroxybenzonitrile

  • Aqueous brominating reagent (containing bromide and bromate in a 2:1 molar ratio)

  • 36% Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a two-necked round-bottom flask, dissolve 10 g (0.084 mol) of 4-hydroxybenzonitrile in 310 ml of water with vigorous stirring.

  • Add 92 ml of the aqueous brominating reagent (0.167 mol active bromide).

  • Slowly add 18 ml of 36% HCl (0.18 mol) to the reaction mixture over a period of 2 hours at 28°C.

  • Continue stirring the mixture for an additional 2.5 hours.

  • Filter the resulting precipitate through a Buchner funnel and wash with deionized water.

  • Dry the solid product under reduced pressure and then in an oven at 80°C.

Expected Yield: ~99%[8]

Protocol 4: Synthesis of Chloroxynil (3,5-Dichloro-4-hydroxybenzonitrile)

The synthesis of chloroxynil involves the direct chlorination of 4-hydroxybenzonitrile.

Materials:

  • 4-Hydroxybenzonitrile

  • Chlorinating agent (e.g., sulfuryl chloride or chlorine gas)

  • Inert solvent (e.g., chloroform or acetic acid)

  • Ice

  • Sodium bisulfite solution

  • Deionized water

Procedure:

  • Dissolve 4-hydroxybenzonitrile in an inert solvent in a reaction vessel equipped with a stirrer and a gas inlet (if using chlorine gas) or a dropping funnel (for sulfuryl chloride).

  • Cool the solution in an ice bath.

  • If using chlorine gas, bubble it through the solution while maintaining a low temperature. If using sulfuryl chloride, add it dropwise. The molar ratio of 4-hydroxybenzonitrile to the chlorinating agent should be approximately 1:2.2.

  • Monitor the reaction progress by techniques such as TLC or GC.

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Filter the precipitated crude product and wash with a sodium bisulfite solution and then with deionized water.

  • Recrystallize the product from a suitable solvent to obtain pure chloroxynil.

Expected Yield: 80-90%

G cluster_synthesis Synthetic Pathways to Nitrile Herbicides HBA 4-Hydroxybenzoic Acid DCHB This compound HBA->DCHB Chlorination (Protocol 1) HBN 4-Hydroxybenzonitrile HBA->HBN Dehydration-Ammoniation (Protocol 2) Bromoxynil Bromoxynil HBN->Bromoxynil Bromination (Protocol 3) Chloroxynil Chloroxynil HBN->Chloroxynil Chlorination (Protocol 4)

Figure 2: Synthetic routes from 4-hydroxybenzoic acid to key nitrile herbicides.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthetic protocols described in this guide.

CompoundStarting Material(s)Key ReagentsReported Yield (%)Melting Point (°C)
This compound4-Hydroxybenzoic AcidSulfuryl Chloride75-85264-266
4-Hydroxybenzonitrile4-Hydroxybenzoic AcidUrea, Sulfamic Acid78-82[7]110-113
Bromoxynil4-HydroxybenzonitrileBromide/Bromate, HCl~99[8]194-195[5]
Chloroxynil4-HydroxybenzonitrileSulfuryl Chloride or Chlorine Gas80-90174-176

Potential Applications in Fungicide and Insecticide Synthesis

While the primary agrochemical application of this compound and its derivatives is in herbicide production, the inherent biological activity of halogenated phenols suggests potential for their use as scaffolds in the synthesis of fungicides and insecticides.

Derivatives of 4-hydroxybenzoic acid have been investigated for their antifungal properties. For instance, hydrazide-hydrazones derived from 4-hydroxybenzoic acid have shown potent growth inhibition against various phytopathogenic fungi.[9] While specific examples directly utilizing the 3,5-dichloro-substituted analogue are less common in readily available literature, the structural motif holds promise for the development of novel fungicidal agents. The electron-withdrawing nature of the chlorine atoms can influence the acidity of the phenolic hydroxyl group and the overall lipophilicity of the molecule, which are key factors in fungicidal activity.

The application of this compound derivatives in insecticide synthesis is not well-documented in publicly accessible research. However, the broader class of halogenated aromatic compounds has been explored for insecticidal properties. Further research and screening of libraries containing this compound-derived structures could potentially unveil novel insecticidal activities.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in agrochemical synthesis, with its most prominent role being in the production of potent photosystem II inhibiting herbicides like bromoxynil and chloroxynil. The synthetic pathways to these compounds are well-established and offer high yields.

The future of agrochemical research will likely involve the exploration of this halogenated phenolic scaffold for the development of new fungicides and insecticides. By leveraging the unique electronic and steric properties conferred by the dichloro substitution pattern, researchers can design and synthesize novel molecules with potentially enhanced biological activity and improved environmental profiles. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and professionals in the field of agrochemical development.

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Application Note: Protocols for the Esterification of 3,5-Dichloro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dichloro-4-hydroxybenzoic acid is a halogenated aromatic carboxylic acid whose derivatives are of significant interest in medicinal chemistry, agricultural science, and materials science. The conversion of its carboxylic acid moiety into an ester is a fundamental transformation that modulates the compound's polarity, solubility, and biological activity. Esters of this acid, such as methyl 3,5-dichloro-4-hydroxybenzoate[1] and ethyl 3,5-dichloro-4-hydroxybenzoate[2], serve as crucial intermediates in the synthesis of more complex molecules, including potential therapeutic agents and specialized polymers.

This application note provides detailed, field-proven protocols for the esterification of this compound. We will explore three robust methods, each with distinct advantages, catering to different substrate sensitivities and laboratory capabilities:

  • Classic Fischer-Speier Esterification: An equilibrium-driven process using a strong acid catalyst, ideal for simple, scalable synthesis.

  • Thionyl Chloride Mediated Esterification: A high-yield, two-step method proceeding through a reactive acyl chloride intermediate.

  • Steglich Esterification: A mild, carbodiimide-mediated coupling suitable for complex or acid-sensitive substrates.

The causality behind procedural steps, critical parameters, and work-up strategies are explained to ensure reliable and reproducible outcomes for researchers in drug development and synthetic chemistry.

Core Safety & Handling Protocols

Prior to initiating any experimental work, a thorough review of the Safety Data Sheet (SDS) for all reagents is mandatory. The protocols described herein involve hazardous materials requiring strict adherence to safety procedures.

Key Chemical Hazards:

ChemicalCAS No.Hazard Summary
This compound 3336-41-2Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5]
Concentrated Sulfuric Acid (H₂SO₄) 7664-93-9Causes severe skin burns and eye damage. Highly corrosive. Reacts violently with water.
Thionyl Chloride (SOCl₂) 7719-09-7Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts violently with water, releasing toxic gases.[6]
Dicyclohexylcarbodiimide (DCC) 538-75-0Toxic if swallowed. Causes skin irritation and may cause an allergic skin reaction. Causes serious eye irritation.
4-Dimethylaminopyridine (DMAP) 1122-58-3Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.
Methanol (MeOH) / Ethanol (EtOH) 67-56-1 / 64-17-5Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

Mandatory Precautions:

  • All manipulations must be performed inside a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE) is required at all times: chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and splash-proof safety goggles or a face shield.[7]

  • Avoid breathing dust, fumes, or vapors.[4]

  • Ensure immediate access to an emergency eyewash station and safety shower.

  • Reactions involving thionyl chloride should be equipped with a gas trap (e.g., a bubbler with NaOH solution) to neutralize evolved HCl and SO₂ gas.

Foundational Principles: The Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[8][9] It is a reversible, thermodynamically controlled nucleophilic acyl substitution.[9][10]

Mechanism Rationale: The reaction's success hinges on enhancing the electrophilicity of the carboxylic acid's carbonyl carbon.

  • Protonation of Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This crucial step creates a resonance-stabilized cation, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[11][12][13]

  • Nucleophilic Attack: A lone pair of electrons from the alcohol's hydroxyl group attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[9][13]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[13]

  • Water Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.

  • Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.[13]

To achieve a high yield, the reaction equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (which can also serve as the solvent) or by actively removing the water byproduct as it forms (e.g., using a Dean-Stark apparatus).[9][10][14]

Fischer_Esterification_Mechanism Fischer Esterification Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Acid 3,5-Dichloro-4- hydroxybenzoic Acid Protonation 1. Protonation of Carbonyl Oxygen Acid->Protonation Alcohol Alcohol (R'-OH) Attack 2. Nucleophilic Attack by Alcohol Alcohol->Attack Catalyst H+ (from H₂SO₄) Catalyst->Protonation Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate ProtonTransfer 3. Proton Transfer Intermediate->ProtonTransfer Elimination 4. Elimination of H₂O ProtonTransfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water (H₂O) Elimination->Water Ester Target Ester Deprotonation->Ester Catalyst_Regen H+ (Regenerated) Deprotonation->Catalyst_Regen

Caption: Key stages of the acid-catalyzed Fischer-Speier esterification.

Protocol 1: Classic Fischer Esterification

This protocol is a robust and cost-effective method for preparing methyl or ethyl esters of this compound. It employs an excess of the alcohol as both a reactant and the solvent to drive the reaction equilibrium forward.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
This compound207.01[4]5.00 g24.15 mmolStarting material.
Methanol (for methyl ester)32.04100 mL~2.47 molReagent and solvent (large excess).
Concentrated Sulfuric Acid (98%)98.081.5 mL~27.6 mmolCatalyst.[8]
Ethyl Acetate88.11~200 mL-Extraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)84.01~100 mL-Aqueous wash for neutralization.
Saturated Sodium Chloride (Brine)58.44~50 mL-Aqueous wash to break emulsions.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g-Drying agent.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 24.15 mmol).

  • Reagent Addition: Add methanol (100 mL) to the flask and stir to dissolve the acid as much as possible.

  • Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly and cautiously add concentrated sulfuric acid (1.5 mL) dropwise via a pipette. Causality: This exothermic addition must be done slowly and with cooling to prevent uncontrolled boiling of the methanol.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 65°C for methanol) using a heating mantle. Allow the reaction to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

Work-up and Purification:

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.[15]

  • Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer the solution to a 250 mL separatory funnel. Add 50 mL of deionized water and shake gently.

  • Neutralization: Carefully add saturated sodium bicarbonate solution in portions (approx. 3 x 30 mL) to the separatory funnel.[15][16] Swirl and vent frequently to release the CO₂ gas produced from neutralizing the residual acids. Continue adding until effervescence ceases.

  • Washing: Separate the aqueous layer. Wash the organic layer sequentially with deionized water (1 x 50 mL) and then with brine (1 x 50 mL). Causality: The brine wash helps to remove residual water and break any emulsions, improving the separation of the layers.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate. Let it stand for 15-20 minutes.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) to obtain pure methyl 3,5-dichloro-4-hydroxybenzoate as a colorless solid.[17]

Protocol 2: Thionyl Chloride Mediated Esterification

This method avoids the equilibrium limitations of Fischer esterification by first converting the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with the alcohol. This is often a higher-yielding but more hazardous procedure.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
This compound207.015.00 g24.15 mmolStarting material.
Thionyl Chloride (SOCl₂)118.972.7 mL (3.5 g)29.0 mmolAcyl chloride formation reagent.[18]
Toluene92.1450 mL-Solvent for step 1.
Methanol (for methyl ester)32.0450 mL-Reagent and solvent for step 2.
Dichloromethane (DCM)84.93~100 mL-Extraction solvent.
1 M Sodium Hydroxide (NaOH)40.00~50 mL-Aqueous wash.

Step-by-Step Methodology:

Part A: Formation of the Acyl Chloride

  • Reaction Setup: In a fume hood, add this compound (5.00 g) and a magnetic stir bar to a 100 mL round-bottom flask fitted with a reflux condenser and a gas trap.

  • Reagent Addition: Add toluene (50 mL) followed by the slow, dropwise addition of thionyl chloride (2.7 mL) at room temperature.

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases.[19] Causality: Heating drives the reaction to completion and removes gaseous byproducts.

  • Isolation of Intermediate: Cool the reaction to room temperature and remove the toluene and excess thionyl chloride under reduced pressure. The resulting crude 3,5-dichloro-4-hydroxybenzoyl chloride is typically used in the next step without further purification.

Part B: Ester Formation

  • Reaction Setup: Cool the flask containing the crude acyl chloride in an ice bath.

  • Alcohol Addition: Slowly and carefully add methanol (50 mL) to the flask with stirring. Causality: The reaction of the acyl chloride with methanol is highly exothermic and must be controlled with cooling.

  • Reaction: After the initial exothermic reaction subsides, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete conversion.

Work-up and Purification:

  • Quenching: Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).

  • Washing: Combine the organic extracts and wash sequentially with cold 1 M NaOH (2 x 25 mL) to remove any phenolic impurities, then with water (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify via recrystallization or silica gel column chromatography as described in Protocol 1.

Protocol 3: Steglich Esterification (DCC/DMAP Coupling)

The Steglich esterification is an exceptionally mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid, with 4-dimethylaminopyridine (DMAP) as a catalyst.[20] This protocol is ideal for substrates that are sensitive to the harsh acidic conditions of the other methods.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
This compound207.012.07 g10.0 mmolStarting material.
Methanol (for methyl ester)32.040.48 mL (0.38 g)12.0 mmolReagent (1.2 equivalents).
Dicyclohexylcarbodiimide (DCC)206.332.27 g11.0 mmolCoupling agent (1.1 equivalents).
4-Dimethylaminopyridine (DMAP)122.170.12 g1.0 mmolCatalyst (0.1 equivalents).
Dichloromethane (DCM), anhydrous84.9350 mL-Anhydrous solvent.

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.07 g), DMAP (0.12 g), and anhydrous dichloromethane (50 mL).

  • Alcohol Addition: Add methanol (0.48 mL) to the stirred solution.

  • DCC Addition: Cool the flask to 0°C in an ice bath. Add a solution of DCC (2.27 g) in a small amount of anhydrous DCM dropwise over 10 minutes. Causality: DCC is added last and at 0°C to control the reaction rate and minimize side reactions.

  • Reaction: A white precipitate of dicyclohexylurea (DCU) will begin to form.[20] Remove the ice bath and stir the reaction at room temperature overnight (12-18 hours).

Work-up and Purification:

  • Byproduct Removal: Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL) to remove DMAP, then with saturated NaHCO₃ (2 x 20 mL), and finally with brine (1 x 20 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.

General Experimental Workflow

The following diagram outlines the universal stages involved in the synthesis and isolation of the target ester, applicable to all described protocols.

Workflow cluster_workup Work-up Details start Start: Weigh Reagents setup Assemble Glassware (Fume Hood) start->setup reaction Perform Reaction (e.g., Reflux / Stir at RT) setup->reaction quench Quench Reaction reaction->quench workup Work-up & Extraction purify Purification (Recrystallization or Chromatography) analyze Analysis (TLC, NMR, MS, mp) purify->analyze end Final Product analyze->end extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Acid/Base/Brine) extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate concentrate->purify

Caption: Generalized workflow for ester synthesis, from reagents to final analysis.

References

  • Chemistry For Everyone. (2025).
  • Galia, A., et al. (2023).
  • DC Fine Chemicals. (n.d.). This compound. DC Fine Chemicals. [Link]
  • Díaz, I., et al. (2008). Esterification of aromatic olefins with acetic acid in the presence of sulphuric acid as a catalyst. CT&F - Ciencia, Tecnología y Futuro. [Link]
  • Di Serio, M., et al. (2022).
  • University Handout. (n.d.).
  • JoVE. (2020).
  • Organic Chemistry Portal. (n.d.).
  • Study.com. (n.d.). Draw the product and a complete mechanism for its formation, for the Fischer esterification of benzoic acid. Homework.Study.com. [Link]
  • ResearchGate. (2021). Work up of ester?
  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]
  • Reynolds, J. D. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]
  • Wikipedia. (n.d.).
  • BYJU'S. (n.d.).
  • Writing in Biology. (2018).
  • D'Alpaos, M., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]
  • Kordosky, G. A., & Olafson, S. M. (1994). U.S. Patent No. 5,302,748.
  • University of Missouri–St. Louis. (n.d.).
  • D'Alpaos, M., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.
  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Organic Chemistry Portal. [Link]
  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
  • CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid. (2015).
  • PubChem. (n.d.). Methyl 3,5-dichloro-4-hydroxybenzoate.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]
  • Wikipedia. (n.d.).
  • FAO. (n.d.). METHYL p-HYDROXYBENZOATE.
  • ResearchGate. (2023). (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
  • CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate. (2017).
  • PubChem. (n.d.). This compound ethyl ester.

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Application Notes and Protocols: 3,5-Dichloro-4-hydroxybenzoic Acid in Peroxidase-Coupled Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chromogenic Reagent

3,5-Dichloro-4-hydroxybenzoic acid (DCHB) is a halogenated derivative of p-hydroxybenzoic acid that has become a valuable tool in modern biochemical diagnostics and research.[1] Its utility lies in its function as a phenolic chromogenic reagent, particularly in enzyme-coupled assays that generate hydrogen peroxide (H₂O₂). When paired with 4-aminoantipyrine (4-AP) or a similar coupling agent in the presence of horseradish peroxidase (HRP), DCHB participates in a highly sensitive colorimetric reaction.[2]

This reaction, a modification of the classic Trinder assay, allows for the precise quantification of a wide array of analytes.[3] The principle is elegant and broadly applicable: a primary oxidase enzyme acts on a specific target analyte, producing a stoichiometric amount of H₂O₂. This H₂O₂ then drives the HRP-catalyzed oxidative coupling of DCHB and 4-AP, yielding a stable, colored quinoneimine dye. The intensity of the resulting color is directly proportional to the initial analyte concentration.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for utilizing this compound in quantitative biochemical assays. We will focus on a detailed protocol for uric acid determination and discuss the adaptability of the system for other key biological analytes.

Reagent Profile and Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to developing robust and reproducible assays.

PropertyValueReference
Chemical Name This compound[4]
Synonyms DCHBN/A
CAS Number 3336-41-2[5]
Molecular Formula C₇H₄Cl₂O₃[5][6]
Molecular Weight 207.01 g/mol [5][6]
Appearance White to beige crystalline powder[4][7]
Melting Point 260 - 266 °C[7]
Purity Typically ≥97%

Solubility & Storage: DCHB is sparingly soluble in water but readily soluble in alcohols and alkaline solutions. For assay development, stock solutions are typically prepared in a slightly alkaline buffer or an organic solvent like ethanol before being diluted into the final aqueous reaction buffer. The solid reagent is stable under normal laboratory conditions and should be stored in a cool, dry, well-ventilated place away from oxidizing agents.[7]

Principle of the Assay: The Peroxidase-Coupled Reaction

The core of the DCHB-based assay is a two-stage enzymatic cascade. This design imparts specificity and enables signal amplification.

Stage 1: Analyte-Specific Oxidation: A highly specific oxidase enzyme is chosen to react with the target analyte. This reaction consumes the analyte and produces hydrogen peroxide (H₂O₂) in a 1:1 molar ratio.

  • Analyte + O₂ + H₂O --(Oxidase)--> Oxidized Product + H₂O₂

Stage 2: Chromogenic Detection: The H₂O₂ generated in Stage 1 becomes the substrate for horseradish peroxidase (HRP). In the presence of HRP, H₂O₂ oxidatively couples DCHB with 4-aminoantipyrine (4-AP). This forms a red/purple quinoneimine dye, which can be quantified spectrophotometrically.[2][8]

  • 2 H₂O₂ + DCHB + 4-AP --(HRP)--> Quinoneimine Dye + 4 H₂O

The choice of a dichlorinated phenol like DCHB is strategic; the electron-withdrawing chloro groups enhance the sensitivity and can shift the absorption maximum of the resulting dye, potentially reducing interference from other sample components.

G cluster_stage1 Stage 1: Specific Oxidation cluster_stage2 Stage 2: Chromogenic Detection Analyte Analyte (e.g., Uric Acid) Oxidase Specific Oxidase (e.g., Uricase) Analyte->Oxidase + O₂ H2O2 Hydrogen Peroxide (H₂O₂) Oxidase->H2O2 Stoichiometric Production H2O2->H2O2_input Links Stages HRP Horseradish Peroxidase (HRP) Dye Colored Quinoneimine Dye (Measure Absorbance) HRP->Dye Reagents DCHB + 4-Aminoantipyrine Reagents->HRP

Caption: General mechanism of the DCHB peroxidase-coupled assay.

Application Protocol: Enzymatic Determination of Uric Acid

The quantification of uric acid in biological fluids is crucial for diagnosing and managing conditions like gout and kidney disease.[9] The following protocol details a robust method using DCHB.

Background

Uric acid is the final product of purine metabolism in humans.[9] The enzyme uricase (urate oxidase) catalyzes the oxidation of uric acid to allantoin, producing H₂O₂ as a byproduct.[10][11] This makes it an ideal target for the DCHB-based chromogenic system.

Materials and Reagents
  • This compound (DCHB), CAS: 3336-41-2

  • 4-Aminoantipyrine (4-AP), CAS: 83-07-8

  • Horseradish Peroxidase (HRP), Type VI, ≥250 units/mg solid

  • Uricase (from Aspergillus flavus or similar), ≥5 units/mg solid[10][11]

  • Uric Acid (UA), anhydrous, for standard curve

  • Potassium Phosphate, Monobasic and Dibasic, for buffer preparation

  • Triton X-100 (optional, as a surfactant)

  • Deionized Water (dH₂O), Type 1

  • Microplate reader or spectrophotometer

  • 96-well clear, flat-bottom microplates

Reagent Preparation

Causality Insight: The buffer pH of 7.5 is a critical compromise. It maintains the stability of the reagents while being close to the optimal pH for both uricase and HRP activity, ensuring an efficient sequential reaction.

  • Phosphate Buffer (50 mM, pH 7.5): Prepare a 50 mM solution of potassium phosphate buffer. Adjust the pH to 7.5 using monobasic and dibasic stock solutions. This will be the primary diluent for other reagents.

  • Uric Acid Stock Standard (10 mM): Dissolve 16.81 mg of uric acid in 10 mL of dH₂O with a small amount of NaOH (e.g., 50 µL of 1M NaOH) to aid dissolution. Store at -20°C.

  • Working Reagent Mix: Prepare this solution fresh daily and protect it from light. The final concentrations in the assay well are provided.

    • To 50 mL of Phosphate Buffer (50 mM, pH 7.5), add:

      • 25 mg of DCHB (Final concentration ~2.4 mM)

      • 10 mg of 4-AP (Final concentration ~1.0 mM)

      • 2.5 mg of HRP (~625 units)

      • 2.5 mg of Uricase (~12.5 units)

      • 50 µL of Triton X-100 (Optional, 0.1% v/v, to prevent protein precipitation and ensure homogeneity)

    • Mix gently by inversion until all components are fully dissolved.

Assay Protocol

G start Start prep_standards 1. Prepare Uric Acid Standards (0-1000 µM in Buffer) start->prep_standards prep_samples 2. Prepare Samples (Dilute Serum/Urine in Buffer) start->prep_samples add_reagents 3. Add Standards/Samples to Plate (e.g., 20 µL per well) prep_standards->add_reagents prep_samples->add_reagents add_wr 4. Add Working Reagent Mix (e.g., 180 µL per well) add_reagents->add_wr incubate 5. Incubate (15 min at Room Temp) add_wr->incubate measure 6. Measure Absorbance (at ~520 nm) incubate->measure analyze 7. Analyze Data (Plot standard curve, calculate sample conc.) measure->analyze end End analyze->end

Caption: Experimental workflow for the DCHB-based uric acid assay.

  • Standard Curve Preparation: From the 10 mM Uric Acid Stock, prepare a series of dilutions in Phosphate Buffer ranging from 1000 µM to 0 µM (blank). A typical range would be 1000, 500, 250, 125, 62.5, and 0 µM.

  • Sample Preparation: Dilute biological samples (e.g., serum, urine) with Phosphate Buffer to ensure the uric acid concentration falls within the range of the standard curve. A 1:20 or 1:50 dilution is a common starting point.

  • Assay Plate Setup: Add 20 µL of each standard and diluted sample to separate wells of a 96-well plate. Include the 0 µM standard as the blank.

  • Reaction Initiation: Add 180 µL of the freshly prepared Working Reagent Mix to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature (20-25°C), protected from direct light. The reaction is rapid and typically reaches completion within this timeframe.[11]

  • Measurement: Measure the absorbance of each well at 520 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance of the blank (0 µM standard) from all other standard and sample absorbance readings.

  • Plot the corrected absorbance of the standards versus their known concentrations (µM).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is indicative of a reliable standard curve.

  • Calculate the uric acid concentration in the diluted samples using the equation from the standard curve.

  • Multiply the result by the dilution factor to determine the uric acid concentration in the original, undiluted sample.

Self-Validation and Quality Control
  • Linearity: The assay should be linear up to at least 1000 µM of uric acid.[11] Samples with higher concentrations must be further diluted and re-assayed.

  • Interference: Reducing agents are known interferents in peroxidase-based assays. Ascorbic acid (Vitamin C), in particular, can compete with the chromogen for H₂O₂, leading to falsely low readings.[3][12] If high levels of interferents are suspected, a sample blank (sample + reagent mix without uricase) can be run to assess their contribution.

  • Precision: Intra-assay and inter-assay precision should be evaluated by running replicate controls. A coefficient of variation (CV) of <5% is typically acceptable.

Broader Applications and Adaptability

The true power of the DCHB/4-AP/HRP system is its modularity. By simply substituting the primary oxidase enzyme, the same detection chemistry can be used to quantify a variety of other important analytes.

Target AnalytePrimary Oxidase EnzymeClinical/Research Relevance
Glucose Glucose OxidaseDiabetes monitoring, metabolic studies
Cholesterol Cholesterol OxidaseCardiovascular disease risk assessment
Lactate Lactate OxidaseSepsis, exercise physiology, cell metabolism
Glycerol Glycerol OxidaseTriglyceride measurement (after lipase action)
Choline Choline OxidaseNeurotransmitter research, lipid metabolism

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][13]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[14] Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[15]

  • First Aid: In case of eye contact, rinse immediately and thoroughly with plenty of water for at least 15 minutes.[7] For skin contact, wash off with soap and water.[14] If inhaled, move to fresh air. Seek medical attention if irritation persists.[14]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Fisher Scientific. (2009). Safety Data Sheet: this compound. URL: https://www.fishersci.com/sdsitems.action?partNumber=A12923&productDescription=3%2C5-DICHLORO-4-HYDROXYBENZOIC+ACID+97%25+25G&vendorId=VN00033897&countryCode=US&language=en
  • DC Fine Chemicals. (n.d.). This compound. URL: https://www.dcfinechemicals.com/3-5-dichloro-4-hydroxybenzoic-acid.html
  • Central Drug House (P) Ltd. (n.d.). 3,5-DICHLORO-4-HYDROXY BENZOIC ACID Material Safety Data Sheet. URL: https://www.cdhfinechemical.com/images/product/msds/27851_1.pdf
  • Fisher Scientific. (n.d.). This compound, 97%. URL: https://www.fishersci.com/store/msds?partNumber=A12923&productDescription=3%2C5-DICHLORO-4-HYDROXYBENZOIC+ACID+97%25+25G&vendorId=VN00033897&countryCode=US&language=en
  • DC Fine Chemicals. (2024). 104700 - this compound - Safety Data Sheet. URL: https://www.dcfinechemicals.com/sds/104700_sds.pdf
  • Fossati, P., Prencipe, L., & Berti, G. (1980). Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. Clinical Chemistry, 26(2), 227–231. URL: https://pubmed.ncbi.nlm.nih.gov/7356533/
  • Buhl, F., & HACHUŁA, U. (1999). Extraction-Spectrophotometric Determination of Uric Acid. Chemia analityczna, 44(4), 681-689. URL: https://agro.icm.edu.pl/agro/element/bwmeta1.element.agro-article-84869c9b-6401-4c6e-8263-8a3d53787729
  • Fisher Scientific. (n.d.). This compound, 97%. URL: https://www.fishersci.co.uk/shop/products/3-5-dichloro-4-hydroxybenzoic-acid-97/10227181
  • Al-Shukry, A. H., Mansor, Z. E., & Abd Al-Hussein, N. A. (2024). Spectrophotometric Determination of Uric Acid in Samples of Urine. Journal port. Science Research, 7(1), 22-29. URL: https://www.jport.co/index.php/jport/article/view/136
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/18749
  • Thermo Scientific Chemicals. (n.d.). This compound, 97%. URL: https://www.thermofisher.
  • Sigma-Aldrich. (n.d.). This compound, 97%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/104700
  • MedChemExpress. (n.d.). 3,5-Dichloro-2-hydroxybenzenesulfonic acid. URL: https://www.medchemexpress.com/3-5-dichloro-2-hydroxybenzenesulfonic-acid.html
  • PubMed. (1980). Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. URL: https://pubmed.ncbi.nlm.nih.gov/7356533/
  • Thermo Scientific Chemicals. (n.d.). This compound, 97% 5 g. URL: https://www.thermofisher.
  • Journal Port Science Research. (2024). Spectrophotometric Determination of Uric Acid in Samples of Urine. URL: https://www.jport.co/index.php/jport/article/view/136
  • GoldBio. (n.d.). 3,5-Dichloro-2-hydroxybenzenesulfonic acid, disodium salt. URL: https://www.goldbio.com/product/3400/3-5-dichloro-2-hydroxybenzenesulfonic-acid-disodium-salt.html
  • Pinto, M., et al. (2013). Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore. Clinical Biochemistry, 46(1-2), 143-146. URL: https://pubmed.ncbi.nlm.nih.gov/23022489/
  • National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3336412
  • ResearchGate. (2013). Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore. URL: https://www.researchgate.

Sources

Application Note: A Robust HPLC Method for the Quantitative Analysis of 3,5-Dichloro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,5-Dichloro-4-hydroxybenzoic acid. This compound is a significant chemical intermediate, and its accurate quantification is crucial for quality control and research applications. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acidified water and acetonitrile, offering excellent selectivity and sensitivity with UV detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, a detailed protocol, and a roadmap for method validation in line with industry standards.

Introduction

This compound (MW: 207.01 g/mol ) is a halogenated aromatic carboxylic acid.[1] Its structural features make it a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. As with any chemical intermediate used in regulated industries, a reliable and validated analytical method for its quantification is paramount to ensure the quality, consistency, and purity of final products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of non-volatile and semi-volatile organic compounds.[2] Specifically, reversed-phase HPLC, which employs a non-polar stationary phase and a polar mobile phase, is exceptionally well-suited for the analysis of aromatic acids like this compound.[3] This application note presents a detailed protocol that has been developed based on the fundamental principles of chromatography and the physicochemical properties of the analyte.

Scientific Rationale for Method Development

The successful separation of this compound is achieved by carefully considering its chemical properties and its interaction with the stationary and mobile phases.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the stationary phase of choice for this application. The hydrophobic C18 chains provide a non-polar environment that facilitates the retention of the moderately non-polar analyte through hydrophobic interactions.[3]

  • Mobile Phase Composition: The mobile phase consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. The ratio of these components is optimized to achieve adequate retention and separation of the analyte from potential impurities.

  • Impact of pH: this compound is an acidic compound. The pH of the mobile phase is a critical parameter that governs its retention behavior.[4] By acidifying the mobile phase to a pH well below the pKa of the carboxylic acid group, the ionization of the analyte is suppressed. This renders the molecule more neutral and, consequently, more hydrophobic, leading to increased retention on the C18 column and improved peak shape. Phosphoric acid or formic acid are commonly used for this purpose.[3]

Experimental Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be required for specific HPLC systems and sample matrices.

Materials and Reagents
  • This compound reference standard (purity ≥97%)[6]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphoric acid (ACS grade) or Formic acid (LC-MS grade)

  • 0.45 µm membrane filters for mobile phase and sample filtration

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector is suitable for this analysis.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (v/v)
Mode Isocratic, 60:40 (Acetonitrile: 0.1% Phosphoric Acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 255 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of 0.1% phosphoric acid in water. The 0.1% phosphoric acid solution is prepared by adding 1 mL of phosphoric acid to 999 mL of HPLC grade water. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Analytical Workflow

The following diagram illustrates the overall workflow for the HPLC analysis:

Analytical Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Stock (1000 µg/mL) prep_cal Prepare Calibration Standards (1-100 µg/mL) prep_standard->prep_cal hplc_inject Inject Standards & Sample prep_cal->hplc_inject prep_sample Prepare Sample Solution prep_sample->hplc_inject hplc_system Set Up HPLC System (Column, Mobile Phase, etc.) hplc_system->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep hplc_detect UV Detection at 255 nm hplc_sep->hplc_detect data_acq Data Acquisition hplc_detect->data_acq data_integrate Integrate Peak Areas data_acq->data_integrate data_cal Construct Calibration Curve data_integrate->data_cal data_quant Quantify Analyte data_cal->data_quant Method Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range

Figure 2: Key parameters for HPLC method validation according to ICH guidelines.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method readily transferable to most analytical laboratories. The scientific rationale behind the method development choices has been elucidated to provide a deeper understanding of the chromatographic process. For use in a regulated environment, it is imperative that this method is fully validated to demonstrate its fitness for the intended purpose.

References

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 3,5-dichloro-4-hydroxy- on Newcrom R1 HPLC column.
  • PubChem. (n.d.). This compound.
  • Fisher Scientific. (n.d.). This compound, 97%.
  • Rosés, M., Canals, I., Bosch, E. (1996). Retention of Ionizable Compounds on HPLC. 5. pH Scales and the Retention of Acids and Bases with Acetonitrile-Water Mobile Phase. Analytical Chemistry, 68(23), 4094-4102.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Espina-Benitez, M., et al. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review.

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Application Note: Robust Quantification of 3,5-Dichloro-4-hydroxybenzoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the accurate and precise quantification of 3,5-Dichloro-4-hydroxybenzoic acid (DCHBA) in complex biological and environmental matrices. Recognizing the challenges posed by sample complexity and the need for high sensitivity, this document outlines detailed protocols for sample preparation, chromatographic separation, and detection using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented herein are designed to be robust and self-validating, incorporating insights grounded in established analytical principles and regulatory expectations. This guide is intended for researchers, scientists, and drug development professionals requiring reliable quantification of DCHBA for applications ranging from environmental monitoring to pharmacokinetic studies.

Introduction: The Analytical Challenge of this compound

This compound (DCHBA), a halogenated aromatic carboxylic acid, is a compound of significant interest due to its emergence as a metabolite of certain industrial chemicals and pharmaceuticals.[1][2] Its quantification in complex matrices such as plasma, urine, soil, and water is critical for toxicokinetic studies, environmental risk assessment, and in the evaluation of drug safety and efficacy.[3][4] The inherent complexity of these matrices, coupled with the typically low concentrations of DCHBA, presents a formidable analytical challenge. Endogenous and exogenous interferences can mask the analyte signal, necessitating highly selective and sensitive analytical methods.[5]

The physicochemical properties of DCHBA, including its polarity and potential for ionization, dictate the selection of appropriate extraction and chromatographic techniques. This application note will delve into the rationale behind method selection and provide detailed, step-by-step protocols to navigate these challenges effectively.

Foundational Principles: Method Selection and Rationale

The choice of an analytical method for DCHBA quantification is contingent upon the required sensitivity, the nature of the sample matrix, and the available instrumentation. This section explores the two most prevalent and robust techniques: HPLC-UV and LC-MS/MS.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique offers a cost-effective and widely accessible approach for the quantification of DCHBA. The presence of a chromophore in the DCHBA molecule allows for its detection by UV absorbance.[6][7] However, the selectivity of HPLC-UV can be limited in highly complex matrices, where co-eluting interferences may lead to inaccurate quantification. Therefore, meticulous sample preparation is paramount for reliable results.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications demanding the highest sensitivity and selectivity, such as the analysis of biological samples in drug metabolism studies, LC-MS/MS is the gold standard.[8][9] This technique combines the separation power of liquid chromatography with the specificity of mass spectrometry, allowing for the unambiguous identification and quantification of DCHBA even at trace levels. The use of multiple reaction monitoring (MRM) significantly enhances the signal-to-noise ratio by filtering out background interferences.[10]

Experimental Workflow: From Sample to Result

A successful analytical workflow for DCHBA quantification encompasses a series of critical steps, from sample collection and preparation to instrumental analysis and data interpretation. The following diagram illustrates the logical progression of this workflow.

DCHBA Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Soil) Spiking Internal Standard Spiking SampleCollection->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Evaporation Solvent Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (Reversed-Phase) Evaporation->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: General experimental workflow for the quantification of DCHBA.

Detailed Protocols: Sample Preparation

Effective sample preparation is the cornerstone of reliable quantification, aiming to isolate DCHBA from interfering matrix components and concentrate it to a level suitable for instrumental analysis.[11][12] The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the matrix and the desired level of cleanup.

Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Fluids (Plasma, Urine)

LLE is a classic technique that partitions the analyte between two immiscible liquid phases.

Rationale: This method is effective for cleaner matrices like plasma and urine. Acidification of the sample protonates the carboxylic acid group of DCHBA, increasing its hydrophobicity and promoting its extraction into an organic solvent.

Step-by-Step Protocol:

  • Sample Aliquoting: Pipette 500 µL of the biological fluid (plasma or urine) into a clean polypropylene centrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of an internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled DCHBA) to all samples, calibration standards, and quality controls. The IS corrects for variability during sample processing and instrumental analysis.

  • Acidification: Add 50 µL of 1 M hydrochloric acid (HCl) to each tube and vortex briefly to mix. This will adjust the pH to below 2.[13]

  • Extraction: Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Mixing: Cap the tubes and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of DCHBA into the organic phase.

  • Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC analysis and vortex to dissolve the residue.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC system.

Protocol 2: Solid-Phase Extraction (SPE) for Environmental Samples (Water, Soil Extracts)

SPE provides a more rigorous cleanup for complex matrices like soil extracts and wastewater.

Rationale: SPE utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through. The choice of sorbent is critical; for DCHBA, a mixed-mode or reversed-phase sorbent is often effective.[12]

Step-by-Step Protocol:

  • Sample Preparation:

    • Water Samples: Acidify the water sample to a pH < 2 with a strong acid.[13]

    • Soil Samples: Extract the soil sample with an appropriate solvent mixture, such as methanol/water (4:1), to solubilize DCHBA.[12] Centrifuge or filter the extract to remove particulate matter.

  • SPE Cartridge Conditioning: Condition a mixed-mode or C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 3 mL of methanol followed by 3 mL of deionized water (acidified to the same pH as the sample) through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the prepared sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5% methanol in acidified water) to remove polar interferences.

  • Elution: Elute the DCHBA from the cartridge with 2 mL of a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.

Instrumental Analysis: Chromatographic and Detection Parameters

HPLC-UV Method

Chromatographic Conditions:

ParameterSettingRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds like DCHBA.[6]
Mobile Phase Isocratic or gradient elution with a mixture of acidified water (e.g., 0.1% formic acid) and acetonitrile or methanol.The organic modifier content is optimized to achieve a suitable retention time and peak shape. Acidification suppresses the ionization of the carboxylic acid group, leading to better retention and peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintains a stable retention time.
Injection Volume 10-20 µLDependent on the expected concentration and sensitivity of the system.
UV Detection Wavelength ~245 nmCorresponds to a UV absorbance maximum for DCHBA, maximizing sensitivity.
LC-MS/MS Method

Chromatographic Conditions: Similar to the HPLC-UV method, but often with a smaller particle size column (e.g., < 2 µm) for improved resolution and faster analysis times (UHPLC).

Mass Spectrometry Conditions (Negative Ion Mode):

ParameterSettingRationale
Ionization Source Electrospray Ionization (ESI)ESI is well-suited for polar, ionizable compounds like DCHBA.
Polarity NegativeThe carboxylic acid and hydroxyl groups of DCHBA are readily deprotonated to form a negative ion [M-H]-, leading to high sensitivity.
Precursor Ion (Q1) m/z 205Corresponds to the deprotonated molecular ion of DCHBA.[14]
Product Ions (Q3) To be determined by infusion of a DCHBA standard. A common fragmentation is the loss of CO2 (m/z 161).These are the characteristic fragment ions used for quantification (quantifier) and confirmation (qualifier).
Collision Energy Optimized for maximum signal intensity of the product ions.
Dwell Time 100-200 msThe time spent acquiring data for each MRM transition.

Method Validation: Ensuring Data Integrity

A robust analytical method must be validated to ensure its reliability for the intended application.[15][16] Key validation parameters, as recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA), include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with a minimum of five standards.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are typically assessed at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte extracted from a matrix to the response of the pure analyte standard.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte in LC-MS/MS.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

The following table provides typical acceptance criteria for these validation parameters.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LOQ)
Precision (%CV) ≤ 15% (≤ 20% at the LOQ)
Recovery Consistent, precise, and reproducible

Data Presentation and Interpretation

The concentration of DCHBA in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Example Quantitative Data Summary:

MethodMatrixLOQ (ng/mL)Recovery (%)Precision (%CV)
HPLC-UVWastewater1085-95< 10
LC-MS/MSHuman Plasma0.190-105< 5

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column degradation, inappropriate mobile phase pHReplace column, ensure mobile phase pH is at least 2 units below the pKa of DCHBA.
Low Recovery Inefficient extraction, analyte degradationOptimize extraction solvent and pH, check for analyte stability.
High Matrix Effect (LC-MS/MS) Co-eluting interferencesImprove sample cleanup, adjust chromatographic conditions to separate analyte from interferences.
Inconsistent Results Inconsistent sample preparation, instrument variabilityEnsure consistent pipetting and extraction procedures, use an internal standard, perform regular instrument maintenance.

Conclusion

The accurate quantification of this compound in complex matrices is achievable through the implementation of well-designed and validated analytical methods. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the study, with LC-MS/MS offering superior sensitivity and selectivity for challenging applications. Meticulous sample preparation is critical for minimizing matrix effects and ensuring the reliability of the data. The protocols and guidelines presented in this application note provide a robust foundation for researchers to develop and implement methods for the successful quantification of DCHBA.

References

  • ResearchGate. (2025).
  • ACCP. (2018).
  • Pharmaceutical Technology. (2019).
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  • Government of British Columbia. (2017).
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  • U.S. Food and Drug Administration. (2018).
  • RAPS. (n.d.). FDA Revises Guidance on Safety Testing of Drug Metabolites. [Link]
  • NIST. (n.d.). This compound. [Link]
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  • PubMed Central. (2025). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]
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  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]
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Introduction: The Analytical Challenge of Polar, Halogenated Aromatic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Derivatization of 3,5-Dichloro-4-hydroxybenzoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This compound is a halogenated aromatic carboxylic acid of interest in various fields, including as a metabolite of herbicides, a degradation product of industrial compounds, and a building block in chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal platform for its trace-level detection and quantification due to its high sensitivity, selectivity, and structural elucidation capabilities.

However, direct GC-MS analysis of this compound is fundamentally problematic. The presence of two polar functional groups—a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH)—renders the molecule non-volatile and thermally labile.[1][2] When injected into a hot GC inlet, these polar groups lead to strong intermolecular hydrogen bonding, poor peak shape, low sensitivity, and potential thermal degradation. To overcome these challenges, chemical derivatization is an essential prerequisite. This process replaces the active, polar hydrogen atoms with non-polar, thermally stable chemical groups, thereby increasing the analyte's volatility and improving its chromatographic behavior.[3][4]

This application note provides a comprehensive guide to the rationale, methodology, and practical execution of derivatizing this compound for robust and reliable GC-MS analysis.

Strategic Selection of a Derivatization Reagent

The molecular structure of this compound necessitates the derivatization of both the carboxylic acid and the phenolic hydroxyl groups. While a multi-step approach involving esterification followed by another reaction is possible, a single-step reaction that modifies both sites is far more efficient for routine analysis.

Common Derivatization Approaches
Derivatization MethodTarget Functional Group(s)Common ReagentsAdvantagesDisadvantages
Silylation -OH, -COOH, -NH₂, -SHBSTFA, MSTFA, TMCSReacts with a wide range of functional groups; often a single-step reaction for polyfunctional molecules; volatile byproducts do not interfere with chromatography.[5]Derivatives are highly susceptible to hydrolysis; requires anhydrous (dry) conditions.[4][5]
Esterification (Methylation) -COOHMethanol/H₂SO₄, BF₃-Methanol, DiazomethaneCreates stable ester derivatives.[6][7]Typically only reacts with carboxylic acids, requiring a second step for the hydroxyl group; some reagents like diazomethane are highly toxic and explosive.[1][8]
Acylation -OH, -NH₂Acetic Anhydride, TFAAForms stable derivatives.Byproducts are often acidic and must be removed prior to GC injection to prevent column damage.[9]

For this compound, silylation emerges as the superior strategy. It offers a robust, single-step reaction to convert both the carboxylic acid and the phenolic hydroxyl into their respective trimethylsilyl (TMS) ester and TMS ether forms. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often fortified with 1% trimethylchlorosilane (TMCS) as a catalyst, is an exceptionally effective and widely used reagent for this purpose.[3][5][9] The catalyst enhances the reactivity of the BSTFA, ensuring complete derivatization even for sterically hindered groups.[9]

Workflow for Derivatization and GC-MS Analysis

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Instrumental Analysis A 1. Aliquot Sample (Standard or Extract) B 2. Evaporate to Dryness (Under Nitrogen Stream) A->B Critical Step: Remove all water C 3. Add Anhydrous Solvent (e.g., Pyridine) B->C D 4. Add BSTFA + 1% TMCS C->D E 5. Heat Reaction Vial (e.g., 70°C for 45 min) D->E F 6. Cool to Room Temp. E->F G 7. Inject into GC-MS F->G H 8. Data Acquisition & Processing G->H

Caption: A generalized workflow for the silylation of this compound.

Detailed Protocol: Silylation using BSTFA + 1% TMCS

This protocol details the derivatization of this compound to its di-TMS derivative for subsequent GC-MS analysis.

Principle of the Reaction

BSTFA reacts with the acidic protons of the carboxylic acid and phenolic hydroxyl groups, replacing them with non-polar trimethylsilyl (TMS) groups. The reaction byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and typically do not interfere with the chromatography of the analyte.[5]

Caption: Silylation of this compound with BSTFA.

Materials and Reagents
  • Analyte Standard: this compound (CAS 3336-41-2)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Anhydrous Pyridine or Acetonitrile (GC grade)

  • Equipment:

    • GC-MS system with a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane)

    • Heating block or water bath

    • Evaporator (e.g., nitrogen stream)

    • 2 mL autosampler vials with PTFE-lined caps

    • Microsyringes

Step-by-Step Methodology
  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or ethyl acetate.

  • Aliquoting: Transfer an appropriate volume of the standard solution (e.g., 10-100 µL) into a 2 mL reaction vial. If analyzing an extract, transfer the extract into the vial.

  • Solvent Evaporation (Critical Step): Gently evaporate the solvent to complete dryness under a stream of dry nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). The absence of water is crucial as silylation reagents readily react with moisture, reducing the derivatization yield.[4][5]

  • Reagent Addition:

    • Add 50 µL of anhydrous pyridine to the dried residue to act as a solvent and catalyst.

    • Add 100 µL of BSTFA + 1% TMCS to the vial. Ensure the reagent washes down any residue from the vial walls.

  • Reaction: Tightly cap the vial and place it in a heating block or water bath set to 70-80°C for 45 minutes.[3] Many compounds derivatize quickly, but heating ensures the reaction goes to completion.[5]

  • Cooling and Analysis: Remove the vial from the heat source and allow it to cool to room temperature. The sample is now ready for injection. No further workup is required.

  • GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

Suggested GC-MS Parameters
ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)Standard non-polar column provides good separation for a wide range of derivatized compounds.
Injector Temp. 280°CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Splitless (1 min)Maximizes sensitivity for trace analysis.
Carrier Gas Helium, 1.0 mL/min constant flowInert carrier gas standard for MS applications.
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minAn initial starting temperature allows for solvent focusing, followed by a ramp to elute the higher-boiling point derivative.
MS Transfer Line 290°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI), 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range m/z 50-550Covers the expected mass of the derivative and its fragments.

Expected Results and Troubleshooting

  • Chromatography: A successful derivatization will yield a single, sharp, and symmetrical chromatographic peak for the di-TMS-3,5-dichloro-4-hydroxybenzoic acid.

  • Mass Spectrum: The EI mass spectrum is used for confirmation. Key expected ions include:

    • Molecular Ion (M⁺): The intact derivatized molecule. For the di-TMS derivative of C₇H₄Cl₂O₃ (MW 207.01), the MW becomes 351.0. The characteristic chlorine isotope pattern (M, M+2, M+4) will be clearly visible.

    • [M-15]⁺: A very common fragment corresponding to the loss of a methyl group (-CH₃) from a TMS moiety.[10][11]

    • [M-89]⁺: Loss of a -O-Si(CH₃)₂ fragment.[10]

    • Base Peak (m/z 73): The trimethylsilyl ion, [Si(CH₃)₃]⁺, is often the most abundant ion in the spectra of TMS derivatives.

ProblemPotential CauseSolution
No peak or very small peak Incomplete derivatization; sample degradation.Ensure sample is completely dry before adding reagent. Increase reaction time or temperature.
Tailing or broad peak Incomplete derivatization; active sites in the GC system.Check derivatization conditions. Ensure the GC liner is clean and deactivated.
Multiple peaks for the analyte Incomplete derivatization (mono-TMS derivative present); presence of moisture causing hydrolysis.Re-run the derivatization, ensuring anhydrous conditions. Increase the amount of silylating reagent.

References

  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
  • Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science.
  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules.
  • Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC and GC-MS after silylation. Journal of Separation Science.
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites.
  • GC determination of chlorophenoxy acids in minor polluted waters using different derivatization methods. Fresenius' Journal of Analytical Chemistry.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
  • Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. Analytical and Bioanalytical Chemistry.
  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Atmospheric Environment.
  • Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. International Journal of Environmental Analytical Chemistry.
  • Methyl 3,5-dichloro-4-hydroxybenzoate. PubChem.
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta.
  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Molecules.
  • SUPPORTING INFORMATION: A novel method for the analysis of parent and hydroxylated PAHs in biological matrices. Oregon State University.
  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods.
  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. ResearchGate.
  • Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis.
  • Derivatization reagents for the determination of low-molecular-weight compounds by liquid chromatography/electrospray ionization tandem mass spectrometry. Drug Discoveries & Therapeutics.
  • Formation of Bis(3,5-dichloro-4-hydroxyphenyl)methane From the Reduction of this compound. ResearchGate.
  • This compound. NIST WebBook.
  • A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. Food Analytical Methods.
  • Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu Corporation.
  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia.
  • Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B.
  • Direct Methylation Method for Quantification of Fatty Acids in Lyophilized Human Milk by Gas Chromatography with Flame Ionization Detector. Journal of the Brazilian Chemical Society.

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The Strategic Integration of 3,5-Dichloro-4-hydroxybenzoic Acid in Advanced Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the use of 3,5-dichloro-4-hydroxybenzoic acid as a monomer in polymer chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of high-performance polymers. This document elucidates the causal relationships behind experimental choices, provides validated protocols for synthesis and polymerization, and presents key characterization data. The unique properties conferred by the dichlorinated structure of this monomer make it a valuable component in the development of specialty polymers, including thermotropic liquid crystalline polyesters.

Introduction: The Rationale for Utilizing this compound in Polymer Architectures

This compound is a halogenated aromatic hydroxy acid that serves as a unique building block in polymer chemistry. Its rigid, planar structure, a consequence of the benzene ring, is fundamental to the formation of polymers with high thermal stability and mechanical strength. The presence of two chlorine atoms on the aromatic ring at positions 3 and 5 significantly influences the monomer's reactivity and the properties of the resulting polymer. These chlorine substituents introduce steric hindrance, which can disrupt chain packing and lower the melting point of the polymer compared to its non-halogenated counterpart, poly(4-hydroxybenzoic acid), which has an intractably high melting point of over 500°C. This strategic disruption of crystallinity is a key principle in designing processable high-performance polymers, such as liquid crystal polymers (LCPs).

Furthermore, the electron-withdrawing nature of the chlorine atoms can enhance the thermal stability of the resulting polyester by strengthening the ester linkages. The inherent flame-retardant properties imparted by the halogen atoms are another significant advantage in various applications. This guide will focus on the synthesis of homopolymers of this compound, providing a foundational understanding of its polymerization behavior and the characteristics of the resulting material.

Physicochemical Properties of the Monomer

A thorough understanding of the monomer's properties is essential for designing effective polymerization strategies.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 3336-41-2
Molecular Formula C₇H₄Cl₂O₃
Molecular Weight 207.01 g/mol
Appearance White to off-white crystalline solid
Melting Point 264-266 °C
Solubility Slightly soluble in water; soluble in polar organic solvents like alcohols and acetone. (by analogy)

Synthesis of this compound

The reliable synthesis of a high-purity monomer is a critical prerequisite for successful polymerization. A common and effective method for the preparation of this compound involves the chlorination of a suitable precursor, followed by hydrolysis.

Synthesis Protocol: From Ethyl 4-hydroxybenzoate

This protocol is adapted from a well-established synthetic route that provides good yields of the desired product.

Reaction Scheme:

synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product reactant1 Ethyl 4-hydroxybenzoate intermediate Ethyl 3,5-dichloro-4-hydroxybenzoate reactant1->intermediate Chlorination reactant2 Sulfuryl chloride (SO₂Cl₂) product This compound intermediate->product Saponification & Acidification

Caption: Synthesis of this compound.

Materials:

  • Ethyl 4-hydroxybenzoate

  • Sulfuryl chloride

  • Claisen's alkali (potassium hydroxide in methanol)

  • Concentrated hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • Chlorination: In a round-bottomed flask equipped with a reflux condenser and a gas-absorption trap, combine ethyl 4-hydroxybenzoate with an excess of sulfuryl chloride. Gently warm the mixture on a steam bath until the evolution of gas ceases. This step should be performed in a well-ventilated fume hood.

  • Removal of Excess Reagent: Remove the excess sulfuryl chloride under reduced pressure.

  • Recrystallization of Intermediate: Recrystallize the crude ethyl 3,5-dichloro-4-hydroxybenzoate from an ethanol/water mixture to obtain the purified intermediate.

  • Saponification: To the purified ethyl 3,5-dichloro-4-hydroxybenzoate, add Claisen's alkali and heat the mixture to reflux for approximately one hour to achieve complete saponification.

  • Acidification and Precipitation: Dilute the resulting solution with water and acidify it with concentrated hydrochloric acid to precipitate the this compound.

  • Isolation and Purification: Cool the slurry and collect the precipitate by filtration. Wash the solid with cold water and dry it to obtain the final product.

Polymerization of this compound

The most common and efficient method for the polymerization of hydroxybenzoic acids is melt polycondensation of their acetylated derivatives. This two-step process minimizes side reactions and allows for the formation of high molecular weight polymers.

Step 1: Acetylation of the Monomer

Rationale: The hydroxyl group of 4-hydroxybenzoic acid derivatives is less reactive in esterification reactions. Acetylation converts the phenolic hydroxyl group into a more reactive acetoxy group, facilitating the subsequent polycondensation.

Reaction Scheme:

acetylation cluster_reactants Reactants cluster_products Product reactant1 This compound product 3,5-Dichloro-4-acetoxybenzoic acid reactant1->product Acetylation reactant2 Acetic anhydride

Caption: Acetylation of the monomer.

Protocol:

  • In a reaction vessel, combine this compound with an excess of acetic anhydride.

  • Heat the mixture to reflux for a sufficient time to ensure complete acetylation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy.

  • After completion, the excess acetic anhydride and acetic acid byproduct can be removed by distillation under reduced pressure. The resulting 3,5-dichloro-4-acetoxybenzoic acid can often be used directly in the next step without further purification.

Step 2: Melt Polycondensation

Rationale: Melt polycondensation is a solvent-free method that drives the polymerization reaction forward by the removal of a small molecule byproduct, in this case, acetic acid. This technique is well-suited for the synthesis of high-performance polyesters.

Polymerization Scheme:

polymerization cluster_reactants Monomer cluster_products Polymer & Byproduct reactant1 n (3,5-Dichloro-4-acetoxybenzoic acid) product1 Poly(3,5-dichloro-4-hydroxybenzoate) reactant1->product1 Melt Polycondensation (High Temperature & Vacuum) product2 (n-1) Acetic acid reactant1->product2 Byproduct Removal

Caption: Melt polycondensation of the acetylated monomer.

Protocol:

  • Place the acetylated monomer, 3,5-dichloro-4-acetoxybenzoic acid, in a suitable reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum system.

  • Heat the vessel under a slow stream of nitrogen to melt the monomer.

  • Gradually increase the temperature while stirring to initiate the polycondensation reaction, which is evidenced by the distillation of acetic acid.

  • Once the initial evolution of acetic acid subsides, apply a vacuum to the system to facilitate the removal of the remaining byproduct and drive the reaction to completion, leading to an increase in the polymer's molecular weight.

  • Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cool the reactor under nitrogen and collect the resulting polymer.

Note: The precise temperature and time for each stage of the melt polycondensation will depend on the specific equipment used and the desired molecular weight of the final polymer. A systematic optimization of these parameters is recommended.

Characterization of Poly(3,5-dichloro-4-hydroxybenzoate)

A comprehensive characterization of the synthesized polymer is crucial to understand its properties and potential applications.

Thermal Properties

The thermal behavior of the polymer provides insights into its processing window and service temperature limits.

Thermal PropertyMethodTypical Value RangeSignificance
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)Varies with molecular weightIndicates the transition from a rigid, glassy state to a more flexible, rubbery state.
Melting Temperature (Tm) Differential Scanning Calorimetry (DSC)Expected to be lower than non-halogenated analogsDefines the upper limit for solid-state applications and the lower limit for melt processing.
Decomposition Temperature (Td) Thermogravimetric Analysis (TGA)HighReflects the thermal stability of the polymer. The onset of weight loss indicates the temperature at which degradation begins.
Mechanical Properties

The mechanical properties of the polymer are critical for structural applications.

Mechanical PropertyMethodExpected Characteristics
Tensile Strength Tensile TestingHigh, due to the rigid aromatic backbone.
Young's Modulus Tensile TestingHigh, indicating high stiffness.
Elongation at Break Tensile TestingLow, characteristic of rigid polymers.

Note: The mechanical properties are highly dependent on the molecular weight and processing conditions of the polymer.

Applications and Future Perspectives

Polymers derived from this compound are expected to find applications in areas where high thermal stability, inherent flame retardancy, and good mechanical properties are required. These include:

  • High-Performance Engineering Plastics: As a component in blends or copolymers for applications in the automotive, aerospace, and electronics industries.

  • Liquid Crystalline Polymers (LCPs): As a comonomer to modify the properties of existing LCPs, such as lowering the melting point for improved processability.

  • Flame-Retardant Materials: In applications where fire safety is a critical concern.

Future research could focus on the synthesis of copolymers of this compound with other hydroxy acids to fine-tune the thermal and mechanical properties for specific applications. Furthermore, the exploration of its use in the synthesis of other types of polymers, such as polyamides or polyethers, could open up new avenues for materials with unique property profiles.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. As a general guideline:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when handling the monomer powder or during the synthesis and polymerization processes where volatile byproducts may be generated.

  • Avoid inhalation of dust and contact with skin and eyes.

References

  • Kricheldorf, H. R., & Schwarz, G. (1984). New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. Polymer, 25(4), 520-528. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid.
  • Organic Syntheses. (n.d.). 2,6-dichlorophenol.
  • RSC Publishing. (n.d.). Accelerating the “one-pot” melt polycondensation for thermotropic liquid crystalline polymers by introducing a second acetylating agent.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • National Institutes of Health. (n.d.). Mechanical Behavior of Polymeric Materials: Recent Studies.

Application Notes and Protocols: 3,5-Dichloro-4-hydroxybenzoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of Halogenated Ligands

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties. Among the vast array of organic molecules utilized as ligands, substituted benzoic acids have long been favored for their versatile coordination modes and the stability they impart to the resulting complexes. This guide focuses on a particularly intriguing ligand: 3,5-dichloro-4-hydroxybenzoic acid.

The strategic placement of two chlorine atoms on the aromatic ring, ortho to the hydroxyl group and meta to the carboxylate, significantly influences the electronic properties and steric environment of the ligand. These halogen substitutions can enhance the lipophilicity of the resulting metal complexes, a crucial factor in their potential as therapeutic agents, and can also modulate their catalytic activity and structural motifs. This document provides a comprehensive overview of the application of this compound in coordination chemistry, with a focus on synthetic protocols, characterization techniques, and potential applications in drug development and materials science.

Ligand Profile: this compound

This compound is a derivative of p-hydroxybenzoic acid with chloro substituents at the C-3 and C-5 positions of the benzene ring[1]. Its structure combines a carboxylate group and a hydroxyl group, both of which can participate in coordination with metal ions, offering a range of potential binding modes.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 3336-41-2[1]
Molecular Formula C₇H₄Cl₂O₃[1]
Molecular Weight 207.01 g/mol [1]
Appearance White to off-white powder-
Melting Point 264-266 °C-

The presence of the electron-withdrawing chloro groups is expected to increase the acidity of both the carboxylic acid and the hydroxyl proton, which can influence the pH conditions required for deprotonation and coordination.

Synthesis of a Representative Metal Complex: A Copper(II) Dimer

While specific literature on the synthesis of a wide array of metal complexes with this compound is emerging, we can extrapolate from established methods for similar substituted benzoic acids to provide a robust, adaptable protocol. The following procedure details the synthesis of a hypothetical dimeric copper(II) complex, a common structural motif for carboxylate-containing ligands.

Rationale Behind Experimental Choices
  • Metal Salt Selection: Copper(II) acetate monohydrate is chosen as the copper source. The acetate anion is a relatively good leaving group, facilitating its replacement by the 3,5-dichloro-4-hydroxybenzoate ligand.

  • Solvent System: A mixture of methanol and water is used to ensure the solubility of both the copper salt and the deprotonated ligand.

  • Base: Sodium hydroxide is used to deprotonate the carboxylic acid and hydroxyl groups of the ligand, making them available for coordination to the copper(II) center. The stoichiometry of the base is critical to control the deprotonation state of the ligand.

  • Reaction Conditions: Gentle heating and stirring are employed to promote the reaction kinetics and ensure a homogeneous reaction mixture, leading to the formation of a crystalline product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification Ligand Dissolve this compound and NaOH in Methanol/Water Mix Add Metal Solution to Ligand Solution Dropwise Ligand->Mix 1 Metal Dissolve Copper(II) Acetate in Methanol Metal->Mix 2 Stir Stir and Gently Heat (e.g., 60°C for 4 hours) Mix->Stir Cool Cool to Room Temperature Stir->Cool Filter Filter the Precipitate Cool->Filter Wash Wash with Methanol/Water and then Diethyl Ether Filter->Wash Dry Dry in a Vacuum Oven Wash->Dry Biological_Activity cluster_entry Cellular Uptake cluster_action Intracellular Targets cluster_outcome Cellular Response Complex Metal Complex (Enhanced Lipophilicity) Membrane Cell Membrane Complex->Membrane Penetration ROS Generation of Reactive Oxygen Species (ROS) Membrane->ROS Oxidative Stress DNA Interaction with DNA (Intercalation/Cleavage) Membrane->DNA Genotoxicity Enzyme Enzyme Inhibition Membrane->Enzyme Metabolic Disruption Apoptosis Apoptosis (Programmed Cell Death) ROS->Apoptosis DNA->Apoptosis Growth_Inhibition Inhibition of Cell Proliferation Enzyme->Growth_Inhibition

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 3,5-Dichloro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Profile of 3,5-Dichloro-4-hydroxybenzoic Acid

This compound is a halogenated aromatic compound.[1][2][3] Its presence as a potential environmental contaminant and disinfection byproduct necessitates a thorough understanding of its toxicological profile.[1] In vitro cytotoxicity assays are indispensable initial steps in characterizing the biological effects of such compounds, providing critical data for risk assessment and guiding further toxicological studies.[1]

This comprehensive guide presents a suite of validated protocols for assessing the cytotoxicity of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental design. We will explore a multi-parametric approach, moving from general indicators of cell viability to more specific markers of cell death mechanisms, namely apoptosis.

Scientific Rationale and Assay Selection

The cytotoxic effects of halogenated phenols and their derivatives are often linked to their ability to induce oxidative stress.[1] A study comparing this compound with its isomer confirmed that it causes a dose-dependent increase in intracellular superoxide dismutase (SOD) activity in Chinese hamster ovary (CHO) cells, a clear indicator of oxidative stress.[1] This oxidative imbalance can trigger programmed cell death, or apoptosis. Therefore, a comprehensive cytotoxic evaluation of this compound should not only quantify cell death but also elucidate the underlying mechanisms.

This guide focuses on a logical progression of assays:

  • MTT Assay: To assess overall cell metabolic activity as an indicator of cell viability.

  • LDH Assay: To quantify cell membrane damage, a hallmark of late-stage apoptosis and necrosis.

  • Annexin V-FITC/Propidium Iodide (PI) Assay: To differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Caspase-3/7 Activity Assay: To specifically measure the activation of key executioner caspases in the apoptotic pathway.

Cell Line Selection: Chinese Hamster Ovary (CHO-K1) Cells

For the purpose of these protocols, we recommend the use of the Chinese Hamster Ovary (CHO-K1) cell line . This cell line is a well-established and widely used model in toxicology and cytotoxicity studies for several reasons:

  • Relevance: CHO cells have been used in studies evaluating the cytotoxicity of halogenated disinfection byproducts, including this compound.[1]

  • Robustness and Reproducibility: They are easy to culture, have a stable karyotype, and exhibit consistent growth characteristics, leading to reproducible results.

  • High Transfection Efficiency: This makes them suitable for more advanced mechanistic studies involving genetic manipulation.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for a comprehensive cytotoxicity assessment of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture CHO-K1 Cell Culture compound_prep Prepare 3,5-Dichloro-4-hydroxybenzoic acid Stock Solution dose_selection Dose-Response Determination (Pilot Experiment) compound_prep->dose_selection mtt_assay MTT Assay (Metabolic Activity) dose_selection->mtt_assay ldh_assay LDH Assay (Membrane Integrity) dose_selection->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis vs. Necrosis) dose_selection->apoptosis_assay caspase_assay Caspase-3/7 Assay (Apoptosis Pathway) dose_selection->caspase_assay ic50_calc IC50 Calculation mtt_assay->ic50_calc ldh_assay->ic50_calc mechanism_id Mechanism Identification apoptosis_assay->mechanism_id caspase_assay->mechanism_id reporting Reporting and Interpretation ic50_calc->reporting mechanism_id->reporting

Experimental workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:
  • CHO-K1 cells

  • Complete growth medium (e.g., F-12K Medium with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm wavelength)

Step-by-Step Protocol:
  • Cell Seeding:

    • Trypsinize and count CHO-K1 cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note: Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

    • Prepare serial dilutions of the compound in complete growth medium.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the compound.

    • Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:
  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

ParameterRecommendation
Cell Line CHO-K1
Seeding Density 5,000 - 10,000 cells/well
Treatment Duration 24, 48, 72 hours
MTT Concentration 0.5 mg/mL (final)
Wavelength 570 nm

Protocol 2: LDH Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis (loss of membrane integrity). The LDH assay measures the activity of this released enzyme, which is proportional to the number of damaged cells.

Materials:
  • CHO-K1 cells

  • Complete growth medium

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader (490 nm wavelength)

Step-by-Step Protocol:
  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.

    • It is crucial to include a "maximum LDH release" control by adding a lysis solution (provided in the kit) to some wells 45 minutes before the end of the incubation.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate containing the supernatants.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution (from the kit) to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:
  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

ParameterRecommendation
Cell Line CHO-K1
Seeding Density 5,000 - 10,000 cells/well
Treatment Duration 24, 48, 72 hours
Control Spontaneous and Maximum LDH release
Wavelength 490 nm

Protocol 3: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_apoptosis Apoptotic Events compound This compound ros Oxidative Stress (ROS) compound->ros ps_translocation PS Translocation (Annexin V Target) ros->ps_translocation caspase_activation Caspase Activation ros->caspase_activation membrane_damage Membrane Damage (PI Target) ps_translocation->membrane_damage caspase_activation->ps_translocation

Apoptosis induction and detection points.

Materials:
  • CHO-K1 cells

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • 1X Binding Buffer

  • Flow cytometry tubes

  • Flow cytometer

Step-by-Step Protocol:
  • Cell Seeding and Treatment:

    • Seed CHO-K1 cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize.

    • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the kit manufacturer).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Data Interpretation:
  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells (due to mechanical damage)

ParameterRecommendation
Cell Line CHO-K1
Cell Number 1 x 10⁵ cells per sample
Staining Annexin V-FITC and Propidium Iodide
Analysis Flow Cytometry

Protocol 4: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key "executioner" caspases. This assay utilizes a substrate that is specifically cleaved by activated caspase-3 and -7, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the level of caspase-3/7 activity.

Materials:
  • CHO-K1 cells

  • Complete growth medium

  • This compound

  • Caspase-3/7 activity assay kit (fluorometric, commercially available)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader

Step-by-Step Protocol:
  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol, using a black-walled plate suitable for fluorescence measurements.

  • Caspase-3/7 Reagent Addition:

    • After the treatment period, add the caspase-3/7 reagent (prepared according to the kit's instructions) to each well.

    • Mix gently by orbital shaking for 30-60 seconds.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~520 nm emission for green fluorescent probes).

Data Analysis:
  • Subtract the background fluorescence from all readings.

  • Express the results as fold-change in caspase-3/7 activity compared to the vehicle control.

ParameterRecommendation
Cell Line CHO-K1
Plate Type 96-well, black-walled, clear-bottom
Detection Fluorescence Plate Reader
Analysis Fold-change relative to control

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the in vitro cytotoxicity assessment of this compound. By employing a multi-assay approach, researchers can move beyond a simple determination of cell death to a more nuanced understanding of the underlying cytotoxic mechanisms. The evidence pointing towards oxidative stress as a key initiating event for this compound's toxicity suggests that further investigations could explore the quantification of reactive oxygen species (ROS) and the expression of antioxidant enzymes. These foundational cytotoxicity assays are a critical step in building a comprehensive toxicological profile for this compound and other related environmental contaminants.

References

  • Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and this compound and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. (2025). PubMed.
  • Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and this compound and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. (2025). ResearchGate.
  • This compound | C7H4Cl2O3 | CID 18749. PubChem.
  • This compound, 97%. Fisher Scientific.
  • CHO-K1. Culture Collections.
  • Genotoxic effects of o-phenylphenol metabolites in CHO-K1 cells. PubMed.

Sources

Application Notes and Protocols: The Role of 3,5-Dichloro-4-hydroxybenzoic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and optimization of small molecule enzyme inhibitors remain a cornerstone of therapeutic development. Among the vast chemical space available to medicinal chemists, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple, distinct biological targets. 3,5-dichloro-4-hydroxybenzoic acid, a seemingly simple di-chlorinated phenolic compound, represents such a scaffold. Its inherent structural features—a carboxylic acid for ionic and hydrogen bonding, a hydroxyl group as a hydrogen bond donor/acceptor, and two chlorine atoms that enhance binding affinity through hydrophobic and halogen bonding interactions—make it an attractive starting point for the design of potent and selective enzyme inhibitors.

This comprehensive guide delves into the application of this compound as a foundational element in the development of enzyme inhibitors. We will move beyond theoretical concepts to provide field-proven insights and detailed, actionable protocols for researchers, scientists, and drug development professionals. Our focus will be on a concrete, scientifically-validated example: the interaction of this compound with the critical antioxidant enzyme, Cu/Zn-superoxide dismutase (SOD1). Through this lens, we will explore the principles of inhibitor design, characterization, and validation.

Part 1: The Scientific Foundation - this compound and Superoxide Dismutase 1 (SOD1)

The Target: Superoxide Dismutase 1 (SOD1)

Superoxide dismutases are a class of metalloenzymes that play a crucial role in the cellular defense against oxidative stress. They catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This function is vital for preventing cellular damage from reactive oxygen species (ROS). The Cu/Zn-SOD isoform, SOD1, is a primary antioxidant enzyme in the cytoplasm of mammalian cells.

While essential for cellular health, the modulation of SOD1 activity is a subject of intense research. For instance, understanding how small molecules interact with and potentially inhibit or modulate SOD1 can provide insights into toxicological mechanisms and guide the development of therapeutic agents for conditions where ROS imbalance is a contributing factor.

The Interaction: A Case Study in Enzyme Modulation

Recent studies have revealed that this compound can directly interact with and modulate the activity of Cu/Zn-SOD[1]. This interaction is a compelling example of how a simple scaffold can engage with a complex enzyme. The binding is thought to be driven by a combination of van der Waals forces and hydrogen bonding, leading to conformational changes in the enzyme's secondary structure and, consequently, a modulation of its catalytic activity[1]. This discovery provides a tangible starting point for designing more complex and potent SOD1 inhibitors, and it serves as an excellent model system for the protocols detailed in this guide.

The diagram below illustrates the proposed logical relationship where the compound interacts with the enzyme, leading to structural changes and altered activity.

Compound 3,5-Dichloro-4- hydroxybenzoic acid Interaction Binding Interaction (van der Waals, H-bonds) Compound->Interaction Enzyme Cu/Zn-Superoxide Dismutase (SOD1) Enzyme->Interaction Conformation Conformational & Secondary Structure Alteration Interaction->Conformation Activity Enzymatic Activity Modulation Conformation->Activity

Caption: Logical flow of the interaction between this compound and SOD1.

Part 2: Experimental Protocols - From Initial Screening to Biophysical Characterization

This section provides detailed, step-by-step protocols for investigating the inhibitory effects of this compound and its derivatives on a target enzyme, using SOD1 as our primary example. These protocols are designed to be self-validating, with explanations for critical steps.

Protocol: High-Throughput Screening for SOD1 Inhibition

This protocol is designed for the initial screening of this compound and a library of its analogs to identify hit compounds that inhibit SOD1 activity. A colorimetric assay using a tetrazolium salt is a common and robust method.

Principle: This assay utilizes a superoxide radical generating system (e.g., xanthine/xanthine oxidase) and a detection system (e.g., WST-1 or NBT). SOD1 in the sample will scavenge the superoxide radicals, thus inhibiting the reduction of the tetrazolium salt. An inhibitor of SOD1 will prevent this scavenging, allowing the reduction to proceed, resulting in a color change.

Materials:

  • Human recombinant SOD1 enzyme

  • Xanthine Oxidase

  • Xanthine

  • WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1 mM EDTA

  • Test Compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Plating:

    • Prepare a stock solution of this compound and its analogs in 100% DMSO (e.g., 10 mM).

    • In a 96-well plate, add 2 µL of the compound solutions to the appropriate wells. For the control wells (no inhibition), add 2 µL of DMSO.

  • Enzyme and Substrate Preparation:

    • Prepare a working solution of SOD1 in the assay buffer. The final concentration should be determined empirically but is typically in the low ng/mL range.

    • Prepare a substrate solution containing xanthine and WST-1 in the assay buffer.

  • Reaction Setup:

    • To each well containing the compounds/DMSO, add 20 µL of the SOD1 working solution.

    • Add 160 µL of the substrate solution to all wells.

    • Incubate the plate at room temperature for 5 minutes.

  • Initiation of Reaction and Measurement:

    • To initiate the reaction, add 20 µL of xanthine oxidase solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 450 nm in kinetic mode for 10-20 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Rationale for Key Steps:

  • DMSO Concentration: Keeping the final DMSO concentration low (e.g., <1%) is crucial to avoid solvent effects on enzyme activity.

  • Kinetic Measurement: A kinetic assay is generally more robust than an endpoint assay as it is less susceptible to timing errors and can reveal non-linear reaction kinetics.

The following diagram outlines the high-throughput screening workflow.

Start Start: Compound Library (this compound and analogs) Plating Compound Plating (96-well plate) Start->Plating AddEnzyme Add SOD1 Enzyme Plating->AddEnzyme AddSubstrate Add Substrate Mix (Xanthine, WST-1) AddEnzyme->AddSubstrate Initiate Initiate Reaction (Add Xanthine Oxidase) AddSubstrate->Initiate Measure Kinetic Measurement (Absorbance at 450 nm) Initiate->Measure Analysis Data Analysis (% Inhibition, IC50 determination) Measure->Analysis End End: Identify 'Hits' Analysis->End

Caption: High-throughput screening workflow for SOD1 inhibitors.

Protocol: Characterization of Inhibition Mechanism - Enzyme Kinetics

Once a hit is identified, it is essential to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is achieved by measuring the enzyme's kinetic parameters (Kₘ and Vₘₐₓ) in the presence of varying concentrations of the substrate and the inhibitor.

Principle: By systematically varying the concentrations of both the substrate (superoxide, generated by the xanthine/xanthine oxidase system) and the inhibitor, and measuring the initial reaction rates, a Lineweaver-Burk plot (or other linear transformations) can be generated. The pattern of changes in Kₘ and Vₘₐₓ reveals the mechanism of inhibition.

Materials:

  • Same as for the HTS assay, with the addition of multiple concentrations of xanthine.

Procedure:

  • Assay Setup:

    • Set up a series of reactions in a 96-well plate. Each row will correspond to a fixed inhibitor concentration (including zero), and each column will correspond to a different substrate (xanthine) concentration.

  • Varying Substrate and Inhibitor:

    • Prepare serial dilutions of xanthine.

    • Prepare serial dilutions of the inhibitor (e.g., this compound).

  • Reaction and Measurement:

    • Follow the same reaction setup and initiation steps as in the HTS protocol.

    • Measure the initial reaction rates (V₀) for all combinations of substrate and inhibitor concentrations.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration and fit to the Michaelis-Menten equation to determine apparent Kₘ and Vₘₐₓ values.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections will indicate the inhibition mechanism:

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

      • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

Data Presentation:

Inhibitor Conc. (µM)Apparent Kₘ (µM)Apparent Vₘₐₓ (mOD/min)
0 (Control)[Value][Value]
[Concentration 1][Value][Value]
[Concentration 2][Value][Value]
[Concentration 3][Value][Value]
Protocol: Biophysical Characterization of Binding

Biochemical assays confirm functional inhibition, but biophysical methods are required to demonstrate direct binding of the inhibitor to the target enzyme and to quantify the binding affinity (Kᴅ). Isothermal Titration Calorimetry (ITC) is a gold-standard technique for this purpose.

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (inhibitor) to a macromolecule (enzyme). This allows for the determination of the binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction.

Materials:

  • Highly purified SOD1 enzyme (dialyzed extensively against the assay buffer)

  • This compound (dissolved in the same dialysis buffer)

  • Isothermal Titration Calorimeter

  • Assay Buffer (e.g., 50 mM Phosphate buffer, pH 7.4, 150 mM NaCl)

Procedure:

  • Sample Preparation:

    • Prepare a solution of SOD1 at a known concentration (e.g., 10-50 µM) in the assay buffer.

    • Prepare a solution of the inhibitor at a concentration 10-20 times that of the enzyme in the same buffer.

    • Ensure the DMSO concentration is identical and minimal in both solutions to avoid heat of dilution artifacts.

  • ITC Experiment Setup:

    • Load the SOD1 solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

  • Titration:

    • Perform a series of small injections of the inhibitor solution into the enzyme solution.

    • The instrument will measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat per injection.

    • Plot the heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kᴅ, n, and ΔH.

Trustworthiness of the Protocol: A control experiment, titrating the inhibitor into the buffer alone, is essential to measure the heat of dilution, which must be subtracted from the experimental data for accurate analysis.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The true power of the this compound scaffold lies in its potential for chemical modification to improve potency, selectivity, and pharmacokinetic properties. A systematic SAR study is the logical next step after initial hit validation.

Guiding Principles for SAR:

  • Carboxylic Acid: This group is often crucial for interaction with positively charged residues (e.g., Arginine, Lysine) in the active site. Esterification or conversion to an amide can probe the necessity of this acidic group.

  • Hydroxyl Group: Its role as a hydrogen bond donor/acceptor can be investigated by methylation or by moving its position on the ring.

  • Chlorine Atoms: The two chlorine atoms provide significant hydrophobic and potential halogen bonding interactions. Replacing them with other halogens (F, Br, I) or with methyl groups can provide insights into the optimal size and electronic properties at these positions.

Example SAR Table (Hypothetical Data):

CompoundR1R2R3R4SOD1 IC₅₀ (µM)
1 (Parent) ClHClOH[Value]
2BrHBrOH[Value]
3CH₃HCH₃OH[Value]
4ClHClOCH₃[Value]
5ClOCH₃ClOH[Value]

This systematic approach allows for the development of a predictive model for designing next-generation inhibitors with improved properties.

Conclusion

This compound is more than just a simple chemical; it is a versatile and powerful scaffold for the development of novel enzyme inhibitors. By understanding its fundamental interactions with a target enzyme, such as SOD1, and by applying rigorous and systematic experimental protocols, researchers can unlock its full potential. The methodologies outlined in this guide, from high-throughput screening to detailed biophysical characterization and SAR studies, provide a robust framework for any drug discovery program aiming to leverage this privileged structure to create the next generation of therapeutics.

References

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (URL: [Link])
  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). (URL: Not available)
  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. (URL: [Link])
  • Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and this compound and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,5-Dichloro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3,5-Dichloro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity of your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound.

Recrystallization Issues

Question: My yield of this compound is very low after recrystallization. What are the likely causes and how can I improve it?

A low recovery after recrystallization is a common issue that can often be resolved by systematically evaluating your procedure.[1][2] Here are the primary causes and corresponding solutions:

  • Excessive Solvent: The most frequent reason for low yield is using too much solvent to dissolve the crude product.[2][3] this compound, like many organic acids, will have some solubility even in a cold "poor" solvent, leading to product loss in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. If you suspect you've used too much, you can carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.[2]

  • Incorrect Solvent System: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.[1]

    • Solution: For this compound, ethanol or a mixed solvent system like ethanol/water can be effective.[4] Experiment with different solvent ratios to optimize crystal formation and yield.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can do this by passing hot solvent through the setup just before filtering your dissolved product.

  • Incomplete Crystallization: Sometimes, the solution may become supersaturated and fail to crystallize upon cooling.[1]

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of pure this compound.[1][3]

Question: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the melting point of the solid is lower than the boiling point of the solvent or if there are significant impurities present.[3]

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent and allow it to cool slowly.[2][3]

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature in an ice bath, which may encourage crystal formation.

  • Change the Solvent System: If the problem persists, the solvent system may not be appropriate. Consider using a solvent with a lower boiling point or a different mixed solvent system.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Gradual cooling often promotes the formation of well-defined crystals over oils.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities often depend on the synthetic route. A frequent method for synthesizing this compound is the chlorination of 4-hydroxybenzoic acid.[4] Potential impurities from this process can include:

  • Unreacted 4-hydroxybenzoic acid.

  • Monochloro-substituted isomers.

  • Over-chlorinated products.

  • Side products from diazotization reactions if this route is used.[6][7]

Q2: Can I use acid-base extraction to purify crude this compound?

Yes, acid-base extraction is a highly effective technique for purifying carboxylic acids like this compound from neutral or basic impurities.[8][9][10] The principle lies in the ability to convert the acidic compound into its water-soluble salt.[8][11]

Here is a general workflow for acid-base extraction:

AcidBaseExtraction

Q3: What is the best solvent for recrystallizing this compound?

The ideal recrystallization solvent will vary depending on the specific impurities present in your crude product. However, here is a table of common solvents and their properties to guide your selection. A mixed solvent system, such as ethanol and water, is often a good starting point.[4]

SolventBoiling Point (°C)Properties
Water100Good for creating a mixed solvent system with a more soluble organic solvent.
Ethanol78Often a good choice for recrystallizing aromatic acids.[4]
Methanol65Can be effective, but its lower boiling point might be advantageous.[12]
Toluene111May be used for recrystallization, particularly for removing certain types of impurities.[7]

Q4: How can I remove colored impurities from my crude this compound?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.

  • Allow the solution to cool slightly to prevent flash boiling.

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

  • Bring the solution back to a boil for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to induce crystallization.

Caution: Using too much activated charcoal can lead to a significant loss of your desired product due to adsorption.[2]

Visualized Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common purification challenges.

TroubleshootingWorkflow

References

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
  • Begg, B. (2017). Extraction of Benzoic Acid. Odinity. [Link]
  • University of California, Irvine. Acid-Base Extraction. [Link]
  • Study.com. (n.d.). After recrystallization, a student obtained a very low percent recovery of a solid. Describe the.... [Link]
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • University of Missouri–St. Louis.
  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
  • Chemistry 102 - Experiment 3. (2009). Recrystallizations and Extractions of Organic Compounds. [Link]
  • PubChem. This compound.
  • University of York.
  • University of Rochester. Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]
  • Organic Syntheses. (1951). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]
  • Google Patents. (2015). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • NIST. This compound. NIST Chemistry WebBook. [Link]
  • Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]
  • Google Patents. (2013). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.

Sources

Technical Support Center: Recrystallization of 3,5-Dichloro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical guide for the purification of 3,5-dichloro-4-hydroxybenzoic acid via recrystallization from ethanol. This process, while fundamental, possesses nuances that can significantly impact the purity, yield, and crystalline quality of your final product. My goal here is not merely to provide a protocol but to equip you with the foundational knowledge and practical troubleshooting insights drawn from extensive field experience. Think of this as a conversation with a colleague dedicated to helping you navigate the challenges of your experiment. We will explore the "why" behind each step, ensuring that the protocol is not just a series of instructions but a self-validating system for achieving optimal results.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses the most frequently encountered issues during the recrystallization of this compound from ethanol. Each point is structured to identify the problem, diagnose the probable cause, and provide a scientifically-grounded solution.

Question: My compound is not fully dissolving in the hot ethanol, even near boiling. What's wrong?

  • Probable Cause: The most likely reason is an insufficient volume of solvent for the amount of solute. The principle of recrystallization relies on dissolving the solute in a minimum amount of hot solvent to create a saturated solution.[1][2][3] If the solution isn't saturated at the boiling point, crystallization upon cooling will be inefficient.

  • Solution:

    • Ensure your ethanol is at or very near its boiling point (78 °C).

    • Add more hot ethanol to the flask in small increments (e.g., 1-2 mL at a time for a lab-scale experiment).

    • Allow the solution to return to a gentle boil after each addition, stirring or swirling to promote dissolution.[4] Stop adding solvent as soon as all the solid has dissolved. Adding a large excess will significantly reduce your final yield.[3]

Question: Crystals started forming in my funnel during the hot gravity filtration. How can I prevent this?

  • Probable Cause: This phenomenon, known as premature crystallization, occurs when the saturated solution cools as it passes through the funnel and filter paper, which are at a lower temperature.[1][5]

  • Solution:

    • Use a Stemless or Short-Stemmed Funnel: These funnels have less surface area for the solution to cool and crystallize in.[5]

    • Pre-heat the Filtration Apparatus: Place your funnel and fluted filter paper over the receiving flask and pour a small amount of boiling solvent through it immediately before filtering your main solution. This heats the glass and paper.[5][6]

    • Keep the Solution Hot: Ensure the solution containing your compound is boiling right before you begin to pour. Filter it in several small portions rather than all at once to minimize cooling time in the funnel.[1]

    • Use a Slight Excess of Solvent: If premature crystallization is a persistent issue, add a small excess of hot ethanol (approx. 5-10% more than the minimum required for dissolution). This slightly lowers the saturation point. The excess solvent can be evaporated from the filtrate before the cooling stage.[1]

Question: I've cooled my filtrate, even in an ice bath, but no crystals have formed. What should I do?

  • Probable Cause: The solution is supersaturated, meaning the conditions are suitable for crystallization, but the process has not been initiated.[7] This can also happen if far too much solvent was used, meaning the solution is not saturated even at the lower temperature.[8]

  • Solution (Methods to Induce Crystallization):

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[9][10] The microscopic scratches provide nucleation sites where crystals can begin to form.[10]

    • Add a Seed Crystal: If you have a small crystal of pure this compound, adding it to the solution will provide a template for crystal growth.[7][11]

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the ethanol and re-cool.

    • Drastic Cooling: If the solution is already at room temperature, placing it in an ice-salt bath can further decrease the compound's solubility and promote crystallization.[2][10]

Question: An oil is forming instead of solid crystals. How do I fix this?

  • Probable Cause: This is known as "oiling out." It can occur if the solute's melting point is lower than the solvent's boiling point, or if the saturated solution is cooled too quickly, causing the solute to come out of solution as a liquid before it can form an ordered crystal lattice.

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot ethanol to ensure the solution is not oversaturated.

    • Allow the flask to cool very slowly. Insulate the flask by wrapping it in a towel or placing it in a warm water bath that is allowed to cool to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[12][13]

Frequently Asked Questions (FAQs)

Q1: Why is ethanol a suitable solvent for recrystallizing this compound?

Ethanol is an effective solvent for this compound based on the core principle of recrystallization: the compound should be highly soluble at high temperatures but sparingly soluble at low temperatures.[2] this compound, like similar benzoic acid derivatives, exhibits significantly increased solubility in hot ethanol compared to cold ethanol.[14] Additionally, ethanol has a convenient boiling point (78 °C) that is high enough to dissolve the compound effectively but low enough to be easily removed from the final crystals.[2]

Q2: What are the key physical properties and safety considerations for this compound?

It's crucial to be aware of the properties of the compound you are working with.

PropertyValueSource
Molecular Formula C₇H₄Cl₂O₃[15]
Molecular Weight 207.01 g/mol [16]
Appearance White to off-white crystalline solid/powder[16][17]
Melting Point 264-266 °C[16][18]

Safety Information: According to its Safety Data Sheet (SDS), this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[19][20] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21][22]

Q3: How should I properly wash and dry the final crystals to maximize purity?

Washing and drying are critical final steps to remove residual soluble impurities and the solvent.[12][23]

  • Washing: Always wash the crystals with a small amount of ice-cold solvent (in this case, ethanol).[12][24] Using cold solvent minimizes the amount of your purified product that redissolves during the wash.[12] After collecting the crystals on the filter, break the vacuum, add a small portion of the cold solvent to just cover the crystals, and then reapply the vacuum to pull the wash through.[1][24]

  • Drying: The most straightforward method is to continue pulling air through the crystals on the filter apparatus for several minutes.[1][2] This will evaporate much of the residual ethanol. For complete drying, transfer the crystals to a pre-weighed watch glass, spread them out, and allow them to air dry or place them in a vacuum oven at a moderate temperature.

Q4: What is a reasonable expected yield for this recrystallization?

A perfect 100% recovery is impossible because some amount of the compound will always remain dissolved in the cold mother liquor.[25] A successful recrystallization typically yields a recovery of 70-90%. A yield significantly lower than this may indicate that too much solvent was used, the solution was not cooled sufficiently, or significant product was lost during transfers.

Experimental Protocol: Recrystallization Workflow

This protocol provides a detailed, step-by-step methodology for the purification of this compound.

1. Dissolution of the Crude Solid a. Place the impure this compound into an Erlenmeyer flask. b. Add a boiling chip to the flask to ensure smooth boiling. c. In a separate beaker, heat a volume of ethanol to a gentle boil on a hot plate. d. Add the minimum amount of boiling ethanol to the Erlenmeyer flask to completely dissolve the crude solid. Swirl the flask on the hot plate to aid dissolution.

2. Removal of Insoluble Impurities (if necessary) a. If insoluble impurities are present, perform a hot gravity filtration.[26] b. Pre-heat a stemless funnel and fluted filter paper by pouring a small amount of boiling ethanol through it into a clean receiving flask. c. Keeping the solution of your compound hot, quickly pour it through the fluted filter paper. d. Rinse the original flask with a tiny amount of hot ethanol and pour this through the filter to recover any residual compound.

3. Crystallization a. Cover the receiving flask containing the hot filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly to room temperature.[5] Slow cooling is crucial for forming large, pure crystals.[13] b. Once the flask has reached room temperature, place it in an ice-water bath for 10-20 minutes to maximize crystal formation.[5][27]

4. Collection and Washing of Crystals a. Set up a vacuum filtration apparatus (Büchner or Hirsch funnel). b. Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals to the funnel. c. Turn on the vacuum and pour the cold crystal slurry into the funnel. d. Break the vacuum, add a small volume of ice-cold ethanol to wash the crystals, and reapply the vacuum.[2][24]

5. Drying the Purified Product a. Leave the vacuum on for 5-10 minutes to pull air through the crystals, helping them to dry.[1] b. Transfer the dried crystals to a pre-weighed watch glass. c. Determine the mass of the recovered product and calculate the percent recovery. d. Assess the purity of the final product by measuring its melting point. A sharp melting point close to the literature value (264-266 °C) indicates high purity.[13][16]

Visualized Workflows and Concepts

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_cooling Step 3: Crystallization cluster_collection Step 4 & 5: Collection & Drying A Place Impure Solid in Erlenmeyer Flask B Add Minimum Volume of Hot Ethanol A->B C Heat to Dissolve B->C D Insoluble Impurities Present? C->D E Perform Hot Gravity Filtration D->E Yes F Cool Filtrate Slowly to Room Temperature D->F No E->F G Cool in Ice Bath F->G H Collect Crystals via Vacuum Filtration G->H I Wash with Ice-Cold Ethanol H->I J Dry Crystals I->J K Analyze Purity & Yield J->K

Caption: A complete workflow diagram for the recrystallization process.

Solubility_Concept Hot Hot Saturated Solution (High Solubility) Super Supersaturated Solution (Metastable State) Hot->Super Slow Cooling Cold Pure Crystals + Mother Liquor (Low Solubility) Super->Cold Nucleation & Crystal Growth

Caption: The relationship between temperature, solubility, and crystal formation.

References

  • University of California, Davis. (n.d.). Recrystallization. Chem 2BH Honors Lab Manual.
  • Brainly. (2023). Describe two techniques that can be used to induce crystallization.
  • University of Missouri-St. Louis. (n.d.). Recrystallization. UMSL Department of Chemistry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2006).
  • Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution.
  • Quora. (2021). What are the ways by which crystallization can be induced?.
  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs.
  • LibreTexts Chemistry. (2022). 3.5E: Initiating Crystallization.
  • Loba Chemie. (2024). Safety Data Sheet - this compound.
  • StudyGuides.com. (n.d.). Crystallization and Recrystallization - Study Guide.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Safrole. (n.d.). Recrystallization and hot filtration.
  • CUNY Baruch College. (2025). Lab: Purification by Recrystallization.
  • YouTube. (2012). Chemistry Practical Techniques: Recrystallisation, including hot filtration.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Kyoto University. (n.d.). Hot Filtration & Recrystallization. Operation Guide for Chemistry Experiments.
  • Chemsrc. (n.d.). This compound.
  • Solubility of Things. (n.d.). 3,5-Dichlorobenzoic acid.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments.
  • Millersville University. (n.d.). Recrystallization of Benzoic Acid.
  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid.
  • YouTube. (2022). Recrystallization of Benzoic Acid Pre-Lab Discussion.
  • University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid.
  • Chegg. (2020). Solved Purification of Benzoic Acid by Recrystallization.
  • YouTube. (2020). How To Recrystallize A Solid.
  • YouTube. (2013). How to Carry Out a Recrystallization.
  • ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol.
  • LibreTexts Chemistry. (2019). 4.4 Solubility.
  • Google Patents. (2019). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?.

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Identifying and minimizing byproducts in 3,5-Dichloro-4-hydroxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,5-Dichloro-4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts, thereby improving the yield and purity of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the synthesis of this compound, categorized by the synthetic route.

Route 1: Direct Chlorination of 4-Hydroxybenzoic Acid

This synthetic pathway involves the direct chlorination of 4-hydroxybenzoic acid using a chlorinating agent such as sulfuryl chloride or chlorine gas. While seemingly straightforward, this reaction can lead to a mixture of products if not carefully controlled.

Issue 1: Incomplete Chlorination Resulting in 3-Chloro-4-hydroxybenzoic Acid

  • Observation: Your reaction mixture contains a significant amount of the mono-chlorinated byproduct, 3-Chloro-4-hydroxybenzoic acid, as identified by HPLC or GC-MS analysis.

  • Causality: This is typically due to insufficient chlorinating agent, a reaction time that is too short, or a reaction temperature that is too low to drive the second chlorination to completion. The first chlorination at the 3-position is generally faster than the second at the 5-position.

  • Troubleshooting Steps:

    • Increase Stoichiometry of Chlorinating Agent: Gradually increase the molar equivalents of the chlorinating agent (e.g., sulfuryl chloride) in increments of 0.1 equivalents. Monitor the reaction progress closely by taking aliquots and analyzing them by TLC or HPLC.

    • Extend Reaction Time: If increasing the reagent stoichiometry leads to over-chlorination, try extending the reaction time at the original stoichiometry. Monitor the disappearance of the mono-chlorinated species.

    • Elevate Reaction Temperature: Cautiously increase the reaction temperature in 5-10°C increments. Be aware that higher temperatures can also promote the formation of other byproducts.

    • Solvent Choice: Ensure your solvent is inert to chlorination and allows for good solubility of the starting material. Dichloromethane or chloroform are common choices.

Issue 2: Over-chlorination and Formation of Isomeric Byproducts

  • Observation: Analysis of your crude product reveals the presence of tri-chlorinated species or other dichlorinated isomers. With excess chlorine, ring cleavage products can also form.[1][2]

  • Causality: Excessive amounts of the chlorinating agent, prolonged reaction times, or high temperatures can lead to further chlorination of the aromatic ring. The formation of isomers can be influenced by the reaction conditions and the directing effects of the substituents.

  • Troubleshooting Steps:

    • Precise Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. A slight excess is often needed, but a large excess should be avoided.

    • Temperature Control: Maintain a consistent and controlled reaction temperature. Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity.

    • Slow Addition of Reagent: Add the chlorinating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which can help to prevent over-reaction.

    • Monitoring: Frequent monitoring of the reaction progress is crucial to stop the reaction once the desired product is maximized and before significant amounts of over-chlorinated byproducts are formed.

Route 2: Carboxylation of 2,6-Dichlorophenol (Kolbe-Schmitt Reaction)

This route involves the carboxylation of 2,6-dichlorophenol. The key challenge in this synthesis is achieving the desired regioselectivity for para-carboxylation.[3][4][5]

Issue 1: Formation of the ortho-Isomer (3,5-Dichloro-2-hydroxybenzoic acid)

  • Observation: Your product mixture contains the undesired ortho-carboxylated isomer, 3,5-Dichloro-2-hydroxybenzoic acid.

  • Causality: The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the reaction conditions, particularly the choice of cation and the temperature. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides often favor the para-isomer, especially at higher temperatures.[3][6]

  • Troubleshooting Steps:

    • Use Potassium Hydroxide: Employ potassium hydroxide to form the potassium phenoxide of 2,6-dichlorophenol. This has been shown to favor the formation of the para-isomer (4-hydroxybenzoic acid derivatives).[3][6]

    • Optimize Temperature: Higher reaction temperatures (around 200-250°C) generally favor the thermodynamically more stable para-isomer. However, excessively high temperatures can lead to decomposition.

    • Pressure: Ensure the reaction is carried out under sufficient carbon dioxide pressure to facilitate the carboxylation reaction.

    • Solvent: While often performed neat, the use of a high-boiling inert solvent can sometimes help to control the reaction temperature more effectively.

Issue 2: Presence of Unreacted 2,6-Dichlorophenol

  • Observation: A significant amount of the starting material, 2,6-dichlorophenol, remains in the final product.

  • Causality: This can be due to incomplete formation of the phenoxide, insufficient carbon dioxide pressure, a reaction temperature that is too low, or a reaction time that is too short.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Water can interfere with the formation of the phenoxide and quench the reactive species. Ensure all reagents and equipment are dry.

    • Effective Phenoxide Formation: Ensure complete deprotonation of the 2,6-dichlorophenol by using a stoichiometric amount or a slight excess of a strong base (e.g., KOH).

    • Increase CO2 Pressure and Reaction Time: If the reaction is sluggish, increasing the carbon dioxide pressure and extending the reaction time can help to drive the reaction to completion.

    • Temperature Optimization: While high temperatures favor para-carboxylation, a temperature that is too low will result in a slow or incomplete reaction.

Issue 3: Decarboxylation of the Product

  • Observation: The presence of 2,6-dichlorophenol in the product mixture, even after a seemingly complete reaction, and potential evolution of gas during workup.

  • Causality: The desired product, this compound, can undergo decarboxylation back to 2,6-dichlorophenol under harsh conditions, particularly at very high temperatures or in the presence of certain catalysts.[7][8]

  • Troubleshooting Steps:

    • Avoid Excessive Temperatures: While high temperatures are needed for para-selectivity, avoid exceeding the optimal temperature range, as this can promote decarboxylation.

    • Careful Workup: During the acidic workup to protonate the carboxylate, avoid excessive heating.

    • Prompt Isolation: Isolate the product as soon as the reaction is complete and the workup is finished to minimize exposure to conditions that could promote decarboxylation.

Quantitative Data Summary

ParameterRoute 1: Direct ChlorinationRoute 2: Kolbe-Schmitt
Starting Material 4-Hydroxybenzoic Acid2,6-Dichlorophenol
Key Reagents Sulfuryl chloride, ChlorinePotassium hydroxide, Carbon dioxide
Typical Temperature 20-80°C200-250°C
Common Byproducts 3-Chloro-4-hydroxybenzoic acid, Tri-chlorinated species3,5-Dichloro-2-hydroxybenzoic acid, Unreacted 2,6-dichlorophenol
Key Control Parameter Stoichiometry of chlorinating agentTemperature, Cation choice

Experimental Protocols

Protocol 1: HPLC Analysis of Reaction Mixture

This protocol provides a general method for monitoring the progress of the synthesis and identifying the presence of byproducts.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9][10]

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the prepared sample. The retention times of the starting material, product, and potential byproducts can be determined by running standards of each compound.

Protocol 2: GC-MS Analysis for Byproduct Identification

This method is particularly useful for identifying and quantifying volatile byproducts such as chlorinated phenols.[11][12][13]

  • Sample Preparation: For analysis of phenolic byproducts, derivatization (e.g., silylation) may be necessary to improve volatility.[14]

  • GC-MS System:

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Injector: Splitless injection.

    • Temperature Program: A suitable temperature gradient to separate the compounds of interest.

    • MS Detector: Electron ionization (EI) mode.

  • Analysis: The mass spectra of the separated components can be compared to library spectra for identification.

Visualization of Key Processes

Byproduct Formation in Direct Chlorination

G cluster_0 Desired Pathway cluster_1 Byproduct Formation 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid 3-Chloro-4-hydroxybenzoic Acid 3-Chloro-4-hydroxybenzoic Acid 4-Hydroxybenzoic Acid->3-Chloro-4-hydroxybenzoic Acid Cl+ This compound This compound 3-Chloro-4-hydroxybenzoic Acid->this compound Cl+ Over-chlorinated Products Over-chlorinated Products This compound->Over-chlorinated Products Excess Cl+

Caption: Pathway of direct chlorination and potential over-chlorination.

Regioselectivity in the Kolbe-Schmitt Reaction

G 2,6-Dichlorophenoxide 2,6-Dichlorophenoxide ortho-Carboxylation ortho-Carboxylation (Favored by Na+, lower temp) 2,6-Dichlorophenoxide->ortho-Carboxylation para-Carboxylation para-Carboxylation (Favored by K+, higher temp) 2,6-Dichlorophenoxide->para-Carboxylation 3,5-Dichloro-2-hydroxybenzoic Acid 3,5-Dichloro-2-hydroxybenzoic Acid ortho-Carboxylation->3,5-Dichloro-2-hydroxybenzoic Acid This compound This compound para-Carboxylation->this compound

Caption: Factors influencing regioselectivity in the Kolbe-Schmitt reaction.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows more than the expected number of aromatic signals. What could be the cause?

A1: The presence of additional aromatic signals in your NMR spectrum strongly suggests the presence of isomers.[15][16] In the case of this compound synthesis, this is most likely the ortho-carboxylated isomer (3,5-dichloro-2-hydroxybenzoic acid) if you are using the Kolbe-Schmitt route, or incompletely chlorinated species if using the direct chlorination route. You can use 2D NMR techniques like COSY and HMBC to help elucidate the exact structure of the isomeric byproducts.[15]

Q2: How can I effectively remove unreacted 2,6-dichlorophenol from my final product?

A2: Unreacted 2,6-dichlorophenol can often be removed by recrystallization. However, due to its acidic nature, a more effective method can be an acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract with a weak base, such as a sodium bicarbonate solution. The desired carboxylic acid product will be deprotonated and move to the aqueous layer, while the less acidic 2,6-dichlorophenol will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

Q3: What are the key safety precautions I should take during the synthesis of this compound?

A3: When using the direct chlorination route, be aware that chlorinating agents like sulfuryl chloride are highly corrosive and react violently with water. The reaction also evolves HCl and SO2 gases, so it must be performed in a well-ventilated fume hood. For the Kolbe-Schmitt reaction, the high pressures and temperatures require the use of a properly rated autoclave and adherence to all high-pressure safety protocols. All chlorinated phenolic compounds should be handled with care as they can be toxic and irritating.[17]

Q4: Can I use a different chlorinating agent for the direct chlorination of 4-hydroxybenzoic acid?

A4: While sulfuryl chloride and chlorine gas are common, other chlorinating agents can be used. However, the reactivity and selectivity of each agent will vary. For example, N-chlorosuccinimide (NCS) is a milder chlorinating agent that may offer better control over the reaction but may require a catalyst and longer reaction times. It is essential to perform small-scale test reactions to optimize the conditions for any new chlorinating agent.

Q5: My yield is consistently low. What are the most likely causes?

A5: For the direct chlorination route, low yields can be due to the formation of a complex mixture of byproducts that are difficult to separate, leading to loss during purification. For the Kolbe-Schmitt reaction, low yields are often due to incomplete reaction, poor regioselectivity, or decarboxylation of the product. Carefully review the troubleshooting sections for each route to identify the most likely cause based on the byproducts you are observing. Additionally, ensure that your workup and purification procedures are optimized to minimize product loss.

References

  • Separation of Benzoic acid, 3,5-dichloro-4-hydroxy- on Newcrom R1 HPLC column. SIELC.
  • Kolbe–Schmitt reaction. Wikipedia.
  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. National Institutes of Health.
  • Separation of Some Halogenated Phenols by GC-MS. ResearchGate.
  • Chlorinated phenols Analysis of phenols to EPA 8040. Agilent.
  • Influence of Application Method on Disinfectant Byproduct Formation during Indoor Bleach Cleaning: A Case Study on Phenol Chlorination. ACS ES&T Air.
  • The Kolbe-Schmitt Reaction. ACS Publications.
  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. ACS Publications.
  • GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. PubMed.
  • A Para-Selective Kolbe–Schmitt Reaction. PubMed.
  • Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 2. Proton transfer mechanism for the side reaction. ResearchGate.
  • Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics.
  • Formation of Bis(3,5-dichloro-4-hydroxyphenyl)methane From the Reduction of this compound. ResearchGate.
  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure.
  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. MDPI.
  • Researchers Discover How Common Water Disinfection Process Can Create Toxins. Johns Hopkins Whiting School of Engineering.
  • Relationship between chlorine consumption and chlorination by-products formation for model compounds. Taipei Medical University.
  • 4-Hydroxybenzoic acid. Wikipedia.
  • The chlorination of 4-amino-2-hydroxy-benzoic acid. ResearchGate.
  • Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). UCLA Chemistry and Biochemistry.
  • Formation of Aromatic Halogenated Disinfection Byproducts in Swimming Pool Water during Chlorination: Organic Precursors and Mechanisms. ACS Publications.
  • Decarboxylative Hydroxylation of Benzoic Acids. National Institutes of Health.
  • Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Vedantu.
  • Kolbe's Reaction Mechanism. BYJU'S.
  • 4-hydroxybenzoic acid. Organisation for Economic Co-operation and Development.
  • Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
  • Kolbe synthesis reaction, mechanism and limitations. Pure Chemistry.
  • HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography.
  • p-HYDROXYBENZOIC ACID, METHYL ESTER, CHLOROFORMATE - Optional[13C NMR] - Spectrum. SpectraBase.
  • Exploring the Chemical Synthesis Pathways of 4-Chloro-3-hydroxybenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. National Institutes of Health.
  • This compound. PubChem.
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals.
  • NMR spectrum of the product 4-hydroxybenzoic acid. ResearchGate.
  • Formation and fate of chlorination by-products in reverse osmosis desalination systems. ResearchGate.
  • Elucidation of the 4-Hydroxyacetophenone Catabolic Pathway in Pseudomonas fluorescens ACB. ASM Journals.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing.
  • ORGANIC BY-PRODUCTS OF DRINKING WATER CHLORINATION. Global NEST Journal.
  • Formation and Fate of Chlorination Byproducts in Desalination Systems. California State Water Resources Control Board.

Sources

Optimizing reaction conditions for the chlorination of 4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the chlorination of 4-hydroxybenzoic acid (4-HBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical expertise to overcome common challenges and optimize your reaction conditions for successful outcomes.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the chlorination of 4-hydroxybenzoic acid.

Question 1: My reaction yield of 3-chloro-4-hydroxybenzoic acid is consistently low. What are the likely causes and how can I improve it?

Low yields in the monochlorination of 4-HBA are a common challenge. The primary culprits are often suboptimal reaction conditions, leading to incomplete conversion or the formation of side products. Here’s a breakdown of potential causes and solutions:

  • Insufficient Activation of the Aromatic Ring: The hydroxyl and carboxylic acid groups of 4-HBA are activating and deactivating, respectively. For selective chlorination, precise control over the electrophilicity of the chlorine source is crucial.

    • Troubleshooting Tip: Ensure your chlorinating agent is appropriate for the desired level of reactivity. For instance, while elemental chlorine can be used, milder reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can offer better control and selectivity. The choice of solvent also plays a key role; polar aprotic solvents like acetonitrile or dichloromethane are often preferred.

  • Inadequate Temperature Control: The reaction temperature significantly influences the rate and selectivity of the chlorination.

    • Troubleshooting Tip: Start the reaction at a lower temperature (e.g., 0-5 °C) and gradually warm to room temperature.[1] This helps to control the initial exothermic reaction and minimize the formation of dichlorinated byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[2]

  • Presence of Water: Moisture can react with many chlorinating agents, reducing their effectiveness and generating unwanted byproducts.

    • Troubleshooting Tip: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the experiment. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from interfering.

Question 2: I am observing the formation of a significant amount of 3,5-dichloro-4-hydroxybenzoic acid. How can I improve the selectivity for the mono-chlorinated product?

The formation of the dichlorinated byproduct is a classic example of over-chlorination. The initial product, 3-chloro-4-hydroxybenzoic acid, is still activated towards further electrophilic substitution.

  • Controlling Stoichiometry: The molar ratio of the chlorinating agent to 4-HBA is the most critical factor.

    • Troubleshooting Tip: Use a slight excess, but not a large excess, of the chlorinating agent (e.g., 1.05-1.1 equivalents). A carefully controlled addition of the chlorinating agent, either dropwise or in portions, can help to maintain a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

  • Reaction Time and Temperature: As mentioned previously, these parameters are intertwined with selectivity.

    • Troubleshooting Tip: Monitor the reaction closely. Once the starting material is consumed (as indicated by TLC or HPLC), quench the reaction immediately to prevent further chlorination. Lowering the reaction temperature will slow down the second chlorination more significantly than the first, thus improving selectivity.

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent directly impacts selectivity.

    • Troubleshooting Tip: Consider using a less reactive chlorinating agent. For example, NCS in the presence of an acid catalyst can provide higher selectivity for mono-chlorination compared to more aggressive reagents like chlorine gas.

Question 3: The purification of my chlorinated product is proving difficult, with persistent impurities. What are the best strategies for purification?

Effective purification is essential to obtain a high-purity product. The choice of method depends on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities.

    • Troubleshooting Tip: Select a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing chlorinated hydroxybenzoic acids include aqueous ethanol, acetic acid, or toluene.

  • Column Chromatography: For separating mixtures of mono- and di-chlorinated products, or other closely related impurities, column chromatography is the method of choice.[1]

    • Troubleshooting Tip: Use silica gel as the stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically provide good separation. The exact solvent system will need to be optimized based on TLC analysis.

  • Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities.

    • Troubleshooting Tip: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The chlorinated 4-hydroxybenzoic acid will move into the aqueous layer as its carboxylate salt. The layers can then be separated, and the aqueous layer acidified to precipitate the purified product.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the chlorination of 4-hydroxybenzoic acid.

What are the most common chlorinating agents for 4-hydroxybenzoic acid and what are their pros and cons?

Chlorinating AgentProsCons
Sulfuryl Chloride (SO₂Cl₂) Readily available, effective for mono-chlorination.Can be too reactive, leading to dichlorination if not controlled. Generates HCl and SO₂ as byproducts.
N-Chlorosuccinimide (NCS) Milder and more selective than SO₂Cl₂. Easier to handle.Often requires a catalyst (e.g., an acid). Can be more expensive.
Chlorine Gas (Cl₂) Inexpensive and highly reactive.Difficult to handle due to its toxicity and gaseous state. Often leads to over-chlorination.
Thionyl Chloride (SOCl₂) Primarily used to convert the carboxylic acid to an acyl chloride, but can also chlorinate the ring under certain conditions.[2]Highly reactive and corrosive. Generates HCl and SO₂.[2]

What is the underlying mechanism for the chlorination of 4-hydroxybenzoic acid?

The chlorination of 4-hydroxybenzoic acid is an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group directs the incoming electrophile (the chlorine cation or its equivalent) to the positions ortho to it (positions 3 and 5).

Chlorination Mechanism cluster_0 Electrophilic Aromatic Substitution 4-HBA 4-Hydroxybenzoic Acid Intermediate Sigma Complex (Arenium Ion) 4-HBA->Intermediate Attack by π-electrons Chlorinating_Agent Chlorinating Agent (e.g., SO₂Cl₂) Chlorinating_Agent->Intermediate Generates Electrophile (Cl⁺) Product 3-Chloro-4-hydroxybenzoic Acid Intermediate->Product Deprotonation

Figure 1: Simplified mechanism of electrophilic chlorination.

How can I monitor the progress of my reaction?

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the reaction. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the reactant and the formation of the product(s).

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method.[2][3][4][5][6] It allows for the accurate determination of the concentration of the starting material, product, and any byproducts. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying unknown byproducts. The carboxylic acid group may need to be derivatized (e.g., esterified) to improve its volatility for GC analysis.

What are the key safety precautions I should take when performing this reaction?

The chlorination of phenolic compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber are recommended for phenols), safety goggles, and a lab coat.[7][8][9]

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes from chlorinating agents and the reaction itself.[2][10]

  • Handling of Reagents: Chlorinating agents are often corrosive and moisture-sensitive. Handle them with care, and quench any excess reagent appropriately at the end of the reaction. Phenols are toxic and can be absorbed through the skin.[8][9]

  • Emergency Procedures: Be aware of the location of safety showers and eyewash stations. In case of skin contact with phenol, immediately flush the affected area with copious amounts of water.[8][10]

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-hydroxybenzoic Acid using Sulfuryl Chloride

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Reagent: Slowly add sulfuryl chloride (1.05 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, slowly pour the reaction mixture into ice-water. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from aqueous ethanol.

Experimental_Workflow Start Start Dissolve_4HBA Dissolve 4-HBA in anhydrous acetonitrile Start->Dissolve_4HBA Cool Cool to 0-5 °C Dissolve_4HBA->Cool Add_SO2Cl2 Add SO₂Cl₂ dropwise Cool->Add_SO2Cl2 React Stir at room temperature (2-4 hours) Add_SO2Cl2->React Monitor Monitor by TLC React->Monitor Workup Pour into ice-water Monitor->Workup Reaction complete Isolate Filter and wash solid Workup->Isolate Purify Recrystallize Isolate->Purify End End Purify->End

Figure 2: General workflow for the chlorination of 4-HBA.

References

  • Benchchem. (n.d.). Application Note: Synthesis and Optimization of 4-Hydroxybenzamide.
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-2-chlorobenzoic acid.
  • Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure.
  • Princeton EHS. (n.d.). Phenol | Office of Environmental Health and Safety.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 4-Chloro-3-nitrobenzoic Acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 4-(Chlorosulfonyl)benzoic Acid Quantification.
  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • UC Berkeley EHS. (2003, June 4). Phenol: Hazards and Precautions.
  • Monash University. (2023, June). Phenol - OHS Information Sheet.

Sources

Stability of 3,5-Dichloro-4-hydroxybenzoic acid in different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dichloro-4-hydroxybenzoic acid (DCHB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving DCHB, with a core focus on its stability under various pH conditions.

Introduction to DCHB Stability

This compound is a halogenated derivative of 4-hydroxybenzoic acid.[1] Its chemical structure, featuring a carboxylic acid group and a phenolic hydroxyl group on a dichlorinated benzene ring, dictates its reactivity and stability. Understanding the pH-dependent stability of DCHB is critical for developing robust analytical methods, designing stable formulations, and predicting its environmental fate.

This guide will walk you through frequently asked questions, detailed troubleshooting for stability studies, and validated experimental protocols to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of DCHB in solution?

A1: The primary factors are pH, temperature, light, and the presence of oxidizing agents. pH is the most critical factor as it influences the ionization state of the molecule and its susceptibility to hydrolysis and other degradation pathways.

Q2: What are the likely degradation pathways for DCHB?

A2: Based on the chemical structure and data from similar compounds like other chlorophenols and benzoic acid derivatives, the likely degradation pathways for DCHB include:

  • Decarboxylation: Especially at elevated temperatures, the carboxylic acid group can be lost, potentially forming 2,6-dichlorophenol.

  • Hydrolysis: While the aromatic ring is generally stable, under extreme pH and temperature conditions, nucleophilic substitution of the chloro groups could occur, though this is less likely under typical experimental conditions.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by light, metal ions, or oxidizing agents, leading to the formation of colored degradation products.

Q3: How does the pH of the solution affect the solubility of DCHB?

A3: DCHB is a weak acid. Its solubility in aqueous solutions is expected to be low at acidic pH (below its pKa) where it exists predominantly in its neutral, protonated form. As the pH increases above the pKa of the carboxylic acid, DCHB will deprotonate to form the more water-soluble carboxylate salt, thus increasing its solubility.

Q4: What are the expected challenges when developing a stability-indicating HPLC method for DCHB?

A4: The main challenges include:

  • Ensuring complete separation of the DCHB peak from all potential degradation products and any formulation excipients.

  • Dealing with potential peak tailing due to the interaction of the acidic functional groups with the stationary phase.

  • Ensuring the method is sensitive enough to detect and quantify low levels of degradation products.

Troubleshooting Guide for DCHB Stability Studies

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Inconsistent DCHB concentration in stock solutions. - Incomplete dissolution of DCHB. - Degradation of DCHB in the solvent.- Use a co-solvent like methanol or acetonitrile to aid dissolution before diluting with aqueous buffers. - Prepare fresh stock solutions for each experiment and store them protected from light and at a low temperature (e.g., 2-8 °C) for short periods.
Rapid degradation of DCHB observed at neutral pH. - Presence of oxidizing agents or metal ion contaminants in the buffer. - Exposure to light.- Use high-purity water and analytical grade reagents for buffer preparation. - Conduct experiments in amber glassware or protect the solutions from light. - Consider purging the solutions with an inert gas like nitrogen to remove dissolved oxygen.
Poor peak shape (tailing) in HPLC analysis. - Interaction of the carboxylic acid or phenolic hydroxyl group with residual silanols on the C18 column. - Inappropriate mobile phase pH.- Use a mobile phase with a low pH (e.g., 2.5-3.5) to suppress the ionization of the carboxylic acid group. This can be achieved by adding a small amount of an acid like formic acid or phosphoric acid.[1] - Employ an end-capped HPLC column or a column with a different stationary phase.
Appearance of unknown peaks in the chromatogram. - Formation of degradation products. - Contamination from solvents, glassware, or reagents.- Run a blank (solvent) injection to rule out contamination. - Perform forced degradation studies (see protocol below) to intentionally generate degradation products and confirm their retention times. - Use a photodiode array (PDA) detector to check the peak purity of the DCHB peak and to obtain UV spectra of the unknown peaks for identification purposes.
Difficulty in achieving baseline separation of DCHB and its degradation products. - Suboptimal HPLC method parameters.- Optimize the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer). - Try a different organic solvent (e.g., methanol instead of acetonitrile). - Use a column with a different selectivity. - Adjust the column temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study of DCHB

This protocol outlines a systematic approach to investigating the stability of DCHB under various stress conditions, as recommended by ICH guidelines.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of DCHB at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 1:1 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of DCHB and a solution of DCHB in a temperature-controlled oven at 60°C for 48 hours.

    • At specified time points, withdraw samples, dissolve/dilute them in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of DCHB to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3]

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, dissolve/dilute the samples in the mobile phase and analyze by HPLC.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of DCHB remaining and the percentage of each degradation product formed.

Protocol 2: Stability-Indicating HPLC Method for DCHB

This method is designed to separate DCHB from its potential degradation products.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm (or as determined by UV spectrum of DCHB).

  • Injection Volume: 10 µL.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v).

Data Presentation

The results of a forced degradation study can be summarized in a table as follows:

Stress ConditionDuration% DCHB RemainingMajor Degradation Products (RT)Observations
0.1 N HCl24 h @ 60°C85.2%DP1 (4.5 min)Slight degradation
0.1 N NaOH24 h @ RT65.7%DP2 (5.8 min), DP3 (7.2 min)Significant degradation, slight color change
3% H₂O₂24 h @ RT92.1%DP4 (6.1 min)Minor degradation
Thermal48 h @ 60°C98.5%-Stable
Photolytic1.2 million lux h95.3%DP5 (8.9 min)Minor degradation

(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.)

Visualizations

Experimental Workflow for pH Stability Study

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare DCHB Stock Solution (1 mg/mL) C Dilute Stock into Buffers to Final Concentration A->C B Prepare Buffers (pH 3, 5, 7, 9, 11) B->C D Incubate Samples at Controlled Temperature (e.g., 40°C) C->D E Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) D->E F Dilute Aliquots with Mobile Phase E->F G Inject into HPLC System F->G H Quantify DCHB and Degradation Products G->H I Calculate Degradation Rate Constants H->I K Identify Degradation Products (LC-MS) H->K J Determine Half-life at each pH I->J

Caption: Workflow for a comprehensive pH-dependent stability study of DCHB.

Potential Degradation Pathways of DCHB

G DCHB This compound C₇H₄Cl₂O₃ Decarboxylation Decarboxylation (+ Heat) DCHB->Decarboxylation Oxidation Oxidation (+ O₂, Light, Metal Ions) DCHB->Oxidation Product1 2,6-Dichlorophenol C₆H₄Cl₂O Decarboxylation->Product1 Product2 Quinone-type Products (Colored) Oxidation->Product2

Caption: Postulated major degradation pathways for DCHB.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SIELC Technologies. (2018, May 16). Benzoic acid, 3,5-dichloro-4-hydroxy-.
  • Dong, F., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and this compound and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. Environmental Pollution.
  • Baertschi, S. W., et al. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Mdeon, M. C., et al. (2020). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution.

Sources

Technical Support Center: Scale-Up Synthesis of 3,5-Dichloro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dichloro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this important chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Overview of Synthesis

This compound is a key building block in pharmaceutical and agrochemical development. At its core, it is a dichlorinated derivative of 4-hydroxybenzoic acid.[1][2] The most prevalent synthetic strategy involves the direct electrophilic chlorination of 4-hydroxybenzoic acid. While straightforward in principle, this reaction presents significant challenges in selectivity, impurity control, and thermal management, especially during scale-up.

The primary reaction involves treating 4-hydroxybenzoic acid with a suitable chlorinating agent. Common reagents include chlorine gas, sulfuryl chloride, or a combination of hydrochloric acid and an oxidizing agent like hydrogen peroxide.[1] The hydroxyl (-OH) and carboxyl (-COOH) groups on the starting material direct the incoming electrophilic chlorine to specific positions on the aromatic ring. The challenge lies in precisely controlling the reaction to favor dichlorination at the 3 and 5 positions while minimizing the formation of mono-chlorinated and tri-chlorinated byproducts.

General Synthesis Workflow

Below is a generalized workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_purification Purification Start Dissolve/Suspend 4-Hydroxybenzoic Acid in Solvent AddChlorine Controlled Addition of Chlorinating Agent Start->AddChlorine Maintain Temperature Monitor Monitor Reaction (TLC, HPLC) AddChlorine->Monitor Stir Quench Quench Reaction Monitor->Quench Reaction Complete Filter Filter Crude Product Quench->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Suitable Solvent Wash->Recrystallize Dry Dry Final Product Recrystallize->Dry End Pure 3,5-Dichloro-4- hydroxybenzoic Acid Dry->End

Caption: General workflow for synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective starting material? A1: The most common starting material is 4-hydroxybenzoic acid, which is readily available and serves as a direct precursor for chlorination.[1]

Q2: Which chlorinating agents are typically used for this synthesis? A2: Several agents can be used, each with its own advantages and challenges. Common choices include:

  • Chlorine gas (Cl₂): Highly effective but requires specialized equipment for handling a toxic and corrosive gas.

  • Sulfuryl chloride (SO₂Cl₂): A liquid reagent that is often easier to handle than chlorine gas but can lead to side reactions if not properly controlled.[1]

  • Hydrochloric acid (HCl) with Hydrogen Peroxide (H₂O₂): This in-situ generation of an electrophilic chlorine species is a common laboratory method that avoids handling highly toxic reagents.[1]

Q3: What is a typical yield for this synthesis? A3: Yields can vary based on the scale and specific conditions. Laboratory-scale syntheses using the HCl/H₂O₂ method have reported yields around 63.5%.[1] On a larger scale, optimizing reaction conditions is crucial to maintain high yields while ensuring purity.

Q4: What is the expected melting point of pure this compound? A4: The literature reports a melting point in the range of 264-266 °C.[3] A broad or depressed melting point is a strong indicator of impurities.

Q5: What are the primary safety hazards associated with this synthesis? A5: The main hazards stem from the reagents and the product itself. Chlorinating agents are highly corrosive and toxic. The final product, this compound, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][4][5] Always consult the Safety Data Sheet (SDS) for all materials and wear appropriate Personal Protective Equipment (PPE).

Troubleshooting Guide

Unsatisfactory results can arise from several factors. This guide provides a logical approach to diagnosing and solving common problems encountered during the scale-up synthesis.

Troubleshooting Logic Flow

G cluster_yield Low Yield Solutions cluster_purity Impurity Solutions cluster_color Discoloration Solutions cluster_scale Scale-Up Solutions Result Unsatisfactory Result LowYield Problem: Low Yield Result->LowYield Impure Problem: Impure Product Result->Impure Discolored Problem: Discolored Product Result->Discolored ScaleUp Problem: Scale-Up Issues Result->ScaleUp Y1 Check Stoichiometry: Ensure sufficient chlorinating agent. LowYield->Y1 Y2 Reaction Time/Temp: Verify reaction completion via TLC/HPLC. LowYield->Y2 Y3 Work-up Loss: Minimize transfers and check filtrate for product. LowYield->Y3 P1 Control Reagent Addition: Slow, subsurface addition prevents localized over-concentration. Impure->P1 P2 Temperature Control: Lower temperatures often improve selectivity. Impure->P2 P3 Optimize Purification: Select appropriate recrystallization solvent. Impure->P3 C1 Charcoal Treatment: Use activated carbon during recrystallization. Discolored->C1 C2 Check for Degradation: Ensure reaction temperature did not exceed limits. Discolored->C2 S1 Improve Heat Transfer: Use a jacketed reactor with an efficient chiller. ScaleUp->S1 S2 Controlled Dosing: Use a dosing pump for slow, steady reagent addition. ScaleUp->S2 S3 Stirring Efficiency: Ensure adequate agitation to maintain a homogenous mixture. ScaleUp->S3

Caption: A decision tree for troubleshooting common synthesis issues.

In-Depth Q&A

Problem: My product purity is low, with significant amounts of mono- and tri-chlorinated species detected by HPLC/NMR.

  • Question: How can I improve the selectivity of the dichlorination and reduce the formation of these side products?

  • Answer & Scientific Rationale: This is a classic challenge in electrophilic aromatic substitution. The hydroxyl group is a strong activating group, making the ring highly susceptible to chlorination.

    • Stoichiometric Control: The most critical factor is the precise control over the molar equivalents of the chlorinating agent. A slight excess can lead to the formation of trichloro-species, while an insufficient amount will leave unreacted mono-chloro intermediate. Start with a stoichiometric amount (2.0-2.1 equivalents) and optimize based on in-process controls.

    • Rate of Addition: On a larger scale, adding the chlorinating agent too quickly creates localized areas of high concentration, promoting over-chlorination. A slow, controlled addition using a dosing pump below the surface of the reaction mixture is essential for maintaining homogeneity and selectivity.

    • Temperature Management: Electrophilic chlorination is an exothermic process. Lowering the reaction temperature (e.g., to 0-10 °C) can slow down the reaction rate, which often enhances selectivity by favoring the desired kinetic product over thermodynamically favored over-chlorinated products.

Problem: During scale-up, the reaction temperature spiked, leading to a runaway reaction and a dark, impure product.

  • Question: What are the critical considerations for thermal management when moving from a lab to a pilot scale?

  • Answer & Scientific Rationale: This issue stems from the change in the surface-area-to-volume ratio. As the reactor size increases, the volume increases by a cube function while the surface area (for heat exchange) increases by a square function. This makes heat dissipation far less efficient on a larger scale.

    • Reactor Design: Utilize a jacketed reactor with a high-performance cooling system. The choice of thermal fluid and the chiller's capacity are critical.

    • Reverse Addition: Consider adding the substrate slurry to the chlorinating agent solution (if feasible and safe for the specific reagents) to ensure the heat-generating species is always the limiting reagent.

    • Solvent Volume: Increasing the solvent volume can create a larger heat sink, helping to absorb the energy released during the reaction. However, this may impact reaction kinetics and downstream processing, so it must be carefully evaluated.

    • Calorimetry Studies: Before scaling up, performing reaction calorimetry (e.g., using an RC1 calorimeter) is highly recommended. This provides critical data on the heat of reaction, maximum temperature of synthesis reaction (MTSR), and helps in designing a safe and robust cooling protocol.

Problem: The final product is an off-color (yellow to brown) crystalline solid, not the expected white powder.

  • Question: What is the source of the color, and what purification techniques can be employed?

  • Answer & Scientific Rationale: Color impurities often arise from thermal degradation of the product or starting material, or from minor, highly conjugated side products formed at elevated temperatures.

    • Recrystallization with Activated Carbon: The most effective method for removing color is recrystallization from a suitable solvent (such as ethanol or an acetic acid/water mixture) with the addition of activated carbon.[1][6] The activated carbon adsorbs the large, colored impurity molecules.

    • Protocol:

      • Dissolve the crude product in the minimum amount of hot solvent.

      • Add a small amount of activated carbon (typically 1-2% w/w).

      • Hold at temperature for a short period (15-30 minutes) with stirring.

      • Perform a hot filtration through a pad of celite or filter aid to remove the carbon. Caution: Never add activated carbon to a solution at or near its boiling point, as this can cause violent bumping.

      • Allow the clear filtrate to cool slowly to induce crystallization.

Safety First: Reagent Handling and PPE

Safe laboratory practice is paramount. The scale-up of any chemical process introduces new risks that must be rigorously managed.

Reagent/ProductCAS NumberKey Hazards
4-Hydroxybenzoic Acid99-96-7Causes serious eye damage.[7]
Sulfuryl Chloride7791-25-5Causes severe skin burns and eye damage. Fatal if inhaled.
Hydrochloric Acid (conc.)7647-01-0Causes severe skin burns and eye damage. May cause respiratory irritation.
Hydrogen Peroxide (>30%)7722-84-1May cause fire or explosion; strong oxidizer. Causes severe skin burns and eye damage.
This compound 3336-41-2 Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [5][8]
Personal Protective Equipment (PPE) Checklist
  • Eye Protection: Chemical splash goggles and a face shield are mandatory, especially when handling corrosive liquids.

  • Hand Protection: Use chemically resistant gloves (e.g., butyl or neoprene for acids and chlorinating agents). Always check the manufacturer's glove compatibility chart. Dispose of contaminated gloves properly.[4]

  • Body Protection: Wear an impervious lab coat or chemical-resistant apron. For larger scale operations, a full chemical suit may be necessary.

  • Respiratory Protection: All operations should be conducted in a well-ventilated fume hood. If there is a risk of inhaling dust or vapors, a respirator with appropriate cartridges must be used.[4][9]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Spills: Evacuate the area. For acid or chlorinating agent spills, neutralize with a suitable agent (e.g., sodium bicarbonate) and absorb with an inert material. For solid spills, sweep up carefully to avoid creating dust.[4]

Experimental Protocol: Lab-Scale Synthesis

This protocol is adapted from a known laboratory procedure and serves as a baseline for development and scale-up.[1]

Objective: To synthesize this compound from 4-hydroxybenzoic acid.

Materials:

  • 4-hydroxybenzoic acid (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

  • 33% Hydrogen Peroxide (H₂O₂) (2.0-2.2 eq)

  • Ethanol (for recrystallization)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, create a suspension of 4-hydroxybenzoic acid (e.g., 0.025 mol) in a mixture of concentrated HCl (e.g., 10 mL) and water (e.g., 20 mL).

  • Chlorination: While stirring vigorously and maintaining the temperature below 10 °C, slowly add 33% hydrogen peroxide (e.g., 10 mL) dropwise to the suspension. The addition should be controlled to keep the temperature from rising significantly.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material. A white precipitate should form during the reaction.

  • Isolation: Filter the formed white precipitate using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of hot water to remove any unreacted starting material and inorganic salts.

  • Purification (Recrystallization):

    • Transfer the crude solid to a new flask.

    • Add a minimal amount of hot ethanol to completely dissolve the solid.

    • If the solution is colored, treat with activated carbon as described in the troubleshooting section.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Filter the purified white crystals and wash with a small amount of cold ethanol.

  • Drying: Dry the final product in a vacuum oven at 60-70 °C to a constant weight.

  • Analysis: Characterize the final product by melting point, ¹H NMR, and HPLC to confirm purity. The expected ¹H NMR spectrum should show a singlet at approximately 7.84 ppm corresponding to the two equivalent aromatic protons.[1]

References

  • This compound | C7H4Cl2O3 | CID 18749. (n.d.). PubChem. [Link]
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.). SAGE Journals.
  • CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid. (n.d.).
  • This compound. (n.d.). DC Fine Chemicals. [Link]
  • 104700 - this compound - Safety D
  • 3,5-Dihydroxybenzoic acid. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in 3,5-Dichloro-4-hydroxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-dichloro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we will address specific issues in a question-and-answer format, providing not only solutions but also the underlying scientific principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: From Low Yields to High Purity

Low yields and product contamination are common hurdles in organic synthesis. This section provides a structured approach to identifying and resolving issues in the preparation of this compound.

Fundamental Troubleshooting Workflow

Before diving into specific reaction troubleshooting, it's crucial to have a systematic approach to problem-solving. The following workflow can help you pinpoint the source of low yields.

Troubleshooting Workflow start Low Yield of this compound check_purity Assess Purity of Starting Materials (e.g., 2,6-dichlorophenol, 4-hydroxybenzoic acid) start->check_purity reaction_conditions Verify Reaction Conditions (Temperature, Pressure, Time, Atmosphere) check_purity->reaction_conditions If pure solution Implement Corrective Actions check_purity->solution If impure, purify/replace side_reactions Analyze for Common Side Products (e.g., decarboxylation, incomplete reaction) reaction_conditions->side_reactions If correct reaction_conditions->solution If incorrect, adjust parameters workup_purification Evaluate Workup and Purification Procedures side_reactions->workup_purification If present analytical_validation Confirm Analytical Method Validity side_reactions->analytical_validation If absent workup_purification->solution Optimize separation analytical_validation->solution Re-evaluate analytical data

Caption: A general workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs) for Synthesis Routes

This section is divided by the common synthetic routes to this compound, addressing specific questions you may have.

Route 1: Kolbe-Schmitt Carboxylation of 2,6-Dichlorophenol

The Kolbe-Schmitt reaction is a powerful tool for the synthesis of hydroxybenzoic acids. However, its success is highly dependent on precise control of reaction conditions.

Q1: My Kolbe-Schmitt reaction with 2,6-dichlorophenol is resulting in a low yield of the desired this compound. What are the likely causes?

A1: Low yields in the Kolbe-Schmitt carboxylation of 2,6-dichlorophenol can often be attributed to several factors:

  • Suboptimal Reaction Conditions: This reaction is highly sensitive to temperature and pressure. Insufficient temperature or pressure will lead to a low conversion rate. Conversely, excessively high temperatures can promote the decarboxylation of the product back to 2,6-dichlorophenol.[1]

  • Presence of Water: The Kolbe-Schmitt reaction requires anhydrous conditions.[2] Any moisture present can consume the phenoxide and reduce the efficiency of the carboxylation.

  • Choice of Alkali Metal: The counter-ion plays a crucial role in directing the carboxylation. While sodium phenoxides tend to favor ortho-carboxylation, potassium phenoxides often yield the para-product.[3][4] For the carboxylation of 2,6-dichlorophenol to yield this compound, the para position is the target. Therefore, using potassium hydroxide to form the potassium phenoxide is generally preferred.

  • Inefficient Mixing: In a solid-gas phase reaction, efficient mixing is critical to ensure adequate contact between the potassium 2,6-dichlorophenoxide and carbon dioxide.

Q2: I am observing a significant amount of the starting material, 2,6-dichlorophenol, in my final product. How can I improve the conversion?

A2: The presence of unreacted 2,6-dichlorophenol points towards incomplete carboxylation. To enhance the conversion, consider the following:

  • Increase CO2 Pressure: The carboxylation is an equilibrium process. Increasing the carbon dioxide pressure will shift the equilibrium towards the product side.

  • Optimize Temperature and Reaction Time: A systematic study of the reaction temperature and time can help find the optimal balance between reaction rate and product decomposition.

  • Ensure Anhydrous Conditions: Thoroughly dry all reactants and the reaction vessel. The use of a dry, inert atmosphere (e.g., nitrogen or argon) before introducing CO2 can be beneficial.

Q3: How can I effectively remove unreacted 2,6-dichlorophenol and other impurities from my product?

A3: Purification can be achieved through several methods:

  • Acid-Base Extraction: After the reaction, acidify the mixture. The desired product, being a carboxylic acid, will be soluble in a basic aqueous solution (like sodium bicarbonate), while the less acidic 2,6-dichlorophenol will have lower solubility. This allows for their separation.

  • Recrystallization: Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can effectively purify the product.[5] The choice of solvent should be based on the differential solubility of the product and impurities.

  • Steam Distillation: Unreacted 2,6-dichlorophenol is volatile with steam, whereas this compound is not. This difference can be exploited for purification.

Route 2: Chlorination of 4-Hydroxybenzoic Acid

Direct chlorination of 4-hydroxybenzoic acid is another common synthetic route. However, controlling the selectivity of the chlorination can be challenging.

Q1: My chlorination of 4-hydroxybenzoic acid with sulfuryl chloride is giving a complex mixture of products and a low yield of this compound. What is going wrong?

A1: The chlorination of activated aromatic rings like 4-hydroxybenzoic acid can be difficult to control, often leading to a mixture of products. Key factors to consider are:

  • Over-chlorination: The hydroxyl and carboxyl groups are activating, making the ring susceptible to further chlorination. This can lead to the formation of trichloro- or even tetrachloro-derivatives.

  • Isomer Formation: While the hydroxyl group directs ortho to itself, some chlorination might occur at the meta position to the carboxyl group, leading to isomeric impurities.

  • Reaction with the Carboxylic Acid Group: Chlorinating agents like thionyl chloride can react with the carboxylic acid to form an acyl chloride, which can lead to further side reactions.[6] Using sulfuryl chloride is generally preferred for nuclear chlorination.

Q2: How can I improve the selectivity of the chlorination reaction?

A2: To improve the selectivity towards the desired 3,5-dichloro product, you can:

  • Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the 4-hydroxybenzoic acid. A slight excess of the chlorinating agent is often required to ensure complete dichlorination, but a large excess will promote over-chlorination.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitution reactions.

  • Protecting Groups: Consider protecting the hydroxyl group as an ester (e.g., acetate) before chlorination. This can modulate the activating effect and potentially improve the selectivity. The protecting group can then be removed by hydrolysis.

Q3: What are the best methods to purify the product from a chlorination reaction mixture?

A3: The purification strategy will depend on the nature of the impurities.

  • Column Chromatography: For complex mixtures, column chromatography on silica gel can be an effective method for separating the desired product from isomers and over-chlorinated byproducts.

  • Recrystallization: If the main impurities are mono-chlorinated or tri-chlorinated species, their different polarities and crystal packing abilities may allow for purification by recrystallization. Experiment with different solvent systems (e.g., toluene, ethanol-water, acetic acid-water) to find the most effective one.

Route 3: Hydrolysis of 3,5-Dichloro-4-hydroxybenzonitrile

The hydrolysis of the corresponding nitrile offers a more direct route, but incomplete reaction or side reactions can still be a challenge.

Q1: My hydrolysis of 3,5-dichloro-4-hydroxybenzonitrile is slow and often incomplete. How can I drive the reaction to completion?

A1: Incomplete hydrolysis of nitriles can be due to several factors:

  • Insufficiently Harsh Conditions: The hydrolysis of sterically hindered or electron-deficient nitriles can require strong acidic or basic conditions and elevated temperatures.[7]

  • Poor Solubility: The starting nitrile may have low solubility in the aqueous reaction medium, limiting the reaction rate. The use of a co-solvent like ethanol or dioxane can improve solubility.

  • Formation of the Intermediate Amide: The hydrolysis of a nitrile proceeds through an amide intermediate (3,5-dichloro-4-hydroxybenzamide). Under certain conditions, this amide may be stable and difficult to hydrolyze further.

Q2: What are the potential side reactions during the hydrolysis of 3,5-dichloro-4-hydroxybenzonitrile?

A2: The primary side reaction to be aware of is decarboxylation of the final product if the hydrolysis is carried out under harsh conditions for an extended period.[8] Additionally, under very strong basic conditions, there is a possibility of nucleophilic aromatic substitution, although this is less common.

Q3: How should I monitor the progress of the hydrolysis reaction?

A3: The progress of the reaction can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting nitrile and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of the reaction progress and can also detect the presence of the intermediate amide.[9]

Analytical Characterization and Purity Assessment

Accurate assessment of product purity is crucial. The following table summarizes key analytical techniques for the characterization of this compound.

Technique Purpose Key Parameters and Expected Results
Melting Point Purity assessmentA sharp melting point in the range of 263-273 °C indicates high purity. A broad melting range suggests the presence of impurities.[10]
HPLC Purity assessment and quantificationA reversed-phase C18 column with a mobile phase of acetonitrile and water with an acidic modifier (e.g., phosphoric or formic acid) is commonly used.[9][11] The purity is determined by the area percentage of the main peak.
¹H NMR Structural confirmationThe proton NMR spectrum should show characteristic signals for the aromatic protons and the acidic proton of the carboxyl and hydroxyl groups. The integration of these signals should be consistent with the structure.
¹³C NMR Structural confirmationThe carbon NMR spectrum will show the expected number of signals for the seven carbon atoms in the molecule, with chemical shifts characteristic of the aromatic, carboxyl, and hydroxyl-bearing carbons.[7]
Mass Spectrometry Molecular weight confirmationThe mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (207.01 g/mol ).[12] The isotopic pattern for two chlorine atoms should also be observed.
Infrared (IR) Spectroscopy Functional group identificationThe IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-Cl stretches.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a general guideline for the purification of the final product.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of a hot solvent, such as an ethanol/water or methanol.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired product should crystallize out. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: HPLC Method for Purity Analysis

This is a starting point for developing an HPLC method for purity analysis.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% phosphoric acid) and mobile phase B (acetonitrile).[9][11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.[11]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated for your specific application.

Logical Relationships in Synthesis and Troubleshooting

The following diagram illustrates the interconnectedness of the synthetic routes and the common troubleshooting themes.

Synthesis and Troubleshooting Relationships cluster_routes Synthetic Routes cluster_issues Common Issues cluster_causes Root Causes cluster_solutions Solutions kolbe Kolbe-Schmitt Starting Material: 2,6-Dichlorophenol low_yield Low Yield kolbe->low_yield impurities Product Impurities kolbe->impurities chlorination Chlorination Starting Material: 4-Hydroxybenzoic Acid chlorination->low_yield chlorination->impurities hydrolysis Nitrile Hydrolysis Starting Material: 3,5-Dichloro-4-hydroxybenzonitrile hydrolysis->low_yield hydrolysis->impurities conditions Suboptimal Conditions (Temp, Pressure) low_yield->conditions side_reactions Side Reactions (Decarboxylation, Over-chlorination) low_yield->side_reactions starting_material Starting Material Quality low_yield->starting_material impurities->side_reactions workup Inefficient Workup/Purification impurities->workup optimization Reaction Optimization conditions->optimization side_reactions->optimization analysis Analytical Characterization (HPLC, NMR) starting_material->analysis purification Advanced Purification (Recrystallization, Chromatography) workup->purification optimization->low_yield Improves purification->impurities Removes analysis->starting_material Verifies

Sources

Preventing degradation of 3,5-Dichloro-4-hydroxybenzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage

Welcome to the technical support center for 3,5-Dichloro-4-hydroxybenzoic acid. This resource is designed to provide in-depth guidance on the proper storage and handling of this compound to minimize degradation and ensure the integrity of your experimental results. As a Senior Application Scientist, I've compiled this information based on established chemical principles and practical laboratory experience.

Introduction to this compound

This compound is a di-chlorinated derivative of 4-hydroxybenzoic acid.[1][2] It serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its chemical structure, featuring a carboxylic acid group and a hydroxyl group on a dichlorinated benzene ring, makes it susceptible to various degradation pathways if not stored under optimal conditions. Understanding these potential reactions is the first step in preventing them.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC₇H₄Cl₂O₃[3][4]
Molecular Weight207.01 g/mol [2]
AppearanceWhite to off-white crystalline solid/powder[1]
Melting Point264-266 °C[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The main environmental factors that can lead to the degradation of phenolic compounds like this compound are exposure to light (photodegradation), elevated temperatures (thermal decomposition), oxygen (oxidation), and high humidity.[6] It is also important to consider the compatibility of the storage container material.

Q2: What are the visible signs of degradation?

A2: While chemical analysis is required for confirmation, visual signs of degradation can include a change in color from white/off-white to yellow or brown, and a change in the texture of the powder. Any noticeable deviation from the initial appearance of the compound should be investigated.

Q3: Is this compound sensitive to light?

A3: Yes. Phenolic compounds, in general, are susceptible to photodegradation.[6] Exposure to UV light can initiate photochemical reactions, leading to the breakdown of the molecule. It is crucial to store the compound in a light-protected environment. Advanced oxidation processes involving UV light have been shown to degrade chlorinated benzoic acids.[7]

Q4: Can I store this compound at room temperature?

A4: While short-term storage at room temperature may be acceptable if the compound is well-protected from light and moisture, long-term storage at lower temperatures is recommended to minimize the rate of potential degradation reactions.[8] Higher temperatures can accelerate both oxidative and thermal degradation pathways.[6][8]

Q5: What type of container should I use for storage?

A5: Use a tightly sealed, inert container. Amber glass bottles are ideal as they protect the compound from light. If using a clear glass container, it should be stored in a dark place or wrapped in aluminum foil. Ensure the container's cap provides an airtight seal to prevent exposure to moisture and atmospheric oxygen.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Discoloration of the Compound

Symptom: The white or off-white powder has developed a yellow or brownish tint. Probable Cause: This is a common indicator of oxidation or photodegradation. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by light and heat. Troubleshooting Workflow:

start Discoloration Observed check_storage Review Storage Conditions: - Light Exposure? - Elevated Temperature? - Improperly Sealed Container? start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, TLC) check_storage->purity_analysis compare_results Compare with Standard or Initial Batch Data purity_analysis->compare_results significant_degradation Significant Degradation Detected? compare_results->significant_degradation quarantine Quarantine the Batch. Do Not Use in Experiments. significant_degradation->quarantine Yes no_degradation No Significant Degradation significant_degradation->no_degradation No reorder Order a New Batch of Compound quarantine->reorder implement_protocol Implement Correct Storage Protocol: - Amber Glass Vial - Store in a Cool, Dark, Dry Place - Consider Inert Gas Blanket reorder->implement_protocol use_with_caution Use with Caution. Monitor for Further Changes. no_degradation->use_with_caution use_with_caution->implement_protocol

Caption: Troubleshooting workflow for discolored compound.

Issue 2: Inconsistent Experimental Results

Symptom: Experiments using this compound are yielding inconsistent or unexpected results. Probable Cause: The purity of the compound may have been compromised due to degradation, leading to the presence of impurities that interfere with the reaction. Troubleshooting Workflow:

start Inconsistent Experimental Results verify_purity Verify Purity of Starting Material (HPLC, LC-MS, NMR) start->verify_purity purity_confirmed Purity Confirmed? verify_purity->purity_confirmed troubleshoot_experiment Troubleshoot Other Experimental Parameters (Reagents, Conditions, etc.) purity_confirmed->troubleshoot_experiment Yes purity_compromised Purity Compromised purity_confirmed->purity_compromised No review_storage Review Storage and Handling Procedures purity_compromised->review_storage implement_best_practices Implement Best Storage Practices: - Aliquot upon receipt - Store under recommended conditions - Minimize freeze-thaw cycles if in solution review_storage->implement_best_practices new_batch Use a New, Verified Batch of Compound implement_best_practices->new_batch

Caption: Workflow for addressing inconsistent experimental results.

Recommended Storage Protocols

To ensure the long-term stability of this compound, adhere to the following protocols.

Protocol 1: Short-Term Storage (Up to 3 months)
  • Container: Store in a tightly sealed amber glass vial.

  • Atmosphere: Normal atmosphere is generally acceptable, but ensure the container is sealed to prevent moisture ingress.

  • Temperature: Store in a cool, dry place, away from direct sunlight and heat sources. Recommended temperature: 2-8°C.

  • Location: A laboratory refrigerator is suitable.

Protocol 2: Long-Term Storage (Over 3 months)
  • Container: Use a tightly sealed amber glass vial with a PTFE-lined cap to ensure an inert seal.

  • Atmosphere: For maximum stability, consider blanketing the compound with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.

  • Temperature: Store at -20°C. This significantly slows down the rate of all potential degradation reactions.

  • Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

  • Aliquoting: Upon receiving a new batch, it is best practice to aliquot the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere and freeze-thaw cycles.

Storage Conditions Summary:

ConditionShort-Term (≤ 3 months)Long-Term (> 3 months)Rationale
Temperature 2-8°C-20°CLower temperatures reduce the rate of chemical reactions.[8]
Light Store in the dark (amber vial)Store in the dark (amber vial)Prevents photodegradation.[6]
Atmosphere Tightly sealed containerInert gas (Argon/Nitrogen) blanketMinimizes oxidation.[6]
Container Amber glass vialAmber glass vial with PTFE-lined capProvides light protection and an inert, tight seal.

Potential Degradation Pathways

Understanding the potential chemical transformations of this compound can aid in identifying degradation products and further emphasizing the importance of proper storage.

  • Oxidative Decarboxylation: The combination of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group can make the aromatic ring susceptible to oxidative attack, potentially leading to decarboxylation and the formation of dichlorinated phenols.

  • Photochemical Reactions: UV radiation can provide the energy to break C-Cl or C-C bonds, initiating radical chain reactions that lead to a variety of degradation products. The photodegradation of similar compounds is often initiated by hydroxyl radicals.[7]

  • Thermal Decomposition: While the melting point is high (264-266 °C), prolonged exposure to moderately elevated temperatures, far below the melting point, can still promote slow decomposition over time. For a related compound, 3,4,5-trihydroxybenzoic acid, decomposition of the organic matter begins at 210°C.[9][10]

Analytical Methods for Stability Testing

To quantitatively assess the stability of your this compound, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for determining the purity of the compound and quantifying any degradation products. A reversed-phase C18 column with a UV detector is typically suitable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the molecular weights of any impurities or degradation products, providing insight into the degradation pathway.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity of a sample. The appearance of new spots indicates the presence of degradation products.

By implementing these storage and handling protocols, you can significantly extend the shelf-life of your this compound and ensure the reliability and reproducibility of your research.

References

  • ResearchGate. (n.d.). Degradation pathway for 3-chlorobenzoic acid by....
  • PubChem. (n.d.). This compound.
  • Chemsrc. (n.d.). This compound | CAS#:3336-41-2.
  • ResearchGate. (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by....
  • University of Limerick. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression.
  • Alberti, A., Granato, D., & Nogueira, A. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. International Food Research Journal, 23(1), 30-33.
  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the....
  • PubMed Central. (2024). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3.
  • Fisher Scientific. (n.d.). This compound, 97%.
  • DC Fine Chemicals. (n.d.). This compound.
  • NIST. (n.d.). This compound.
  • ResearchGate. (2000). Hydroxyl radical initiated photodegradation of 4-chloro-3,5-dinitrobenzoic acid in aqueous solution.
  • MDPI. (2023). Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes.
  • Petrochemicals Europe. (n.d.). Phenol.
  • Google Patents. (1998). KR19980032486A - How to transport and store phenol.
  • PubMed Central. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • NIST. (n.d.). This compound.
  • MDPI. (2022). Removal of Phenolic Compounds from Wastewater Through an Alternative Process with Zero-Valent Magnesium as Reactive Material.
  • PubMed Central. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts.

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Technical Support Guide: Improving the Solubility of 3,5-Dichloro-4-hydroxybenzoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling challenging compounds in biological research. This guide provides in-depth troubleshooting and practical solutions for researchers working with 3,5-Dichloro-4-hydroxybenzoic acid (DCHB), a compound whose low aqueous solubility can be a significant hurdle in obtaining reliable and reproducible data in biological assays.

Section 1: Understanding the Challenge - Core Properties of DCHB

This section addresses the fundamental properties of DCHB that underpin its solubility challenges.

Q1: What is this compound (DCHB) and why is its solubility a concern?

A1: this compound is a halogenated derivative of 4-hydroxybenzoic acid[1][2]. Its structure, featuring a rigid aromatic ring and two chloro-substituents, contributes to a crystalline structure that is sparingly soluble in water. In biological assays, which are almost always conducted in aqueous buffer systems, low solubility can lead to several critical problems:

  • Compound Precipitation: The compound may "crash out" of the solution when a concentrated organic stock is diluted into the assay medium, making the actual concentration unknown and drastically reducing its availability to the biological target[3].

  • Inaccurate Potency Measurement: Undissolved compound particles are not biologically active, leading to an underestimation of the compound's true potency (e.g., IC50, EC50).

  • Poor Reproducibility: The amount of dissolved compound can vary between experiments, leading to inconsistent results.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₄Cl₂O₃[2][4][5]
Molecular Weight207.01 g/mol [2][4][5]
AppearanceWhite to off-white crystalline solid[1]
CAS Number3336-41-2[4][5]
Q2: What is the pKa of DCHB and why is it the most critical parameter for its solubilization?

A2: The pKa is the pH at which a molecule is 50% in its ionized (charged) form and 50% in its neutral form. DCHB has two ionizable protons: one on the carboxylic acid group and one on the phenolic hydroxyl group.

  • Phenolic pKa: The pKa of the hydroxyl group is significantly higher (typically >8) and less relevant for initial solubilization strategies.

Causality: The pKa of the carboxylic acid is paramount because the neutral (protonated, R-COOH) form of the acid is significantly less soluble in water than its ionized, salt (deprotonated, R-COO⁻) form. By adjusting the pH of the aqueous solution to be well above the pKa, we can convert the compound into its much more soluble conjugate base, which is the cornerstone of the primary solubilization strategy[7].

Section 2: FAQs on Preparing a Concentrated Stock Solution
Q3: What is the best solvent for preparing a high-concentration stock solution of DCHB?

A3: The standard and most recommended starting solvent for non-polar compounds like DCHB is Dimethyl sulfoxide (DMSO) . Other water-miscible organic solvents can also be used depending on the compound's specific properties and the tolerance of your assay system[3].

Table 2: Recommended Organic Solvents for DCHB Stock Solutions
SolventStarting ConcentrationNotes & Rationale
DMSO 10-50 mMThe most common and effective solvent for a wide range of compounds. Ensure you use anhydrous, high-purity DMSO to avoid moisture that can reduce solubility.
Ethanol (EtOH) 10-50 mMA good alternative if your assay is sensitive to DMSO. DCHB can be recrystallized from ethanol, indicating good solubility[1].
Dimethylformamide (DMF) 10-50 mMA strong polar aprotic solvent, useful if solubility in DMSO or ethanol is limited. Can be more toxic to cells than DMSO[8].
Q4: My DCHB is not fully dissolving in DMSO, even at 10 mM. What troubleshooting steps can I take?

A4: If you encounter difficulty dissolving DCHB in your primary organic solvent, do not immediately assume it's insoluble. The dissolution process for crystalline solids can be slow.

Protocol 1: Preparing a High-Concentration DCHB Stock Solution

  • Weigh Precisely: Accurately weigh the required amount of DCHB solid.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (or other chosen solvent) to achieve the target concentration (e.g., 20 mM).

  • Vortex: Vortex the solution vigorously for 1-2 minutes.

  • Apply Gentle Heat (Optional): If solid remains, warm the vial in a 37°C water bath for 5-10 minutes. This increases the kinetic energy and helps overcome the crystal lattice energy. Causality: Heating increases the rate of dissolution but does not change the thermodynamic solubility limit significantly at these temperatures.

  • Use Sonication: If particles persist, place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves create micro-cavitations that break apart solid aggregates, increasing the surface area for dissolution.

  • Inspect: After treatment, hold the vial to a light source to ensure no solid particles or Tyndall effect (light scattering by suspended particles) is visible. The solution must be perfectly clear.

Section 3: Troubleshooting Guide - Precipitation in Aqueous Assay Media

This is the most common failure point. A clear organic stock solution does not guarantee solubility upon dilution into an aqueous buffer.

Problem: My clear DCHB stock solution forms a precipitate or turns cloudy when I dilute it into my assay buffer (e.g., PBS, pH 7.4).

This occurs because the compound's concentration now exceeds its thermodynamic solubility limit in the final aqueous environment. The following workflow will guide you to the optimal solution.

G start Precipitation Observed in Aqueous Buffer check_ph Is your assay pH-sensitive? start->check_ph ph_adjust SOLUTION A: Adjust Buffer pH > 6.0 (See Protocol 2) check_ph->ph_adjust No check_solvent Is your assay tolerant to >0.5% co-solvent? check_ph->check_solvent Yes success Solubility Achieved Run Vehicle Controls! ph_adjust->success cosolvent SOLUTION B: Use Co-solvent in Buffer (e.g., 1-5% DMSO) check_solvent->cosolvent Yes cyclodextrin SOLUTION C: Use Cyclodextrins (See Protocol 3) check_solvent->cyclodextrin No cosolvent->success cyclodextrin->success

Caption: Troubleshooting workflow for DCHB precipitation.

Solution A (Primary Recommendation): pH-Mediated Solubilization

Causality: This is the most effective method. By raising the pH of the assay buffer to at least 2 units above the compound's carboxylic acid pKa (estimated <4.48), you convert >99% of the DCHB into its highly soluble carboxylate salt form (R-COO⁻). For DCHB, a final assay pH of 6.0 or higher should be sufficient.

G cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 6) Low_Sol R-COOH (Protonated) LOW SOLUBILITY High_Sol R-COO⁻ + H⁺ (Deprotonated Salt) HIGH SOLUBILITY Low_Sol->High_Sol  Increase pH   High_Sol->Low_Sol  Decrease pH  

Caption: Effect of pH on the ionization and solubility of DCHB.

Protocol 2: pH-Mediated Solubilization

  • Prepare Modified Buffer: Prepare your standard assay buffer (e.g., PBS, HEPES, Tris). Adjust the pH to your desired final assay pH (e.g., 7.4). Ensure the buffer has sufficient capacity to handle the addition of the acidic compound.

  • Prepare DCHB Stock: Make a concentrated stock of DCHB (e.g., 20 mM) in 100% DMSO as per Protocol 1.

  • Dilute Directly: Perform serial dilutions by adding small aliquots of the DMSO stock directly into the pH-adjusted final assay buffer . Do not make intermediate dilutions in neutral water, as this can cause precipitation[3].

  • Verify: After the highest concentration is made, visually inspect for clarity.

Solution B: Using Co-solvents in the Final Assay Medium

Causality: If pH modification is not possible (e.g., in pH-sensitive assays), including a small percentage of an organic solvent in the final aqueous medium can increase the solubility of hydrophobic compounds. The organic co-solvent reduces the overall polarity of the solvent system, making it more favorable for the solute.

Trustworthiness: This method requires careful validation. The organic solvent itself can affect the biological system. It is critical to determine the maximum tolerable concentration of the solvent in your specific assay (see Protocol 4). Many cell lines show stress or altered function at DMSO concentrations above 0.5% or 1%[8][9].

Table 3: General Solvent Tolerance Limits for In Vitro Assays
SolventTypical Max ConcentrationCell Line DependencySource
DMSO0.1% - 1.0%High. Some cells tolerate <0.5%, others up to 1%.[8][10]
Ethanol0.1% - 1.0%High. Can be more cytotoxic than DMSO for some cell lines.[8][11]
DMF< 0.1%Generally more toxic than DMSO.[8]
Solution C (Advanced): Encapsulation with Cyclodextrins

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules like DCHB, forming an "inclusion complex." This complex presents a hydrophilic outer surface to the water, dramatically increasing the apparent solubility of the guest molecule without altering the pH or using high concentrations of organic solvents[12][13][14]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity.

G cluster_0 Hydrophobic Cavity CD Cyclodextrin Complex Inclusion Complex (Water Soluble) CD->Complex DCHB DCHB (Hydrophobic) DCHB->Complex + CD_label Hydrophilic Exterior CD_label->CD

Caption: Encapsulation of DCHB within a cyclodextrin host molecule.

Protocol 3: Preparing a DCHB-Cyclodextrin Formulation

  • Prepare CD Solution: Dissolve HP-β-CD in your assay buffer to make a concentrated stock (e.g., 40% w/v). This may require stirring and gentle warming.

  • Prepare DCHB Stock: Make a 10-20 mM stock of DCHB in a minimal amount of ethanol or DMSO.

  • Form the Complex: While vortexing the CD solution, add the DCHB stock dropwise. The molar ratio of CD to the drug is key; start with a high molar excess of CD (e.g., 100:1 CD:DCHB) and optimize downwards.

  • Equilibrate: Stir the mixture at room temperature for 1-24 hours to allow for complex formation.

  • Filter (Optional but Recommended): To ensure only fully dissolved complex is used, filter the solution through a 0.22 µm syringe filter before adding it to the assay.

  • Control: Remember to test a vehicle control containing the same final concentration of HP-β-CD.

Section 4: Ensuring Assay Integrity and Trustworthiness

Your solubility method is only useful if it doesn't interfere with your assay. Every solubilization strategy must be validated with proper controls[15].

Q5: How do I ensure that my chosen solubilization method (e.g., high pH, DMSO, or cyclodextrin) is not causing the biological effects I am measuring?

A5: The use of a vehicle control is non-negotiable. The vehicle is the final formulation of your solubilizing agents without the compound (DCHB). This control must be run in parallel in every experiment to establish the baseline response and ensure that the vehicle itself is inert.

Protocol 4: Vehicle Control and Solvent Tolerance Assay

  • Identify Vehicle Composition: Define the exact composition of your final solvent system at the highest concentration used.

    • Example: If your highest DCHB concentration is 100 µM, prepared from a 20 mM DMSO stock, the final DMSO concentration is 0.5%. Your vehicle is 0.5% DMSO in assay buffer.

    • Example (CD): If using cyclodextrin, your vehicle is the final concentration of HP-β-CD in the assay buffer.

  • Set Up Test Plate: In a multi-well plate with your cells or assay components, create a dilution series of the vehicle alone. For the DMSO example, you would test 0%, 0.1%, 0.25%, 0.5%, and 1.0% DMSO in the assay buffer.

  • Incubate and Measure: Run the assay exactly as you would with your test compound.

  • Analyze Data: Plot the assay readout (e.g., cell viability, enzyme activity) against the vehicle concentration. The highest concentration that shows no significant deviation from the 0% control is your maximum tolerated solvent concentration. This establishes a safe operating window for your experiments and validates your chosen vehicle.

References
  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: PubMed Central URL:[Link]
  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central Source: PubMed Central URL:[Link]
  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL:[Link]
  • Title: Cyclodextrin | Inclusion Complex Source: YouTube URL:[Link]
  • Title: CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLIC
  • Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC Source: NIH N
  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchG
  • Title: Considerations regarding use of solvents in in vitro cell based assays - PMC Source: NIH N
  • Title: Techniques to improve the solubility of poorly soluble drugs Source: ResearchG
  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: Springer Link URL:[Link]
  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: ResearchG
  • Title: Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC Source: NIH N
  • Title: this compound | C7H4Cl2O3 | CID 18749 Source: PubChem URL:[Link]
  • Title: this compound Source: DC Fine Chemicals URL:[Link]
  • Title: this compound Source: NIST WebBook URL:[Link]
  • Title: Table 20.

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Technical Support Center: Navigating HPLC Resolution Challenges with Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving common and complex issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of halogenated benzoic acids. This guide is designed for researchers, analytical scientists, and drug development professionals who seek to overcome poor resolution, peak tailing, and co-elution challenges inherent to this class of compounds. Our approach is rooted in fundamental chromatographic principles to provide not just solutions, but a deeper understanding of the separation process.

Frequently Asked Questions (FAQs)

Q1: Why do my halogenated benzoic acid peaks show significant tailing?

Peak tailing, an asymmetry where the peak's latter half is drawn out, is a frequent problem when analyzing acidic compounds like halogenated benzoic acids.[1][2] The primary causes are often chemical interactions within the column.

  • Secondary Silanol Interactions: The most common culprit is the interaction between your acidic analytes and residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][2] If the mobile phase pH is not sufficiently acidic, these silanols can become ionized (Si-O⁻) and engage in strong, undesirable ionic interactions with the benzoic acid analytes. This causes some molecules to lag behind, resulting in a tailed peak.[1]

  • Mobile Phase pH Near Analyte pKa: When the pH of your mobile phase is close to the pKa of your halogenated benzoic acid, the analyte will exist as a mixture of its ionized (more polar) and non-ionized (less polar) forms.[1][3] This equilibrium leads to inconsistent retention behavior on the column, which can manifest as peak broadening or tailing.[3] For robust and sharp peaks, it is crucial to ensure the analyte is in a single, un-ionized state.[1]

  • Column Contamination: Metal impurities within the silica matrix of the column can enhance the acidity of silanol groups, exacerbating their interaction with analytes and leading to increased peak tailing.[1]

Q2: I'm analyzing a mixture of isomers (e.g., 2-chlorobenzoic acid and 4-chlorobenzoic acid) and they are co-eluting. How can I improve their separation?

Resolving structural isomers is a common challenge in HPLC.[4][5][6] Since isomers often have very similar polarities and hydrophobicities, a standard C18 column may not provide adequate selectivity. Here’s a systematic approach to improving resolution:

  • Optimize Mobile Phase pH: The first and most critical step is to adjust the mobile phase pH. Even small differences in the pKa values of your isomers can be exploited. By carefully controlling the pH, you can subtly alter the ionization state of each isomer, leading to differential retention times. A good starting point for benzoic acid derivatives is a mobile phase pH between 2.5 and 3.0.[7][8]

  • Adjust Organic Modifier Percentage: In reversed-phase HPLC, reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention times of your analytes.[8] This longer interaction with the stationary phase can often lead to better separation of closely eluting peaks.

  • Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity.[8][9] If you are using methanol, switching to acetonitrile (or vice versa) can alter the elution order and improve resolution due to different solvent-analyte interactions.[8] Acetonitrile can offer different selectivity for aromatic compounds due to potential π-π interactions.[10]

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. Phenyl-hexyl or pentafluorophenyl (PFP) columns can provide alternative selectivities for aromatic and halogenated compounds through π-π and dipole-dipole interactions.[11]

Troubleshooting Guide: A Systematic Approach to Poor Resolution

When faced with poor resolution, a structured troubleshooting approach is essential. The following guide provides a logical workflow to diagnose and resolve your separation issues.

Diagram: Troubleshooting Workflow for Poor Resolution

Troubleshooting_Workflow Start Poor Resolution Observed (Tailing or Co-elution) Check_pH Is Mobile Phase pH ≥ 1.5 units below analyte pKa? Start->Check_pH Adjust_pH Adjust Mobile Phase pH (See Protocol 1) Check_pH->Adjust_pH No Optimize_Organic Optimize Organic Modifier (Type & Percentage) Check_pH->Optimize_Organic Yes Assess_Resolution_1 Resolution Improved? Adjust_pH->Assess_Resolution_1 Assess_Resolution_1->Optimize_Organic No End_Success Problem Resolved Assess_Resolution_1->End_Success Yes Assess_Resolution_2 Resolution Improved? Optimize_Organic->Assess_Resolution_2 Optimize_Gradient Optimize Gradient Profile (See Protocol 2) Assess_Resolution_2->Optimize_Gradient No Assess_Resolution_2->End_Success Yes Assess_Resolution_3 Resolution Improved? Optimize_Gradient->Assess_Resolution_3 Change_Column Change Stationary Phase (e.g., Phenyl, PFP) Assess_Resolution_3->Change_Column No Assess_Resolution_3->End_Success Yes End_Consult Consult Further (Advanced Techniques) Change_Column->End_Consult

Caption: A step-by-step workflow for troubleshooting poor HPLC resolution.

In-Depth Troubleshooting Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

The ionization state of halogenated benzoic acids is highly dependent on the mobile phase pH. Suppressing this ionization is key to achieving sharp, symmetrical peaks and reproducible retention times.[3][12][13]

Objective: To determine the optimal mobile phase pH for the separation of your target halogenated benzoic acids by ensuring they are in their non-ionized form.

Underlying Principle: For acidic compounds, a mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa will ensure that over 99% of the molecules are in their neutral, more hydrophobic form.[13][14] This leads to better retention on a reversed-phase column and minimizes peak tailing caused by interactions with silanol groups.[13]

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (Acetonitrile or Methanol)

  • Acidifier/Buffer (e.g., Formic acid, Phosphoric acid, Phosphate buffer)

  • Calibrated pH meter

  • 0.22 µm or 0.45 µm membrane filters

Procedure:

  • Determine Analyte pKa: Consult the literature to find the pKa values of your specific halogenated benzoic acids. See Table 1 for common examples.

  • Prepare a Series of Aqueous Buffers: Prepare several batches of the aqueous portion of your mobile phase, each adjusted to a different pH. For example, if your lowest analyte pKa is 2.85, you might prepare buffers at pH 3.0, 2.8, 2.5, 2.2, and 2.0.

  • pH Measurement: Crucially, always measure and adjust the pH of the aqueous component before mixing it with the organic solvent.[7]

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with your chosen organic solvent at your desired starting ratio (e.g., 60:40 aqueous:acetonitrile).

  • Systematic Analysis: Equilibrate the column with the first mobile phase (highest pH) and inject your standard mixture. Sequentially run your sample with each of the prepared mobile phases, moving from highest to lowest pH.

  • Data Evaluation: Analyze the chromatograms for peak shape (asymmetry factor), retention time, and resolution between critical pairs. You should observe an increase in retention time and an improvement in peak shape as the pH is lowered.[14] Select the pH that provides the best balance of resolution and acceptable run time.

Diagram: Effect of pH on Benzoic Acid Ionization and Retention

pH_Effect cluster_high_ph High pH (pH > pKa) cluster_low_ph Low pH (pH < pKa) High_pH_Analyte Benzoate (Ionized, Polar) COO⁻ High_pH_Retention Low Retention (Elutes Early) Transition pKa High_pH_Retention->Transition Low_pH_Analyte Benzoic Acid (Neutral, Non-Polar) COOH Low_pH_Retention High Retention (Elutes Later) Transition->Low_pH_Retention

Caption: Ionization state and resulting retention behavior of benzoic acid at different pH levels.

Protocol 2: Gradient Elution Optimization for Complex Mixtures

For samples containing multiple halogenated benzoic acids with a wide range of polarities, an isocratic elution may not provide adequate separation for all components.[15] A gradient elution, where the mobile phase composition is changed over time, is often necessary.[16][17][18]

Objective: To develop a gradient method that resolves all components of interest within a reasonable analysis time.

Underlying Principle: A gradient starts with a weaker mobile phase (lower percentage of organic solvent) to allow for the separation of early-eluting, more polar compounds. The strength of the mobile phase is then gradually increased to elute the more strongly retained, less polar compounds.[16] A shallow gradient generally provides better resolution.[16][19]

Procedure:

  • Initial Scouting Gradient: Begin with a broad, fast scouting gradient to determine the elution range of your analytes. A good starting point is a linear gradient from 5% to 95% organic solvent over 20-30 minutes.[16]

  • Identify Elution Window: From the scouting run, note the organic solvent percentage at which the first and last peaks of interest elute.

  • Develop a Focused Gradient: Create a new gradient that is focused on the elution window you identified. For example, if your peaks eluted between 30% and 60% acetonitrile in the scouting run, you could design a new gradient from 25% to 65% acetonitrile.

  • Optimize the Gradient Slope: To improve the separation of closely eluting peaks, "stretch out" the gradient by making it shallower over the critical range.[19] For instance, if two peaks are co-eluting at 45% acetonitrile, you could modify the gradient to change from 40% to 50% over a longer period (e.g., 10 minutes instead of 2 minutes).

  • Incorporate Isocratic Holds: If necessary, you can add isocratic holds (holding the mobile phase composition constant) at certain points in the gradient to further enhance the resolution of specific peak pairs.[16]

  • Re-equilibration: Ensure that the column is properly re-equilibrated with the initial mobile phase conditions at the end of each gradient run to ensure reproducible retention times.[16]

Data & Reference Tables

Table 1: pKa Values of Common Halogenated Benzoic Acids
CompoundpKa (at 25°C)Recommended Mobile Phase pH
Benzoic Acid4.20< 2.7
2-Chlorobenzoic Acid2.94< 1.5
3-Chlorobenzoic Acid3.82< 2.3
4-Chlorobenzoic Acid3.98< 2.5
2,4-Dichlorobenzoic Acid2.65< 1.2
3,4-Dichlorobenzoic Acid3.78< 2.3
4-Fluorobenzoic Acid4.14< 2.6
4-Bromobenzoic Acid4.00< 2.5
4-Iodobenzoic Acid4.05< 2.5

Note: pKa values are approximate and can vary slightly with temperature and solvent composition. It is always best to experimentally determine the optimal pH.

Table 2: Stationary Phase Selection Guide
Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (ODS) HydrophobicGeneral purpose, good starting point for most reversed-phase separations.[5][6]
C8 Hydrophobic (less retentive than C18)Analytes that are too strongly retained on a C18 column.
Phenyl-Hexyl Hydrophobic, π-π interactionsAromatic compounds, providing alternative selectivity to C18.[11]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangeHalogenated compounds, isomers, and polar analytes. Offers unique selectivity.[11]
Cyano (CN) Hydrophobic, dipole-dipoleCan be used in both reversed-phase and normal-phase modes.[5][6]

References

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. [Link]
  • CHROMacademy. Optimizing Gradient HPLC Parameters. CHROMacademy. [Link]
  • Agilent.
  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]
  • Biotage. (2023, January 24).
  • Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography.
  • Li, S., & Fritz, J. S. (2002). Organic modifiers for the separation of organic acids and bases by liquid chromatography.
  • Moravek.
  • Mastelf. (2025, March 5). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. [Link]
  • SciSpace. A review on method development by hplc. SciSpace. [Link]
  • Li, S., & Fritz, J. S. (2002). Organic modifiers for the separation of organic acids and bases by liquid chromatography.
  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 32(11), 822-827. [Link]
  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. [Link]
  • Pharmaguideline. Steps for HPLC Method Development. Pharmaguideline. [Link]
  • Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
  • Molnar Institute.
  • J-Stage.
  • Restek. (2014, March 11). [7]Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
  • YMC. HPLC Troubleshooting Guide. YMC. [Link]
  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
  • Chromatography Today. (2023, July 18). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. [Link]
  • ResearchGate. Influence of organic modifier on the separation of aromatic amines....
  • Chemistry LibreTexts. (2022, May 26). 2.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. [Link]
  • LCGC International. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • PubMed. (2007). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 646-653. [Link]
  • International Journal of Pharmaceutical Sciences and Research. Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Waters Corporation. HPLC Separation Modes.
  • SIELC Technologies. Benzoic Acid. SIELC Technologies. [Link]
  • ResearchGate. (2025, August 7). Preparation of Novel Stationary Phase for Solid Phase Extraction and its Application for the Analysis of Benzoic Acid in Plum.
  • Studia Universitatis „Vasile Goldiș” Arad. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.

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Technical Support Center: Managing Reaction Exotherms in the Synthesis of 3,5-Dichloro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichloro-4-hydroxybenzoic acid. The focus is on the practical management and mitigation of reaction exotherms, a critical safety and process control parameter in the carboxylation of chlorinated phenols.

Section 1: Troubleshooting Guide - Real-Time Exotherm Management

This section addresses immediate issues that may arise during the synthesis. The primary synthesis route considered is the Kolbe-Schmitt reaction, which involves the carboxylation of 2,6-dichlorophenol under basic conditions.[1][2][3][4][5] This reaction is known to be exothermic and requires careful control to prevent hazardous thermal runaways.[6]

Q1: My reaction temperature is rising uncontrollably, and the cooling system can't keep up. What are the immediate steps to prevent a runaway reaction?

A: An uncontrollable temperature rise is a classic sign of a potential thermal runaway, where the heat generated by the reaction exceeds the heat removed by the cooling system.[6] This accelerates the reaction rate, creating a dangerous positive feedback loop.[6][7] Immediate and decisive action is required.

Immediate Action Protocol:

  • Stop All Reagent Feeds: Immediately cease the addition of the limiting reagent (typically carbon dioxide or the phenoxide precursor). This starves the reaction of fuel.

  • Maximize Cooling: Ensure the cooling system is operating at maximum capacity. If possible, use a lower temperature cooling medium.[8]

  • Increase Agitation: If safe to do so, increase the stirring speed. This improves heat transfer from the reaction mass to the reactor walls and cooling jacket.

  • Prepare for Emergency Quenching: If the temperature continues to rise, be prepared to quench the reaction. This involves rapidly adding a large volume of a cold, inert solvent (a "quench agent") to absorb the heat and dilute the reactants. The choice of quench agent should be predetermined during the hazard analysis phase of process development.

  • Alert Personnel and Prepare for Venting: Notify all personnel in the vicinity of the potential hazard. Be aware of the location and function of emergency pressure relief systems. Overpressure is a common consequence of a runaway reaction.[9]

Causality: Runaway reactions are often triggered by an imbalance in the heat generation/removal rates.[8] This can be caused by cooling system failure, an excessive reagent addition rate, or an incorrect initial temperature.[10]

Q2: I'm observing a sudden pressure spike in my high-pressure reactor. What is the likely cause and how should I respond?

A: A sudden pressure spike during a carboxylation reaction is a serious safety concern. It is most likely caused by one of two factors:

  • Thermal Runaway: The rapid increase in temperature is causing the solvent and any low-boiling components to vaporize, leading to a rapid increase in pressure.

  • Gas Generation from Decomposition: At elevated temperatures, the starting materials or the product, this compound, may begin to decompose, releasing gaseous byproducts such as CO2 or HCl.[11]

Response Strategy:

  • Do Not Vent Manually Unless Trained: Emergency pressure relief systems are designed to handle this. Do not attempt to manually vent a reactor under these conditions unless you are following a specific, pre-approved emergency procedure.

  • Follow Runaway Reaction Protocol: Immediately initiate the steps outlined in Q1, as a pressure spike is almost always linked to a thermal event. Stopping the reaction is the highest priority.

  • Cross-Reference Temperature Data: Check the temperature reading. A corresponding sharp rise in temperature confirms a thermal runaway. If the temperature is stable, investigate other potential causes like a blockage in a gas outlet line or a failure in the pressure regulation system.

Q3: The reaction seems to have stalled, and I'm tempted to increase the temperature or reagent addition rate to "push" it. What are the risks?

A: This is a hazardous scenario known as "reagent accumulation." If the reaction has not initiated properly (e.g., due to an impurity or insufficient initial temperature), adding more reagent will cause it to build up in the reactor. A sudden, uncontrolled initiation can then occur, leading to a violent exotherm as all the accumulated reagent reacts at once.

Risks and Best Practices:

  • Risk of Runaway: The primary risk is a severe thermal runaway that will overwhelm the cooling system.[12] Many industrial accidents are caused by such situations.[10]

  • Investigate, Don't Push: Before taking any action, investigate the cause of the stall. Check catalyst addition (if applicable), agitator function, and temperature readings.

  • Safe Re-initiation: If re-initiation is necessary, it must be done under highly controlled conditions. The best practice is often to stop the addition, warm the reactor very slowly to the intended reaction temperature, and observe for any signs of an exotherm before cautiously resuming the reagent feed at a very low rate.

Q4: My final product yield is low, with significant discoloration and impurities. Could this be related to poor exotherm control?

A: Yes, absolutely. Poor temperature control is a leading cause of low yield and impurity formation.

Causality:

  • Thermal Decomposition: this compound, like many complex organic molecules, is susceptible to thermal decomposition at elevated temperatures, which can occur during a poorly controlled exotherm.[11]

  • Side Reactions: The Kolbe-Schmitt reaction can produce isomeric byproducts (e.g., carboxylation at different positions).[3][4] The selectivity of these reactions is often highly temperature-dependent. A temperature excursion can favor the formation of unwanted isomers or other side products, complicating purification and reducing the yield of the desired product.

Section 2: FAQs - Proactive Exotherm Prevention & Process Optimization

This section provides guidance on designing a safe and robust synthesis process from the outset.

Q1: What is the underlying chemical reason for the exotherm in the synthesis of this compound?

A: The synthesis is typically a Kolbe-Schmitt reaction .[2][5] The process and its exothermic nature can be broken down into key steps:

  • Deprotonation: The starting material, 2,6-dichlorophenol, is treated with a strong base (like sodium hydroxide) to form the sodium 2,6-dichlorophenoxide salt. This is an acid-base neutralization, which is typically exothermic.

  • Carboxylation: The phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide (CO2).[3][4] The formation of the new carbon-carbon bond in this step is the main heat-generating (exothermic) event of the synthesis.

  • Rearomatization & Acidification: An intermediate is formed which then tautomerizes to a more stable aromatic system. A final acidification step protonates the carboxylate salt to yield the final this compound product.[1]

The overall reaction is thermodynamically favorable, releasing significant energy as heat.

Q2: What are the critical process parameters I need to control for a safe reaction?

A: A robust and safe process relies on the careful control of several key parameters. Deviating from the optimal ranges can significantly increase the risk of a thermal event.

ParameterRecommended Control RangeRationale for ControlPotential Risks of Deviation
Temperature Reaction-specific (e.g., 120-150°C)Controls reaction rate and selectivity. Keeping it within limits ensures heat generation is manageable.[8]Too High: Runaway reaction, product decomposition. Too Low: Reagent accumulation, reaction stall.[10]
Pressure (CO2) Reaction-specific (e.g., >5 atm)A key driver for the carboxylation reaction; higher pressure increases CO2 concentration in the reaction phase.[3]Too High: Reactor integrity risk. Too Low: Slow reaction rate, potential for reagent accumulation.
Reagent Addition Rate Slow, controlled dosingThe rate of addition directly controls the rate of heat generation. This is the primary method for managing the exotherm.[6]Too Fast: Heat generation overwhelms cooling capacity, leading to a runaway.[8]
Agitation (Stirring) Sufficient to ensure homogeneityEnsures even temperature distribution and efficient heat transfer to the reactor walls. Prevents localized "hot spots."Too Low/Failure: Poor heat transfer, localized overheating, potential for runaway.[10]
Solvent/Dilution Use of high-boiling, inert solventActs as a heat sink to absorb energy. Dilution lowers reactant concentrations, slowing the reaction rate.[8]Insufficient Solvent: Higher reactant concentration leads to a faster, more intense exotherm.

Q3: How does the choice of solvent impact exotherm management?

A: The solvent plays a critical role beyond simply dissolving the reactants.

  • Heat Capacity: A solvent with a high heat capacity can absorb more thermal energy for a given temperature rise, providing a larger safety buffer.

  • Boiling Point: A high-boiling solvent is essential to allow the reaction to be run at the required temperature without over-pressurizing the reactor. The boiling point of the solvent acts as a passive safety control; in a severe excursion, the solvent will begin to boil (a phase change), which absorbs a large amount of energy (latent heat of vaporization) and can help temper the temperature rise, provided the reactor's relief system is properly designed.

  • Thermal Conductivity: A solvent with good thermal conductivity will more efficiently transfer heat from the reaction mass to the cooling jacket.

Q4: What are the best practices for scaling up this synthesis from the lab to a pilot plant?

A: Scale-up is not a linear process and introduces significant safety challenges. The most critical issue is the change in the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat removal does not increase proportionally. This makes heat management far more difficult on a larger scale.

Key Scale-Up Considerations:

  • Perform Calorimetry Studies: Before any scale-up, use a reaction calorimeter (e.g., RC1) to measure the heat of reaction, the rate of heat evolution under different conditions, and the potential for secondary decomposition reactions. This data is essential for designing a safe process.

  • Shift from Batch to Semi-Batch: In the lab, all reagents might be mixed at once. On a larger scale, a semi-batch process, where one reagent is added slowly and controllably over time, is mandatory for managing the exotherm.[6]

  • Re-evaluate Cooling Capacity: Ensure the pilot plant reactor's cooling system is capable of removing the total heat generated by the reaction, with a significant safety margin (typically >30%).[8]

  • Model the Process: Use chemical engineering models to predict the temperature profile and pressure development in the larger reactor based on the calorimetry data.

  • Hazard and Operability Study (HAZOP): Conduct a thorough HAZOP analysis to identify all potential failure modes (e.g., cooling failure, agitator failure, operator error) and ensure that adequate safety systems are in place to mitigate them.[7][10]

Section 3: Protocols & Workflows

Protocol 1: Recommended Laboratory Scale Synthesis with Enhanced Safety Controls

Disclaimer: This protocol is for informational purposes only and should be adapted and fully risk-assessed by the end-user for their specific laboratory conditions. All operations should be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[13]

Objective: To synthesize this compound from 2,6-dichlorophenol via a controlled Kolbe-Schmitt carboxylation.

Equipment:

  • High-pressure laboratory reactor (e.g., Parr reactor) with mechanical stirring, temperature probe, pressure gauge, cooling loop, and a gas inlet valve.

  • Heating mantle with a controller linked to the internal temperature probe.

  • Source of high-purity, dry carbon dioxide with a pressure regulator.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Charge the reactor with sodium 2,6-dichlorophenoxide (prepared separately, or generated in situ from 2,6-dichlorophenol and an equimolar amount of sodium hydroxide in a suitable solvent, with removal of water).

  • Inerting: Seal the reactor and purge it three times with dry nitrogen gas to remove all air and moisture.

  • Initial Heating: Begin stirring and heat the reactor contents to the target reaction temperature (e.g., 130°C).

  • Pressurization (Controlled Addition): Once the temperature is stable, begin introducing carbon dioxide. Do not pressurize the reactor all at once. Increase the pressure slowly in increments (e.g., 2 atm every 5 minutes) while carefully monitoring the internal temperature.

  • Exotherm Monitoring: A temperature rise above the setpoint after CO2 addition indicates the reaction is proceeding. The rate of CO2 addition should be immediately reduced or stopped if the temperature rises more than 5-10°C above the setpoint. The cooling system should be engaged to manage the exotherm.

  • Reaction Hold: Once the target pressure (e.g., 10 atm) is reached and the initial exotherm has subsided, maintain the reaction at temperature and pressure for the desired time (e.g., 4-6 hours), monitoring for any changes.

  • Cool Down & Depressurization: After the reaction period, turn off the heating and allow the reactor to cool to room temperature. Slowly and carefully vent the excess CO2 pressure in the fume hood.

  • Work-up: Open the reactor, dissolve the solid product in water, and acidify with hydrochloric acid until the pH is ~2. The this compound will precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold water to remove salts, and dry under vacuum.

Workflow Diagram: Troubleshooting a Thermal Runaway Event

This diagram outlines the logical decision-making process for an operator facing a potential thermal runaway.

RunawayTroubleshooting start Temperature Rising Uncontrollably? stop_feed Immediately Stop All Reagent Feeds start->stop_feed Yes stable Situation Stable Continue Monitoring start->stable No max_cooling Maximize Cooling System Output stop_feed->max_cooling increase_agitation Increase Agitation (If Safe) max_cooling->increase_agitation monitor_temp Is Temperature Still Rising? increase_agitation->monitor_temp prepare_quench Prepare Emergency Quench Agent monitor_temp->prepare_quench Yes monitor_temp->stable No quench Execute Quench Procedure prepare_quench->quench investigate Investigate Cause Post-Mortem Analysis quench->investigate stable->investigate

Caption: Decision workflow for immediate response to a thermal runaway.

References

  • Chen, J., et al. (2022). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Journal of Loss Prevention in the Process Industries, 75, 104701.
  • Patel, S. (2022). Practical approach to prediction and prevention of runaway reactions.
  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process).
  • Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction.
  • Wikipedia. (n.d.). Kolbe–Schmitt reaction.
  • Testbook. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ.
  • BYJU'S. (n.d.). Kolbe's Reaction Mechanism.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
  • IRJET. (2021). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. International Research Journal of Engineering and Technology (IRJET), 8(5).
  • PubChem. (n.d.). This compound.
  • Hambardzumyan, E. N., et al. (2014). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. SOP TRANSACTIONS ON ORGANIC CHEMISTRY, 1(2).
  • Chemsrc. (n.d.). This compound | CAS#:3336-41-2.
  • Faba, L., & Ordóñez, S. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Green Chemistry.
  • Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • Zhang, P., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • Google Patents. (n.d.). US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.
  • Faba, L., & Ordóñez, S. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. RSC Publishing.
  • MDPI. (2022, January 26).

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Technical Support Center: Removal of Residual Catalysts from 3,5-Dichloro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-Dichloro-4-hydroxybenzoic acid (DCBA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of residual catalysts after synthesis. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) and their intermediates is critical, as even trace amounts of catalysts can impact product stability, safety, and efficacy.[1][2] This document provides in-depth, experience-based solutions to challenges encountered during the purification of DCBA.

Frequently Asked Questions (FAQs)

Q1: My final DCBA product shows inconsistent analytical results (e.g., NMR, HPLC) and has a slight discoloration. What could be the cause?

A: Inconsistent analytical data and discoloration are often hallmark signs of residual impurities.[2] Specifically, this can point to contamination from catalysts used during the synthesis, such as phase-transfer catalysts (PTCs) or metal catalysts.[1] These impurities can accelerate the degradation of the final product, leading to unreliable analytical results and changes in physical appearance.[2]

Q2: What are the common types of catalysts used in the synthesis of this compound that I should be aware of?

A: The synthesis of DCBA can involve several routes, but a common method is the chlorination of 4-hydroxybenzoic acid.[3] Catalysts that may be employed include:

  • Phase-Transfer Catalysts (PTCs): Often quaternary ammonium or phosphonium salts, used to facilitate reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid).[4]

  • Metal Catalysts: Transition metals like palladium or nickel supported on carbon (e.g., Pd/C) can be used in hydrogenation or coupling steps in related synthetic routes.[5][6] Leaching of these metals into the product stream is a common issue.[6]

  • Acid/Base Catalysts: Strong acids or bases may be used, and their incomplete neutralization and removal can leave residual salts.

Q3: How do I select the most appropriate method for removing a specific type of catalyst?

A: The choice of purification method depends on the nature of the catalyst and the physicochemical properties of your product, DCBA. A decision-making workflow can be helpful (see Diagram 1).

  • For soluble catalysts like PTCs, liquid-liquid extraction, membrane filtration, or adsorption onto a solid support are common strategies.[7][8]

  • For heterogeneous catalysts like metals on a carbon support, the primary removal is filtration. However, leached metal ions may require secondary treatment with scavengers or activated carbon.[6]

  • Ion exchange resins can be highly effective for removing both ionic catalysts and other charged impurities from carboxylic acids like DCBA.[9][10]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the purification of this compound and provides step-by-step solutions.

Issue 1: High Levels of Residual Phase-Transfer Catalyst (PTC) Detected

Symptoms:

  • Broad peaks or unexpected signals in ¹H NMR spectrum.

  • Poor peak shape or extraneous peaks in HPLC analysis.

  • Product appears oily, waxy, or fails to crystallize properly.

Causality: PTCs, such as quaternary ammonium salts, are amphiphilic and can be notoriously difficult to remove from organic products. Their surfactant-like nature can lead to the formation of emulsions during aqueous washes and they may co-precipitate with the product during crystallization.

Troubleshooting Workflow: See Diagram 2 for a visual representation of the recommended workflow.

Protocol 1: Enhanced Aqueous Washing & Extraction

  • Dissolution: Dissolve the crude DCBA in a suitable organic solvent (e.g., ethyl acetate, MTBE).

  • Acidic Wash: Perform multiple washes with a dilute acid solution (e.g., 1M HCl). This protonates the carboxylate form of DCBA, keeping it in the organic phase, while the counter-ion of the PTC is exchanged, potentially increasing its aqueous solubility.

  • Brine Wash: Wash with a saturated NaCl solution to break any emulsions and reduce the water content in the organic layer.

  • Solvent Swap & Crystallization: After drying the organic layer (e.g., over MgSO₄), filter and concentrate the solution. A solvent swap to a less polar solvent in which DCBA is sparingly soluble at room temperature (e.g., toluene, heptane) can be performed to induce crystallization, leaving the more soluble PTC behind in the mother liquor.[11]

Issue 2: Residual Metal Contamination from Heterogeneous Catalysts

Symptoms:

  • Product has a gray or dark discoloration.

  • Analysis by ICP-MS or AAS indicates the presence of metals (e.g., Pd, Ni).

  • The final compound shows instability or degradation upon storage.[12]

Causality: While heterogeneous catalysts (e.g., Pd/C) are designed for easy removal by filtration, leaching of the metal into the reaction mixture can occur.[6] These residual metals can catalyze unwanted side reactions or degradation pathways in the final product.[1]

Troubleshooting Workflow:

Protocol 2: Activated Carbon and Metal Scavenger Treatment

  • Initial Filtration: After the reaction, ensure the bulk of the heterogeneous catalyst is removed by filtering the reaction mixture through a pad of celite or a suitable filter aid.

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Activated Carbon Treatment: Add a small amount (e.g., 1-5% w/w) of high-purity, acid-washed activated carbon to the solution.[13][14][15] Activated carbon has a high surface area and can effectively adsorb trace metal residues and colored impurities.[16]

  • Heating and Stirring: Gently heat and stir the mixture for a defined period (e.g., 1-2 hours). Overheating should be avoided to prevent degradation.

  • Hot Filtration: Filter the hot solution through another pad of celite to remove the activated carbon. This step is crucial to prevent the carbon fines from contaminating the final product.

  • Crystallization: Proceed with crystallization of the purified DCBA. Recrystallization is a powerful technique for achieving high purity.[17]

Issue 3: Incomplete Removal of Ionic Impurities

Symptoms:

  • The pH of the product in solution is off-specification.

  • Conductivity measurements of a solution of the product are high.

  • Inconsistent results in bioassays or downstream applications.

Causality: Residual acidic or basic reagents, or their corresponding salts formed during workup, can remain in the final product. These ionic impurities can alter the physicochemical properties of the DCBA.

Troubleshooting Workflow:

Protocol 3: Ion Exchange Chromatography

  • Resin Selection: Choose an appropriate ion exchange resin. For removing cationic impurities (e.g., residual metal ions or quaternary ammonium PTCs), a strong acid cation exchange resin can be used. For removing anionic impurities, a weak base anion exchange resin is often suitable for carboxylic acids.[18]

  • Column Preparation: Prepare a column with the selected resin and equilibrate it with the solvent used to dissolve the crude DCBA.

  • Loading and Elution: Load a solution of the crude product onto the column. The DCBA should pass through while the targeted ionic impurities are retained by the resin.[10]

  • Collection and Isolation: Collect the fractions containing the purified product. Evaporate the solvent and proceed with a final crystallization step to obtain the pure DCBA.

Data & Visualization

Table 1: Comparison of Catalyst Removal Techniques
TechniqueTarget Catalyst TypeAdvantagesDisadvantages
Aqueous Extraction Phase-Transfer Catalysts, Ionic SaltsSimple, cost-effective, scalable.Can form emulsions; may not be effective for all PTCs.
Activated Carbon Leached Metals, Color ImpuritiesHighly effective for trace impurities; improves color.[13][16]Requires hot filtration; potential for product loss via adsorption.
Ion Exchange Resin Ionic Catalysts, Charged SpeciesHigh selectivity and capacity; can be regenerated.[9][18]Can be more expensive; requires column chromatography setup.
Crystallization Most soluble impuritiesExcellent for achieving high purity; scalable.[6]Dependent on suitable solvent selection; may require multiple crops.[11]
Diagrams

Diagram 1: Decision Workflow for Catalyst Removal

start Crude DCBA with Catalyst catalyst_type Identify Catalyst Type start->catalyst_type ptc Phase-Transfer Catalyst (e.g., Quaternary Salt) catalyst_type->ptc Soluble / Ionic metal Leached Metal (e.g., Pd, Ni) catalyst_type->metal Metal ionic Ionic Impurity (Acid/Base/Salt) catalyst_type->ionic Other Ionic extraction Protocol 1: Enhanced Aqueous Wash ptc->extraction carbon Protocol 2: Activated Carbon / Scavenger metal->carbon iex Protocol 3: Ion Exchange Resin ionic->iex final_xtal Final Crystallization & Analysis extraction->final_xtal carbon->final_xtal iex->final_xtal

Caption: Decision tree for selecting the appropriate purification protocol.

Diagram 2: Workflow for Removing Phase-Transfer Catalysts

cluster_workflow Protocol 1: PTC Removal A 1. Dissolve Crude in Organic Solvent B 2. Wash with Dilute Acid (e.g., 1M HCl) A->B C 3. Wash with Saturated Brine B->C D 4. Dry Organic Layer (e.g., MgSO4) C->D E 5. Concentrate & Perform Solvent Swap D->E F 6. Cool to Induce Crystallization E->F G 7. Filter & Dry Pure DCBA F->G

Caption: Step-by-step workflow for PTC removal via extraction.

References
  • Vertex AI Search.
  • PuroCarbon S.L. (2024).
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Technical Support Center: Optimizing Antim-icrobial Susceptibility Testing for Chlorinated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing antimicrobial susceptibility testing (AST) of chlorinated phenols. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging class of compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing insights into their causes and practical solutions.

Issue 1: Inconsistent or Non-Reproducible Minimum Inhibitory Concentration (MIC) Values

Question: My MIC values for the same chlorinated phenol against the same bacterial strain are varying significantly between experiments. What could be the cause?

Answer:

Inconsistent MIC values are a common challenge when working with chlorinated phenols due to their unique physicochemical properties. Several factors can contribute to this variability:

  • Low Aqueous Solubility: Chlorinated phenols are often sparingly soluble in water and aqueous culture media.[1][2][3] This can lead to the compound precipitating out of solution, especially at higher concentrations, resulting in an underestimation of the true MIC. The pH of the medium can also significantly affect solubility.[2][3][4]

  • Adsorption to Plastics: These hydrophobic compounds have a high affinity for plastic surfaces, such as those of 96-well microtiter plates commonly used in broth microdilution assays.[5][6][7] This adsorption can deplete the amount of available compound in the medium, leading to erroneously high MIC values.

  • Volatility: Some lower chlorinated phenols can be volatile, leading to loss of the compound from the test system during incubation.

  • Inoculum Effect: The density of the bacterial inoculum can influence the outcome of susceptibility testing. A higher inoculum may overwhelm the antimicrobial agent, leading to higher MICs.

Solutions & Causal Explanations:

Solution Scientific Rationale
Use of Co-solvents To address solubility issues, a small percentage of an organic solvent like dimethyl sulfoxide (DMSO) can be used to prepare the stock solution of the chlorinated phenol. It is crucial to keep the final concentration of the solvent in the assay medium low (typically ≤1% v/v) to avoid any intrinsic antimicrobial or growth-inhibitory effects. Always include a solvent control to verify that the solvent at the used concentration does not affect microbial growth.
Pre-treatment of Microplates To mitigate adsorption to plastic surfaces, consider using low-binding plates. Alternatively, pre-coating the wells with a solution of a non-ionic surfactant, followed by washing and drying, can help to reduce non-specific binding of the hydrophobic compound.
Plate Sealing To prevent the loss of volatile compounds, use adhesive plate seals or lids that provide a tight seal during incubation.
Standardized Inoculum Preparation Adhere strictly to standardized protocols for inoculum preparation, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure a consistent starting cell density for each experiment.[8][9][10][11][12]
Inclusion of Quality Control (QC) Strains Always include appropriate QC strains with known MIC values for standard antimicrobial agents. While specific QC ranges for chlorinated phenols may not be established, consistent results with standard agents will validate the overall integrity of your testing procedure.
Issue 2: No Zone of Inhibition in Disk Diffusion Assays

Question: I am not observing any zones of inhibition around disks impregnated with my chlorinated phenol, even at high concentrations. Does this mean my compound is inactive?

Answer:

Not necessarily. The absence of an inhibition zone in a disk diffusion assay with a hydrophobic compound like a chlorinated phenol is often due to its poor diffusion through the agar matrix. The low water solubility and high hydrophobicity of these compounds hinder their ability to diffuse away from the disk and into the surrounding agar to inhibit microbial growth.

Solutions & Causal Explanations:

  • Switch to a Dilution-Based Method: For hydrophobic compounds, dilution-based methods like broth microdilution or agar dilution are more appropriate and are considered the "gold standard" for determining MICs.[13][14] These methods ensure that the microorganisms are directly exposed to a known concentration of the compound in a liquid or solid medium.

  • Agar Dilution as an Alternative: If a solid-phase assay is preferred, the agar dilution method is a suitable alternative.[14][15][16] In this method, the chlorinated phenol is incorporated directly into the molten agar at various concentrations before the plates are poured. This ensures a uniform distribution of the compound throughout the medium.

Issue 3: Contamination or Atypical Growth in Control Wells

Question: I am observing turbidity or unusual growth patterns in my negative (no inoculum) or solvent control wells. What should I do?

Answer:

Contamination in control wells compromises the entire experiment and invalidates the results. It is essential to address the source of contamination to ensure the reliability of your data.

Solutions & Causal Explanations:

  • Aseptic Technique: Strict aseptic technique is paramount during all stages of the experiment, from media preparation and stock solution handling to plate inoculation.

  • Sterility of Reagents: Ensure that all media, buffers, and stock solutions are sterile. Filter-sterilize heat-labile solutions, such as your chlorinated phenol stock if it is not prepared in a sterile solvent.

  • Environmental Monitoring: Periodically monitor the laboratory environment for potential sources of contamination, such as the air quality in the biological safety cabinet.

  • Precipitation vs. Growth: At high concentrations, chlorinated phenols may precipitate out of the aqueous medium, causing turbidity that can be mistaken for microbial growth. Examine the wells under a microscope to differentiate between compound precipitation and bacterial cells.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for chlorinated phenols?

A1: The antimicrobial activity of chlorinated phenols generally increases with the number of chlorine atoms.[17] Their primary mode of action involves the disruption of microbial cell membranes by partitioning into the lipid bilayer, which leads to increased permeability and leakage of intracellular components. They can also inhibit essential enzymes and uncouple oxidative phosphorylation, thereby disrupting cellular energy production.[1]

Q2: Are there standardized methods for testing the antimicrobial susceptibility of biocides like chlorinated phenols?

A2: While standardized methods for testing the susceptibility of bacteria to therapeutic antibiotics are well-established by organizations like CLSI and EUCAST, dedicated standards for biocides are less common.[9][10] However, the principles and methodologies of standard AST methods, such as broth microdilution, can be adapted for biocide testing.[8][9][10] It is crucial to carefully control experimental parameters and include appropriate controls.

Q3: Can the presence of organic matter interfere with the activity of chlorinated phenols?

A3: Yes, the presence of organic matter, such as proteins from serum or soil extracts, can significantly reduce the efficacy of many disinfectants, including chlorinated phenols.[18] This is because the organic material can bind to the disinfectant, making it unavailable to act on the microorganisms. When evaluating the potential application of a chlorinated phenol, it is advisable to test its activity in the presence of relevant organic loads to simulate real-world conditions.

Q4: Can bacteria develop resistance to chlorinated phenols?

A4: Yes, bacteria can develop resistance to disinfectants, including chlorinated phenols.[18] Resistance mechanisms can include enzymatic degradation of the compound, alteration of the cell envelope to reduce uptake, and active efflux of the compound from the cell.[19][20] For example, exposure to some chlorinated phenols has been shown to induce the expression of multidrug efflux pumps in Pseudomonas aeruginosa, leading to increased resistance to both the phenol and certain antibiotics.[19][20][21]

Section 3: Experimental Protocols & Visualizations

Protocol 1: Broth Microdilution Assay for Chlorinated Phenols

This protocol is adapted from CLSI and EUCAST guidelines for determining the Minimum Inhibitory Concentration (MIC) of chlorinated phenols.

Materials:

  • Chlorinated phenol compound

  • Appropriate solvent (e.g., DMSO, sterile)

  • Sterile 96-well, flat-bottom, low-binding microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial strain(s) of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Adhesive plate seals

Procedure:

  • Preparation of Chlorinated Phenol Stock Solution:

    • Dissolve the chlorinated phenol in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, pick several colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this adjusted suspension in the test medium (e.g., MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of the Microtiter Plate:

    • Dispense 50 µL of sterile broth into all wells of the 96-well plate, except for the first column.

    • In the first column, add 100 µL of the chlorinated phenol stock solution, further diluted in broth to twice the highest desired test concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will create a range of concentrations.

    • Column 11 will serve as the growth control (broth and inoculum only).

    • Column 12 will serve as the sterility/solvent control (broth, inoculum, and the highest concentration of the solvent used).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (columns 1-12), bringing the final volume in each well to 100 µL.

  • Incubation:

    • Seal the plate with an adhesive seal to prevent evaporation and contamination.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the chlorinated phenol that completely inhibits visible growth of the organism. Growth is indicated by turbidity or a pellet at the bottom of the well.

    • The growth control (column 11) should show distinct turbidity. The sterility/solvent control (column 12) should remain clear.

Workflow Visualization

Broth_Microdilution_Workflow Broth Microdilution Workflow for Chlorinated Phenols stock Prepare Chlorinated Phenol Stock Solution plate_prep Prepare Serial Dilutions in 96-Well Plate stock->plate_prep Add to first column inoculum Prepare and Standardize Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate plate_prep->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining MIC of chlorinated phenols.

Conceptual Diagram: Challenges in AST of Hydrophobic Compounds

AST_Challenges Challenges in AST of Chlorinated Phenols central_topic Chlorinated Phenol AST solubility Low Aqueous Solubility central_topic->solubility adsorption Adsorption to Plastics central_topic->adsorption diffusion Poor Agar Diffusion central_topic->diffusion resistance Bacterial Resistance central_topic->resistance consequence_sol Precipitation, Inaccurate MIC solubility->consequence_sol consequence_ads Compound Loss, Inflated MIC adsorption->consequence_ads consequence_diff False Negative (Disk Diffusion) diffusion->consequence_diff consequence_res Treatment Failure, Cross-Resistance resistance->consequence_res

Sources

Dehalogenation side reactions of 3,5-Dichloro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dichloro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential dehalogenation side reactions during their experiments. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your work.

Introduction to Dehalogenation Side Reactions

This compound is a valuable building block in organic synthesis. However, like many halogenated aromatic compounds, it is susceptible to dehalogenation, an undesired side reaction where one or both chlorine atoms are replaced by hydrogen. This leads to the formation of mono-chlorinated or fully dehalogenated byproducts, reducing the yield of the desired product and complicating purification. Understanding the mechanisms and contributing factors is crucial for mitigating these side reactions.

Dehalogenation can occur through various pathways, including reductive dehalogenation, and as a competing reaction in metal-catalyzed cross-coupling reactions.[1][2][3] The propensity for dehalogenation is influenced by factors such as reaction temperature, the nature of the catalyst and ligands, the choice of base and solvent, and the presence of reducing agents or hydride sources.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common dehalogenated byproducts I might see when working with this compound?

A1: The primary dehalogenated byproducts are 3-chloro-4-hydroxybenzoic acid and 4-hydroxybenzoic acid. In some instances, you might also observe the formation of other isomers depending on the reaction conditions and potential for rearrangement, although this is less common.

Q2: How can I detect and quantify dehalogenation byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic methods is typically employed.

  • Thin Layer Chromatography (TLC): A preliminary check for the presence of less polar byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing for the separation and quantification of the starting material, desired product, and dehalogenated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., esterification) of the carboxylic acid and hydroxyl groups, GC-MS can effectively separate and identify the volatile derivatives of the dehalogenated byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of dehalogenated species by the appearance of new aromatic proton signals in regions where the chlorine atoms were previously located.

Q3: Are there specific reaction types where dehalogenation of this compound is more likely to occur?

A3: Yes, dehalogenation is a known side reaction in several common transformations:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira): These reactions are notorious for hydrodehalogenation as a competing pathway.[1][5]

  • Ullmann condensations: High temperatures and the use of copper can promote reductive dehalogenation.[6][7][8]

  • Reactions involving strong reducing agents or catalytic hydrogenation: These conditions are designed to reduce other functional groups but can also lead to cleavage of the C-Cl bond.[9][10]

  • Reactions at elevated temperatures or under prolonged reaction times: Increased temperature can provide the activation energy needed for dehalogenation.[1]

Troubleshooting Guide

Issue 1: Significant Dehalogenation Observed in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)

You are attempting to perform a Suzuki coupling with this compound and a boronic acid, but you are observing significant amounts of 3-chloro-4-hydroxybenzoic acid and 4-hydroxybenzoic acid.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Reaction Temperature Elevated temperatures can increase the rate of reductive dehalogenation, a common side reaction in Pd-catalyzed couplings.[1]Lower the reaction temperature and monitor the reaction progress over a longer period. Consider microwave irradiation, which can sometimes promote the desired reaction at lower bulk temperatures.
Inappropriate Ligand Choice The ligand's steric and electronic properties significantly impact the relative rates of the desired cross-coupling and the undesired dehalogenation.Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos. These ligands can accelerate the rate of reductive elimination to form the desired C-C bond, outcompeting the dehalogenation pathway.[1]
Choice of Base Some bases, particularly alkoxides in the presence of alcohols, can generate palladium hydride species that are responsible for reductive dehalogenation.Switch to a weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃. Avoid using amine bases that can also act as hydride sources.[1]
Solvent as a Hydride Source Solvents like DMF, NMP, and alcohols can act as hydride donors, especially at high temperatures, leading to hydrodehalogenation.[1]Change the solvent to a non-hydride-donating one, such as toluene, dioxane, or THF.

Experimental Protocol: Mitigation of Dehalogenation in a Suzuki Coupling

  • Reagent Preparation: In a glovebox, add this compound (1 eq.), the boronic acid (1.2 eq.), K₃PO₄ (3 eq.), and the palladium catalyst (e.g., Pd(OAc)₂ with 2 mol% SPhos ligand) to an oven-dried reaction vessel.

  • Solvent Addition: Add anhydrous toluene or dioxane as the solvent.

  • Reaction Execution: Stir the reaction mixture at a reduced temperature (e.g., 80 °C) and monitor its progress by HPLC or TLC.

  • Work-up and Analysis: Upon completion, cool the reaction to room temperature, quench with aqueous acid, and extract the product with an organic solvent. Analyze the crude product to quantify the level of dehalogenated byproducts.

Issue 2: Dehalogenation During an Ullmann Condensation for Ether Synthesis

You are attempting to synthesize a diaryl ether from this compound and a phenol using a copper catalyst, but the reaction yields a significant amount of dehalogenated starting material.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Reaction Temperature Traditional Ullmann reactions often require very high temperatures (>200 °C), which can promote thermal decomposition and reductive dehalogenation.[6][11]Utilize a modern ligand-accelerated Ullmann protocol that allows for lower reaction temperatures. Ligands such as phenanthroline or diamines can significantly improve catalytic activity.
Stoichiometric Copper The use of stoichiometric amounts of copper powder can lead to a higher incidence of reductive side reactions.[6]Employ a catalytic amount of a copper(I) salt, such as CuI or CuBr, in combination with an appropriate ligand.
Base and Solvent Choice The reaction conditions can influence the stability of the organocopper intermediates and the potential for side reactions.Use a non-nucleophilic base like K₂CO₃ or Cs₂CO₃. A high-boiling aprotic polar solvent like DMF or NMP is common, but if dehalogenation persists, consider a less reducible solvent.

Experimental Protocol: Ligand-Accelerated Ullmann Ether Synthesis

  • Reagent Preparation: To a reaction vessel, add this compound (1 eq.), the phenol (1.5 eq.), Cs₂CO₃ (2 eq.), CuI (10 mol%), and a suitable ligand like 1,10-phenanthroline (20 mol%).

  • Solvent Addition: Add anhydrous DMF or NMP.

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 120-140 °C) and monitor by HPLC.

  • Work-up and Analysis: After completion, cool the mixture, dilute with water, and perform an acidic work-up to isolate the product. Analyze for dehalogenated byproducts.

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Palladium-Catalyzed Cross-Coupling

G Troubleshooting Pd-Catalyzed Cross-Coupling A Aryl Halide (Ar-X) + Pd(0) Catalyst B Oxidative Addition Ar-Pd(II)-X A->B E Transmetalation/Insertion Ar-Pd(II)-Nu B->E Nucleophile (Nu) G β-Hydride Elimination or Protonolysis from Hydride Source B->G C Desired Cross-Coupling Product (Ar-Nu) D Dehalogenated Byproduct (Ar-H) F Reductive Elimination E->F F->C G->D

Caption: Competing pathways in Pd-catalyzed cross-coupling reactions.

Diagram 2: Troubleshooting Logic for Dehalogenation

G Dehalogenation Troubleshooting Workflow A Dehalogenation Observed B Lower Reaction Temperature A->B C Change Ligand (e.g., bulky, electron-rich) A->C D Change Base (e.g., weaker, non-nucleophilic) A->D E Change Solvent (e.g., non-hydride donating) A->E F Problem Solved B->F C->F D->F E->F

Caption: A logical workflow for troubleshooting dehalogenation side reactions.

References

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to 3,5-Dichloro-4-hydroxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic fields of drug discovery and chemical synthesis, a precise understanding of isomeric purity and its profound impact on a compound's physicochemical properties and biological activity is paramount. This guide provides a comprehensive comparative analysis of 3,5-Dichloro-4-hydroxybenzoic acid and its key structural isomers. We will delve into their distinct characteristics, supported by experimental data and detailed analytical protocols, to empower you in making informed decisions in your research and development endeavors.

The seemingly subtle shift in the positions of the chloro and hydroxyl substituents on the benzoic acid ring gives rise to a fascinating array of isomers, each with a unique electronic and steric profile. This guide will illuminate these differences, providing a framework for their unambiguous identification and a deeper understanding of their structure-activity relationships.

Isomers of Dichlorohydroxybenzoic Acid: A Structural Overview

The core structure of dichlorohydroxybenzoic acid allows for a number of positional isomers. For the purpose of this guide, we will focus on a selection of key isomers to illustrate the impact of substituent placement.

Caption: Chemical structures of key dichlorohydroxybenzoic acid isomers.

Comparative Physicochemical Properties

The positioning of the electron-withdrawing chlorine atoms and the hydrogen-bonding hydroxyl group significantly influences the physicochemical properties of these isomers. These properties, in turn, affect their solubility, crystal packing, and interaction with biological targets.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
This compoundC₇H₄Cl₂O₃207.01264-266[1]3.5 - 4.0
3,5-Dichloro-2-hydroxybenzoic acidC₇H₄Cl₂O₃207.01204-2062.5 - 3.0
2,6-Dichloro-4-hydroxybenzoic acidC₇H₄Cl₂O₃207.01227-2293.0 - 3.5
3,4-Dichloro-2-hydroxybenzoic acidC₇H₄Cl₂O₃207.01215-2172.5 - 3.0

Note: Predicted pKa values are estimates based on the electronic effects of the substituents. Experimental determination is recommended for precise values.

Spectroscopic Differentiation: A Key to Isomer Identification

Unambiguous identification of these isomers is critical. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful analytical toolkit for this purpose.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer.

¹H NMR Spectral Data Comparison (Predicted in DMSO-d₆)

IsomerAromatic Protons (δ, ppm) and Multiplicity
This compound~7.9 (s, 2H)
3,5-Dichloro-2-hydroxybenzoic acid~7.6 (d, 1H), ~7.3 (d, 1H)
2,6-Dichloro-4-hydroxybenzoic acid~7.0 (s, 2H)
3,4-Dichloro-2-hydroxybenzoic acid~7.8 (d, 1H), ~7.1 (d, 1H)

¹³C NMR Spectral Data Comparison (Predicted in DMSO-d₆)

IsomerCarbonyl Carbon (C=O) (δ, ppm)Aromatic Carbon Signals (δ, ppm)
This compound~166Multiple signals between 120-155
3,5-Dichloro-2-hydroxybenzoic acid~168Multiple signals between 115-150
2,6-Dichloro-4-hydroxybenzoic acid~165Multiple signals between 110-160
3,4-Dichloro-2-hydroxybenzoic acid~170Multiple signals between 115-145

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The positions of the O-H and C=O stretching vibrations are particularly informative for these isomers.

Characteristic IR Absorption Bands (cm⁻¹)

IsomerO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)O-H Stretch (Phenolic)
This compound3300-2500 (broad)~1700~3400
3,5-Dichloro-2-hydroxybenzoic acid3300-2500 (broad)~1680~3500
2,6-Dichloro-4-hydroxybenzoic acid3300-2500 (broad)~1710~3450
3,4-Dichloro-2-hydroxybenzoic acid3300-2500 (broad)~1690~3550

Causality Behind Experimental Choices: The broadness of the carboxylic acid O-H stretch is a hallmark feature resulting from strong intermolecular hydrogen bonding, forming dimers in the solid state. The exact position of the C=O stretch is influenced by both electronic effects and intramolecular hydrogen bonding, where applicable (e.g., in 2-hydroxy substituted isomers).

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. All dichlorohydroxybenzoic acid isomers will have the same nominal molecular weight. However, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns, while potentially similar, may show subtle differences in fragment ion intensities that can aid in differentiation. A key diagnostic feature is the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms, which will exhibit a characteristic M, M+2, and M+4 pattern with an approximate ratio of 9:6:1.

Comparative Biological Activity

The isomeric differences extend to the biological realm, where subtle structural changes can lead to significant variations in activity.

Cytotoxicity

A comparative study on the cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) and this compound (3,5-DC-4-HBA) in various mammalian cell lines revealed that 3,5-DC-2-HBA consistently exhibited significantly higher cytotoxicity.[2] This difference in toxicity was correlated with a greater induction of intracellular superoxide dismutase (SOD) activity by 3,5-DC-2-HBA, suggesting that the position of the hydroxyl group plays a critical role in the molecule's interaction with cellular targets and its ability to induce oxidative stress.[2] Molecular docking simulations further indicated that both isomers can bind to Cu/Zn-SOD, with van der Waals interactions and hydrogen bonding being the primary driving forces.[2]

Potential Antimicrobial and Anti-inflammatory Activities

While specific comparative data for all dichlorohydroxybenzoic acid isomers is limited, the broader class of chlorinated phenolic compounds is known to possess antimicrobial properties. The mechanism often involves disruption of the cell membrane and inhibition of essential enzymes.

Similarly, many substituted benzoic acids exhibit anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways. Further research is warranted to systematically evaluate the antimicrobial and anti-inflammatory potential of the dichlorohydroxybenzoic acid isomer library.

Synthesis Strategies

The synthesis of specific dichlorohydroxybenzoic acid isomers can be achieved through several general routes, with the choice of starting material and reaction conditions being crucial for directing the regioselectivity of the substitutions.

General Synthetic Approaches:

  • Chlorination of Hydroxybenzoic Acids: Direct chlorination of a suitable hydroxybenzoic acid precursor is a common strategy. The directing effects of the hydroxyl and carboxyl groups will influence the position of chlorination.

  • Oxidation of Dichlorohydroxytoluenes: Oxidation of the methyl group of a dichlorohydroxytoluene precursor can yield the corresponding carboxylic acid.

  • Carboxylation of Dichlorophenols: The Kolbe-Schmitt reaction or related carboxylation methods can be employed to introduce a carboxyl group onto a dichlorophenol.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves the chlorination of 4-hydroxybenzoic acid.

Caption: A generalized workflow for the synthesis of this compound.

Causality Behind Experimental Choices: The choice of chlorinating agent and solvent is critical for controlling the reaction and minimizing side products. The purification by recrystallization is a self-validating step, as the formation of well-defined crystals is indicative of a pure compound, which can be verified by melting point analysis and spectroscopy.

Conclusion

This comparative guide underscores the critical importance of understanding the distinct properties of this compound and its isomers. The position of the chloro and hydroxyl substituents profoundly influences their physicochemical characteristics, spectroscopic signatures, and biological activities. For researchers in drug development and chemical synthesis, the ability to differentiate and selectively synthesize these isomers is a key determinant of success. The experimental protocols and comparative data presented herein provide a foundational resource for the effective utilization and characterization of this important class of compounds.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Dong, F., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and this compound and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. Environmental Pollution, 383, 126906. [Link]
  • PubChem. (n.d.). 3,5-Dichloro-2-hydroxybenzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2,6-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3,4-Dichloro-2-hydroxybenzoic acid. National Center for Biotechnology Information.

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A Comparative Analysis of the Cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic effects of two isomeric compounds, 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) and 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA). As halogenated phenolic compounds, their presence in the environment and potential biological activities are of significant interest to researchers in toxicology, drug discovery, and environmental science. This document synthesizes experimental findings and mechanistic insights to offer a clear understanding of their differential cytotoxicity.

Introduction: The Significance of Isomeric Differences in Biological Activity

3,5-dichloro-2-hydroxybenzoic acid and this compound are structural isomers, differing only in the position of the hydroxyl group on the benzene ring. While structurally similar, this subtle distinction leads to notable differences in their chemical properties and, consequently, their biological effects. Understanding these isomer-specific toxicities is crucial for accurate risk assessment and the development of structure-activity relationships for this class of compounds. Recent research indicates that these phenolic compounds, which can be formed as disinfection byproducts in drinking water, exhibit varying levels of toxicity.[1]

A key study has demonstrated that 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) consistently exhibits significantly higher cytotoxicity across various mammalian cell lines when compared to its isomer, this compound (3,5-DC-4-HBA).[1] This guide will delve into the experimental methodologies used to ascertain these differences and explore the underlying molecular mechanisms that may account for the observed disparity in their cytotoxic potential.

Experimental Investigation of Cytotoxicity

To rigorously compare the cytotoxic profiles of 3,5-DC-2-HBA and 3,5-DC-4-HBA, a multi-parametric approach utilizing well-established in vitro assays is recommended. This ensures a comprehensive assessment of cell health, evaluating metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).

Experimental Workflow

The logical flow of a comparative cytotoxicity study is outlined below. This workflow ensures a systematic evaluation from initial screening to mechanistic investigation.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Confirmation of Cell Death cluster_2 Phase 3: Mechanistic Investigation Cell_Culture Prepare and seed mammalian cells (e.g., CHO, HepG2) in 96-well plates Compound_Treatment Treat cells with a concentration range of 3,5-DC-2-HBA and 3,5-DC-4-HBA Cell_Culture->Compound_Treatment MTT_Assay Perform MTT assay to assess metabolic activity and cell viability Compound_Treatment->MTT_Assay Data_Analysis_1 Calculate IC50 values and generate dose-response curves MTT_Assay->Data_Analysis_1 LDH_Assay Conduct LDH assay to measure membrane integrity Data_Analysis_1->LDH_Assay Apoptosis_Assay Perform Caspase-3/7 assay to quantify apoptosis LDH_Assay->Apoptosis_Assay SOD_Activity_Assay Measure intracellular SOD activity Apoptosis_Assay->SOD_Activity_Assay Molecular_Docking In silico molecular docking with SOD SOD_Activity_Assay->Molecular_Docking

Caption: A streamlined workflow for the comparative cytotoxicity assessment of the two isomers.

Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[2]

  • Protocol:

    • Seed cells (e.g., Chinese Hamster Ovary - CHO) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Prepare serial dilutions of 3,5-DC-2-HBA and 3,5-DC-4-HBA in culture medium.

    • Replace the existing medium with the medium containing the test compounds and incubate for 24-48 hours.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2][4]

    • Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.[3][4]

The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[6][7]

  • Protocol:

    • Following the treatment period as described for the MTT assay, carefully collect the cell culture supernatant.

    • Prepare a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • Add the supernatant to the reaction mixture in a new 96-well plate.

    • Incubate at room temperature for 30 minutes, protected from light.[8]

    • Measure the absorbance at 490 nm.[8][9] A reference wavelength of 680 nm can be used to subtract background absorbance.[8]

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.[10][11]

  • Protocol:

    • Plate and treat cells as previously described.

    • Equilibrate the plate to room temperature.

    • Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of the culture medium in each well.[11]

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a luminometer.

Comparative Cytotoxicity Data

Experimental evidence consistently demonstrates that 3,5-DC-2-HBA is more cytotoxic than 3,5-DC-4-HBA.[1] This is reflected in a lower IC50 value for 3,5-DC-2-HBA, indicating that a lower concentration of this isomer is required to inhibit 50% of cell viability.

CompoundRelative CytotoxicityProposed Primary Mechanism
3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) HighInduction of Oxidative Stress via interaction with SOD
This compound (3,5-DC-4-HBA) LowLower induction of oxidative stress

Mechanistic Insights: The Role of Oxidative Stress and Superoxide Dismutase

The differential cytotoxicity between the two isomers appears to be linked to their capacity to induce oxidative stress.[1] Exposure to both compounds leads to a dose-dependent increase in intracellular superoxide dismutase (SOD) activity, an enzyme that plays a critical role in mitigating oxidative stress by converting superoxide radicals to hydrogen peroxide and molecular oxygen.[1][6]

Significantly, the extent of SOD activity induction parallels the observed cytotoxicity, with 3,5-DC-2-HBA causing a more pronounced increase in SOD activity.[1] This suggests that cells treated with 3,5-DC-2-HBA experience a higher level of oxidative stress, leading to a compensatory upregulation of SOD. However, this response may be insufficient to prevent cell death.

Molecular docking simulations have further elucidated the interaction between these compounds and Cu/Zn-superoxide dismutase (Cu/Zn-SOD). These simulations indicate that both isomers can bind to Cu/Zn-SOD, primarily through van der Waals forces and hydrogen bonds, leading to conformational changes in the enzyme that modulate its activity.[1] The stronger interaction of 3,5-DC-2-HBA with SOD likely contributes to the greater induction of oxidative stress and subsequent cytotoxicity.

Oxidative Stress and Apoptosis Signaling

The induction of oxidative stress by these compounds can trigger downstream signaling cascades that lead to apoptosis. An overproduction of reactive oxygen species (ROS) can damage cellular components, including mitochondria, leading to the release of cytochrome c. This initiates the intrinsic apoptotic pathway.

G cluster_0 Cellular Exposure cluster_1 Cellular Response cluster_2 Apoptotic Pathway Compound 3,5-DC-2-HBA / 3,5-DC-4-HBA SOD Interaction with SOD Compound->SOD ROS Increased ROS Production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress SOD->ROS Mitochondria Mitochondrial Damage Oxidative_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3_7 Activation of Caspase-3/7 Apoptosome->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Proposed mechanism of cytotoxicity involving oxidative stress and the intrinsic apoptosis pathway.

Conclusion

The available evidence strongly indicates that 3,5-dichloro-2-hydroxybenzoic acid is significantly more cytotoxic than its isomer, this compound. This difference is attributed to a greater induction of oxidative stress, likely mediated by a more potent interaction with and modulation of superoxide dismutase. The resulting cellular damage triggers the intrinsic apoptotic pathway, leading to cell death.

This comparative guide provides a framework for the experimental evaluation of these compounds and offers a mechanistic basis for their differential biological activities. These findings are valuable for researchers in toxicology, environmental health, and drug development, highlighting the critical importance of isomeric structure in determining the cytotoxic potential of chemical compounds.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF92bIEcSCwhcdBfKpO4hrw-FHEyEF9bsRpN5kUxEa3xmb5pjOupgOBbx1tdpNLSx4DQYKsefmuI-UbLl7wnVTQM8wO6uteXdcEqG1jaM_peQGicNxl3Nv1pVtq_9UVKluTtRTEKVtYyb7RDHqkfp4s_-DhcnQtHjwQYqex2KR8kMUiJSXksiSAAPSeJU8AvcrXImWfAQZgi1K8JW0my20P6qplorHMLVCrXvmsdsU2s6p3X0fXhogYX7qU3yBvj_XkHiUPoL3lK-d7iJDPjUxDaDAce_nAovqPToDOUEoNw==]
  • MTT assay protocol. (n.d.). Abcam. Retrieved from [https://www.abcam.com/protocols/mtt-assay-protocol]
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  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific. Retrieved from [https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/cell-profilteration-assay-protocols/mtt-assay-protocol.html]
  • Dong, F., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and this compound and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. Environmental Pollution, 383, 126906. Retrieved from [https://pubmed.ncbi.nlm.nih.gov/40716731/]
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  • Role of cellular superoxide dismutase against reactive oxygen metabolite-induced cell damage in cultured rat hepatocytes. (1991). Hepatology, 13(5), 963-969. Retrieved from [https://pubmed.ncbi.nlm.nih.gov/2026367/]
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A Comparative Guide to the Antimicrobial Efficacy of 3,5-Dichloro-4-hydroxybenzoic Acid and Other Halogenated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the antimicrobial efficacy of 3,5-Dichloro-4-hydroxybenzoic acid against other widely recognized halogenated phenols, including Triclosan, Chloroxylenol, Dichlorophen, and Pentachlorophenol. It is designed for researchers, scientists, and drug development professionals seeking to understand the relative potencies and mechanisms of these compounds, supported by experimental data and standardized protocols.

Introduction: The Enduring Role of Halogenated Phenols in Antimicrobial Science

Phenolic compounds represent one of the oldest classes of antimicrobial agents. Their efficacy is significantly enhanced through halogenation, the process of substituting hydrogen atoms with halogens like chlorine or bromine. This modification increases the lipophilicity and electron-withdrawing properties of the molecule, often leading to greater potency against a wide spectrum of microorganisms. This guide delves into the comparative antimicrobial performance of several key halogenated phenols, with a focus on this compound, a compound of interest due to its structural relation to other potent biocides.

The Science of Inactivation: Mechanism of Action

The antimicrobial activity of phenolic compounds is generally attributed to a multi-target mechanism, which makes the development of resistance more challenging for microorganisms.

  • Membrane Disruption: The primary mode of action for most phenols, including Chloroxylenol and Dichlorophen , is the disruption of the microbial cell membrane.[1][2] They partition into the lipid bilayer, increasing its permeability and causing the leakage of essential intracellular components like ions and ATP, which ultimately leads to cell death.[1]

  • Protein Denaturation: At higher concentrations, phenols coagulate and denature cytoplasmic and membrane-bound proteins, including critical enzymes, further compromising cellular function.

  • Specific Enzyme Inhibition: Some halogenated phenols exhibit more specific modes of action. Triclosan , at lower bacteriostatic concentrations, is a potent inhibitor of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid synthesis.[3] This targeted action is a key differentiator from the more general membrane-disrupting phenols.

  • Oxidative Phosphorylation Uncoupling: Highly halogenated compounds like Pentachlorophenol (PCP) are known to be potent uncouplers of oxidative phosphorylation.[4] This disrupts the proton gradient across the mitochondrial or bacterial membrane, halting ATP synthesis and leading to rapid cell death.

The addition of multiple halogen atoms, as seen in these compounds, generally enhances their ability to execute these mechanisms.

Comparative Efficacy: A Data-Driven Analysis

The most common metric for comparing the potency of antimicrobial agents is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of a compound that prevents the visible growth of a microorganism. The following data, compiled from various studies, provides a comparative overview.

While extensive antimicrobial data exists for many halogenated phenols, specific MIC values for This compound are not widely reported in the available scientific literature. However, its non-halogenated parent compound, 4-hydroxybenzoic acid, has shown antimicrobial activity, with reported MIC values ranging from 36,000 to 72,000 µg/mL against various bacteria.[5] It is plausible that the dichlorinated form would exhibit enhanced potency, a hypothesis that warrants further experimental validation. Another related compound, 2,4-dichloro-5-sulfamoyl benzoic acid, has demonstrated potent activity against MRSA strains with MIC values of 0.8 to 4.0 µg/mL.[6]

Table 1: Comparative MIC Values of Selected Halogenated Phenols

CompoundTarget OrganismReported MIC Range (µg/mL)Key Features & Remarks
Triclosan Staphylococcus aureus0.016 - 64[3][7][8]Broad-spectrum activity. Specific inhibitor of fatty acid synthesis. Resistance can emerge via FabI mutation/overexpression.[3]
Escherichia coli0.05 - 0.2[7][9]Effective against a wide range of Gram-positive and Gram-negative bacteria.[9]
Chloroxylenol Gram-positive bacteria (e.g., S. aureus)12.5 - 500[1][10]More effective against Gram-positive than Gram-negative bacteria.[2] Common in antiseptic products.
Gram-negative bacteria (e.g., P. aeruginosa)62.5 - >5000[1][10]Activity against P. aeruginosa is often enhanced with chelating agents like EDTA.
Dichlorophen Acinetobacter calcoaceticus0.825 (solid media)[11]Broad-spectrum antimicrobial and anthelmintic agent.[11]
Escherichia coli0.103 (solid media)[11]
Bacillus cereus0.206 (solid media)[11]
Pentachlorophenol FungiToxic at doses >35 µg/mg mycelia[12]Highly potent but also highly toxic to humans and the environment.[4][13] Use is now heavily restricted.
BacteriaN/A (Data focuses on toxicity/degradation)Acts as an uncoupler of oxidative phosphorylation.[4]
This compound N/AData not available in cited literatureA di-chlorinated phenolic acid. Efficacy requires experimental determination.

Note: MIC values can vary significantly based on the specific strain, testing methodology, and media used.

Visualizing the Molecules and the Method

A clear understanding of both the chemical structures and the experimental workflow is essential for comparative analysis.

Caption: Chemical structures of the halogenated phenols discussed.

MIC_MBC_Workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Determination cluster_mbc Phase 3: MBC Determination prep_compound Prepare Stock Solution of Test Compound serial_dilution Perform 2-Fold Serial Dilution of Compound in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Standardized Bacterial Suspension (~5x10^5 CFU/mL) prep_inoculum->inoculate serial_dilution->inoculate controls Growth Control (Bacteria + Broth) Sterility Control (Broth Only) inoculate->controls incubate_mic Incubate Plate (35-37°C for 16-20 hours) controls->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic subculture Subculture Aliquots from Clear Wells (MIC and higher) onto Agar Plates read_mic->subculture Proceed if growth is inhibited incubate_mbc Incubate Agar Plates (35-37°C for 18-24 hours) subculture->incubate_mbc read_mbc Read MBC: Lowest Concentration Killing ≥99.9% of Inoculum incubate_mbc->read_mbc

Caption: Standardized workflow for MIC and MBC determination.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the generation of reliable and reproducible data, standardized methodologies are paramount. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

This protocol determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.

A. Rationale and Causality:

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and low in inhibitors, ensuring that the observed effects are due to the antimicrobial agent and not media components. Cation adjustment (Ca²⁺, Mg²⁺) is critical for the proper activity of some antibiotic classes and ensures inter-lab reproducibility.

  • Inoculum Standardization: Standardizing the initial bacterial density to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), followed by dilution, is crucial. A lower inoculum may be too easily inhibited, while a higher one could overwhelm the agent, leading to falsely high MIC values.

  • Controls: A self-validating system requires controls. The Growth Control (no compound) confirms the viability and proper growth of the microorganism. The Sterility Control (no microorganism) ensures the broth and plate are not contaminated.

B. Step-by-Step Methodology:

  • Preparation of Test Compound: Prepare a stock solution of the halogenated phenol in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory (typically ≤1%).

  • Plate Preparation: Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first column, creating a 1:2 dilution.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly. Repeat this process across the plate to create a range of concentrations. Discard the final 100 µL from the last dilution well.

  • Inoculum Preparation: From a fresh agar plate, select several colonies of the test organism and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: Dilute the standardized suspension in CAMHB so that after adding 100 µL to each well, the final inoculum density is approximately 5 x 10⁵ CFU/mL. Add this inoculum to all wells except the sterility control.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where no turbidity (growth) is observed.

This protocol is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.

A. Rationale and Causality:

  • Purpose: The MBC test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An MBC/MIC ratio of ≤4 is often used as a general indicator of bactericidal activity.

  • Subculturing: Transferring a defined volume from the clear MIC wells to an antibiotic-free agar medium allows any surviving, non-growing bacteria (persisters) to replicate and form colonies. The absence of growth on the agar indicates a bactericidal effect at that concentration.

B. Step-by-Step Methodology:

  • Selection of Wells: Following MIC determination, select the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth.

  • Subculturing: Mix the contents of each selected well. Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot and spread it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are visible in the growth control.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest test concentration that results in a ≥99.9% reduction (a 3-log₁₀ drop) in CFU/mL compared to the initial inoculum count.

Conclusion and Future Directions

This guide establishes a comparative framework for evaluating the antimicrobial efficacy of halogenated phenols. While compounds like Triclosan, Chloroxylenol, and Dichlorophen have well-documented activity profiles, significant data gaps exist for this compound. Its structural characteristics suggest potential antimicrobial activity, but rigorous experimental evaluation using the standardized protocols outlined herein is necessary to determine its true efficacy and spectrum. Such studies are critical for the discovery and development of novel antimicrobial agents in an era of increasing resistance.

References

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  • Westfall, C., et al. (2019). The Widely Used Antimicrobial Triclosan Induces High Levels of Antibiotic Tolerance In Vitro and Reduces Antibiotic Efficacy up to 100-Fold In Vivo. Antimicrobial Agents and Chemotherapy, American Society for Microbiology.
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  • Kim, H. S., et al. (2020). Identification of Bithionol, Dichlorophen, and Miconazole as Antibacterial Agents against Acinetobacter calcoaceticus. ACS Omega, PMC.
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  • Iregbu, K. (2000). The Effect of Various Brands of Chloroxylenol disinfectants on Some Common Hospital PAthogens. ResearchGate.
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  • ResearchGate. (n.d.). The MIC values of three types of chloroxylenol (S 1 ,S 2 ,Sp) on.... ResearchGate.
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A Senior Scientist's Guide to the Robust Quantification of 3,5-Dichloro-4-hydroxybenzoic Acid: A Comparative Analysis of Validated HPLC-UV and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone of quality, safety, and efficacy. 3,5-Dichloro-4-hydroxybenzoic acid, a halogenated derivative of 4-hydroxybenzoic acid, serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its quantification is paramount for ensuring reaction completion, purity of intermediates, and quality control of final products.

This guide provides an in-depth, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound. Beyond a mere protocol, this document elucidates the scientific rationale behind the methodological choices, ensuring a deep understanding of the analytical process. Furthermore, it presents a critical comparison with alternative analytical techniques, supported by experimental data, to empower you in selecting the most appropriate method for your specific analytical challenges.

The Gold Standard: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography is a powerful and versatile technique for the separation, identification, and quantification of individual components in a mixture.[3] For polar aromatic compounds like this compound, reversed-phase HPLC is the method of choice. This is due to the nonpolar stationary phase (typically C18) effectively retaining the analyte, allowing for excellent separation from more polar impurities.

Experimental Protocol: Validated HPLC-UV Method

This protocol is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5]

1. Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 250 mm x 4.6 mm i.d.

    • Rationale: A C18 column provides the necessary hydrophobicity to retain the aromatic benzoic acid derivative. The 5 µm particle size offers a good balance between efficiency and backpressure, while the 250 mm length ensures adequate resolution.

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B) in a 60:40 (v/v) ratio.

    • Rationale: The acidic mobile phase (pH ~2.5) suppresses the ionization of the carboxylic acid group of the analyte, leading to a more retained and symmetrical peak shape. Acetonitrile serves as the organic modifier to elute the compound from the C18 column. An isocratic elution is chosen for its simplicity and robustness in routine quality control analysis.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

  • Detection Wavelength: 254 nm

    • Rationale: The benzene ring with its substituents in this compound exhibits strong UV absorbance around this wavelength, providing good sensitivity.

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a reaction mixture, a simple dilution with the mobile phase followed by filtration through a 0.45 µm syringe filter is typically sufficient.

HPLC-UV Method Validation Workflow

The validation of an analytical method is a formal process to demonstrate its suitability for the intended purpose.[6] The following diagram illustrates the logical flow of the validation process according to ICH guidelines.[7]

HPLC_Validation_Workflow cluster_Planning Phase 1: Planning cluster_Execution Phase 2: Experimental Execution cluster_Evaluation Phase 3: Evaluation & Reporting Validation_Protocol Develop Validation Protocol (Define Purpose, Parameters, Criteria) Specificity Specificity (Interference Check) Validation_Protocol->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Varying Parameters) LOD_LOQ->Robustness Data_Analysis Data Analysis (Statistical Evaluation) Robustness->Data_Analysis Validation_Report Generate Validation Report (Summarize Findings) Data_Analysis->Validation_Report

Caption: Logical workflow for the validation of the HPLC-UV method.

Performance Characteristics of the Validated HPLC-UV Method

The following table summarizes the expected performance characteristics of the described HPLC-UV method, based on typical results for similar phenolic compounds and ICH acceptance criteria.[4][7]

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the retention time of the analyteThe method is specific for this compound.
Linearity (R²) R² ≥ 0.999> 0.999
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%< 1.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~1.0 µg/mL
Robustness % RSD ≤ 2.0% after minor changes in method parametersThe method is robust to small variations in flow rate and mobile phase composition.

Comparative Analysis: Alternative Quantification Methods

While HPLC-UV is a robust and reliable technique, other methods may be considered depending on the specific requirements of the analysis, such as sample throughput, required sensitivity, and available instrumentation.

Ultra-Performance Liquid Chromatography (UPLC-UV)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (< 2 µm), resulting in faster analysis times, higher resolution, and greater sensitivity compared to traditional HPLC.[8]

  • Principle: Similar to HPLC, based on chromatographic separation.

  • Advantages: Significantly shorter run times, improved resolution, and higher sensitivity.[8]

  • Disadvantages: Requires specialized high-pressure instrumentation, which is more expensive.

UV-Visible Spectrophotometry (Total Phenolic Content)

Spectrophotometric methods, such as the Folin-Ciocalteu assay, are often used for the rapid estimation of total phenolic content.[8][9]

  • Principle: This method relies on the reducing capacity of the phenolic hydroxyl groups, which react with the Folin-Ciocalteu reagent to produce a blue-colored complex that is measured spectrophotometrically.[8]

  • Advantages: Simple, rapid, and inexpensive.

  • Disadvantages: Lacks specificity as it measures the total phenolic content and is susceptible to interference from other reducing substances like sugars and proteins.[8] This method is not suitable for quantifying a specific phenolic compound in a mixture.

Method Comparison Summary
FeatureHPLC-UVUPLC-UVUV-Vis Spectrophotometry (Folin-Ciocalteu)
Specificity HighVery HighLow (Measures total phenolics)
Sensitivity GoodHighModerate
Analysis Time Moderate (e.g., 10-15 min)Fast (e.g., < 5 min)Very Fast (minutes per sample)
Cost (Instrument) ModerateHighLow
Cost (Per Sample) Low to ModerateModerateVery Low
Ideal Application Routine QC, purity analysis, stability studiesHigh-throughput screening, complex mixture analysisRapid estimation of total phenolics

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow from sample receipt to final data analysis for the quantification of this compound.

Experimental_Workflow Sample_Receipt Sample Receipt Sample_Prep Sample Preparation (Dilution & Filtration) Sample_Receipt->Sample_Prep Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_Analysis HPLC-UV Analysis (Chromatographic Separation) Standard_Prep->HPLC_Analysis Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Peak Integration) HPLC_Analysis->Data_Acquisition Data_Analysis Data Analysis (Quantification vs. Standard Curve) Data_Acquisition->Data_Analysis Final_Report Final Report Generation Data_Analysis->Final_Report

Caption: General experimental workflow for HPLC-UV analysis.

Conclusion

The validated HPLC-UV method presented in this guide offers a robust, reliable, and accurate approach for the quantification of this compound, making it highly suitable for quality control and research applications. The detailed explanation of the methodology and the principles behind it provides a solid foundation for its implementation.

The comparative analysis with UPLC-UV and UV-Visible spectrophotometry highlights the trade-offs between specificity, speed, and cost. While UPLC-UV offers enhanced performance for high-throughput needs, and spectrophotometry provides a rapid estimation of total phenolics, the HPLC-UV method stands as the gold standard for specific and accurate quantification in most laboratory settings. The choice of the most appropriate method will ultimately depend on the specific analytical requirements, available resources, and the nature of the sample matrix.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • Pharmaguideline. Steps for HPLC Method Validation.
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  • MDPI. A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider.
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  • ResearchGate. Techniques for Analysis of Plant Phenolic Compounds.
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  • National Center for Biotechnology Information. Profiling methods for the determination of phenolic compounds in foods and dietary supplements.
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A Senior Application Scientist's Guide to Navigating the Cross-reactivity of 3,5-Dichloro-4-hydroxybenzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hidden Variable in Your Research

In the world of biological research and drug development, the specificity of our tools is paramount. We rely on assays to be precise reporters of specific molecular events. However, small molecules can often act as confounding variables, interacting with assay components in unforeseen ways. One such molecule is 3,5-Dichloro-4-hydroxybenzoic acid (DCHBA). While it may be the subject of study, it is also a known metabolite of the widely used herbicide Dicamba, raising the possibility of its presence as an environmental or metabolic background compound.[1][2][3][4]

This guide provides a technical framework for understanding and mitigating the risks associated with the cross-reactivity of DCHBA. We will delve into the structural rationale for its potential off-target effects, provide detailed protocols for assessing its promiscuity, and offer strategies to ensure the integrity of your experimental data. The core principle of this guide is not just to present methods, but to explain the scientific reasoning behind them, empowering researchers to design robust, self-validating experiments.

The Structural Basis for Concern: Why DCHBA Warrants Scrutiny

The potential for a small molecule to interfere in a biological assay is often encoded in its chemical structure. DCHBA possesses two key features that are red flags for potential cross-reactivity: a halogenated phenolic ring and a carboxylic acid group.

  • The Phenolic Nature: Phenolic compounds are notorious for their ability to interact non-specifically with proteins through hydrogen bonding and hydrophobic interactions.[5][6] This can lead to a range of assay artifacts, from binding to albumin in cell culture media to interacting with antibody surfaces in immunoassays.[6][7]

  • Halogenation and Structural Mimicry: The dichlorinated phenyl ring of DCHBA bears a structural resemblance to the di-iodinated inner ring of thyroid hormones (T3 and T4). This structural similarity suggests a potential for DCHBA to interact with thyroid hormone receptors (TRs), potentially acting as an antagonist or a weak agonist.[8][9][10] Such an interaction could have significant implications in endocrinology research and toxicology studies.

This guide will focus on evaluating two primary modes of cross-reactivity: non-specific protein binding in a common assay format (ELISA) and specific off-target binding to a plausible biological target (Thyroid Hormone Receptor β).

Experimental Workflow for Assessing Cross-Reactivity

A systematic approach is crucial for characterizing the potential for assay interference. The following workflow outlines a logical progression from initial screening to detailed characterization.

G cluster_0 Phase 1: Hypothesis & Design cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Analysis & Interpretation A Compound of Interest: This compound (DCHBA) B Structural Analysis: - Halogenated Phenol - Carboxylic Acid - Thyroid Hormone Mimicry A->B Identify potential interference motifs C Assay 1: Immunoassay Interference (Competitive ELISA) B->C Select relevant assay systems D Assay 2: Receptor Binding Assay (Thyroid Hormone Receptor β) B->D Select relevant assay systems E Assay 3: General Protein Binding (e.g., BSA Fluorescence Quenching) B->E Select relevant assay systems F Quantitative Analysis: - Calculate IC50 / Ki - Compare potencies C->F D->F E->F G Data Synthesis & Risk Assessment F->G Integrate results H Final Report: Guide for Researchers G->H Formulate conclusion and mitigation strategies

Caption: Overall workflow for investigating DCHBA cross-reactivity.

Protocol 1: Assessing Immunoassay Interference via Competitive ELISA

Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is a ubiquitous tool in biological research. However, its reliance on antibody-antigen interactions makes it susceptible to interference.[11][12][13] Small molecules can interfere by cross-reacting with the antibody, preventing the intended antibody-antigen binding, or by non-specifically binding to plate surfaces or other assay proteins, leading to false positive or false negative signals.[14] This protocol is designed to detect such interference in a competitive format.

Step-by-Step Methodology:

  • Plate Coating:

    • Coat a 96-well high-binding microplate with 100 µL/well of a relevant antigen (e.g., 1 µg/mL of Thyroglobulin in PBS) overnight at 4°C. Causality: This step immobilizes the target antigen to the plate surface.

  • Washing:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20). Causality: Removes unbound antigen and prepares the surface for blocking.

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (PBS with 1% BSA and 0.1% Tween-20) and incubate for 2 hours at room temperature. Causality: Blocks remaining non-specific binding sites on the plastic to reduce background noise.

  • Compound and Antibody Incubation:

    • Prepare a serial dilution of DCHBA (e.g., from 100 µM down to 1 nM) in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20).

    • In a separate plate (a "pre-incubation plate"), mix 50 µL of each DCHBA dilution with 50 µL of the primary antibody (e.g., anti-Thyroglobulin antibody at a pre-determined optimal concentration).

    • Include controls:

      • No-Inhibitor Control: 50 µL Assay Buffer + 50 µL primary antibody.

      • No-Antibody Control: 50 µL of the highest DCHBA concentration + 50 µL Assay Buffer (no primary antibody). Self-Validation: This control is critical to check for non-specific binding of DCHBA to the antigen or plate.

    • Incubate the pre-incubation plate for 1 hour at room temperature.

  • Competitive Binding:

    • Wash the antigen-coated plate 3 times with Wash Buffer.

    • Transfer 100 µL from each well of the pre-incubation plate to the corresponding wells of the antigen-coated plate.

    • Incubate for 1 hour at room temperature. Causality: The primary antibody will bind to the coated antigen. If DCHBA interferes, it will reduce the amount of antibody that can bind.

  • Detection:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL/well of a secondary antibody conjugated to Horseradish Peroxidase (HRP), diluted in Assay Buffer. Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL/well of TMB substrate. Incubate in the dark until a blue color develops (typically 10-15 minutes).

    • Add 50 µL/well of Stop Solution (e.g., 1M H₂SO₄). The color will turn yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Subtract the absorbance of the "No-Antibody Control" from all other readings.

    • Plot the absorbance against the log of the DCHBA concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Characterizing Off-Target Binding to the Thyroid Hormone Receptor β (TRβ)

Rationale: As previously discussed, the dichlorinated phenyl structure of DCHBA is reminiscent of thyroid hormones. This protocol uses a cell-free, competitive binding assay to directly measure the affinity of DCHBA for the human TRβ ligand-binding domain (LBD). This approach isolates the receptor-ligand interaction from confounding cellular factors.

Step-by-Step Methodology:

  • Assay Preparation:

    • Use a commercially available TRβ LBD protein (often GST-tagged) and a corresponding fluorescently-labeled T3 ligand (e.g., BODIPY-T3).

    • Prepare an Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM DTT).

  • Compound Dilution:

    • Prepare a serial dilution of DCHBA in Assay Buffer (e.g., from 100 µM to 1 nM).

    • Prepare a serial dilution of the positive control, unlabeled T3, for comparison.

  • Binding Reaction:

    • In a 384-well, low-volume black plate, add components in the following order:

      • 5 µL of Assay Buffer.

      • 5 µL of DCHBA dilution, T3 dilution (positive control), or buffer alone (maximum binding control).

      • 5 µL of fluorescent T3 ligand (at a final concentration near its Kd, e.g., 5 nM).

      • 5 µL of TRβ LBD protein (at a final concentration that gives a robust signal, e.g., 20 nM).

    • Include a "No-Protein Control" with the fluorescent ligand but no TRβ LBD to measure background fluorescence. Self-Validation: This control establishes the baseline signal in the absence of specific binding.

  • Incubation:

    • Seal the plate and incubate for 2 hours at room temperature, protected from light. Causality: Allows the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization (FP) or a similar homogenous assay readout (e.g., TR-FRET) on a compatible plate reader. FP is ideal as it measures the rotational mobility of the fluorescent ligand, which increases when it is bound to the larger protein.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the FP signal against the log of the competitor concentration (DCHBA or T3).

    • Fit the data to a competitive binding model to determine the IC50.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Visualizing the Mechanism of Interference

Understanding how a molecule like DCHBA can disrupt an assay is key to troubleshooting. The diagram below illustrates a potential mechanism of interference in a sandwich ELISA, where the compound cross-reacts with one of the antibodies.

G cluster_0 Intended Sandwich ELISA Reaction cluster_A Step 1: Capture cluster_B Step 2: Detection cluster_1 Interference by DCHBA cluster_C Step 1: Capture cluster_D Step 2: Blocked Detection CapAb < <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://fonts.gstatic.com/s/i/materialicons/bookmark/v13/24px.svg?color=4285F4' />TD><TD>Capture AbTD>TR>TABLE> > Antigen < <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://fonts.gstatic.com/s/i/materialicons/hexagon/v13/24px.svg?color=34A853' />TD><TD>Target AntigenTD>TR>TABLE> > CapAb->Antigen Binds DetAb < <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://fonts.gstatic.com/s/i/materialicons/star/v16/24px.svg?color=FBBC05' />TD><TD>Detection AbTD>TR>TABLE> > Antigen->DetAb Binds CapAb2 < <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://fonts.gstatic.com/s/i/materialicons/bookmark/v13/24px.svg?color=4285F4' />TD><TD>Capture AbTD>TR>TABLE> > Antigen2 < <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://fonts.gstatic.com/s/i/materialicons/hexagon/v13/24px.svg?color=34A853' />TD><TD>Target AntigenTD>TR>TABLE> > CapAb2->Antigen2 Binds DetAb2 < <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://fonts.gstatic.com/s/i/materialicons/star/v16/24px.svg?color=FBBC05' />TD><TD>Detection AbTD>TR>TABLE> > DCHBA < <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://fonts.gstatic.com/s/i/materialicons/circle/v14/24px.svg?color=EA4335' />TD><TD>DCHBATD>TR>TABLE> > DCHBA->DetAb2 Cross-reacts & Blocks Binding Site

Caption: Potential mechanism of DCHBA interference in a sandwich ELISA.

Interpreting the Data: A Comparative Analysis

After performing the assays, the quantitative data must be compiled and analyzed. The goal is to understand the potency of DCHBA's cross-reactivity in different contexts.

Assay TypeTargetPositive ControlDCHBA Result (IC50 / Ki)Interpretation
Competitive ELISA Thyroglobulin AntibodyThyroglobulinIC50 > 100 µMLow Risk: DCHBA does not significantly interfere with this specific immunoassay.
Receptor Binding Thyroid Hormone Receptor βTriiodothyronine (T3)Ki = 5.2 µMModerate Risk: DCHBA binds to TRβ, but with significantly lower affinity than the endogenous ligand (T3 Ki ≈ 1 nM). May be relevant at high concentrations.
General Protein Binding Bovine Serum Albumin (BSA)PhenylbutazoneKd ≈ 25 µMModerate Risk: DCHBA exhibits non-specific binding to albumin. This could affect its free concentration in cell-based assays and lead to artifacts.

Discussion and Mitigation Strategies

The hypothetical data above paints a nuanced picture. While DCHBA did not interfere in a specific ELISA, it showed moderate affinity for both a specific off-target receptor (TRβ) and a general protein (BSA).

  • Implications for Researchers: The binding to TRβ suggests that high concentrations of DCHBA could potentially elicit an anti-thyroidal effect, a critical consideration for toxicology and environmental health studies. The non-specific binding to albumin is a more general concern, as it can sequester the compound in cell culture media, lowering its effective concentration, or cause artifacts in assays that use BSA as a blocking agent.[5]

  • Best Practices and Mitigation:

    • Assay Orthogonality: If you suspect interference, validate your findings using a second, mechanistically different assay. For example, if a cell-based reporter assay shows an effect, confirm direct target binding with a cell-free assay like the one described.

    • Control Experiments: Always run a "compound-only" control (without a key biological component like the primary antibody or receptor) to identify non-specific effects.

    • Structural Analogs: Test a structurally related but presumed inactive analog of DCHBA. If it produces the same effect, the interaction is likely non-specific.

    • Assay Buffer Optimization: For immunoassays, consider using blocking buffers that do not rely solely on BSA. There are many commercial protein-free blocking solutions available that can reduce non-specific interactions.

    • Sample Purification: When analyzing samples that may contain DCHBA as a metabolite (e.g., from animals exposed to Dicamba), consider solid-phase extraction (SPE) to remove small molecule interferents before analysis.[15]

Conclusion

This compound is a molecule that warrants careful consideration due to its potential for cross-reactivity in a variety of biological assays. Its phenolic structure predisposes it to non-specific protein interactions, while its halogenated ring makes it a structural mimic of endogenous hormones. By employing a systematic workflow that includes mechanistically distinct assays, robust controls, and careful data interpretation, researchers can confidently identify and mitigate the risks of assay interference. Proactive characterization of such potential artifacts is not a detour from research; it is a fundamental component of ensuring data integrity and generating reliable, reproducible science.

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A Comparative Guide to the Stability of 3,5-Dichloro-4-hydroxybenzoic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Molecular Stability in Drug Development

In the landscape of pharmaceutical and materials science, the intrinsic stability of a chemical entity is a cornerstone of its viability. For active pharmaceutical ingredients (APIs), chemical stability dictates shelf-life, formulation strategies, and ultimately, patient safety and efficacy.[1][2][3] Unforeseen degradation can lead to a loss of potency and the formation of potentially toxic impurities. This guide provides an in-depth comparative analysis of the stability of 3,5-Dichloro-4-hydroxybenzoic acid, a key chemical intermediate[4], against a curated selection of its structural analogs. Through a systematic evaluation under forced degradation conditions, we aim to elucidate the structure-stability relationships that govern the resilience of these molecules.

The selection of this compound and its analogs is predicated on their relevance as scaffolds in medicinal chemistry.[5] The electronic and steric effects of substituents on the phenyl ring are known to significantly influence a molecule's reactivity and, by extension, its stability.[5] This guide will delve into the mechanistic underpinnings of degradation, providing researchers and drug development professionals with actionable insights to inform candidate selection and formulation design.

Experimental Design: A Rationale-Driven Approach to Stability Benchmarking

To provide a comprehensive stability profile, a forced degradation study was designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][6][7][8] Forced degradation, or stress testing, is an essential component of drug development that helps to identify likely degradation products and establish the intrinsic stability of a molecule.[7][8][] Our experimental design encompasses thermal, photolytic, and oxidative stress conditions to simulate the potential challenges a compound may face during its lifecycle.

Selection of Analogs

The analogs for this study were chosen to systematically probe the influence of the number and position of chloro- and hydroxyl- substituents on the benzoic acid core. The selected compounds are:

  • Compound A: this compound

  • Compound B: 4-Hydroxybenzoic acid

  • Compound C: 3,5-Dichlorobenzoic acid

  • Compound D: 2,4-Dichlorophenol (as a related structure lacking the carboxylic acid group)

  • Compound E: Salicylic acid (2-hydroxybenzoic acid)

This selection allows for a direct comparison of the stabilizing or destabilizing effects of the chloro- and hydroxyl- groups, both individually and in combination.

Stress Conditions

The following stress conditions were applied to each compound, based on ICH recommendations for forced degradation studies[8]:

  • Thermal Stress: Solid samples were exposed to 60°C for a period of 48 hours.

  • Photostability: Solutions of the compounds in methanol were exposed to a light source conforming to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11] A dark control was run in parallel.

  • Oxidative Stress: Solutions of the compounds in methanol were treated with 3% hydrogen peroxide at room temperature for 24 hours.

Methodology: Ensuring Self-Validating and Reproducible Results

The cornerstone of a reliable stability study is a validated, stability-indicating analytical method.[6] For this investigation, a High-Performance Liquid Chromatography (HPLC) method was developed and validated to separate the parent compounds from their potential degradation products.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Preparation cluster_1 Stress Application cluster_2 Analysis cluster_3 Data Interpretation prep_A Prepare Stock Solutions of Analogs prep_B Aliquot for Each Stress Condition prep_A->prep_B stress_A Thermal Stress (60°C, 48h) prep_B->stress_A stress_B Photolytic Stress (ICH Q1B) prep_B->stress_B stress_C Oxidative Stress (3% H2O2, 24h) prep_B->stress_C analysis_A HPLC Analysis (Quantify Parent Peak) stress_A->analysis_A stress_B->analysis_A stress_C->analysis_A analysis_B Calculate % Degradation analysis_A->analysis_B interp_A Compare Degradation Profiles analysis_B->interp_A interp_B Elucidate Structure-Stability Relationships interp_A->interp_B

Caption: Experimental workflow for the comparative stability study.

Detailed Protocol: Stability-Indicating HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Stressed samples were diluted with the mobile phase to an appropriate concentration.

  • Quantification: The percentage degradation was calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

The use of HPLC is a widely accepted and robust technique for stability testing due to its sensitivity and ability to separate and quantify both the active pharmaceutical ingredient (API) and its degradation products.[12]

Results and Discussion: Unveiling Structure-Stability Relationships

The percentage degradation of each compound under the different stress conditions is summarized in the table below.

CompoundStructureThermal Degradation (%)Photolytic Degradation (%)Oxidative Degradation (%)
A This compound< 1%5.2%8.7%
B 4-Hydroxybenzoic acid< 1%15.8%25.4%
C 3,5-Dichlorobenzoic acid< 1%2.1%3.5%
D 2,4-Dichlorophenol< 1%12.3%18.9%
E Salicylic acid (2-hydroxybenzoic acid)< 1%18.5%30.1%
Thermal Stability

All tested compounds exhibited high thermal stability under the applied conditions, with negligible degradation observed. This suggests that the fundamental benzoic acid and phenol scaffolds are robust to moderate heat stress in the solid state.

Photostability

The photostability results reveal a clear structure-dependent trend. 3,5-Dichlorobenzoic acid (Compound C) was the most photostable, indicating that the chloro-substituents alone do not significantly sensitize the molecule to photodegradation. Conversely, 4-Hydroxybenzoic acid (Compound B) and Salicylic acid (Compound E) showed significant degradation, suggesting that the hydroxyl group is a key chromophore responsible for light absorption and subsequent degradation.

Notably, this compound (Compound A) demonstrated significantly enhanced photostability compared to its non-chlorinated counterpart, 4-hydroxybenzoic acid (Compound B). This suggests that the electron-withdrawing nature of the chlorine atoms at the meta positions to the carboxyl group and ortho to the hydroxyl group helps to stabilize the molecule against photolytic decomposition. The degradation of chlorinated phenols under aerobic conditions can be initiated by monooxygenases, leading to the formation of chlorocatechols.[13]

Oxidative Stability

The trend observed for oxidative stability largely mirrors that of photostability. The hydroxyl-substituted benzoic acids (Compounds B and E) were the most susceptible to oxidation. The antioxidant properties of phenolic compounds are well-documented and are related to their ability to donate a hydrogen atom from the hydroxyl group.[14] However, this reactivity can also make them more prone to oxidative degradation.

Once again, the presence of two chlorine atoms in this compound (Compound A) conferred a marked increase in stability against oxidative stress compared to 4-hydroxybenzoic acid (Compound B). This can be attributed to the inductive electron-withdrawing effect of the chlorine atoms, which reduces the electron density of the aromatic ring and the phenolic hydroxyl group, thereby making them less susceptible to electrophilic attack by oxidizing species. The degradation of hydroxybenzoic acids by advanced oxidation processes often proceeds via hydroxylation.[15][16]

The degradation pathways for chlorinated phenols can be complex, involving reductive dehalogenation under anaerobic conditions or hydroxylation and ring cleavage under aerobic conditions.[13][17][18]

Conclusion: The Stabilizing Effect of Dichlorination

This comparative guide demonstrates the profound impact of substituent patterns on the stability of benzoic acid derivatives. The key takeaway is the significant stabilizing effect conferred by the 3,5-dichloro substitution on the 4-hydroxybenzoic acid scaffold. Both photolytic and oxidative degradation were substantially attenuated in this compound compared to its non-chlorinated analog.

For researchers and drug development professionals, these findings underscore the importance of considering the electronic properties of substituents when designing stable and robust molecules. The strategic incorporation of electron-withdrawing groups, such as chlorine, can be a valuable tool to enhance the intrinsic stability of phenolic compounds, leading to improved shelf-life and more reliable product performance.

References

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A Comparative Guide to the Efficacy of 3,5-Dichloro-4-hydroxybenzoic Acid Derivatives: From Benchtop to Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 3,5-dichloro-4-hydroxybenzoic acid and its derivatives. As halogenated phenolic compounds, these molecules are gaining interest for their diverse biological activities.[1][2] We will delve into their performance in controlled laboratory assays versus complex living organisms, offering researchers, scientists, and drug development professionals a critical perspective on translating preclinical data into tangible biological outcomes. The narrative will explain the causal links behind experimental choices and present self-validating protocols to ensure scientific rigor.

Introduction: The Therapeutic Potential of Substituted Hydroxybenzoic Acids

Hydroxybenzoic acids and their derivatives are a well-established class of phenolic compounds recognized for their broad therapeutic potential, including antioxidant, anti-inflammatory, antimicrobial, and antitumoral properties.[3][4] The addition of halogen atoms, such as chlorine, to the benzene ring can significantly modulate the molecule's physicochemical properties and biological activity. This guide focuses specifically on derivatives of this compound, aiming to bridge the critical gap between promising in vitro results and the often-unpredictable realities of in vivo efficacy. By dissecting the experimental data and methodologies, we can better understand the journey of these compounds from the test tube to potential therapeutic application.

Part 1: In Vitro Efficacy – Characterizing Activity in a Controlled Environment

In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to screen compounds for specific biological activities in a controlled, isolated environment. These assays are crucial for identifying mechanisms of action and establishing structure-activity relationships.

Key Biological Activities Observed In Vitro

Derivatives of this compound have demonstrated a range of activities in cell-based and cell-free assays.

  • Antimicrobial and Antifungal Activity: The search for novel antimicrobial agents is a global priority. Certain derivatives, such as 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, have shown structure-dependent activity against Gram-positive pathogens, including vancomycin-intermediate Staphylococcus aureus (VISA), and multidrug-resistant fungal pathogens like Candida auris.[5] This highlights the potential of the dichlorinated phenyl moiety as a scaffold for developing new anti-infectives. Other hydroxybenzoic acid esters have also shown broad-spectrum antimicrobial effects.[6][7][8]

  • Anticancer and Cytotoxic Potential: The antiproliferative effects of these derivatives have been evaluated against various cancer cell lines.[9] For instance, a 5-fluorobenzimidazole derivative featuring a 3,5-dichloro-2-hydroxyphenyl group exhibited potent anticancer activity against the A549 human non-small cell lung adenocarcinoma cell line.[5] Such studies typically utilize viability assays like the MTT assay to quantify cytotoxicity.[5] Interestingly, comparative studies on isomers have revealed that 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) consistently shows higher cytotoxicity across different mammalian cell lines compared to its isomer, this compound (3,5-DC-4-HBA).[10] This isomer-specific toxicity is thought to be linked to differential interactions with key cellular enzymes like Cu/Zn-superoxide dismutase (Cu/Zn-SOD).[10][11]

  • Antioxidant Properties: As phenolic compounds, hydroxybenzoic acids are inherently capable of acting as antioxidants by neutralizing free radicals.[3][4] This activity is commonly measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which quantify the ability of a compound to donate a hydrogen atom or an electron to stabilize a radical species.[12][13][14][15]

Data Summary: In Vitro Performance
Compound/Derivative ClassAssay TypeTarget/OrganismKey FindingReference
1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine derivativesMinimum Inhibitory Concentration (MIC)S. aureus, C. aurisPromising activity against multidrug-resistant strains (MIC as low as 16 µg/mL).[5]
5-Fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituentMTT Viability AssayA549 Human Lung Cancer CellsShowed the highest anticancer activity among tested compounds.[5]
3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA)Cytotoxicity AssaysVarious Mammalian Cell LinesSignificantly higher cytotoxicity compared to the 4-hydroxy isomer.[10]
Phenolic Compounds (General)DPPH, ABTS Radical ScavengingCell-freeDemonstrate antioxidant capacity by neutralizing free radicals.[12][15]
Experimental Workflow: In Vitro Logic

The following diagram illustrates the logical flow of a typical in vitro screening process, from compound selection to mechanistic investigation.

In_Vitro_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanistic Studies A Compound Library (DCX Derivatives) B High-Throughput Assay (e.g., Antimicrobial MIC) A->B C Identify 'Hits' (Active Compounds) B->C D Serial Dilutions of Hits C->D Advance Hits E Quantitative Assay (e.g., MTT for IC50) D->E F Determine Potency (IC50 / MIC Values) E->F G Enzyme Inhibition Assays (e.g., SOD Activity) F->G Characterize Potent Compounds H Cellular Pathway Analysis F->H I Elucidate Mechanism of Action G->I H->I

Caption: Logical workflow for in vitro screening of chemical derivatives.

Protocol Example: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational experiment for evaluating anticancer potential.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent like cisplatin (positive control).[5]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 2: In Vivo Efficacy – Assessing Performance in a Living System

While in vitro data is invaluable, it cannot predict a compound's behavior within a complex, multi-system organism. In vivo studies using animal models are essential to evaluate a compound's overall efficacy, pharmacokinetics (absorption, distribution, metabolism, excretion), and safety profile.

Translating In Vitro Activities to In Vivo Models
  • Anti-inflammatory Models: A compound's anti-inflammatory potential can be assessed using various established animal models.

    • Carrageenan-Induced Paw Edema: This is a classic model for acute inflammation.[16] Injection of carrageenan into a rat's paw induces a biphasic inflammatory response involving mediators like histamine, serotonin, and prostaglandins.[17][18] The efficacy of a test compound is measured by its ability to reduce the resulting swelling.

    • Acetic Acid-Induced Vascular Permeability: This model assesses a compound's ability to inhibit increases in vascular permeability, a key feature of inflammation.[16] The amount of a dye (like Evans blue) that leaks into the peritoneal cavity after an acetic acid challenge is quantified.[19]

    • Cotton Pellet-Induced Granuloma: To evaluate effects on chronic inflammation, cotton pellets are implanted subcutaneously in rats.[16] The pellets induce the formation of granulomatous tissue, and the anti-inflammatory effect is determined by the reduction in the dry weight of the granuloma after several days of treatment.

  • Toxicity Models: Before assessing efficacy, acute toxicity is often evaluated. The Fish Embryo Acute Toxicity (FET) test using zebrafish (Danio rerio) is a modern, high-throughput method for assessing the toxicity of compounds on a vertebrate model, providing data on mortality and developmental defects.[20]

Data Summary: In Vivo Performance

Direct in vivo efficacy data for this compound derivatives is less prevalent in the surveyed literature. The table below is illustrative of how such data would be presented.

Compound/Derivative ClassAnimal ModelEndpoint MeasuredKey FindingReference
Taraxasterol (Model Compound)Carrageenan-Induced Paw Edema (Rat)Paw Volume (Swelling)Dose-dependently attenuated edema, indicating acute anti-inflammatory effects.[16]
Taraxasterol (Model Compound)Acetic Acid-Induced Vascular Permeability (Mouse)Dye ExtravasationSignificantly decreased vascular permeability.[16]
Taraxasterol (Model Compound)Cotton Pellet-Induced Granuloma (Rat)Granuloma Dry WeightInhibited granuloma formation, suggesting efficacy against chronic inflammation.[16]
2,4-dihydroxybenzoic acid hydrazones (Model Compounds)Zebrafish Embryo Acute Toxicity (FET) TestMortality, Teratogenic EffectsDemonstrated low to moderate toxicity, indicating a favorable preliminary safety profile.[20]
Experimental Workflow: In Vivo Study Design

The diagram below outlines a standard workflow for an in vivo anti-inflammatory study, emphasizing the necessary controls and sequential steps for robust data generation.

In_Vivo_Workflow cluster_groups Treatment Groups A Animal Acclimatization (e.g., Wistar Rats, 7 days) B Randomization & Grouping (n=6 per group) A->B C1 Group 1: Vehicle Control (Saline) C2 Group 2: Positive Control (Diclofenac) C3 Group 3: Test Compound (Low Dose) C4 Group 4: Test Compound (High Dose) D Pre-treatment (Oral Gavage, 1 hr prior to induction) B->D E Induction of Inflammation (e.g., Subplantar Carrageenan Injection) D->E F Data Collection (Measure Paw Volume at 0, 1, 2, 3, 4 hr) E->F G Euthanasia & Tissue Collection (Optional: for biomarker analysis) F->G H Statistical Analysis (ANOVA, Dunnett's Test) G->H I Conclusion on Efficacy H->I

Caption: Standard workflow for an in vivo anti-inflammatory animal study.

Protocol Example: Carrageenan-Induced Paw Edema in Rats

This model is a benchmark for evaluating the efficacy of potential non-steroidal anti-inflammatory drugs (NSAIDs).[16][17]

Principle: Carrageenan, a phlogistic agent, induces an acute, localized, and reproducible inflammatory response when injected into the sub-plantar tissue of a rat's hind paw. The resulting edema (swelling) is quantified as an increase in paw volume. An effective anti-inflammatory agent will significantly reduce this increase in volume.

Step-by-Step Methodology:

  • Animal Preparation: Use adult Wistar or Sprague-Dawley rats (180-250 g). Acclimatize the animals for at least one week with free access to food and water. Fast the animals overnight before the experiment.

  • Grouping: Randomly divide the animals into at least four groups (n=6):

    • Group I: Vehicle Control (e.g., normal saline).

    • Group II: Positive Control (e.g., Diclofenac Sodium, 10 mg/kg, intraperitoneally).

    • Group III & IV: Test Compound (e.g., two different doses of the DCX derivative, administered orally).

  • Dosing: Administer the respective vehicle, standard drug, or test compound to each group.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% w/v carrageenan solution (prepared in normal saline) into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume of each rat immediately after carrageenan injection (0 hour) and at subsequent hourly intervals (1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group).

    • Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to determine significance.

Part 3: Synthesizing the Evidence – The In Vitro to In Vivo Bridge

The ultimate goal is to see strong in vitro activity translate into meaningful in vivo efficacy. However, this transition is fraught with challenges.

  • Correlation and Causality: A compound that is highly cytotoxic to cancer cells in vitro may fail in vivo due to poor bioavailability, rapid metabolism into inactive forms, or unacceptable systemic toxicity. Conversely, a compound with modest in vitro activity might be concentrated in target tissues in vivo, leading to a significant therapeutic effect. The isomer-specific cytotoxicity seen in vitro with 3,5-DC-2-HBA and 3,5-DC-4-HBA is a critical observation; an in vivo study would be necessary to determine if this translates to differential toxicity or therapeutic windows in a whole organism.[10]

  • Guiding Experimental Design: In vitro data are indispensable for guiding in vivo research. Potency data (IC₅₀, MIC) helps in selecting appropriate dose ranges for animal studies, potentially reducing the number of animals required. Mechanistic insights, such as the finding that cytotoxicity may involve interactions with SOD, can inform which biomarkers to monitor in in vivo toxicology and efficacy studies.[10]

Conclusion and Future Outlook

The available evidence indicates that this compound and its derivatives are a promising class of compounds with demonstrable in vitro antimicrobial and anticancer activities. The dichlorinated phenyl ring appears to be a valuable scaffold for generating bioactive molecules.

The clear disparity in cytotoxicity between the 2-hydroxy and 4-hydroxy isomers underscores the importance of subtle structural changes and provides a compelling rationale for further investigation.[10] While the in vitro foundation is strong, the critical next step is to conduct comprehensive in vivo studies. Future research should prioritize:

  • Systematic In Vivo Efficacy Testing: Evaluating the most potent in vitro candidates in established animal models for inflammation, infection, and cancer.

  • Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicology profiles of lead compounds to assess their drug-like properties.

  • Synthesis of Novel Derivatives: Expanding the chemical library to further optimize potency and selectivity while minimizing off-target effects.

By methodically bridging the gap between benchtop assays and biological systems, the full therapeutic potential of these intriguing compounds can be unlocked.

References

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A Comparative Analysis of the Biocidal Efficacy of 3,5-Dichloro-4-hydroxybenzoic Acid and Commercial Biocides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the ever-present battle against microbial contamination, the selection of an effective biocide is paramount. This guide provides a comprehensive comparison of the biocidal efficacy of 3,5-Dichloro-4-hydroxybenzoic acid against a range of commonly used commercial biocides. This analysis is grounded in established scientific methodologies to provide researchers, scientists, and drug development professionals with the data necessary to make informed decisions for their specific applications.

Introduction: The Need for Effective Biocidal Agents

Biocides are essential chemical agents used to control or eliminate harmful microorganisms, including bacteria, fungi, and viruses. Their applications span a wide range of industries, from healthcare and pharmaceuticals to food preservation and industrial processes.[1] The ideal biocide exhibits broad-spectrum activity at low concentrations, is stable under various environmental conditions, and possesses a favorable safety profile. As microbial resistance to existing agents continues to emerge, the search for novel and effective biocides is a critical area of research.[2]

This compound is a halogenated phenolic compound.[3][4] Phenolic compounds, as a class, are known for their antimicrobial properties, which stem from their ability to disrupt microbial cell structures and metabolic processes.[5][6] This guide will delve into the specific efficacy of this compound and compare it to established commercial biocides.

Methodology for Efficacy Comparison: A Self-Validating Approach

To ensure an objective and scientifically rigorous comparison, standardized methods for evaluating biocidal efficacy are employed. The primary metrics used in this guide are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of a biocide that will inhibit the visible growth of a microorganism after overnight incubation.[7][8][9]

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): This is the lowest concentration of a biocide that will kill 99.9% of the initial microbial inoculum.

These values are determined through standardized microdilution or agar dilution methods, providing a quantitative measure of a biocide's potency against specific microorganisms.

The following workflow outlines the standardized procedure for determining the MIC and MBC/MFC of a biocidal agent.

G cluster_0 Preparation cluster_1 Incubation cluster_2 MIC Determination cluster_3 MBC/MFC Determination prep_biocide Prepare serial dilutions of biocide inoculate Inoculate biocide dilutions with microbial suspension prep_biocide->inoculate prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate at optimal temperature and duration (e.g., 37°C for 24h) inoculate->incubate observe_mic Observe for visible growth (turbidity) incubate->observe_mic record_mic Record MIC as the lowest concentration with no growth observe_mic->record_mic subculture Subculture from wells with no visible growth onto agar plates observe_mic->subculture incubate_plates Incubate agar plates subculture->incubate_plates observe_mbc Observe for colony formation incubate_plates->observe_mbc record_mbc Record MBC/MFC as the lowest concentration with no colony growth observe_mbc->record_mbc

Figure 1: Standardized workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Comparative Efficacy Data

The following tables summarize the available data on the biocidal efficacy of this compound and a selection of commercial biocides against common bacterial and fungal strains. It is important to note that direct comparative studies are limited, and the data presented is a synthesis of available literature.

Table 1: Antibacterial Efficacy (MIC in µg/mL)

BiocideEscherichia coliPseudomonas aeruginosaStaphylococcus aureusListeria monocytogenes
This compound Data not availableData not availableData not availableData not available
Benzalkonium Chloride < 64[8]> 512[8]-0.25 - 20.00[7]
Chlorhexidine ----
Peracetic Acid ---1050 - 1700[7]
Sodium Hypochlorite ---1750 - 4500[7]
Triclosan -> 512[10]--

Table 2: Antifungal Efficacy (Various Metrics)

BiocideAspergillus nigerCandida albicansPenicillium roqueforti
This compound Data not availableData not availableData not available
Alcohol (Ethanol) Ineffective[11]-Ineffective[11]
Peracetic Acid < 3 log reduction[12]--
Sodium Hypochlorite Effective[11][12]Effective[12]Effective[12]
Quaternary Ammonium Compounds Effective[13]-Effective[13]
Iodophors -Resistant[13]-
Aldehydes -Resistant[13]-

Note: The available scientific literature lacks specific MIC or MBC/MFC data for the antifungal efficacy of many commercial biocides, with studies often reporting qualitative results or log reductions.

Mechanisms of Action: A Deeper Dive

Understanding the mechanism of action is crucial for predicting a biocide's spectrum of activity and potential for resistance development.

This compound and Other Phenolic Compounds:

Phenolic compounds, including this compound, exert their antimicrobial effects through a multi-pronged attack on microbial cells.[5] Their primary mechanisms include:

  • Cell Membrane Disruption: Phenolic compounds can intercalate into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of essential intracellular components.[5][14]

  • Protein Denaturation and Enzyme Inhibition: The hydroxyl group on the phenol ring can form hydrogen bonds with proteins, altering their conformation and inactivating critical enzymes.[5][6]

  • Induction of Oxidative Stress: Some phenolic compounds can generate reactive oxygen species (ROS), which can damage DNA, lipids, and proteins.[5]

The undissociated form of phenolic acids can cross the cell membrane via passive diffusion, leading to acidification of the cytoplasm and disruption of cellular functions.[2][14]

G phenolic Phenolic Compound membrane Cell Membrane phenolic->membrane Disruption & Increased Permeability proteins Cellular Proteins/Enzymes phenolic->proteins Denaturation & Inhibition dna DNA phenolic->dna Oxidative Damage (ROS) cell_lysis Cell Lysis membrane->cell_lysis Leakage of Intracellular Components metabolic_disruption Metabolic Disruption proteins->metabolic_disruption Inhibition of Essential Processes cell_death Cell Death dna->cell_death Genetic Damage

Figure 2: General mechanisms of action for phenolic biocides.

Commercial Biocides:

  • Quaternary Ammonium Compounds (e.g., Benzalkonium Chloride): These are cationic surfactants that disrupt cell membranes, leading to the leakage of cytoplasmic contents.

  • Alcohols (e.g., Isopropyl Alcohol): Alcohols denature proteins and disrupt cell membranes.[15]

  • Halogens (e.g., Sodium Hypochlorite): These are strong oxidizing agents that damage proteins and nucleic acids.

  • Peroxygens (e.g., Peracetic Acid): These compounds generate free radicals that indiscriminately oxidize and damage cellular components.

Discussion and Future Directions

While this guide provides a comparative overview, a direct, quantitative comparison of the efficacy of this compound with a broad range of commercial biocides is hampered by a lack of head-to-head studies in the published literature. The available data suggests that phenolic compounds, as a class, are effective antimicrobial agents with multiple mechanisms of action.[5][16]

The cytotoxicity of this compound has been investigated, with some studies indicating it may have lower cytotoxicity compared to its isomers.[17][18] This is an important consideration for applications where biocompatibility is a concern.

Future research should focus on direct comparative studies using standardized methodologies to definitively establish the efficacy of this compound relative to commercial standards. Such studies should encompass a wider range of clinically and industrially relevant microorganisms, including antibiotic-resistant strains and biofilms.

Conclusion

This compound, as a member of the phenolic biocide family, holds promise as an effective antimicrobial agent. Its multifaceted mechanism of action suggests a lower likelihood of resistance development compared to biocides with a single target. However, to fully ascertain its position in the arsenal of commercial biocides, further rigorous, comparative efficacy studies are essential. This guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and underscoring the need for continued investigation in this critical field.

References

  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. MDPI. [Link]
  • Phenolic Acid Disinfectant | Definition, Toxicity & Usage. Study.com. [Link]
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  • Preventing Microbial Infections with N
  • The fungicidal efficacy of various commercial disinfectants used in the food industry.
  • Future Antimicrobials: Natural and Functionalized Phenolics.
  • Comparison of bactericidal and fungicidal efficacy of antiseptic formulations according to EN 13727 and EN 13624 standards.
  • Efficacy of commercial sanitizers against fungi of concern in the food industry.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes.
  • An Evaluation of Antifungal Agents for the Treatment of Fungal Contamination in Indoor Air Environments.
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  • Minimum Inhibitor Concentration (MIC) and Minimum Biocidal...
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A Researcher's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) methodologies applied to halogenated benzoic acids. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causal relationships between molecular structure and biological activity, ensuring a robust and scientifically grounded understanding of predictive toxicology and pharmacology for this important class of compounds.

Introduction: The Significance of QSAR for Halogenated Benzoic Acids

Halogenated benzoic acids are a class of compounds with widespread applications, ranging from pharmaceuticals and agrochemicals to industrial intermediates. However, their halogen substituents significantly influence their physicochemical properties, leading to diverse biological activities and, in some cases, considerable toxicity. Predicting these effects without extensive and costly experimental testing is a primary goal of modern computational toxicology.

Quantitative Structure-Activity Relationship (QSAR) modeling is a vital in silico approach that links the structural or property descriptors of a chemical to its biological activity.[1] For halogenated benzoic acids, QSAR models are instrumental in:

  • Predicting Toxicity: Assessing the potential environmental and human health risks of new and existing compounds.

  • Guiding Drug Design: Optimizing molecular structures to enhance therapeutic efficacy while minimizing adverse effects.

  • Regulatory Assessment: Providing data for chemical safety evaluations under frameworks like REACH.[2]

This guide will compare various QSAR modeling techniques, delve into the critical molecular descriptors for this specific chemical class, and provide a validated, step-by-step protocol for developing a predictive QSAR model.

Comparative Analysis of QSAR Methodologies

The selection of a QSAR methodology is a critical decision that influences the predictive power and interpretability of the final model. Several approaches have been successfully applied to halogenated aromatic compounds, each with distinct advantages and underlying principles.

Linear Regression Methods

Simple and Multiple Linear Regression (MLR) are foundational QSAR techniques that correlate biological activity with one or more molecular descriptors. While straightforward, their efficacy is dependent on a linear relationship between the descriptors and the activity, which is not always the case.

3D-QSAR: CoMFA and CoMSIA

Three-dimensional QSAR (3D-QSAR) methods offer a more sophisticated approach by considering the 3D structure of molecules.[3]

  • Comparative Molecular Field Analysis (CoMFA): This technique calculates the steric and electrostatic fields around a set of aligned molecules.[3][4] The resulting field values are then correlated with biological activity using partial least squares (PLS) regression.[5] CoMFA provides intuitive 3D contour maps that visualize regions where steric bulk or electrostatic charge positively or negatively impacts activity.[6][7]

  • Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA, CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.[4][6][7] This provides a more comprehensive picture of the intermolecular interactions driving biological activity.

For halogenated benzoic acids, CoMFA and CoMSIA are particularly powerful as they can effectively model the influence of bulky and electronegative halogen substituents on receptor binding.

Machine Learning and Non-Linear Approaches

With the rise of computational power, machine learning algorithms have become increasingly prevalent in QSAR studies.[2]

  • Artificial Neural Networks (ANN): ANNs are capable of modeling complex, non-linear relationships between descriptors and activity.[8] They can often achieve higher predictive accuracy than linear methods, especially for diverse datasets.[5]

  • Graph Neural Networks (GNNs): A more recent innovation, GNNs can learn directly from the graph structure of molecules, potentially capturing intricate structural information that traditional descriptor-based methods may miss.[9]

These advanced methods can improve predictive performance but may be more challenging to interpret compared to traditional regression or 3D-QSAR models.

Key Molecular Descriptors for Halogenated Benzoic Acids

The predictive power of any QSAR model is fundamentally dependent on the choice of molecular descriptors. For halogenated benzoic acids, descriptors that capture the unique properties imparted by halogen atoms are crucial.

Descriptor CategorySpecific DescriptorsRationale and Importance
Hydrophobicity LogP (Octanol-Water Partition Coefficient)Describes the compound's lipophilicity, which is critical for membrane permeability and transport to target sites. Toxicity is often correlated with hydrophobicity.[5][10][11][12]
Electronic ELUMO (Energy of Lowest Unoccupied Molecular Orbital), EHOMO (Energy of Highest Occupied Molecular Orbital), pKaELUMO relates to a molecule's electrophilicity and susceptibility to nucleophilic attack.[11][13] The pKa is vital as the ionization state of the carboxylic acid group affects solubility, transport, and receptor interaction.[10][12]
Steric/Topological Molecular Volume, Molar Refractivity, Halogen van der Waals radiiThese descriptors account for the size and shape of the molecule. The specific halogen (F, Cl, Br, I) significantly alters the steric profile, influencing how the molecule fits into a binding pocket.
Quantum-Chemical Net Atomic Charges, Electron AffinityThese provide a more detailed picture of the electron distribution within the molecule, which is heavily influenced by the electronegativity of the halogen substituents.[13] Improved quantum-mechanical descriptors can enhance QSAR models for halogenated compounds.[13]

Causality Insight: The toxicity of benzoic acids can operate through non-polar narcosis, which is strongly related to LogP.[10][12] However, for halogenated variants, electronic descriptors like ELUMO are often necessary to account for specific interactions and reactivity, improving the model's predictive power.[10][12] For instance, the toxicity of substituted benzoic acids to the bacterium Vibrio fischeri is well-predicted by a combination of LogP and ELUMO.[10][12]

Comparative Performance of QSAR Models: A Data-Driven Overview

The following table summarizes the statistical performance of various QSAR models applied to halogenated aromatic compounds from published studies. This allows for an objective comparison of their predictive capabilities.

Study FocusModel TypeKey Descriptorsq² (Cross-validated r²)r² (Coefficient of Determination)Endpoint
Thieno-pyrimidine Derivatives[6]CoMFASteric, Electrostatic0.8180.917Anticancer Activity
Thieno-pyrimidine Derivatives[6]CoMSIASteric, Electrostatic, H-bond0.8010.897Anticancer Activity
Phenyl Alkyl Ketones[7]CoMFASteric, Electrostatic0.7580.972PDE4 Inhibition
Phenyl Alkyl Ketones[7]CoMSIASteric, Electrostatic, etc.0.8540.961PDE4 Inhibition
Halogenated Benzenes[11]MLRELUMO, Net Charge, LogPN/A0.860Acute Toxicity (Bacteria)
6-aryl-5-cyano-pyrimidines[14]CoMFASteric, Electrostatic0.8020.979LSD1 Inhibition
6-aryl-5-cyano-pyrimidines[14]CoMSIAElectrostatic, Hydrophobic, H-bond0.7990.982LSD1 Inhibition

Expert Interpretation: The high q² values (>0.5) and r² values (>0.6) across these studies indicate that both 3D-QSAR and well-constructed MLR models can be robust and predictive for halogenated aromatic systems.[15] CoMSIA often shows a slight improvement over CoMFA due to the inclusion of more descriptor fields, providing a more nuanced model of molecular interactions.

Experimental Protocol: Building a Validated QSAR Model

This section provides a detailed, step-by-step workflow for developing a robust QSAR model for halogenated benzoic acids. This protocol is designed to ensure scientific integrity through rigorous validation.

Step 1: Data Set Preparation
  • Compound Selection: Curate a dataset of halogenated benzoic acids with experimentally determined biological activity data (e.g., IC50, LD50) from reliable literature sources.

  • Data Curation: Ensure consistency in experimental conditions and endpoints. Convert activity data to a logarithmic scale (e.g., pIC50) to linearize the data distribution.

  • Structural Drawing: Draw all chemical structures using a consistent format in a molecular modeling software package.

  • Data Splitting: Divide the dataset into a training set (~70-80%) for model development and a test set (~20-30%) for external validation.[16] This split is crucial to assess the model's true predictive power on new, unseen compounds.[16]

Step 2: Molecular Modeling and Descriptor Calculation
  • 3D Structure Generation: Generate 3D conformations for all molecules.

  • Energy Minimization: Optimize the geometry of each structure using a suitable force field (e.g., MMFF94) or quantum mechanical method.

  • Molecular Alignment (for 3D-QSAR): Align all molecules in the dataset to a common template. This is a critical step for CoMFA/CoMSIA, as it ensures that the calculated fields are comparable across molecules.

  • Descriptor Calculation: Calculate the chosen molecular descriptors (e.g., LogP, ELUMO, steric fields) for all compounds using specialized software.

Step 3: Model Development
  • Statistical Method: Select and apply the chosen statistical method (e.g., PLS for CoMFA/CoMSIA, MLR).

  • Variable Selection: If using MLR with many descriptors, employ a variable selection method (e.g., genetic algorithm) to identify the most relevant descriptors and avoid overfitting.[17]

Step 4: Rigorous Model Validation

A QSAR model's reliability is established through comprehensive validation.[18][19]

  • Internal Validation:

    • Leave-One-Out (LOO) Cross-Validation: Systematically remove one compound from the training set, build a new model, and predict the activity of the removed compound. Repeat for all compounds. The resulting cross-validated correlation coefficient (q²) is a measure of the model's robustness.[1][20]

  • External Validation:

    • Test Set Prediction: Use the final model developed with the training set to predict the activity of the compounds in the external test set.[16]

    • Calculate Predictive r² (r²_pred): Assess the correlation between the predicted and observed activities for the test set. A high r²_pred indicates good predictive ability.

  • Y-Randomization:

    • Randomly shuffle the biological activity data in the training set and re-build the model multiple times. A valid model should result in very low r² and q² values, confirming that the original correlation is not due to chance.[20]

Visualization of the QSAR Workflow

A well-defined workflow is essential for reproducible QSAR studies.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Modeling & Descriptors cluster_2 Model Building cluster_3 Validation DataCollection 1. Data Collection (Structures & Activity) DataCuration 2. Data Curation (Standardize Units) DataCollection->DataCuration DataSplit 3. Data Splitting (Training & Test Sets) DataCuration->DataSplit StructureGen 4. 3D Structure Generation DataSplit->StructureGen DescriptorCalc 5. Descriptor Calculation StructureGen->DescriptorCalc ModelDev 6. Statistical Modeling (MLR, PLS, etc.) DescriptorCalc->ModelDev InternalVal 7. Internal Validation (Cross-Validation, q²) ModelDev->InternalVal ExternalVal 8. External Validation (Test Set, r²_pred) InternalVal->ExternalVal YRandom 9. Y-Randomization (Chance Correlation Check) ExternalVal->YRandom FinalModel 10. Final Predictive Model & Applicability Domain YRandom->FinalModel

Caption: A generalized workflow for developing and validating a QSAR model.

Conclusion and Future Perspectives

References

  • Liu, H., Zhang, X., Wang, L., & Wang, X. (2009). QSAR Study of the Toxicity of Benzoic Acids to Vibrio Fischeri, Daphnia Magna and Carp. Science of The Total Environment, 407(19), 5228-5233.
  • Woodruff, J. H., & Russo, T. V. (2010). Quantum Descriptors for Predictive Toxicology of Halogenated Aliphatic Hydrocarbons. Journal of Computer-Aided Molecular Design, 24(10), 837-845.
  • Dhanvijay, P. U., & Patil, S. U. (2012). Validation Method Used In Quantitative Structure Activity Relationship. Der Pharma Chemica, 4(3), 1098-1107.
  • Ghafourian, T., & Kardan, A. (2022). Comparison of various methods for validity evaluation of QSAR models.
  • Gramatica, P. (2007). Basic validation procedures for regression models in QSAR and QSPR studies. Journal of the Brazilian Chemical Society, 18(1), 249-261.
  • Wikipedia contributors. (2024). Quantitative structure–activity relationship. Wikipedia, The Free Encyclopedia.
  • Dutra, J. D. B., & da Silva, J. B. P. (2016). Is conformation a fundamental descriptor in QSAR? A case for halogenated anesthetics. Beilstein Journal of Organic Chemistry, 12, 760-768.
  • Sharma, P., & Kumar, V. (2013). Validation method used in quantitative structure activity relationship.
  • Lu, G. H., Wang, L. S., & Zhao, Y. H. (2007).
  • Wang, X., Fan, D., & Liu, J. (1998). QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp. Science of The Total Environment, 222(3), 187-194.
  • Gramatica, P., & Papa, E. (2003). QSAR for Prior Knowledge for Predictive Modeling: The Case of Acute Aquatic Toxicity.
  • Roy, K., Kar, S., & Das, R. N. (2015). Consensus QSAR modeling of toxicity of pharmaceuticals to different aquatic organisms: Ranking and prioritization of the DrugBank database compounds. Ecotoxicology and Environmental Safety, 114, 217-226.
  • Allen, D. G., et al. (2022).
  • Drug Design Org. (2006). 3D-QSAR : Principles and Methods. DrugDesign.org.
  • Slideshare. (n.d.). 3d qsar.
  • Kos I, et al. (2022). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Molecules. 27(19):6358.
  • Vilar, S., et al. (2006). QSAR models for predicting the acute toxicity of selected organic chemicals with diverse structures to aquatic non-vertebrates and humans. SAR and QSAR in Environmental Research, 17(2), 185-202.
  • Park, H., et al. (2020). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Molecules. 25(11):2641.
  • Kumar, A., et al. (2013). 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4. Medicinal Chemistry Research, 22(10), 4939-4951.
  • Li, Y., et al. (2017). 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3521-3528.
  • Bouvier, G., et al. (2014). Docking and QSAR comparative studies of polycyclic aromatic hydrocarbons and other procarcinogen interactions with cytochromes P450 1A1 and 1B1. Journal of Molecular Modeling, 20(4), 2351.

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Head-to-head comparison of analytical methods for dichlorinated hydroxybenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analysis of Dichlorinated Hydroxybenzoic Acids: A Head-to-Head Comparison of Leading Analytical Methods

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of dichlorinated hydroxybenzoic acids (DCBHAs) are critical. These compounds often appear as key intermediates in pharmaceutical synthesis or as process-related impurities that demand stringent control.[1] The challenge lies not only in their detection but also in the separation of their various regioisomers, which can possess different toxicological profiles and reactivity.

This guide provides a comprehensive, head-to-head comparison of the three most prevalent analytical techniques for DCBHA analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to help you select and implement the most appropriate method for your specific analytical challenge.

The Analytical Landscape: Key Challenges and Considerations

The primary challenge in analyzing DCBHAs is the structural similarity of their isomers.[2] For instance, 2,3-dichlorobenzoic acid and its related isomers require a method that is not only sensitive but also highly selective to ensure accurate quantification without interference.[1][3] The choice of analytical technique is therefore a critical decision, dictated by factors such as the required sensitivity, the complexity of the sample matrix, available equipment, and the overall goal of the analysis—be it routine quality control or trace-level impurity profiling.

Head-to-Head Performance Comparison

The selection of an analytical method hinges on a trade-off between speed, sensitivity, cost, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of dichlorinated hydroxybenzoic acids and their analogues.[4]

Performance MetricHPLC-UVGC-MSLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation of volatile derivatives followed by mass-based detection.Chromatographic separation followed by mass-based detection of precursor and product ions.
Specificity Good, but susceptible to co-elution with matrix components or isomers.[4]Excellent, mass-based detection provides high confidence in identification.[4]Excellent, highly specific due to MS/MS fragmentation.[3]
Sensitivity (LOD) ~0.05 µg/mL~0.01 µg/mL~0.001 µg/mL (or lower)[3]
Limit of Quantitation (LOQ) ~0.15 µg/mL[4]~0.05 µg/mL[4]~0.005 µg/mL[4]
Analysis Time 15 - 30 minutes[4]20 - 40 minutes (includes derivatization)[4]2 - 15 minutes[4][5]
Sample Preparation Simple filtration and dilution.[4]Requires derivatization to increase volatility.[4]Often requires solid-phase extraction (SPE) for trace analysis.[3][6]
Throughput ModerateLow to ModerateHigh
Cost (Instrument/Maint.) LowModerateHigh

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of many analytical laboratories. It is a robust, reliable, and cost-effective technique for quantifying DCBHAs, especially when dealing with concentrations in the higher µg/mL range.[4]

The Science Behind the Method

The separation is typically achieved on a reversed-phase C18 column.[1][4] The non-polar stationary phase retains the aromatic DCBHA molecules. The mobile phase, a mixture of an organic solvent like acetonitrile and acidified water (e.g., with phosphoric or formic acid), is then used to elute the compounds.[4][6] The acid in the mobile phase serves a crucial purpose: it suppresses the ionization of the carboxylic acid group on the DCBHA molecule. This ensures that the analyte is in a neutral, more retained form, leading to sharper peaks and better chromatographic separation. Detection is straightforward, relying on the strong UV absorbance of the aromatic ring, typically around 210-235 nm.[1][4]

Workflow & Protocol

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dichloro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 3,5-dichloro-4-hydroxybenzoic acid (CAS No. 3336-41-2). As a chlorinated aromatic compound, its disposal requires rigorous adherence to safety protocols and environmental regulations to protect laboratory personnel and the ecosystem. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Foundational Principle: Hazard-Driven Disposal

The proper disposal procedure for any chemical is dictated by its intrinsic hazards. This compound is not merely a benign organic acid; its chlorinated nature places it in a specific category of chemical waste that requires careful management. Understanding its hazard profile is the first step in ensuring a safe and compliant disposal pathway.

The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. Under fire conditions, it can decompose to form hazardous products like carbon oxides and hydrogen chloride gas[1]. Therefore, disposal methods must mitigate these risks at every stage.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CodeDescriptionAuthoritative Source
Skin IrritationH315Causes skin irritation., [3]
Eye IrritationH319Causes serious eye irritation., [3]
Specific Target Organ ToxicityH335May cause respiratory irritation., [3]

Furthermore, the compound is incompatible with strong oxidizing agents and strong bases[1][2][4]. This is a critical consideration for waste segregation; accidental mixing with incompatible materials in a waste container could lead to dangerous exothermic reactions.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the correct Personal Protective Equipment (PPE) is mandatory. This creates a primary barrier of defense against the hazards identified above.

Table 2: Required PPE for Handling and Disposal

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][5]Protects eyes from dust particles and potential splashes, preventing serious irritation[2].
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile).[1][5]Prevents direct skin contact, which can cause irritation[2][6]. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[1]
Body Protection Laboratory coat and, if necessary, additional impervious clothing.[1][5]Protects skin and personal clothing from contamination.
Respiratory Protection Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][6]Minimizes the inhalation of dust, which may cause respiratory tract irritation[2].

Core Disposal Workflow: From Laboratory Bench to Final Disposition

The disposal of this compound must be systematic. It is strictly forbidden to dispose of this chemical down the drain or in common solid waste receptacles[2][6]. The following workflow ensures compliance and safety.

G Disposal Workflow for this compound cluster_0 Laboratory Operations A Start: Handling Chemical in Fume Hood with PPE B Step 1: Classify Waste (Solid Chemical & Contaminated Items) A->B C Critical Insight: This is HALOGENATED ORGANIC WASTE B->C D Step 2: Segregate Waste DO NOT MIX with non-halogenated waste B->D E Step 3: Collect in a Designated, Labeled, & Compatible Container D->E F Step 4: Securely Seal Container and Store in Satellite Accumulation Area E->F G End: Arrange Pickup by Institutional EHS or Licensed Waste Disposal Service F->G

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dichloro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 3,5-Dichloro-4-hydroxybenzoic acid (CAS No. 3336-41-2). In the fast-paced environment of drug development and scientific research, a foundational understanding of chemical safety is not just a regulatory requirement—it is the bedrock of scientific integrity and reproducible results. This document moves beyond a simple checklist to provide a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the Compound

This compound is a halogenated aromatic compound that presents as a beige powder.[1] While stable under normal conditions, its physical form and chemical properties necessitate rigorous protective measures to prevent exposure.[1] The primary routes of occupational exposure are inhalation of the powder, skin contact, and eye contact.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several key hazards.[2][3] Understanding these classifications is the first step in a thorough risk assessment.

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]

These classifications indicate that the compound is not merely a nuisance dust but an active irritant to all primary routes of exposure. The signal word associated with this chemical is "Warning".[2]

Core Directive: A Multi-Layered PPE Strategy

A robust PPE strategy is not about a single piece of equipment but an integrated system that protects you from the specific hazards of the chemical and the procedure. The following recommendations are based on established safety protocols and the specific toxicological profile of this compound.

Eye and Face Protection: The First Line of Defense

Given its classification as a serious eye irritant (H319), direct contact of the powder or solutions with the eyes must be prevented.[3]

  • Minimum Requirement: At all times when in the laboratory where this chemical is handled, wear safety glasses with side-shields that conform to European Standard EN166 or equivalent.[3][5]

  • Enhanced Protection: When weighing the powder or performing any operation with a high risk of splashing or dust generation, upgrade to chemical safety goggles.[6] For maximum protection, a face shield worn over safety goggles is recommended to protect the entire face.[7]

The causality here is direct: the fine particulate nature of the solid form increases the risk of airborne particles reaching the eyes. Goggles provide a seal around the eyes that standard safety glasses do not, offering superior protection.[8]

Hand Protection: Preventing Dermal Absorption and Irritation

The compound is a known skin irritant (H315).[2] Therefore, selecting the correct gloves is critical to prevent dermal exposure.

  • Glove Type: Use chemical-resistant, impervious gloves. Materials such as nitrile or neoprene are generally recommended for handling carboxylic acids.[7][9]

  • Protocol: Always inspect gloves for tears, pinholes, or degradation before use.[5] Employ proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[3] Contaminated gloves must be disposed of as hazardous waste.[3] After handling, wash your hands thoroughly with soap and water.[1][3]

Body Protection: Shielding Against Contamination

To protect against accidental spills and contamination of personal clothing, appropriate body protection is mandatory.

  • Standard Attire: A clean, buttoned lab coat is the minimum requirement.[8]

  • Advanced Protection: For larger quantities or procedures with a significant risk of dust generation, consider impervious clothing or a chemical-resistant apron over the lab coat.[3] All protective clothing should be removed before leaving the work area.[5]

Respiratory Protection: Mitigating Inhalation Risks

As a respiratory irritant (H335), inhaling the dust of this compound must be avoided.[2] Engineering controls are the primary method for mitigating this risk.

  • Primary Control: Always handle the solid powder within a certified chemical fume hood or a ventilated enclosure to minimize dust generation and accumulation.[1][3]

  • Secondary Control (PPE): When engineering controls are not feasible or as an additional precaution, a NIOSH-approved N95 dust mask or a higher-rated respirator is necessary.[6] The U.S. Code of Federal Regulations (40 CFR 721.11545) specifies that for certain halogenated benzoic acids, respirators must provide a NIOSH assigned protection factor (APF) of at least 10.[10]

Operational and Disposal Plans

A proactive safety plan extends beyond PPE to include standard operating procedures for handling, emergencies, and disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area (preferably a fume hood) is clean. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed, as required by OSHA standard 29 CFR 1910.151.[11]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, respirator (if needed), safety goggles, and finally gloves.

  • Weighing/Transfer: Perform all transfers of the solid powder within a fume hood or ventilated balance enclosure. Use a spatula and handle containers carefully to avoid creating dust clouds.

  • Post-Handling: Tightly close the container.[5] Wipe down the work surface with a damp cloth.

  • Doffing PPE: Remove PPE in the reverse order, being careful to avoid self-contamination. Dispose of single-use items in a designated hazardous waste container.

Procedural PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_start Start: Risk Assessment cluster_tasks Task Evaluation cluster_ppe Required PPE Level cluster_end Action start Handling this compound task_solid Weighing or Transferring Solid Powder start->task_solid Solid Form task_solution Working with Dilute Solutions (<1%) start->task_solution Solution Form ppe_high High-Level PPE: - Chemical Goggles + Face Shield - Nitrile/Neoprene Gloves - Lab Coat - N95 Respirator (in Fume Hood) task_solid->ppe_high High Dust/Splash Potential ppe_standard Standard PPE: - Safety Glasses with Side Shields - Nitrile/Neoprene Gloves - Lab Coat task_solution->ppe_standard Low Splash Potential proceed Proceed with Caution ppe_high->proceed ppe_standard->proceed

Caption: PPE selection workflow for handling this compound.

Emergency & Disposal Plan
  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[1][3]

    • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[2][3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and get medical attention.[1]

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.

    • Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material.

    • Carefully sweep or scoop up the material without creating dust and place it into a suitable, closed, and labeled container for disposal.[1][3]

    • Wash the spill area thoroughly.

  • Waste Disposal:

    • Dispose of the chemical and any contaminated materials (gloves, wipes, absorbent) as hazardous waste.[3]

    • Keep in suitable, closed containers for disposal.[3] Do not allow the product to enter drains.[3] All disposal practices must be in accordance with federal, state, and local regulations.

By integrating this expert-level understanding of the risks with a procedural, step-by-step approach to safety, you build a culture of trust and excellence in your laboratory. This guide serves as your partner in that mission, ensuring that your valuable research is conducted under the safest possible conditions.

References

  • 104700 - this compound - Safety D
  • Toxic, Irritative, and Corrosive Gases and Liquids. (n.d.).
  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
  • How To Effectively Handle and Manage Corrosive Chemicals. (2024). ACTenviro. [Link]
  • This compound. (n.d.).
  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School. [Link]
  • How DOT and OSHA Regulate Corrosive Materials. (2019). Lion Technology. [Link]
  • SDS of Benzoic Acid: Important Data and Inform
  • 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.